molecular formula C40H56 B138956 9-cis-beta-Carotene CAS No. 13312-52-2

9-cis-beta-Carotene

Cat. No.: B138956
CAS No.: 13312-52-2
M. Wt: 536.9 g/mol
InChI Key: OENHQHLEOONYIE-BVZAMQQESA-N
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Description

9-cis-beta-Carotene (C₄₀H₅₆) is a geometric isomer of β-carotene characterized by a cis configuration at the 9-10 carbon bond. This structural difference confers distinct physicochemical properties and biological activities compared to the all-trans form, making it a compound of significant research interest. Key Research Applications & Value Retinal Health and Visual Cycle: this compound serves as a precursor to 9-cis-retinal and can be cleaved in vivo by beta-carotene oxygenase 1 (BCO1). This pathway is a critical research target for investigating therapeutic interventions for retinal dystrophies involving defects in the retinoid cycle, such as Retinitis Pigmentosa and Leber Congenital Amaurosis. Studies have demonstrated that this compound can inhibit photoreceptor degeneration in models of these conditions. Neuroprotective and Antioxidant Properties: Research suggests potential in mitigating oxidative stress, a key contributor to neurodegenerative diseases. Its enhanced antioxidant and anti-peroxidative activity compared to the all-trans isomer positions it as a valuable tool for studying diseases like Alzheimer's, where it may help reduce the risk of amyloid-beta plaque formation. Metabolic and Cardiovascular Research: Preclinical studies indicate that this compound can influence lipid metabolism, inhibiting atherogenesis and fatty liver formation, improving insulin resistance, and lowering plasma glucose levels. It is also investigated for its potential in treating chronic plaque psoriasis. Plant Biology: In botanical research, this compound is a key intermediate in the biosynthesis of strigolactones, terpenoid-derived plant hormones that control root architecture and shoot branching. Mechanism of Action The research value of this compound is largely attributed to its role as a precursor for 9-cis-retinoids. Its oxidative cleavage yields 9-cis-retinal, which can bind to opsin forming isorhodopsin, and can be further converted to 9-cis-retinoic acid, a ligand for retinoid X receptors (RXRs) involved in regulating transcription. Its superior antioxidant activity is linked to its efficacy in quenching singlet oxygen and scavenging free radicals. Product Information While this compound occurs naturally at high concentrations in the microalga Dunaliella salina , it is also available through controlled synthetic routes to ensure consistent quality and supply for research purposes. Note that the stability of the pure compound requires specialized formulations to prevent oxidative degradation. Disclaimer: This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21-,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENHQHLEOONYIE-BVZAMQQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920483
Record name 9-cis-beta-Carotene
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Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13312-52-2
Record name 9-cis-β-Carotene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Carotene, (9Z)-
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Record name 9-cis-beta-Carotene
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Record name .BETA.-CAROTENE, (9Z)-
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Record name 9-cis-beta-Carotene
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URL http://www.hmdb.ca/metabolites/HMDB0112264
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Foundational & Exploratory

The Role of 9-cis-β-Carotene in Vision: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biological role of 9-cis-β-carotene in the visual process. It explores the metabolic conversion of 9-cis-β-carotene to 9-cis-retinal (B17824) and the subsequent formation of the visual pigment isorhodopsin. The guide details the function of isorhodopsin as a viable, albeit less efficient, substitute for rhodopsin in the phototransduction cascade. Furthermore, it summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental protocols for the study of retinoids, and provides visual representations of the relevant biochemical pathways and experimental workflows. This document serves as a comprehensive resource for professionals engaged in vision research and the development of novel therapeutics for retinal diseases.

Introduction

The visual cycle is a critical enzymatic process that ensures the continuous supply of the chromophore 11-cis-retinal (B22103) to photoreceptor cells, which is essential for vision.[1] Genetic mutations or nutritional deficiencies that disrupt this cycle can lead to a range of retinal degenerative diseases. 9-cis-β-carotene, a naturally occurring isomer of β-carotene, has emerged as a molecule of significant interest due to its role as a precursor to 9-cis-retinal.[2] This guide elucidates the pivotal function of 9-cis-β-carotene in an alternative visual pathway, offering potential therapeutic avenues for certain inherited retinal disorders.

The Biochemical Pathway: From 9-cis-β-Carotene to Isorhodopsin

The journey of 9-cis-β-carotene from ingestion to its participation in the visual cycle involves several key enzymatic steps.

Cleavage of 9-cis-β-Carotene

Upon absorption, 9-cis-β-carotene is cleaved by the enzyme β-carotene-15,15'-monooxygenase (BCO1), primarily in the intestinal mucosa and liver, to yield two molecules of 9-cis-retinal.[3] This conversion is a critical first step in the formation of a functional chromophore from this dietary precursor.

Formation of Isorhodopsin

The newly formed 9-cis-retinal can travel to the retina, where it can bind to the apoprotein opsin in photoreceptor cells (both rods and cones) to form the visual pigment isorhodopsin.[4] This process is analogous to the formation of rhodopsin from 11-cis-retinal. The rate of isorhodopsin synthesis from opsin and 9-cis-retinal is 5 to 10 times slower than the rate of rhodopsin synthesis from opsin and 11-cis-retinal.[5]

9-cis-β-Carotene 9-cis-β-Carotene 9-cis-Retinal 9-cis-Retinal 9-cis-β-Carotene->9-cis-Retinal BCO1 Isorhodopsin Isorhodopsin 9-cis-Retinal->Isorhodopsin + Opsin Opsin Opsin Isorhodopsin Isorhodopsin Meta II Isorhodopsin Meta II Isorhodopsin Isorhodopsin->Meta II Isorhodopsin Isomerization Photon Photon Photon->Isorhodopsin Activated Transducin Activated Transducin Meta II Isorhodopsin->Activated Transducin Activates Transducin (G-protein) Transducin (G-protein) Transducin (G-protein)->Meta II Isorhodopsin Activated PDE Activated PDE Activated Transducin->Activated PDE Activates PDE PDE PDE->Activated Transducin GMP GMP Activated PDE->GMP Hydrolyzes cGMP cGMP cGMP->Activated PDE Hyperpolarization Hyperpolarization GMP->Hyperpolarization Leads to Neural Signal Neural Signal Hyperpolarization->Neural Signal Generates cluster_prep Patient Preparation cluster_electrodes Electrode Placement cluster_stim Stimulation & Recording cluster_analysis Data Analysis Dark Adaptation (20 min) Dark Adaptation (20 min) Pupil Dilation Pupil Dilation Dark Adaptation (20 min)->Pupil Dilation Recording Electrode Recording Electrode Pupil Dilation->Recording Electrode Reference Electrode Reference Electrode Ground Electrode Ground Electrode Ganzfeld Stimulator Ganzfeld Stimulator Ground Electrode->Ganzfeld Stimulator Scotopic Recordings Scotopic Recordings Ganzfeld Stimulator->Scotopic Recordings Photopic Recordings Photopic Recordings Scotopic Recordings->Photopic Recordings a-wave analysis a-wave analysis Photopic Recordings->a-wave analysis b-wave analysis b-wave analysis

References

A Technical Guide to the Conversion of 9-cis-β-Carotene to 9-cis-Retinal: Enzymology, Protocols, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of 9-cis-β-carotene into 9-cis-retinal (B17824), a critical precursor for the synthesis of 9-cis-retinoic acid and its role in visual and systemic biological processes. This document outlines the key enzymes involved, presents available quantitative data, details experimental methodologies, and illustrates the relevant biochemical and signaling pathways.

Introduction: The Significance of 9-cis-Retinal Biosynthesis

9-cis-retinal is a naturally occurring retinoid and a stereoisomer of the more common all-trans-retinal. Its biological significance stems primarily from its role as the precursor to 9-cis-retinoic acid, the specific endogenous ligand for the Retinoid X Receptor (RXR).[1] RXR is a nuclear receptor that forms heterodimers with numerous other nuclear receptors, including the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR), thereby playing a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[2]

The enzymatic conversion of dietary 9-cis-β-carotene, an isomer commonly found in certain fruits and vegetables, represents a direct biosynthetic pathway for the formation of 9-cis-retinal in animal tissues.[3][4] Understanding the nuances of this conversion is crucial for research in ophthalmology, oncology, and metabolic diseases, where modulation of the RXR signaling pathway is a therapeutic target.

Enzymatic Conversion of 9-cis-β-Carotene

The conversion of β-carotene isomers to retinal is catalyzed by a class of enzymes known as β-carotene oxygenases (BCOs). The two primary enzymes in vertebrates are β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2).

  • β-carotene 15,15'-oxygenase (BCO1): This cytosolic enzyme performs a symmetric cleavage at the central 15,15' double bond of all-trans-β-carotene to yield two molecules of all-trans-retinal. Studies utilizing purified recombinant human BCO1 have shown that it does not exhibit detectable activity towards 9-cis-β-carotene.

  • β-carotene 9',10'-oxygenase (BCO2): This mitochondrial enzyme catalyzes the asymmetric (eccentric) cleavage of carotenoids at the 9',10' double bond, producing β-ionone and an apocarotenal (B190595).[5] BCO2 has a broader substrate specificity compared to BCO1.[5] Importantly, studies with purified recombinant chicken BCO2 have demonstrated that it can catalyze the oxidative cleavage of 9-cis-β-carotene.[6] In contrast, research has suggested that human BCO2 is inactive, which could explain the unique accumulation of certain carotenoids in the primate macula.[7][8] However, more recent studies indicate that human BCO2 is a catalytically competent enzyme.[9]

The enzymatic cleavage of 9-cis-β-carotene by BCO2 is the primary pathway for generating 9-cis-retinal from this precursor. The reaction yields 9-cis-10'-apo-β-carotenal and β-ionone. The subsequent steps to form 9-cis-retinal from the apocarotenal are not fully elucidated but are believed to occur. In vivo studies in ferrets have shown that perfusion with 9-cis-β-carotene leads to the biosynthesis of 9-cis-retinoic acid.[2]

Biochemical Conversion Pathway

The conversion of 9-cis-β-carotene to downstream signaling molecules involves several enzymatic steps. The initial and rate-limiting step is the cleavage of the parent carotenoid.

Biochemical_Pathway cluster_0 Mitochondrial Matrix cluster_1 Cytosol 9_cis_beta_carotene 9-cis-β-Carotene BCO2 BCO2 (β-carotene 9',10'-oxygenase) 9_cis_beta_carotene->BCO2 cleavage_products 9-cis-10'-apo-β-carotenal + β-ionone BCO2->cleavage_products O2 9_cis_retinal 9-cis-Retinal cleavage_products->9_cis_retinal Further Metabolism RDH RDH/SDR 9_cis_retinal->RDH ALDH1A ALDH1A 9_cis_retinal->ALDH1A 9_cis_retinol 9-cis-Retinol RDH->9_cis_retinol NAD(P)H -> NAD(P)+ 9_cis_retinoic_acid 9-cis-Retinoic Acid ALDH1A->9_cis_retinoic_acid NAD+ -> NADH

Caption: Enzymatic conversion of 9-cis-β-carotene to 9-cis-retinoic acid.

Quantitative Data on Enzymatic Cleavage

Table 1: Substrate Specificity of Carotene Oxygenases

Enzyme Source Substrate Activity/Products Reference
Purified Recombinant Human BCO1 9-cis-β-Carotene No detectable activity
Purified Recombinant Chicken BCO2 9-cis-β-Carotene Active, produces apo-10'-carotenoids [6]
Rat Liver & Intestine Homogenate 9-cis-β-Carotene Converts to 9-cis, all-trans, and 13-cis retinals [4]
Recombinant Ferret BCO2 all-trans-β-Carotene Active, produces β-apo-10'-carotenal [10][11]
Recombinant Ferret BCO2 cis-isomers of lycopene Higher activity than with β-carotene [10]

| Recombinant Mouse BCO2 | β-cryptoxanthin | Km: ~42 µM, Kcat: 14 min⁻¹ |[1] |

Experimental Protocols

This section provides a representative protocol for an in vitro assay to measure the cleavage of 9-cis-β-carotene. This protocol is a composite based on methodologies described in the literature for carotenoid oxygenase assays.

Objective

To determine the enzymatic activity of recombinant BCO2 towards 9-cis-β-carotene by quantifying the formation of cleavage products using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • Recombinant BCO2 (e.g., murine or ferret, expressed in E. coli and purified)

  • 9-cis-β-Carotene (substrate)

  • Reaction Buffer (e.g., 20 mM Tricine, 150 mM NaCl, pH 7.4)

  • Detergent (e.g., 3% w/v dodecyl-β-D-maltoside (DDM) or similar)

  • Ferrous sulfate (B86663) (FeSO₄) solution

  • Organic solvents for extraction (e.g., acetone (B3395972), diethyl ether, petroleum ether, hexane, ethanol)

  • HPLC system with a UV/Vis detector

  • HPLC column suitable for carotenoid/retinoid separation (e.g., C18 or C30 reverse-phase)

  • Mobile phase for HPLC (e.g., acetonitrile/water mixtures)

  • Internal standard for HPLC (e.g., retinyl acetate)

Experimental Workflow

Experimental_Workflow substrate_prep 1. Substrate Preparation (Dissolve 9-cis-β-carotene in detergent) start->substrate_prep incubation 3. Enzymatic Reaction (Incubate substrate and enzyme at 37°C) substrate_prep->incubation enzyme_prep 2. Enzyme Preparation (Dilute recombinant BCO2 in reaction buffer with FeSO4) enzyme_prep->incubation extraction 4. Product Extraction (Quench reaction and extract with organic solvents) incubation->extraction analysis 5. HPLC Analysis (Separate and quantify products and remaining substrate) extraction->analysis analysis->end

Caption: Workflow for an in vitro 9-cis-β-carotene cleavage assay.

Detailed Procedure
  • Substrate Preparation:

    • Prepare a stock solution of 9-cis-β-carotene in an appropriate organic solvent (e.g., acetone). All procedures involving carotenoids should be performed under dim red light to prevent photo-isomerization and degradation.

    • In a reaction tube, aliquot the desired amount of 9-cis-β-carotene.

    • Add the detergent solution (e.g., DDM in ethanol).

    • Evaporate the organic solvents under a stream of nitrogen or using a vacuum centrifuge to form a carotenoid-detergent mixture.

    • Resuspend the mixture in the reaction buffer to form micelles containing the substrate.

  • Enzyme Preparation and Reaction Initiation:

    • Prepare the enzyme solution by diluting the purified recombinant BCO2 to the desired concentration in the reaction buffer.

    • Add ferrous sulfate to the enzyme solution as iron is an essential cofactor for BCO2 activity.

    • Initiate the reaction by adding the enzyme solution to the substrate-containing micelles. The final reaction volume should be standardized (e.g., 100-200 µL).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

    • Include appropriate controls: a reaction with no enzyme, a reaction with heat-denatured enzyme, and a zero-time-point control where the reaction is stopped immediately after adding the enzyme.

  • Extraction of Products:

    • Stop the reaction by adding an organic solvent such as acetone or ethanol, which will precipitate the protein.

    • Add a mixture of non-polar organic solvents (e.g., diethyl ether and petroleum ether or hexane) to extract the carotenoids, retinoids, and apocarotenals. Add an internal standard at this stage for accurate quantification.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the upper organic phase. Repeat the extraction process on the aqueous phase to ensure complete recovery.

    • Pool the organic extracts and evaporate to dryness under nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the different compounds using a suitable gradient and column.

    • Monitor the elution of compounds using a UV/Vis detector at wavelengths appropriate for carotenoids (e.g., ~450 nm) and retinoids/apocarotenals (e.g., ~340-400 nm).

    • Identify and quantify the products by comparing their retention times and spectral properties to authentic standards. Calculate the amount of product formed relative to the internal standard.

Downstream Signaling Pathway of 9-cis-Retinal

Once formed, 9-cis-retinal can enter several metabolic and signaling pathways. The most characterized is its oxidation to 9-cis-retinoic acid, which then acts as a ligand for RXR.

9-cis-Retinoic Acid Synthesis and RXR Activation

In the cytosol, 9-cis-retinal can be oxidized to 9-cis-retinoic acid by aldehyde dehydrogenases (ALDH), such as ALDH1A1.[12] 9-cis-retinoic acid then translocates to the nucleus where it binds to and activates RXR.[1] RXR forms heterodimers with other nuclear receptors. The binding of 9-cis-retinoic acid to the RXR subunit of these heterodimers induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[2] This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling_Pathway cluster_0 Cytosol cluster_1 Nucleus 9_cis_retinal 9-cis-Retinal ALDH1A ALDH1A 9_cis_retinal->ALDH1A 9_cis_retinoic_acid_cyto 9-cis-Retinoic Acid ALDH1A->9_cis_retinoic_acid_cyto 9_cis_retinoic_acid_nuc 9-cis-Retinoic Acid 9_cis_retinoic_acid_cyto->9_cis_retinoic_acid_nuc Translocation RXR RXR 9_cis_retinoic_acid_nuc->RXR Heterodimer RXR-NR Heterodimer RXR->Heterodimer CoA Coactivator RXR->CoA liganded NR_Partner Nuclear Receptor Partner (e.g., RAR, VDR) NR_Partner->Heterodimer CoR Corepressor Heterodimer->CoR unliganded HRE Hormone Response Element (HRE) CoR->HRE CoA->HRE Gene_Repression Gene Repression HRE->Gene_Repression Gene_Activation Gene Activation HRE->Gene_Activation

Caption: Downstream signaling of 9-cis-retinal via RXR activation.

Conclusion and Future Directions

The conversion of 9-cis-β-carotene to 9-cis-retinal is a key step in the biosynthesis of the potent signaling molecule 9-cis-retinoic acid. While BCO2 is identified as the primary enzyme responsible for the initial cleavage, significant questions remain, particularly regarding the activity of human BCO2 and the precise kinetic parameters of this reaction in mammals. For drug development professionals, the species-specific differences in BCO2 activity are a critical consideration when using animal models to study the effects of 9-cis-carotenoids.

Future research should focus on:

  • Elucidating the enzymatic activity and kinetic parameters of purified mammalian BCO2 with 9-cis-β-carotene.

  • Clarifying the conflicting reports on the activity of human BCO2.

  • Investigating the downstream metabolism of the 9-cis-10'-apo-β-carotenal intermediate.

A thorough understanding of this pathway will be instrumental in developing novel therapeutic strategies that target the RXR signaling axis for a variety of diseases.

References

A Technical Guide to the Natural Sources of 9-cis-beta-carotene in Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 9-cis-beta-carotene in algae, with a primary focus on the green microalga Dunaliella. The document details the quantitative data on this compound content, experimental protocols for its extraction and analysis, and the key biosynthetic pathways involved.

Introduction

Beta-carotene (B85742), a precursor to vitamin A, exists in various isomeric forms. The 9-cis isomer of beta-carotene has garnered significant interest in the pharmaceutical and nutraceutical industries due to its unique biological activities, including its role as a precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR).[1] Natural sources of beta-carotene are often a mixture of all-trans and cis isomers, with the 9-cis form being particularly abundant in certain microalgae.[2] This guide focuses on these algal sources, providing technical details for research and development purposes.

Primary Algal Source: The Genus Dunaliella

The halotolerant green microalgae of the genus Dunaliella, particularly the species Dunaliella salina and Dunaliella bardawil, are recognized as the richest natural sources of this compound.[3][4][5][6][7] Under specific environmental stress conditions, these microalgae can accumulate beta-carotene up to 10% of their dry weight.[3][6][8] A significant portion of this accumulated beta-carotene is the 9-cis isomer, often constituting approximately 50% of the total beta-carotene content.[3][4][9]

The accumulation of beta-carotene in Dunaliella occurs in oily globules within the inter-thylakoid spaces of the chloroplast.[9][10][11] It is hypothesized that the presence of this compound helps to prevent the crystallization of the all-trans isomer, thereby allowing for high concentrations to be stored in these globules.[3]

Quantitative Data of this compound in Dunaliella

The production of this compound in Dunaliella is highly dependent on cultivation conditions. Environmental stressors are known to induce carotenogenesis. The following tables summarize the quantitative data on this compound content in Dunaliella species under various reported conditions.

Table 1: Influence of Light Conditions on this compound Content in Dunaliella salina

StrainLight ConditionThis compound Content9-cis/all-trans RatioReference
D. salinaLow irradiance (20–50 µmol m⁻² s⁻¹)->2:1[10]
D. salinaHigh irradiance (200–1,250 µmol m⁻² s⁻¹)-<0.45:1[10]
D. salina DF15White light37.4 mg/L-[12]
D. salina DF15Red light51.8 mg/L1.5[12]
D. salina DF15Blue light26.2 mg/L-[12]
D. salina UTEX 25381000 µmol·m⁻²·s⁻¹5.3 ± 1.5 pg·cell⁻¹-[4]

Table 2: Influence of Salinity and Salicylic Acid on this compound Proportion in Dunaliella salina

Salinity (NaCl)Salicylic Acid (SA) TreatmentProportion of this compound (%)Reference
1.5 MControl~19[5]
1.5 MWith SAIncreased by 32.09%[5]
2.0 MControl-[5]
2.0 MWith SAIncreased by 20.30%[5]
2.5 MControl-[5]
2.5 MWith SAIncreased by 11.32%[5]

Biosynthesis of this compound in Dunaliella

The biosynthesis of beta-carotene in Dunaliella follows a pathway similar to that in higher plants.[13][14] The formation of the 9-cis isomer is a critical step that is enzymatically catalyzed.

Under stress conditions, particularly high light intensity, Dunaliella bardawil enhances the expression of specific genes, 9-cis-βC-iso1 and 9-cis-βC-iso2.[15] These genes encode for 9-cis/all-trans beta-carotene isomerases, which are responsible for the conversion of all-trans-beta-carotene to this compound.[15] These enzymes have been identified and are enriched in the plastidic lipid globules where beta-carotene accumulates.[15] The overall pathway involves the cyclization of lycopene (B16060) to form all-trans-beta-carotene, which is then isomerized to this compound.

G Biosynthesis of this compound in Dunaliella cluster_0 Carotenoid Biosynthesis Pathway cluster_1 Isomerization (Stress Induced) Phytoene Phytoene Lycopene Lycopene Phytoene->Lycopene PDS, ZISO, ZDS, CRTISO all-trans-beta-carotene all-trans-beta-carotene Lycopene->all-trans-beta-carotene Lycopene Beta-Cyclase (LCYB) This compound This compound all-trans-beta-carotene->this compound This compound isomerases (9-cis-βC-iso1, 9-cis-βC-iso2) High Light Stress High Light Stress This compound isomerases\n(9-cis-βC-iso1, 9-cis-βC-iso2) This compound isomerases (9-cis-βC-iso1, 9-cis-βC-iso2) High Light Stress->this compound isomerases\n(9-cis-βC-iso1, 9-cis-βC-iso2) Upregulates expression

Biosynthesis of this compound.

Experimental Protocols

The following sections outline generalized methodologies for the extraction, purification, and quantification of this compound from Dunaliella.

Dunaliella species are cultivated in a suitable growth medium, such as one rich in nitrates and phosphates. To induce beta-carotene accumulation, the cells are subjected to stress conditions. These include:

  • High Light Intensity: Exposing the culture to high levels of photosynthetically active radiation (e.g., >200 µmol photons m⁻² s⁻¹).[16]

  • Nutrient Limitation: Transferring the cells to a medium deficient in nutrients, particularly nitrogen.[3][16][17]

  • High Salinity: Increasing the salt concentration of the culture medium (e.g., up to 3.5 M NaCl).[3][16]

Several methods can be employed for the extraction of beta-carotene from Dunaliella biomass.

5.2.1 Solvent Extraction

  • Harvest the algal biomass by centrifugation.

  • Lyophilize or oven-dry the biomass.

  • Disrupt the cells using methods such as sonication, bead beating, or grinding with liquid nitrogen.

  • Extract the carotenoids using organic solvents like acetone, ethanol, tetrahydrofuran (B95107) (THF), or a mixture of hexane (B92381) and isopropanol.[2][18][19] The extraction should be performed in the dark to prevent isomerization and degradation of carotenoids.[18]

  • Separate the solvent extract from the cell debris by centrifugation.

  • Evaporate the solvent under a stream of nitrogen to obtain the crude carotenoid extract.

5.2.2 Supercritical CO₂ Extraction Supercritical carbon dioxide (SC-CO₂) extraction is a green alternative to solvent extraction.[20]

  • Place the dried and ground algal biomass in the extraction vessel.

  • Pressurize the vessel with CO₂ to a supercritical state (e.g., 300-500 bar) and heat (e.g., 50-70°C).[18]

  • The supercritical CO₂ acts as a solvent, extracting the carotenoids.

  • De-pressurize the CO₂ in a separator vessel, causing the CO₂ to return to a gaseous state and the beta-carotene to precipitate.[18]

The crude extract contains a mixture of carotenoids and other lipids. Purification is necessary to isolate this compound.

  • Saponification: To remove chlorophylls (B1240455) and lipids, the crude extract can be saponified using an alcoholic solution of potassium hydroxide.

  • Column Chromatography: The saponified extract can be subjected to open column chromatography using silica (B1680970) gel or a C18 reversed-phase stationary phase (ODS).[21] Different fractions are eluted using a solvent gradient.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the separation and quantification of beta-carotene isomers.[4][20][21]

    • Column: A C30 reversed-phase column is often used for optimal separation of carotenoid isomers.[22]

    • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at around 450 nm.[22]

G Experimental Workflow for this compound from Dunaliella cluster_extraction Extraction Methods cluster_purification Purification & Analysis Cultivation Cultivation Stress Induction Stress Induction Cultivation->Stress Induction High light, high salinity, N-limitation Harvest Biomass Harvest Biomass Stress Induction->Harvest Biomass Extraction Extraction Harvest Biomass->Extraction Solvent Extraction Solvent Extraction Extraction->Solvent Extraction Supercritical CO2 Extraction Supercritical CO2 Extraction Extraction->Supercritical CO2 Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Supercritical CO2 Extraction->Crude Extract Purification Purification Crude Extract->Purification Saponification Saponification Purification->Saponification Column Chromatography Column Chromatography Saponification->Column Chromatography HPLC Analysis HPLC Analysis Column Chromatography->HPLC Analysis Quantification of this compound Quantification of this compound HPLC Analysis->Quantification of this compound

Extraction and analysis workflow.

The concentration of this compound is determined by comparing the peak area from the HPLC chromatogram to a standard curve generated using a pure this compound standard.[22] The identification of the 9-cis isomer is confirmed by its retention time and its characteristic absorption spectrum.

Conclusion

The microalga Dunaliella stands out as a primary natural source for the production of this compound. By manipulating cultivation conditions, particularly through the application of environmental stressors, it is possible to significantly enhance the accumulation of this valuable isomer. The methodologies for extraction, purification, and analysis are well-established, providing a solid foundation for research, development, and commercial production of this compound for pharmaceutical and nutraceutical applications. Further research into strain improvement and optimization of cultivation and extraction processes can lead to even higher yields of this potent bioactive compound.

References

The Discovery and History of 9-cis-β-Carotene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-cis-β-carotene, a geometric isomer of the ubiquitous all-trans-β-carotene, has emerged from relative obscurity to become a molecule of significant interest in the fields of biochemistry, pharmacology, and medicine. Initially identified as a major carotenoid component in the halotolerant alga Dunaliella bardawil, its unique biological role as a precursor to the retinoid X receptor (RXR) ligand, 9-cis-retinoic acid, has set it apart from other carotenoids. This technical guide provides a comprehensive overview of the discovery, history, and core scientific investigations into 9-cis-β-carotene, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The journey of 9-cis-β-carotene's discovery is intrinsically linked to the study of carotenoid isomers and the unique biology of the alga Dunaliella. While the existence of cis-isomers of carotenoids had been known for some time, with early work by researchers like Linus Pauling on cis-trans isomerization, the specific identification and characterization of 9-cis-β-carotene as a significant natural product came later.

1.1 The Pivotal Role of Dunaliella

The story of 9-cis-β-carotene is inseparable from the research on the green alga Dunaliella bardawil (now often considered a strain of Dunaliella salina). In the 1980s, Professors Ami Ben-Amotz and Mordhay Avron of the Weizmann Institute of Science in Israel were investigating the remarkable ability of this alga to thrive in hypersaline environments. They discovered that under conditions of high light intensity and nutrient stress, Dunaliella bardawil accumulates massive amounts of β-carotene, up to 10% of its dry weight. Crucially, they found that this β-carotene was composed of approximately equal amounts of the all-trans and 9-cis isomers[1][2]. This was a groundbreaking discovery, as most natural sources of β-carotene contain predominantly the all-trans form.

1.2 Timeline of Key Discoveries

The following timeline highlights the major milestones in the scientific understanding of 9-cis-β-carotene:

  • 1988: Ben-Amotz and Avron report that the β-carotene produced by the alga Dunaliella bardawil is composed of roughly 50% all-trans-β-carotene and 50% 9-cis-β-carotene[1].

  • 1992: Two independent research groups, one led by Ronald M. Evans and the other by David J. Mangelsdorf, identify 9-cis-retinoic acid as a high-affinity ligand for the retinoid X receptor (RXR), a newly discovered nuclear receptor[3][4]. This discovery was a "BIG BANG" in nuclear hormone receptor research, revealing a new signaling pathway.

  • 1994: The crucial link between 9-cis-β-carotene and the RXR signaling pathway is established. Research demonstrates the enzymatic conversion of 9-cis-β-carotene to 9-cis-retinal (B17824) and subsequently to 9-cis-retinoic acid in animal tissues[5][6].

  • 1999: A method for the isolation of 9Z-β-carotene (another name for 9-cis-β-carotene) from Dunaliella bardawil using low-pressure column chromatography with a Ca(OH)2 column is detailed, along with its stereoselective synthesis[7].

  • 2013: A randomized, double-masked, placebo-controlled, crossover clinical trial shows that oral treatment with 9-cis-β-carotene-rich Dunaliella powder significantly improves retinal function in patients with retinitis pigmentosa[8].

  • 2017: The enzymes responsible for the conversion of all-trans-β-carotene to 9-cis-β-carotene in Dunaliella bardawil, named 9-cis/all-trans β-carotene isomerases (9-cis-βC-ISO1 and 9-cis-βC-ISO2), are identified[9][10].

  • 2018: A convenient and economical synthetic route for biologically active 9-cis-β-carotene is developed, demonstrating its potential for therapeutic applications in retinal dystrophies[11][12].

Biological Significance: The RXR Signaling Pathway

The primary biological importance of 9-cis-β-carotene lies in its role as a precursor to 9-cis-retinoic acid, the natural ligand for the retinoid X receptors (RXRs). RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, including the retinoic acid receptors (RARs), the vitamin D receptor (VDR), and thyroid hormone receptors (TRs).

The conversion of 9-cis-β-carotene to 9-cis-retinoic acid and the subsequent activation of the RXR signaling pathway can be visualized as follows:

RXR_Signaling_Pathway cluster_extracellular Extracellular/Dietary cluster_cell Intestinal/Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-cis-BC 9-cis-β-Carotene 9-cis-Retinal 9-cis-Retinal 9-cis-BC->9-cis-Retinal BCMO1 9-cis-RA 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-RA RALDH RXR RXR 9-cis-RA->RXR BCMO1 β-carotene-15,15'-monooxygenase (BCMO1) RDH Retinaldehyde Dehydrogenase (RALDH) Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner Nuclear Receptor (e.g., RAR, VDR, TR) Partner_NR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation

Figure 1: Simplified RXR signaling pathway activated by 9-cis-β-carotene.

Quantitative Data

A summary of key quantitative data related to 9-cis-β-carotene is presented in the tables below for easy comparison.

Table 1: 9-cis-β-Carotene Content in Dunaliella

Dunaliella StrainCultivation Conditions9-cis-β-Carotene Content9-cis to all-trans RatioReference
D. bardawilHigh light, high salinity, nitrate (B79036) deficiency~50% of total β-carotene~1:1[1]
D. salina DF15High light (1500 µmol·m⁻²·s⁻¹)5.9 ± 0.6 pg·cell⁻¹~0.66:1[13]
D. salina CCAP 19/30High light (1000 µmol·m⁻²·s⁻¹)~0.01 pg·cell⁻¹Very low[13]
D. salinaLow irradiance (20–50 μmol m−2 s−1)Major isomer>2:1[14]
D. salinaHigh irradiance (200–1,250 μmol m−2 s−1)Minor isomer<0.45:1[14]
D. bardawil3.306 mg/g total carotenoids[15]
D. salina1.454 mg/g total carotenoids[15]

Table 2: Biological Activity of 9-cis-Retinoic Acid

ParameterReceptor SubtypeValueReference
Binding Affinity (Kd)RXRα15.7 nM[16]
RXRβ18.3 nM[16]
RXRγ14.1 nM[16]
RARs0.2-0.7 nM[16]
Transcriptional Activation (EC50)GAL4-RXR3-20 nM[16]
GAL4-RAR3-20 nM[16]

Table 3: Clinical Trial Results in Retinitis Pigmentosa

ParameterTreatment Group (9-cis-β-carotene)Placebo Groupp-valueReference
Change in Dark-Adapted Maximal b-wave Amplitude+8.4 µV-0.9 µV0.001[8][17]
Percentage Change in Light-Adapted b-wave Response+17.8%-1.0%0.01[8][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 9-cis-β-carotene.

4.1 Isolation and Analysis of 9-cis-β-Carotene by HPLC

The separation and quantification of β-carotene isomers are critical for research in this area. High-Performance Liquid Chromatography (HPLC) is the most common method employed.

  • Extraction from Algae:

    • Harvest fresh Dunaliella cells by centrifugation.

    • Extract the pellet with a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (e.g., 20:80 v/v) with sonication.

    • Clarify the extract by centrifugation and filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial[13].

  • HPLC Conditions:

    • Column: A C18 or C30 reversed-phase column is typically used. For example, a Waters C18 column (150 x 4.6 mm, 5 µm particle size)[18].

    • Mobile Phase: A gradient of solvents is often employed. A common mobile phase is a mixture of dichloromethane, acetonitrile, and methanol (e.g., 40:45:15 v/v/v)[15]. Another system uses a gradient of acetonitrile, water with 0.01% BHT, and ethyl acetate[18].

    • Flow Rate: Typically around 1 ml/min[18].

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths, typically around 450 nm for β-carotene isomers[15]. The full absorbance spectrum helps in identifying the different isomers.

HPLC_Workflow Sample_Prep Sample Preparation (e.g., Algal Extraction) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Column Reversed-Phase Column (C18 or C30) HPLC_Injection->Column Elution Gradient Elution (Mobile Phase) Column->Elution Detection PDA Detection (~450 nm) Elution->Detection Data_Analysis Data Analysis (Quantification and Isomer Identification) Detection->Data_Analysis

Figure 2: General workflow for HPLC analysis of β-carotene isomers.

4.2 In Vitro Enzymatic Conversion of 9-cis-β-Carotene to Retinoids

This protocol is based on studies demonstrating the conversion of β-carotene to retinal in intestinal mucosa.

  • Enzyme Preparation:

    • Obtain intestinal mucosa from a suitable animal model (e.g., rat, rabbit).

    • Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

    • Prepare a post-nuclear fraction by centrifugation[6].

  • Incubation:

    • Incubate the enzyme preparation with a known concentration of 9-cis-β-carotene (e.g., 2-30 µM) at 37°C[6].

    • The reaction mixture should also contain necessary cofactors, if known.

  • Product Analysis:

    • Stop the reaction at various time points.

    • Extract the retinoids from the reaction mixture using an organic solvent (e.g., hexane).

    • Analyze the extracted retinoids by HPLC with UV detection, comparing the retention times and UV spectra to authentic standards of 9-cis-retinal and all-trans-retinal[5][6][19].

Synthesis of 9-cis-β-Carotene

The limited availability of 9-cis-β-carotene from natural sources has driven the development of synthetic routes. A multi-step synthesis has been described, with key building blocks being β-cyclocitral and all-trans-retinal (B13868). The final step often involves a Wittig reaction between all-trans-retinal and a 9-cis-retinyl triphenylphosphonium bromide salt[7]. The development of a convenient and economical synthetic route has been a significant advancement for the therapeutic application of 9-cis-β-carotene[11][12].

Future Directions

The discovery and subsequent research into 9-cis-β-carotene have opened up new avenues in nutritional science and medicine. Its unique role in activating the RXR signaling pathway distinguishes it from other carotenoids. Future research is likely to focus on:

  • Therapeutic Applications: Further clinical trials are needed to explore the full potential of 9-cis-β-carotene in treating retinal dystrophies and other conditions where RXR modulation may be beneficial.

  • Bioavailability and Metabolism: A deeper understanding of the factors influencing the absorption, isomerization, and metabolism of 9-cis-β-carotene in humans is required.

  • Regulation of Biosynthesis: Elucidating the precise mechanisms that regulate the high production of the 9-cis isomer in Dunaliella could have biotechnological applications for its sustainable production.

References

An In-depth Technical Guide on the Physicochemical Properties of 9-cis-Beta-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 9-cis-beta-carotene, a stereoisomer of beta-carotene (B85742) with significant biological activity. The information presented herein is intended to support research, scientific investigation, and drug development efforts centered on this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, offering a clear and structured presentation of quantitative data for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₀H₅₆[1]
Molar Mass 536.87 g/mol [2][3]
Melting Point Not explicitly available for 9-cis isomer. All-trans isomer melts at 176-184 °C.[4]
Boiling Point (Predicted) 654.7 ± 22.0 °C at 760 mmHg[2]

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)Source
Hexane 2 g/100 mL24[5]
Ethanol SolubleNot Specified[6][7]
Dimethyl Sulfoxide (DMSO) SolubleNot Specified[7]
Water InsolubleNot Specified[8]

Table 3: Spectral Properties of this compound

Spectral PropertyWavelength (nm)SolventSource
UV-Vis Absorption Maximum (λmax) ~446.4Not Specified[9]
Characteristic Cis Peak 330-338Not Specified[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of the physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid organic compound like this compound using a capillary tube apparatus.[10][11][12][13][14]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, pulverize the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned with the bulb adjacent to the portion of the capillary tube containing the sample.

  • Determination:

    • Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.

    • For accuracy, perform the determination in triplicate.

Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents.[6][7][15][16][17]

Materials:

  • This compound

  • A selection of solvents (e.g., hexane, ethanol, DMSO, water)

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

    • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of this compound in that solvent.

    • Calculate the concentration of this compound in the saturated solution using the calibration curve.

    • Express the solubility in terms of g/100 mL or other appropriate units.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from a mixture of isomers.[18][19][20][21][22]

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • C30 reversed-phase column (e.g., YMC-Pack C30, 5 µm, 4.6 x 250 mm).

Reagents and Mobile Phase:

  • Methanol (B129727) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Mobile Phase Gradient: A common gradient involves a mixture of methanol and MTBE. The exact gradient profile should be optimized for the specific separation.

Procedure:

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and ethanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 445 nm for quantification, with full spectral scanning from 250-600 nm for peak identification.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on its retention time and comparison with a pure standard.

    • Quantify the amount of this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

This protocol provides general guidelines for preparing a this compound sample for NMR analysis.[23][24][25][26][27]

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble. CDCl₃ is a common choice for non-polar compounds.

  • Dissolving the Sample:

    • In a small, clean, and dry vial, dissolve the appropriate amount of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into a clean and dry 5 mm NMR tube.

    • The final solution height in the tube should be around 4-5 cm.

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

Mass Spectrometry (MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[28][29][30][31]

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • C18 or C30 reversed-phase column.

Procedure:

  • Sample Preparation and LC Separation:

    • Prepare and chromatographically separate the this compound sample as described in the HPLC protocol. The mobile phase may need to be adapted for MS compatibility (e.g., using volatile buffers like ammonium (B1175870) acetate).

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for carotenoids.

    • Polarity: Positive ion mode is often employed.

    • Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. For identification and structural confirmation, full scan and product ion scans are performed.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a pure standard and optimizing the collision energy. For beta-carotene (m/z 536.4), characteristic fragment ions are observed.

  • Data Analysis:

    • Identify this compound based on its retention time and specific mass transitions.

    • Quantify the analyte using a stable isotope-labeled internal standard for the most accurate results.

Signaling Pathways and Biological Relevance

This compound plays a crucial role in cellular signaling, primarily through its conversion to 9-cis-retinal (B17824) and subsequently to 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for Retinoid X Receptors (RXRs).

Retinoid X Receptor (RXR) Signaling Pathway

RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). The binding of 9-cis-retinoic acid to RXR activates these heterodimers, which then bind to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is pivotal in controlling cellular processes like growth, differentiation, and apoptosis.

RXR_Signaling_Pathway This compound This compound BCMO1 BCMO1 This compound->BCMO1 9-cis-Retinal 9-cis-Retinal BCMO1->9-cis-Retinal RDH/RALDH RDH/RALDH 9-cis-Retinal->RDH/RALDH 9-cis-Retinoic Acid 9-cis-Retinoic Acid RDH/RALDH->9-cis-Retinoic Acid RXR RXR 9-cis-Retinoic Acid->RXR Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer HRE Hormone Response Element Heterodimer->HRE Gene_Transcription Target Gene Transcription HRE->Gene_Transcription

RXR Signaling Pathway Activation by this compound.

The Visual Cycle

In the retina, this compound can be converted to 9-cis-retinal. While the canonical visual cycle utilizes 11-cis-retinal, the administration of 9-cis-retinal has been shown to restore visual function in certain retinal diseases by combining with opsin to form a functional visual pigment, rhodopsin. This highlights its potential therapeutic role in ophthalmology.

Visual_Cycle_Alternative cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Cell This compound This compound BCMO1 BCMO1 This compound->BCMO1 9-cis-Retinal_RPE 9-cis-Retinal BCMO1->9-cis-Retinal_RPE 9-cis-Retinal_Photo 9-cis-Retinal 9-cis-Retinal_RPE->9-cis-Retinal_Photo Transport Rhodopsin 9-cis-Rhodopsin 9-cis-Retinal_Photo->Rhodopsin Opsin Opsin Opsin->Rhodopsin Signal Visual Signal Rhodopsin->Signal Light Light Light->Rhodopsin

Alternative Visual Cycle Involving this compound.

References

The In Vivo Journey of 9-cis-beta-carotene: A Technical Guide to its Metabolism and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and absorption of 9-cis-beta-carotene, a naturally occurring isomer of beta-carotene (B85742) with unique biological activities. This document synthesizes key findings from preclinical and clinical studies, offering detailed insights into its bioavailability, conversion to active metabolites, and subsequent molecular signaling. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of metabolic and signaling pathways to support further research and development in this field.

Absorption and Bioavailability

Following oral ingestion, this compound is absorbed from the small intestine into the lymphatic system. Its lipophilic nature necessitates solubilization into mixed micelles with dietary fats for efficient uptake by enterocytes. Studies in ferrets have demonstrated that this compound is absorbed and transported into mesenteric lymph, indicating good bioavailability.[1] Interestingly, while both 9-cis and all-trans-beta-carotene are transported into the lymph, the intestinal concentration of the 9-cis isomer can be significantly higher after its perfusion.[1]

In humans, the absorption of this compound is followed by a notable degree of isomerization to the all-trans form, which then appears in the plasma.[2] This suggests that a portion of ingested this compound may contribute to the body's pool of all-trans-beta-carotene and subsequently vitamin A.[2]

Tissue Distribution and Accumulation

Once absorbed, this compound is distributed to various tissues. Animal studies using mice fed a diet enriched with this compound from the alga Dunaliella have shown significant accumulation in the plasma, liver, and white adipose tissue.[3] Notably, the liver appears to be a major site for the accumulation of the 9-cis isomer, while the all-trans isomer is more dominant in plasma and adipose tissue.[3] Peritoneal macrophages in mice have also been shown to accumulate both 9-cis and all-trans-beta-carotene after dietary supplementation.[4]

Table 1: Quantitative Data on this compound Tissue Distribution in Mice

TissueConcentration of this compound (µg/g or µg/mL)Experimental ConditionsReference
Plasma~1.5 µg/mLC57BL/6 mice fed a diet with Dunaliella oil (60% this compound) for 4 weeks.[3]
Liver~12 µg/gC57BL/6 mice fed a diet with Dunaliella oil (60% this compound) for 4 weeks.[3]
White Adipose Tissue~2 µg/gC57BL/6 mice fed a diet with Dunaliella oil (60% this compound) for 4 weeks.[3]
Peritoneal MacrophagesDetectable levelsLDLR-/- mice fed a chow diet fortified with Dunaliella powder for 4 weeks.[4]

Metabolism of this compound

The primary metabolic fate of this compound is its enzymatic cleavage to form retinoids. This conversion is a critical step that unlocks its biological activity.

Enzymatic Cleavage

Two key enzymes are responsible for the cleavage of beta-carotene isomers:

  • β-carotene 15,15'-oxygenase 1 (BCO1): This cytosolic enzyme performs a central cleavage of beta-carotene, yielding two molecules of retinal.[5][6] In the case of this compound, BCO1 can produce both 9-cis-retinal (B17824) and all-trans-retinal.[7][8] Studies with recombinant murine BCO1 have shown that the cleavage of this compound results in a mixture of all-trans-retinal, 9-cis-retinal, and 13-cis-retinal (B14616) in an approximate molar ratio of 9:3:1, respectively.[7]

  • β-carotene 9',10'-oxygenase 2 (BCO2): This mitochondrial enzyme catalyzes an eccentric cleavage of carotenoids, producing β-apo-10'-carotenal and β-ionone.[5][6] BCO2 can also metabolize this compound.[7]

Conversion to 9-cis-Retinoic Acid

Following the initial cleavage to 9-cis-retinal, further oxidation by retinaldehyde dehydrogenases leads to the formation of 9-cis-retinoic acid.[9] In vivo studies in ferrets have confirmed the biosynthesis of 9-cis-retinoic acid from this compound, with approximately 50% of the total retinoic acid formed being the 9-cis isomer after perfusion with this compound.[1] In vitro studies using human intestinal mucosa have also demonstrated the direct conversion of this compound to both 9-cis- and all-trans-retinoic acid.[10]

Metabolism_of_9_cis_beta_carotene This compound This compound BCO1 BCO1 This compound->BCO1 BCO2 BCO2 This compound->BCO2 9-cis-Retinal 9-cis-Retinal BCO1->9-cis-Retinal all-trans-Retinal all-trans-Retinal BCO1->all-trans-Retinal beta-apo-10'-carotenal beta-apo-10'-carotenal BCO2->beta-apo-10'-carotenal beta-ionone beta-ionone BCO2->beta-ionone RALDH RALDH 9-cis-Retinal->RALDH 9-cis-Retinoic Acid 9-cis-Retinoic Acid RALDH->9-cis-Retinoic Acid

Metabolic pathway of this compound.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-retinoic acid is a potent signaling molecule that exerts its effects by acting as a ligand for nuclear hormone receptors. Specifically, it is a high-affinity ligand for the Retinoid X Receptor (RXR).[11] RXR can form homodimers or heterodimers with other nuclear receptors, including the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptor (PPAR).[12] The binding of 9-cis-retinoic acid to RXR triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the regulation of target gene expression. This signaling cascade is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][12]

Signaling_Pathway_of_9_cis_Retinoic_Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-cis-RA_cyto 9-cis-Retinoic Acid RXR RXR 9-cis-RA_cyto->RXR heterodimer RXR-RAR Heterodimer RXR->heterodimer RAR RAR RAR->heterodimer RARE Retinoic Acid Response Element (RARE) heterodimer->RARE Coactivators Co-activators RARE->Coactivators Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription

Signaling pathway of 9-cis-retinoic acid.

Experimental Protocols

The following sections outline typical methodologies employed in the in vivo study of this compound metabolism and absorption.

Animal Models and Diet
  • Animal Models: C57BL/6 mice and LDL receptor knockout mice are commonly used models.[3][13] Ferrets have also been utilized for intestinal perfusion studies.[1]

  • Diet Preparation: A commercial chow diet is often used as the base.[3] For supplementation studies, this compound-rich sources, such as powder or oil from the alga Dunaliella salina or Dunaliella bardawil, are mixed into the diet.[3][13] The concentration of total beta-carotene and the isomeric ratio (9-cis vs. all-trans) are carefully controlled.[13] A control group receives the unfortified diet.[3]

Intestinal Perfusion in Ferrets
  • Procedure: A micellar solution containing a known concentration of this compound (e.g., 10 µmol) is perfused for a set duration (e.g., 2 hours) through the upper portion of the small intestine of an anesthetized ferret.[1]

  • Sample Collection: Effluent from a cannulated mesenteric lymph duct is collected. Intestinal mucosa scrapings, portal blood samples, and liver biopsies are also taken before and after perfusion.[1]

Sample Collection and Preparation in Mice
  • Tissue Harvesting: At the end of the study period, mice are euthanized, and tissues such as plasma, liver, and white adipose tissue are collected.[3] Peritoneal macrophages can be isolated by peritoneal lavage.[4]

  • Extraction: Carotenoids and retinoids are extracted from tissues and plasma using organic solvents. For instance, serum samples can be extracted with a chloroform/methanol mixture followed by hexane.[14]

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV/Vis detection is the standard method for the separation and quantification of this compound, all-trans-beta-carotene, and their retinoid metabolites.[1][3] A C30 carotenoid column is often used for optimal separation of isomers.[3][14] Detection is typically performed at wavelengths around 450 nm and 475 nm.[3][14][15]

Experimental_Workflow start Start diet Diet Preparation (Control vs. 9-cis-BC enriched) start->diet animal Animal Model (e.g., Mice) diet->animal admin Dietary Administration (e.g., 4 weeks) animal->admin euth Euthanasia and Tissue Collection (Plasma, Liver, Adipose) admin->euth extract Extraction of Carotenoids and Retinoids euth->extract hplc HPLC Analysis (Quantification) extract->hplc data Data Analysis and Interpretation hplc->data end End data->end

Typical experimental workflow for in vivo studies.

Conclusion

The in vivo metabolism and absorption of this compound are complex processes involving intestinal uptake, tissue distribution, enzymatic conversion to bioactive retinoids, and subsequent activation of nuclear receptor signaling pathways. This guide has provided a detailed overview of the current understanding in this area, supported by quantitative data and established experimental protocols. Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound and its metabolites, which will be crucial for the development of novel therapeutic strategies targeting the RXR signaling pathway.

References

The Strategic Accumulation of 9-cis-β-Carotene in Dunaliella bardawil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthesis, Extraction, and Biological Significance of a Potent Retinoid Precursor from a Halotolerant Microalga

The unicellular green alga Dunaliella bardawil stands out in the microbial world for its remarkable ability to synthesize and accumulate vast quantities of β-carotene, with a significant portion being the therapeutically relevant 9-cis isomer. Under conditions of environmental stress, this halotolerant microalga can dedicate up to 10% of its dry weight to this valuable carotenoid, making it a prime candidate for biotechnological production. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of 9-cis-β-carotene in Dunaliella bardawil, from cultivation and extraction to its molecular mechanisms of action.

The Biosynthesis of 9-cis-β-Carotene: A Stress-Induced Phenomenon

The massive accumulation of β-carotene in Dunaliella bardawil is a direct response to environmental stressors, primarily high light intensity and nutrient deprivation.[1] This process is intricately linked with the synthesis of triacylglycerols (TAGs), which serve as the storage matrix for the lipophilic β-carotene molecules within plastidic lipid droplets, also known as βC-plastoglobuli.[1][2] The inhibition of TAG synthesis has been shown to concurrently inhibit the overproduction of β-carotene, highlighting the interdependence of these two pathways.[2]

The β-carotene produced by Dunaliella bardawil is a stereoisomeric mixture, predominantly composed of all-trans-β-carotene and 9-cis-β-carotene.[3] Under optimal stress conditions, the ratio of these two isomers can approach 1:1.[4] The formation of the 9-cis isomer is not a spontaneous event but is catalyzed by a specific β-carotene isomerase. Researchers have identified two such enzymes in Dunaliella bardawil, designated 9-cis-βC-ISO1 and 9-cis-βC-ISO2, which are upregulated under light stress and facilitate the conversion of the all-trans to the 9-cis form.[5]

The accumulation of 9-cis-β-carotene is thought to play a crucial role in the alga's survival. The oily nature of the 9-cis isomer helps to keep the all-trans-β-carotene in a dissolved state within the lipid globules, preventing its crystallization.[6] Furthermore, the β-carotene globules act as a protective shield, absorbing excess blue light and thus mitigating photooxidative damage to the photosynthetic apparatus.[7]

Quantitative Data on β-Carotene and Triacylglycerol Accumulation

The following tables summarize key quantitative data regarding the production of β-carotene and related compounds in Dunaliella bardawil under various conditions.

Table 1: Isomeric Composition of β-Carotene in Dunaliella bardawil under High Light Stress

IsomerPercentage of Total β-CaroteneReference
all-trans-β-carotene~42%[2]
9-cis-β-carotene~48%[2]

Table 2: Increase in β-Carotene and Triacylglycerol Content under High Light Stress (72 hours)

CompoundFold Increase Relative to ProteinInitial Concentration (μmol mg⁻¹ protein)Final Concentration (μmol mg⁻¹ protein)Reference
β-Carotene3 to 4--[2]
Triacylglycerols-0.1960.882[2]

Table 3: Cellular Content of β-Carotene Isomers in Dunaliella Strains under High Light Intensity (1500 µmol·m⁻²·s⁻¹)

Strainall-trans-β-carotene (pg·cell⁻¹)9-cis-β-carotene (pg·cell⁻¹)Reference
D. salina DF159.0 ± 0.75.9 ± 0.6[8]
D. bardawil UTEX 25385.6 ± 1.8 (at 1000 µmol·m⁻²·s⁻¹)5.3 ± 1.5 (at 1000 µmol·m⁻²·s⁻¹)[8]

Experimental Protocols

Cultivation of Dunaliella bardawil for High 9-cis-β-Carotene Production

Objective: To induce the accumulation of 9-cis-β-carotene through the application of environmental stress.

Materials:

  • Dunaliella bardawil strain (e.g., ATCC 30861)

  • Artificial hypersaline medium (e.g., as described by Ben Amotz, 1975)

  • Culture flasks (e.g., 0.5-L Erlenmeyer flasks)

  • Shaker incubator with controlled temperature and illumination

  • Light source capable of providing high intensity (e.g., 690 μmol m⁻² s⁻¹)

Procedure:

  • Initial Culture: Grow Dunaliella bardawil in 200 mL of artificial hypersaline medium in 0.5-L Erlenmeyer flasks.[2]

  • Growth Conditions: Maintain the culture at 25°C with continuous shaking and illumination at a low light intensity (e.g., 46 μmol m⁻² s⁻¹) to establish a healthy initial cell population.[2]

  • Induction of β-Carotene Synthesis: To induce β-carotene accumulation, expose the culture to high light intensity (e.g., 690 μmol m⁻² s⁻¹).[2] Alternatively, nutrient starvation, such as a sulfate-free medium, can be employed.[2]

  • Monitoring: Monitor the culture for a color change from green to orange, indicating β-carotene accumulation. This is typically observed over a period of 72 hours under high light stress.[2]

Extraction and Purification of 9-cis-β-Carotene

Objective: To extract and purify 9-cis-β-carotene from Dunaliella bardawil biomass.

Materials:

Procedure:

  • Initial Wash: Add ethanol to the dry algal powder and stir to dissolve and remove ethanol-soluble substances. Filter to separate the solid residue.[4]

  • Hexane Extraction: Treat the ethanol-washed residue with hexane to extract the carotenoids.[4]

  • Column Chromatography:

    • Subject the hexane extract to silica gel open column chromatography.[9]

    • Further purify the carotene-rich fraction using ODS open column chromatography.[9]

  • HPLC Purification: For high purity, perform HPLC on an ODS column.[9]

  • Crystallization: Treat the purified 9-cis-β-carotene fraction with ethanol to obtain fine, needle-shaped orange crystals.[9]

Quantification of 9-cis-β-Carotene using HPLC

Objective: To quantify the concentration of 9-cis-β-carotene in an extract.

Materials:

  • Carotenoid extract

  • HPLC system with a C18 column

  • Mobile phase: Dichloromethane: Acetonitrile: Methanol (40:45:15, v/v/v)[10]

  • 9-cis-β-carotene standard

Procedure:

  • Sample Preparation: Dissolve the carotenoid extract in a suitable solvent compatible with the mobile phase. Filter the sample through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the sample into the HPLC system equipped with a C18 column.

    • Run the analysis using a mobile phase of Dichloromethane: Acetonitrile: Methanol (40:45:15).[10]

    • Detect the eluting compounds using a UV-Vis detector at approximately 450 nm.

  • Quantification: Compare the peak area of 9-cis-β-carotene in the sample to a standard curve generated with a pure 9-cis-β-carotene standard to determine its concentration.

Signaling Pathways and Biological Activity

The biological effects of 9-cis-β-carotene are largely attributed to its role as a precursor for 9-cis-retinoic acid.[11] 9-cis-retinoic acid is a potent ligand for the Retinoid X Receptor (RXR), a nuclear receptor that plays a central role in regulating gene expression.[12] RXR forms heterodimers with other nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).[2] The activation of the PPAR/RXR heterodimer by their respective ligands leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation.[2][12]

This signaling pathway is believed to underlie many of the observed health benefits of Dunaliella bardawil powder rich in 9-cis-β-carotene, including its positive effects on plasma HDL-cholesterol levels, its potential to ameliorate atherosclerosis, and its therapeutic effects in conditions like retinitis pigmentosa and psoriasis.[4][11][13][14]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

beta_carotene_biosynthesis cluster_stress Environmental Stress cluster_alga Dunaliella bardawil High Light High Light TAG Synthesis TAG Synthesis High Light->TAG Synthesis Carotenoid Biosynthesis Pathway Carotenoid Biosynthesis Pathway High Light->Carotenoid Biosynthesis Pathway Nutrient Deprivation Nutrient Deprivation Nutrient Deprivation->TAG Synthesis Nutrient Deprivation->Carotenoid Biosynthesis Pathway Plastidic Lipid Globules Accumulation in Plastidic Lipid Globules TAG Synthesis->Plastidic Lipid Globules all_trans_beta_carotene all-trans-β-carotene Carotenoid Biosynthesis Pathway->all_trans_beta_carotene beta_carotene_isomerase β-carotene isomerase (9-cis-βC-ISO1/2) all_trans_beta_carotene->beta_carotene_isomerase all_trans_beta_carotene->Plastidic Lipid Globules 9_cis_beta_carotene 9-cis-β-carotene beta_carotene_isomerase->9_cis_beta_carotene 9_cis_beta_carotene->Plastidic Lipid Globules

Biosynthesis and accumulation of 9-cis-β-carotene in D. bardawil.

ppar_rxr_signaling 9_cis_beta_carotene 9-cis-β-carotene 9_cis_retinoic_acid 9-cis-Retinoic Acid 9_cis_beta_carotene->9_cis_retinoic_acid Metabolic Conversion RXR Retinoid X Receptor (RXR) 9_cis_retinoic_acid->RXR Binds to Heterodimer PPAR/RXR Heterodimer RXR->Heterodimer PPAR Peroxisome Proliferator- Activated Receptor (PPAR) PPAR->Heterodimer PPRE PPAR Response Element (PPRE) in DNA Heterodimer->PPRE Binds to Gene_Expression Modulation of Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates experimental_workflow Cultivation 1. Cultivation of Dunaliella bardawil Stress 2. Application of Stress (High Light / Nutrient Limitation) Cultivation->Stress Harvesting 3. Harvesting Biomass Stress->Harvesting Extraction 4. Solvent Extraction (Ethanol, Hexane) Harvesting->Extraction Purification 5. Purification (Column Chromatography, HPLC) Extraction->Purification Quantification 6. Quantification (HPLC) Purification->Quantification Bioactivity 7. Biological Activity Assays Purification->Bioactivity

References

Spectroscopic Properties of 9-cis-β-Carotene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-cis-β-carotene, a stereoisomer of the widely studied all-trans-β-carotene. Understanding the distinct spectroscopic signature of the 9-cis isomer is crucial for its identification, quantification, and the elucidation of its biological functions, which are of increasing interest in pharmaceutical and nutraceutical research. This document details key spectroscopic data, experimental protocols for analysis, and the relevant signaling pathways involving this important molecule.

Core Spectroscopic Data

The spectroscopic properties of β-carotene isomers are fundamentally dictated by their conjugated polyene system. The introduction of a cis bond at the 9-position in 9-cis-β-carotene induces steric hindrance, slightly altering the planarity of the molecule compared to the all-trans isomer. These structural changes are reflected in their UV-Visible, Raman, and Nuclear Magnetic Resonance (NMR) spectra.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a primary tool for the quantification and preliminary identification of carotenoid isomers. The spectra are characterized by a main absorption band in the visible region, arising from π→π* electronic transitions within the conjugated system.

Key differences between the UV-Vis spectra of all-trans-β-carotene and 9-cis-β-carotene include a hypsochromic (blue) shift of the main absorption maximum (λmax) for the 9-cis isomer.[1] Furthermore, cis-isomers exhibit a characteristic "cis peak" in the ultraviolet region (around 330-350 nm), which is absent in the all-trans isomer.[1][2] The intensity of this cis peak is greatest when the cis bond is located near the center of the chromophore.[2] Generally, cis-isomers of carotenoids have a lower molar extinction coefficient compared to their all-trans counterparts.[1]

Spectroscopic Parameterall-trans-β-carotene9-cis-β-caroteneReference
λmax (in hexane/ethanol) 451.4 nm446.4 nm[1]
Molar Extinction Coefficient (ε) ~139,500 L mol⁻¹ cm⁻¹ at 451 nmLower than all-trans; specific value not widely reported.[3]
Characteristic "Cis Peak" AbsentPresent (approx. 330-350 nm)[1][2]
Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of the carotenoid backbone, making it a powerful tool for structural elucidation. The Raman spectra of carotenoids are typically dominated by three major peaks:

  • ν1 (C=C stretching): Around 1520 cm⁻¹

  • ν2 (C-C stretching): Around 1160 cm⁻¹

  • ν3 (C-CH₃ rocking): Around 1000 cm⁻¹

While the overall Raman profiles of all-trans and 9-cis-β-carotene are similar, subtle differences in the frequencies and relative intensities of these bands can be observed, reflecting the altered molecular symmetry of the 9-cis isomer. The S0 Raman spectra of the isomers are different from one another, reflecting different cis-trans configurations.[4] The frequency of the C=C stretching Raman line in the range 1540-1520 cm⁻¹ and the frequencies and relative intensities of the Raman lines in the 1300–1100-cm⁻¹ region are sensitive to the configuration.[4]

Vibrational Modeall-trans-β-carotene (approx. cm⁻¹)9-cis-β-carotene (approx. cm⁻¹)Reference
ν1 (C=C stretching) 1525Slight shift expected[5]
ν2 (C-C stretching) 1157Slight shift expected[5]
ν3 (C-CH₃ rocking) 1006Slight shift expected[5]

Note: Specific, high-resolution comparative Raman data for isolated 9-cis-β-carotene is not abundantly available in the public literature, hence the qualitative description of expected shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural determination of carotenoid isomers, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts are highly sensitive to the cis/trans configuration of the double bonds.

¹³C NMR Data for 9-cis-β-carotene:

Carbon AtomChemical Shift (ppm)
134.4
240.1
319.9
4129.5
5137.9
634.4
740.1
819.9
9129.5
10137.9
11125.1
12130.4
13137.1
14132.8
15130.1
1629.1
1729.1
1821.8
1912.8
2012.9

Data sourced from PubChem CID 9828626.[6][7]

Experimental Protocols

Accurate spectroscopic analysis of 9-cis-β-carotene requires its effective separation from other isomers and potential contaminants.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

A robust method for the separation of β-carotene isomers is crucial for their individual characterization. The use of a C30 stationary phase is particularly effective for resolving these structurally similar, hydrophobic molecules.

Protocol: HPLC Separation of β-Carotene Isomers

  • Instrumentation: A standard HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector.

  • Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methyl-tert-butyl ether (MTBE), methanol, and acetonitrile (B52724) is commonly used. A typical gradient might start with a high percentage of methanol/acetonitrile and gradually increase the proportion of MTBE to elute the more hydrophobic isomers.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintained at a controlled temperature, for instance, 25°C.

  • Detection: Monitoring at the λmax of the isomers, typically around 450 nm. A DAD allows for the acquisition of the full UV-Vis spectrum of each eluting peak, aiding in identification.

  • Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and ethanol (B145695), and filtered before injection. All procedures should be carried out under subdued light to prevent photoisomerization.

  • Isomer Identification: Identification can be confirmed by comparing retention times with those of authentic standards and by examining the characteristic UV-Vis spectra (specifically the λmax and the presence of a cis peak for cis-isomers).

Spectroscopic Measurements

UV-Visible Spectroscopy:

  • Solvent: A non-polar solvent such as n-hexane or ethanol is typically used.

  • Procedure: After obtaining a purified fraction of 9-cis-β-carotene from HPLC, the solvent is evaporated under a stream of nitrogen and the sample is redissolved in the spectroscopic solvent. The absorbance spectrum is then recorded, typically from 250 to 600 nm.

Raman Spectroscopy:

  • Sample Preparation: The purified isomer can be analyzed as a solid, in solution, or as a thin film.

  • Instrumentation: A Raman spectrometer with a laser excitation wavelength that is in resonance with the electronic absorption of the carotenoid (e.g., 488 nm or 514.5 nm) will provide the strongest signal.

  • Procedure: The laser is focused on the sample, and the scattered light is collected and analyzed.

NMR Spectroscopy:

  • Sample Preparation: The purified and dried isomer is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to resolve the complex spectra.

  • Procedure: Standard ¹H and ¹³C NMR spectra are acquired, along with two-dimensional experiments like COSY and HMBC to aid in the complete assignment of signals.

Signaling Pathways and Biological Relevance

9-cis-β-carotene is not only a provitamin A but also a precursor to the biologically active molecule 9-cis-retinoic acid. This conversion is a key step in a signaling pathway that influences gene expression.

Caption: Signaling pathway of 9-cis-β-carotene metabolism and 9-cis-retinoic acid action on nuclear receptors.

The enzymatic cleavage of 9-cis-β-carotene by β-carotene oxygenases (BCO1/BCO2) yields 9-cis-retinal. This is subsequently oxidized to 9-cis-retinoic acid by aldehyde dehydrogenases (ALDH). 9-cis-retinoic acid serves as a high-affinity ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor. RXR can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, these receptor complexes bind to specific response elements on the DNA, thereby modulating the transcription of target genes involved in a wide range of physiological processes, including cell growth, differentiation, and metabolism.

Experimental_Workflow start Sample containing β-carotene isomers extraction Solvent Extraction start->extraction hplc HPLC Separation (C30 column) extraction->hplc fraction_collection Fraction Collection hplc->fraction_collection uv_vis UV-Vis Spectroscopy fraction_collection->uv_vis raman Raman Spectroscopy fraction_collection->raman nmr NMR Spectroscopy fraction_collection->nmr data_analysis Data Analysis and Structure Elucidation uv_vis->data_analysis raman->data_analysis nmr->data_analysis

Caption: Experimental workflow for the spectroscopic analysis of 9-cis-β-carotene isomers.

This workflow outlines the key steps from sample preparation to data analysis for the comprehensive spectroscopic characterization of 9-cis-β-carotene. The initial extraction is followed by a crucial HPLC separation step to isolate the isomer of interest. The purified fraction is then subjected to various spectroscopic techniques to obtain detailed structural and quantitative information.

References

Navigating the Stability Landscape of 9-cis-β-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal and photostability of 9-cis-β-carotene, a pivotal carotenoid isomer with significant biological activity. Understanding its stability profile is critical for its effective application in research, pharmaceuticals, and functional foods. This document synthesizes key findings on degradation kinetics, isomerization dynamics, and influential environmental factors, offering a comprehensive resource for professionals in drug development and scientific research.

Core Stability Characteristics

9-cis-β-carotene, like other carotenoids, is susceptible to degradation induced by heat and light, primarily through isomerization and oxidation. The highly conjugated double bond system that gives it its biological function also makes it prone to chemical alteration.

Thermal Stability: Thermal stress promotes the isomerization of all-trans-β-carotene to its cis-isomers, including 9-cis-β-carotene.[1][2][3] In some systems, heating can initially lead to an increase in the proportion of 9-cis isomers.[1][2] However, prolonged or high-temperature exposure leads to the degradation of all β-carotene isomers.[3][4] Studies have shown that the degradation of β-carotene, including the 9-cis isomer, often follows first-order kinetics.[3][5][6] The matrix in which the carotenoid is present plays a crucial role, with oil-based systems and encapsulation techniques offering protective effects.[3][5][7][8] For instance, the stability of β-carotene is significantly higher when bound within a food matrix compared to its pure form.[1][2][9]

Photostability: Exposure to light, particularly in the presence of oxygen and sensitizers like chlorophyll, accelerates the degradation of β-carotene.[2] Light can induce isomerization, with some studies indicating that illumination can favor the formation of 9-cis isomers from the all-trans form.[1][2][10] Specifically, red light has been shown to shift the equilibrium towards 9-cis-β-carotene production in Dunaliella salina.[11] Conversely, blue light may lead to a more rapid destruction of the 9-cis isomer compared to the all-trans isomer.[11] The presence of antioxidants can mitigate photodegradation.

Quantitative Stability Data

The following tables summarize quantitative data from various studies on the thermal and photostability of 9-cis-β-carotene and related isomers.

Table 1: Thermal Degradation and Isomerization of β-Carotene

Matrix/SystemTemperature (°C)TimeKey FindingsReference
Safflower Seed Oil75, 85, 9524, 12, 5 hDegradation followed first-order kinetics. No significant difference in degradation rates between all-trans and 9-cis-β-carotene. Major isomers formed were 13-cis and 9-cis.[5][12]
Isolated Spinach ChloroplastsNot specified60 minHeating led to a 33.6% cis-isomer proportion. 9-cis-β-carotene was the predominant cis-isomer in heated chloroplasts.[2]
Carrot Puree80-150ProlongedIsomerization of all-trans to cis-isomers reached an equilibrium. Low activation energy (11 kJ mol⁻¹) indicated little sensitivity of isomerization rate to temperature.[9]
Sunflower Oil90-150< 5 minViable extraction rates achieved with almost 75% of β-carotene surviving 180°C for 10 min. Formation of 9-cis and 13-cis isomers observed.[13]
Solid β-carotene90 and 140Not specifiedIsomerization of cis- to all-trans-isomer was demonstrated in partly melted solid β-carotene.[4]

Table 2: Photochemical Effects on β-Carotene Isomers

SystemLight ConditionsKey FindingsReference
Isolated Spinach ChloroplastsIlluminationInitial increase in β-carotene levels (29.8%), followed by degradation.[1][2]
Dunaliella salinaRed lightIncreased the 9-cis/all-trans β-carotene ratio.[11]
Dunaliella salinaBlue light9-cis-β-carotene was likely destroyed at a greater rate than all-trans-β-carotene.[11]
Model SystemsIodine/lightFavored the formation of 13,15-di-cis-β-carotene.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to assess the stability of 9-cis-β-carotene.

Sample Preparation and Isomer Separation
  • Extraction: Carotenoids are typically extracted from their source using organic solvents. For instance, a mixture of ethanol/tert-butylmethylether/THF has been used for micro-scale liquid-liquid extraction from cell culture media.[14]

  • Purification of 9-cis-β-carotene: The 9-cis isomer can be obtained from sources like Dunaliella algae. Purification is often achieved through chromatographic separation, such as using a semipreparatory C18 reversed-phase column.[5]

  • Isomer Analysis: High-Performance Liquid Chromatography (HPLC) with a C30 or C18 column and diode array detection is the standard method for separating and quantifying β-carotene isomers.[3][15][16] Mobile phases often consist of mixtures like methanol/methyl-tert-butyl-ether/water.[15] Specific wavelengths, such as 450 nm and 475 nm, are used for detection and quantification.[15][17][18]

Thermal Stability Testing
  • Sample Incubation: A solution of the carotenoid in a specific matrix (e.g., safflower oil) is prepared.[5][12]

  • Heating: Samples are heated at controlled temperatures (e.g., 75, 85, 95°C) for defined periods.[5][12]

  • Sampling: Aliquots are taken at regular intervals.

  • Analysis: The concentration of 9-cis-β-carotene and other isomers is determined by HPLC.

  • Kinetic Modeling: The degradation data is fitted to a kinetic model, often first-order, to determine the rate constant.[3][5][6]

Photostability Testing
  • Sample Preparation: The carotenoid is dissolved in a suitable solvent or placed in a relevant matrix.

  • Light Exposure: Samples are exposed to a light source with controlled wavelength and intensity (e.g., red or blue light).[11] Control samples are kept in the dark.

  • Environmental Control: Temperature and atmosphere (e.g., presence or absence of oxygen) are controlled.

  • Analysis: The change in the concentration of 9-cis-β-carotene and other isomers is monitored over time using HPLC.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the stability and analysis of 9-cis-β-carotene.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis Source Source Material (e.g., Dunaliella algae, Synthetic) Extraction Extraction with Organic Solvents Source->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Isomer_ID Isomer Identification (HPLC, Spectroscopy) Purification->Isomer_ID Thermal Thermal Stress (Controlled Temperature) Isomer_ID->Thermal Photo Photochemical Stress (Controlled Light Exposure) Isomer_ID->Photo Sampling Time-point Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Isomer Quantification) Sampling->HPLC Kinetics Kinetic Modeling (Degradation/Isomerization Rates) HPLC->Kinetics Results Stability Profile Kinetics->Results

Caption: Experimental workflow for assessing the stability of 9-cis-β-carotene.

degradation_pathway All_trans all-trans-β-carotene Nine_cis 9-cis-β-carotene All_trans->Nine_cis Isomerization (Heat, Light) Other_cis Other cis-isomers (e.g., 13-cis) All_trans->Other_cis Isomerization (Heat, Light) Degradation Degradation Products (e.g., apocarotenoids, volatile compounds) All_trans->Degradation Oxidation Nine_cis->All_trans Isomerization (Heat) Nine_cis->Degradation Oxidation Other_cis->All_trans Isomerization Other_cis->Degradation Oxidation

Caption: Isomerization and degradation pathways of β-carotene under stress.

Factors Influencing Stability

Several factors critically influence the stability of 9-cis-β-carotene:

  • Temperature: Higher temperatures generally accelerate both isomerization and degradation.[3][4][19]

  • Light: The wavelength and intensity of light exposure are critical, with different parts of the spectrum potentially having varied effects on isomerization and degradation rates.[11][19]

  • Oxygen: The presence of oxygen is a major factor in the oxidative degradation of carotenoids.[19][20]

  • Matrix/Solvent: The environment surrounding the 9-cis-β-carotene molecule significantly impacts its stability. Encapsulation in nanostructured lipid carriers or inclusion in a food matrix can offer substantial protection against degradation.[7][8][9][21] The type of oil or solvent can also affect stability.[3][14]

  • Antioxidants: The presence of other antioxidants can help to protect β-carotene from degradation.[3]

  • pH: The pH of the system can also play a role, with stability being affected in acidic or alkaline conditions.[7][8]

Conclusion

The stability of 9-cis-β-carotene is a multifaceted issue governed by a complex interplay of environmental factors. While inherently susceptible to degradation by heat and light, its stability can be significantly enhanced through careful formulation and control of its surrounding environment. For researchers and drug development professionals, a thorough understanding of these stability characteristics is paramount for harnessing the full therapeutic and biological potential of this important carotenoid isomer. The data and protocols summarized in this guide provide a foundational resource for future research and development endeavors.

References

The Pro-Hormone Action of 9-cis-β-Carotene: A Technical Guide to its Interaction with Cellular Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of 9-cis-β-carotene. It is now well-established that 9-cis-β-carotene primarily functions as a pro-hormone, exerting its effects through metabolic conversion to 9-cis-retinoic acid. This active metabolite serves as a high-affinity ligand for two key families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). This guide details the metabolic activation pathway, the specifics of receptor binding, the subsequent downstream signaling events, and the experimental methodologies used to elucidate these interactions. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

9-cis-β-carotene, a geometric isomer of β-carotene, is a naturally occurring carotenoid found in various fruits, vegetables, and algae, notably Dunaliella salina.[1][2] While structurally similar to the more abundant all-trans-β-carotene, the presence of a cis bond at the 9th carbon position confers unique biological properties. The primary mechanism of action of 9-cis-β-carotene is not through direct interaction with cellular receptors, but rather through its role as a metabolic precursor to the potent signaling molecule, 9-cis-retinoic acid.[3][4] This guide will dissect the journey of 9-cis-β-carotene from cellular uptake to its ultimate influence on gene transcription via the RAR and RXR signaling cascades.

Metabolic Activation of 9-cis-β-Carotene

The biological activity of 9-cis-β-carotene is contingent upon its enzymatic conversion to 9-cis-retinoic acid. This process occurs in tissues such as the intestinal mucosa and the liver.[3][5]

The metabolic pathway can be summarized in two main steps:

  • Cleavage: 9-cis-β-carotene is cleaved by the enzyme β-carotene-15,15'-monooxygenase (BCO1) to yield two molecules of retinal. Due to the asymmetry of the 9-cis isomer, this cleavage can result in the formation of both 9-cis-retinal (B17824) and all-trans-retinal.[3]

  • Oxidation: The resulting retinal isomers are then oxidized to their corresponding retinoic acid forms by retinaldehyde dehydrogenases. 9-cis-retinal is converted to 9-cis-retinoic acid, the key active metabolite.[3]

cluster_metabolism Metabolic Conversion 9-cis-β-Carotene 9-cis-β-Carotene 9-cis-Retinal 9-cis-Retinal 9-cis-β-Carotene->9-cis-Retinal BCO1 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Retinaldehyde Dehydrogenase

Metabolic activation of 9-cis-β-carotene.

Interaction with Nuclear Receptors: RAR and RXR

9-cis-retinoic acid is a unique endogenous retinoid in that it can bind with high affinity to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][6] In contrast, all-trans-retinoic acid is a high-affinity ligand for RARs only.[6]

Receptor Binding Affinities

The binding affinity of 9-cis-retinoic acid to different RAR and RXR subtypes has been quantified using radioligand binding assays. The dissociation constant (Kd) is a measure of the concentration of ligand at which half of the receptors are occupied, with a lower Kd indicating higher affinity.

Receptor SubtypeLigandDissociation Constant (Kd) (nM)Reference
RXRα 9-cis-Retinoic Acid15.7[6]
RXRβ 9-cis-Retinoic Acid18.3[6]
RXRγ 9-cis-Retinoic Acid14.1[6]
RXRβ (Homodimer) 9-cis-Retinoic Acid6 (in the presence of RXRE)[7]
RARs (general) 9-cis-Retinoic Acid0.2 - 0.7[6]
RARα 9-cis-Retinoic AcidBinds with high affinity[8][9][10]
RARβ 9-cis-Retinoic AcidBinds with high affinity[8]
RARγ 9-cis-Retinoic AcidBinds with high affinity[8]
Downstream Signaling Pathways

Upon ligand binding, RARs and RXRs undergo conformational changes that facilitate their function as transcription factors.

  • Heterodimerization: The predominant signaling pathway involves the formation of a heterodimer between RAR and RXR (RAR/RXR). In the absence of a ligand, this heterodimer is bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins that inhibit transcription. The binding of 9-cis-retinoic acid (or all-trans-retinoic acid) to the RAR subunit triggers the dissociation of corepressors and the recruitment of coactivator proteins, leading to the initiation of gene transcription.[11]

  • Homodimerization: RXRs can also form homodimers (RXR/RXR) that bind to specific DNA sequences known as Retinoid X Response Elements (RXREs). The binding of 9-cis-retinoic acid to the RXR homodimer activates the transcription of target genes.[7]

  • Permissive Heterodimers: RXR also forms heterodimers with other nuclear receptors, such as the Liver X Receptor (LXR) and the Peroxisome Proliferator-Activated Receptor (PPAR). In these "permissive" heterodimers, the complex can be activated by ligands for either RXR or its partner receptor.[12][13]

cluster_cell Cellular Environment cluster_nucleus Nucleus 9-cis-RA 9-cis-Retinoic Acid RAR RAR 9-cis-RA->RAR RXR RXR 9-cis-RA->RXR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR RARE RARE RAR_RXR->RARE Binds RXRE RXRE RXR_RXR->RXRE Binds Target_Gene_1 Target Gene (e.g., ABCA1, ABCG1, APOE) RARE->Target_Gene_1 Regulates Target_Gene_2 Target Gene RXRE->Target_Gene_2 Regulates mRNA_1 mRNA Target_Gene_1->mRNA_1 Transcription mRNA_2 mRNA Target_Gene_2->mRNA_2 Transcription Protein_1 Protein Synthesis mRNA_1->Protein_1 Translation Protein_2 Protein Synthesis mRNA_2->Protein_2 Translation Cellular_Response_1 Cellular Response (e.g., Cholesterol Efflux) Protein_1->Cellular_Response_1 Cellular_Response_2 Cellular Response Protein_2->Cellular_Response_2 9-cis-BC 9-cis-β-Carotene 9-cis-RA_cyto 9-cis-Retinoic Acid 9-cis-BC->9-cis-RA_cyto Metabolism 9-cis-RA_cyto->9-cis-RA Enters Nucleus

9-cis-β-carotene signaling pathway.

Dose-Dependent Effects on Gene Expression

The administration of 9-cis-β-carotene to cell cultures has been shown to modulate the expression of genes involved in various cellular processes, particularly lipid metabolism. The following table summarizes key findings on the dose-dependent effects of 9-cis-β-carotene on gene expression.

Cell LineTreatmentConcentrationEffect on Gene ExpressionReference
RAW264.7 Macrophages9-cis-β-carotene2 µM ABCA1 mRNA (8.5-fold) ABCG1 mRNA (2.2-fold) APOE mRNA (4.8-fold)[14]
Murine 10T1/2 Cells9-cis-β-carotene10⁻⁵ MUpregulation of Connexin 43[15]
Human HaCaT Keratinocytes9-cis-β-carotene10⁻⁵ MSuppression of Keratin K1[15]

Experimental Protocols

The elucidation of the 9-cis-β-carotene interaction with cellular receptors relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of a ligand (e.g., 9-cis-retinoic acid) to its receptor (e.g., RAR or RXR).

Principle: This method measures the ability of an unlabeled "cold" ligand to compete with a radiolabeled "hot" ligand for binding to the receptor. The concentration of the cold ligand that displaces 50% of the hot ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.[16]

Materials:

  • Receptor Source: Purified recombinant RAR or RXR proteins, or nuclear extracts from cells overexpressing the receptor.[16]

  • Radioligand: [³H]-9-cis-retinoic acid for RXRs or [³H]-all-trans-retinoic acid for RARs.[16]

  • Test Compound: Unlabeled 9-cis-retinoic acid.

  • Assay Buffer: e.g., Tris-HCl buffer with protease inhibitors.[16]

  • Filtration System: Glass fiber filters and a vacuum manifold.[16]

  • Scintillation Counter. [16]

Procedure:

  • Reaction Setup: In a multi-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Initiation: Add the receptor preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[16]

Start Start Prepare Reagents Prepare Radioligand, Test Compound, Receptor Start->Prepare Reagents Incubate Incubate Receptor with Radioligand and Test Compound Prepare Reagents->Incubate Filter Separate Bound and Unbound Ligand by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure Radioactivity Analyze Calculate IC50 and Ki Measure Radioactivity->Analyze End End Analyze->End

Receptor binding assay workflow.

RXR Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of RXR in response to a ligand.

Principle: Host cells are co-transfected with two plasmids: an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXRE. If the test compound activates RXR, the RXR/RXRE complex will drive the expression of luciferase, which can be quantified by measuring luminescence.[17]

Materials:

  • Host Cells: HEK293T or other suitable mammalian cell line.[17]

  • RXR Expression Plasmid: A plasmid encoding the human RXRα, β, or γ protein.[17]

  • Reporter Plasmid: A plasmid containing a luciferase gene downstream of an RXRE.[17]

  • Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[17]

  • Transfection Reagent.

  • Test Compound: 9-cis-β-carotene or 9-cis-retinoic acid.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the host cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid.

  • Compound Treatment: After an incubation period, treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the test compound concentration to determine the dose-response curve and EC50 value.[17]

HPLC Analysis of 9-cis-β-Carotene and its Metabolites

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying carotenoids and retinoids in biological samples.

Principle: A sample extract is injected into an HPLC system equipped with a suitable column (e.g., C18 or C30). The different compounds in the mixture are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector (e.g., UV-Vis or diode array) is used to quantify the eluted compounds.[18][19]

Materials:

  • HPLC System: With a pump, injector, column oven, and detector.

  • Column: A reversed-phase C18 or C30 column.[20]

  • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile, methyl-tert-butyl-ether) and water.[20]

  • Standards: Pure 9-cis-β-carotene and 9-cis-retinoic acid for calibration.

  • Sample Preparation: Biological samples (cells, tissues, plasma) are extracted with an organic solvent.[18]

Procedure:

  • Sample Extraction: Homogenize the biological sample and extract the carotenoids and retinoids using an organic solvent.

  • Chromatographic Separation: Inject the extract into the HPLC system. The compounds are separated on the column using a specific mobile phase gradient.

  • Detection and Quantification: The eluted compounds are detected by their absorbance at a specific wavelength. The concentration of each compound is determined by comparing its peak area to a standard curve.[20]

Conclusion

The biological effects of 9-cis-β-carotene are predominantly mediated through its metabolic conversion to 9-cis-retinoic acid. This active metabolite is a potent ligand for both RAR and RXR nuclear receptors, thereby activating a complex network of downstream signaling pathways that regulate gene expression. A thorough understanding of this pro-hormone's mechanism of action, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers and professionals in the fields of nutrition, pharmacology, and drug development who are exploring the therapeutic potential of this unique carotenoid. The lack of evidence for direct binding of 9-cis-β-carotene to nuclear receptors underscores the critical importance of considering metabolic activation in the evaluation of carotenoid bioactivity.

References

Toxicological Profile of 9-cis-beta-carotene Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of toxicological research on 9-cis-beta-carotene supplementation. While extensive research exists for beta-carotene (B85742) in general, specific toxicological data for the 9-cis isomer is less abundant and often embedded within studies of carotenoid mixtures or comparative analyses with the all-trans isomer. This document synthesizes available data on genotoxicity, clinical safety, and animal studies, presenting quantitative findings in structured tables and detailing experimental protocols. Furthermore, key metabolic and signaling pathways relevant to the toxicological assessment of this compound are visualized. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound for various applications.

Introduction

This compound, a geometric isomer of beta-carotene, is a provitamin A carotenoid found in certain algae and plants.[1][2] It is a precursor to 9-cis-retinoic acid, a ligand for retinoid X receptors (RXRs), which play a crucial role in various physiological processes.[3][4] This unique metabolic pathway has led to investigations into the therapeutic potential of this compound for conditions such as retinitis pigmentosa, psoriasis, and metabolic disorders.[5][6][7] As interest in this compound as a therapeutic agent and dietary supplement grows, a thorough understanding of its toxicological profile is imperative. This guide provides a detailed examination of the available safety data.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological and safety studies involving this compound or sources rich in this isomer.

Table 1: Genotoxicity Studies

Study TypeTest SystemSubstanceConcentration/DoseResultsReference
Micronucleus TestHuman lymphocytes in vitroNatural beta-carotene oil (approx. 38% 9-cis)1-30 µg/mlNo genotoxicity observed; effective against γ-ray-induced and spontaneous micronucleus formation.[8]
Chromosome Aberration AnalysisHuman lymphocytes in vitroNatural beta-carotene oil (approx. 38% 9-cis)1-30 µg/mlNo influence on spontaneous chromosome aberrations; suppressed mitomycin C-induced aberrations.[8]
Micronucleus TestHuman lymphocytes in vitroSynthetic all-trans-β-carotene1-30 µg/mlDose-dependent increase in micronucleus frequency (equivocal).[9]
Gene Mutation Assay (thioguanine-resistance)T lymphocytes from Fischer 344 ratsβ-carotene0.15% in drinking water for 2-8 weeksNo induction of gene mutations.[9]
Chromosomal Aberration AssayBone-marrow cells of Balb/c miceβ-carotene200 mg/kg bw for 5 days (gavage)No induction of chromosomal aberrations.[9]

Table 2: Clinical Safety Studies

Study PopulationInterventionDaily DoseDurationKey Safety FindingsReference
29 patients with Retinitis PigmentosaCapsules of 9-cis-β-carotene-rich alga Dunaliella bardawil300 mg (approx. 20 mg β-carotene)90 daysNo adverse effects observed.[5]
34 adult patients with mild, chronic, plaque-type psoriasisCapsules of the alga D. bardawilNot specified12 weeksNo significant change in liver function tests or lipid profile.[6]
29,000 male smokersSynthetic beta-carotene20 mg5 to 8 years18% increase in lung cancer.[10]
18,000 people with a history of smoking and/or asbestos (B1170538) exposureSynthetic beta-carotene with retinol30 mg beta-carotene + 25,000 IU retinol4 years28% more lung cancers.[10]
22,000 male physicians (some smokers/former smokers)Synthetic beta-carotene50 mg every other day12 yearsNo increase in lung cancer.[10]
39,876 healthy womenSynthetic beta-carotene50 mg on alternate days2.1 years (median)No overall benefit or harm on cancer or cardiovascular disease incidence.[11][12]

Table 3: Animal Toxicity Studies

Animal ModelSubstanceDoseDurationKey FindingsReference
LDL receptor knockout miceThis compound-rich powder of Dunaliella bardawil0.6% total beta-carotene in dietNot specifiedInhibited atherogenesis and fatty liver formation.[13]
FerretsThis compound10 µmol in a micellar solution2 hours (intestinal perfusion)Good bioavailability; precursor to 9-cis-retinoic acid.[14]
Sprague-Dawley rats and CD1 miceSynthetic beta-caroteneUp to 1000 mg/kg body weight/day via dietSubacute, subchronic, or chronicNo signs of organ toxicity or carcinogenicity.[15]

Experimental Protocols

This section details the methodologies of key studies to provide a deeper understanding of the experimental context.

Genotoxicity Assays with Human Lymphocytes[8]
  • Test System: Human lymphocytes obtained from healthy, non-smoking donors.

  • Substances Tested:

    • Natural beta-carotene crystal (NβCC): ~70% all-trans, ~8% 9-cis.

    • Natural beta-carotene oil (NβCO): ~40% all-trans, ~38% 9-cis.

    • Synthetic beta-carotene crystal (SβCC): >97% all-trans.

  • Micronucleus Test:

    • Lymphocyte cultures were established and treated with the test substances (1-30 µg/ml).

    • For antigenotoxicity assessment, cells were exposed to gamma-rays.

    • Cytochalasin B was added to block cytokinesis.

    • Cells were harvested, fixed, and stained.

    • Micronuclei were scored in binucleated cells.

  • Chromosome Aberration Analysis:

    • Lymphocyte cultures were treated with the test substances.

    • For antigenotoxicity, cells were co-treated with Mitomycin C.

    • Colcemid was added to arrest cells in metaphase.

    • Cells were harvested, treated with a hypotonic solution, fixed, and spread on slides.

    • Chromosomal aberrations were analyzed in metaphase spreads.

Clinical Trial in Retinitis Pigmentosa Patients[5]
  • Study Design: Randomized, double-masked, placebo-controlled, crossover clinical trial.

  • Participants: 34 patients with Retinitis Pigmentosa (29 completed the study).

  • Intervention:

    • Treatment Phase 1 (90 days): Daily capsules containing 300 mg of 9-cis-β-carotene-rich alga Dunaliella bardawil (providing approximately 20 mg of β-carotene) or placebo.

    • Washout Period (90 days).

    • Treatment Phase 2 (90 days): Crossover to the other treatment.

  • Safety Monitoring: Not explicitly detailed in the abstract but reported as "no adverse effects were observed."

Atherogenesis Study in LDL Receptor Knockout Mice[13]
  • Animal Model: LDL receptor knockout mice.

  • Dietary Intervention:

    • Control group: High-fat diet.

    • Treatment groups: High-fat diet fortified with Dunaliella powder containing varying levels of 9-cis and all-trans-beta-carotene isomers (total beta-carotene at 0.6%).

  • Toxicological Endpoints:

    • Lipid profile analysis.

    • Assessment of liver steatosis and inflammation (mRNA levels of inflammatory genes).

    • Quantification of atherosclerotic lesion area.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound toxicology.

Metabolism of this compound

BCMO1 BCMO1 (oxygenase) 9-cis-retinal 9-cis-retinal BCMO1->9-cis-retinal all-trans-retinal all-trans-retinal BCMO1->all-trans-retinal Retinoic Acid\nIsomers Retinoic Acid Isomers 9-cis-retinal->Retinoic Acid\nIsomers Oxidation all-trans-retinal->Retinoic Acid\nIsomers Oxidation RXR RXR Retinoic Acid\nIsomers->RXR 9-cis-RA RAR RAR Retinoic Acid\nIsomers->RAR all-trans-RA 9-cis-RA Gene Transcription Gene Transcription RXR->Gene Transcription RAR->Gene Transcription

Caption: Metabolism of this compound to active retinoids and receptor binding.

General Workflow for In Vitro Genotoxicity Assessment

start Start culture Prepare Cell Cultures (e.g., Human Lymphocytes) start->culture treat Treat with this compound and Controls culture->treat assay Perform Genotoxicity Assay treat->assay micronucleus Micronucleus Test assay->micronucleus chromosome Chromosome Aberration Analysis assay->chromosome score Score Genetic Damage micronucleus->score chromosome->score analyze Data Analysis and Interpretation score->analyze end End analyze->end

Caption: A generalized workflow for assessing the genotoxicity of a test compound in vitro.

Logical Relationship of Beta-Carotene Supplementation and Lung Cancer Risk in Smokers

smoker Smoker/Asbestos Exposed Individual interaction Potential Pro-oxidant Effect in High-Oxidative Stress Environment smoker->interaction high_dose High-Dose Beta-Carotene Supplementation high_dose->interaction no_risk No Increased Risk Observed high_dose->no_risk risk Increased Lung Cancer Risk interaction->risk no_smoker Non-Smoker/ General Population no_smoker->no_risk

Caption: Logical model of the differential effects of beta-carotene by smoking status.

Discussion and Conclusion

The available toxicological data on this compound supplementation is limited but suggests a favorable safety profile at moderate intake levels, particularly when derived from natural sources like Dunaliella salina. In vitro and animal studies have not indicated significant genotoxicity or organ toxicity.[8][15] Clinical trials using 9-cis-rich algal powder for specific therapeutic applications have reported no adverse effects.[5][6][16]

However, the broader toxicology of beta-carotene, especially high-dose supplementation with the synthetic all-trans isomer, warrants caution. Several large-scale intervention trials have demonstrated an increased risk of lung cancer in smokers and individuals exposed to asbestos who take high doses of synthetic beta-carotene.[10][17][18] While the exact mechanism is not fully elucidated, it is hypothesized that under conditions of high oxidative stress, beta-carotene may act as a pro-oxidant. It is currently unknown if this compound shares this potential for adverse effects in high-risk populations.

References

Methodological & Application

Application Note: Quantification of 9-cis-β-Carotene Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-cis-β-carotene is a geometric isomer of β-carotene, a precursor to vitamin A. It has garnered significant attention for its unique biological activities, distinct from the all-trans isomer. 9-cis-β-carotene is a precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR), which plays a crucial role in various physiological processes, including cholesterol metabolism and cell differentiation.[1] Its potential therapeutic applications in conditions like retinal dystrophies and atherosclerosis necessitate accurate and reliable quantification methods in various matrices.[2] This application note provides a detailed protocol for the quantification of 9-cis-β-carotene using High-Performance Liquid Chromatography (HPLC), addressing common challenges such as isomer separation and co-elution.

Principle of the Method

The quantification of 9-cis-β-carotene is achieved using reversed-phase HPLC coupled with a Diode Array Detector (DAD) or UV-Vis detector. The separation of carotenoid isomers, which are structurally similar and hydrophobic, presents an analytical challenge. Standard C18 columns often provide insufficient selectivity, leading to co-elution of isomers.[3] The use of a C30 stationary phase is highly recommended as its long alkyl chains enhance shape selectivity, enabling the resolution of various cis/trans isomers of β-carotene.[3][4]

Detection is typically performed at wavelengths between 440 nm and 480 nm. A key feature for quantifying 9-cis-β-carotene, especially in the presence of co-eluting compounds like zeta-carotene (B1237982), is its unique peak absorbance at 475 nm.[5][6] Quantification is based on the external standard method, where the peak area of 9-cis-β-carotene in a sample is compared against a calibration curve generated from certified reference standards.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of β-carotene isomers from biological or food matrices. All procedures should be performed in subdued light to prevent photo-isomerization of carotenoids.[7]

Reagents and Materials:

Protocol for Extraction and Saponification:

  • Homogenization: Weigh approximately 1-5 g of the sample and homogenize it with a suitable solvent mixture such as dichloromethane and ethanol (2:1 v/v).[7] For liquid samples like serum or milk, extraction can be performed directly.[5]

  • Saponification (Optional but Recommended): Saponification is used to remove interfering lipids and chlorophylls.[8]

    • To the homogenate, add an equal volume of 10% methanolic KOH.[8]

    • Add an antioxidant such as 0.1% BHT to the extraction solvent to prevent degradation of carotenoids.[8]

    • Incubate the mixture in the dark with stirring for 1-2 hours at room temperature or for 30 minutes at 45°C.[7][8]

  • Extraction:

    • Transfer the saponified mixture to a separating funnel.

    • Add an equal volume of light petroleum (or hexane) containing 0.1% BHT and 10% aqueous NaCl solution to facilitate phase separation.[8]

    • Shake vigorously and allow the layers to separate.

    • Collect the upper organic layer (containing carotenoids).

    • Repeat the extraction from the aqueous phase two more times with the extraction solvent.[8]

  • Washing and Drying:

    • Pool the organic extracts and wash with distilled water until the washings are neutral.

    • Dry the extract by passing it through a column of anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature below 40°C.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase or a compatible solvent like MTBE.[9]

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Protocol:

  • Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared standard or sample extract into the HPLC system.[10]

  • Chromatography: Run the HPLC method using the parameters outlined in Table 1. A C30 column is recommended for optimal isomer separation.[3]

  • Detection: Monitor the elution profile at multiple wavelengths. Use 475 nm for specific quantification of 9-cis-β-carotene and 450 nm for all-trans-β-carotene and other isomers.[5][6]

Standard Preparation and Calibration
  • Stock Standard Solution: Prepare a stock solution of 9-cis-β-carotene reference standard (e.g., 100 µg/mL) in a suitable solvent like hexane or MTBE, containing 0.1% BHT. Store in the dark at -20°C.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 - 20 µg/mL).

  • Calibration Curve: Inject the working standards into the HPLC system. Plot a calibration curve of peak area versus concentration for 9-cis-β-carotene. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.[11]

Alternative Quantification for Co-eluting Peaks

If chromatographic resolution between 9-cis-β-carotene and zeta-carotene is not achieved, a spectrophotometric method can be used with a DAD.[5][6]

  • Monitor the peak area at 475 nm, 450 nm, and 400 nm.[5]

  • Quantify 9-cis-β-carotene using its absorbance at 475 nm, where zeta-carotene does not absorb.[5][6]

  • Calculate the contribution of 9-cis-β-carotene to the peak area at 400 nm using a predetermined absorbance ratio (e.g., the 400-nm/475-nm peak absorbance ratio for pure 9-cis-β-carotene is 0.39).[5][6]

  • Subtract this value from the total peak area at 400 nm to determine the peak area corresponding to zeta-carotene.

Data Presentation

Quantitative data for HPLC method parameters and validation are summarized in the tables below for easy comparison and method setup.

Table 1: Summary of HPLC Method Parameters for Carotenoid Analysis

ParameterRecommended MethodAlternative Method 1Alternative Method 2
Column C30, 5 µm, 4.6 x 250 mm[12]C30, 3 µm, 3 x 150 mm[4]C18, 5 µm, 4.6 x 50 mm[13]
Mobile Phase A: Methanol/MTBE/Water (83:15:2, v/v/v) with 1.5% ammonium (B1175870) acetate (B1210297) in waterB: Methanol/MTBE/Water (8:90:2, v/v/v) with 1% ammonium acetate in water[6]A: MethanolB: Methyl tert-butyl ether (MTBE)Acetonitrile:Butan-1-ol:Dichloromethane (70:30:5, v/v/v)[13]
Elution Gradient[6]GradientIsocratic[13]
Flow Rate 1.0 mL/min[6]0.6 mL/min1.0 mL/min[13]
Column Temp. 10-20°C (Lower temperatures often improve resolution)[3]30°C[10]Ambient
Detection DAD: 475 nm (9-cis), 450 nm (all-trans)[5]DAD: 448 nm[10]UV-Vis: 472 nm[13]
Injection Vol. 20 µL20 µL[10]20 µL

Table 2: Summary of Method Validation Parameters

ParameterReported ValueReference
Linearity (R²) > 0.999[11][12]
Limit of Detection (LOD) 0.0051–0.0300 µg/mL[12]
Limit of Quantitation (LOQ) 0.0155–0.0909 µg/mL[12]
Precision (RSDr) 2.2% to 16.2%[14][15]
Reproducibility (RSDR) 6.8% to 39%[14][15]
Recovery 83.12% – 106.58%[12]

Visualizations

G Efflux Increased Cholesterol Efflux ABCA1_p ABCA1_p ABCA1_p->Efflux ABCG1_p ABCG1_p ABCG1_p->Efflux APOE_p APOE_p APOE_p->Efflux caption Figure 2: Signaling pathway of 9-cis-β-carotene.

Figure 2: Signaling pathway of 9-cis-β-carotene.

References

Application Notes and Protocols: Synthesis of 9-cis-β-Carotene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-β-Carotene, a stereoisomer of β-carotene, is a vital precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). Its role in various biological processes has garnered significant interest in pharmaceutical research and drug development. This document provides a detailed protocol for the chemical synthesis of 9-cis-β-carotene, with a key step involving a Wittig reaction. The synthesis is an 8-step process starting from the building blocks β-cyclocitral and all-trans retinal.[1][2] All reactions, unless otherwise specified, should be conducted under an inert atmosphere (argon or nitrogen) and in the dark or under red dim light to prevent isomerization and degradation of the light-sensitive polyene compounds.[1][2]

Overall Synthesis Workflow

The synthesis of 9-cis-β-carotene is a multi-step process that begins with the construction of the 9-cis-retinyl triphenylphosphonium bromide salt from β-cyclocitral. This phosphonium (B103445) salt is then reacted with all-trans retinal in a Wittig reaction to yield the final product, 9-cis-β-carotene.[1][2]

G cluster_0 Synthesis of 9-cis-Retinyl Triphenylphosphonium Bromide cluster_1 Final Wittig Reaction cluster_2 Purification A β-Cyclocitral B Reformatsky Reaction A->B C Lactone Formation B->C D Lactone Reduction C->D E Diol Formation D->E F Oxidation to Aldehyde E->F G Horner-Emmons Reaction F->G H 9-cis-Retinyl Ethyl Ester G->H I Reduction to 9-cis-Retinol (B22316) H->I J Conversion to Phosphonium Salt I->J K 9-cis-Retinyl Triphenylphosphonium Bromide J->K M Wittig Reaction K->M L all-trans Retinal L->M N 9-cis-β-Carotene M->N O Column Chromatography N->O P Crystallization O->P Q Pure 9-cis-β-Carotene P->Q

Figure 1: Overall workflow for the synthesis of 9-cis-β-carotene.

Experimental Protocols

Part 1: Synthesis of 9-cis-Retinyl Triphenylphosphonium Bromide

This part of the synthesis involves the construction of the key Wittig reagent from β-cyclocitral.

Step a: Lactone Formation via Reformatsky Reaction [2]

  • To a 100 mL round-bottomed flask equipped with a reflux condenser, nitrogen inlet, and addition funnel, add zinc dust (2.5 g, 38.28 mmol) and 4 mL of dry tetrahydrofuran (B95107) (THF).

  • In the addition funnel, combine β-cyclocitral (5.88 mL, 36.45 mmol), ethyl 4-bromo-3-methylbut-2-enoate (5.52 mL, 36.51 mmol), and 15 mL of dry THF.

  • Initiate the reaction by adding 1-2 mL of the solution from the addition funnel to the zinc suspension.

  • Add the remaining reactants dropwise at a rate that maintains a gentle reflux (approximately 20-30 minutes for complete addition).

  • After the addition is complete, heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction to room temperature and add 15 mL of saturated ammonium (B1175870) chloride solution. Stir for 30 minutes.

  • Transfer the mixture to a 500 mL separatory funnel and add another 30 mL of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate (B86663) (MgSO₄).

  • Evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from hot hexane (B92381) to yield the lactone as a white solid.

Step b-f: Conversion to 9-cis-Retinyl Ethyl Ester Note: Detailed protocols for the intermediate steps of lactone reduction, diol formation, oxidation, and the Horner-Emmons reaction are outlined in the patent literature and require specialized reagents and conditions.[1] A crucial step in this sequence is the Horner-Emmons reaction using triethyl 3-methyl-4-phosphono-2-butenoate to obtain 9-cis retinyl ethyl ester.[1]

Step g: Reduction of 9-cis-Retinyl Ethyl Ester to 9-cis-Retinol Note: This reduction is typically achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent.

Step h: Conversion of 9-cis-Retinol to 9-cis-Retinyl Triphenylphosphonium Bromide [1]

  • React 9-cis-retinol with triphenylphosphine (B44618) hydrobromide (prepared from triphenylphosphine and HBr) in a suitable solvent to form the desired phosphonium salt.

  • The product, 9-cis-retinyl triphenylphosphonium bromide, should be isolated and purified. A reported mass spectrometry result for a similar compound is MS (ES+) calculated for C₃₈H₄₀P⁺: 531.3, found 531.4 (M⁺).[1]

Part 2: Wittig Reaction for the Synthesis of 9-cis-β-Carotene

This final step couples the prepared phosphonium salt with all-trans retinal.

G reagents 9-cis-Retinyl Triphenylphosphonium Bromide + all-trans Retinal reaction Stir at 70°C for 15 min, then at RT for 2h reagents->reaction base KOH in dry Ethanol (B145695) base->reaction product 9-cis-β-Carotene reaction->product

Figure 2: Wittig reaction for the synthesis of 9-cis-β-carotene.

Protocol: [1]

  • In a suitable reaction vessel, dissolve 86 mg of 9-cis-retinyl triphenylphosphonium bromide (0.14 mmol) in 2 mL of dry ethanol at 70°C with stirring.

  • In a separate vessel, prepare a solution of all-trans retinal (19.7 mg, 0.069 mmol) in 17 mL of dry ethanol.

  • Add the all-trans retinal solution dropwise to the stirred phosphonium salt solution.

  • Prepare a solution of potassium hydroxide (B78521) (KOH, 0.43 g) in 5 mL of dry ethanol.

  • Slowly add the KOH solution to the reaction mixture.

  • Continue stirring the solution at 70°C for 15 minutes.

  • Allow the reaction to cool to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 8:2 hexane:ethyl acetate.

Part 3: Purification and Characterization

Purification:

  • Column Chromatography: The crude 9-cis-β-carotene can be purified using open column chromatography with silica (B1680970) gel.[3] A typical mobile phase for carotenoid separation is a gradient of hexane and acetone.[4]

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC on an ODS (octadecylsilane) column can be employed.[3]

  • Crystallization: The purified 9-cis-β-carotene can be obtained as fine, needle-shaped orange crystals by crystallization from ethanol.[3]

Characterization: The purity and identity of the synthesized 9-cis-β-carotene can be confirmed by:

  • Analytical HPLC[3]

  • Absorption Spectroscopy[3]

  • Nuclear Magnetic Resonance (NMR) Analysis[3]

Quantitative Data

The following table summarizes the reactant quantities for the final Wittig reaction step as described in the provided protocol.

ReactantMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Molar Ratio
9-cis-Retinyl Triphenylphosphonium Bromide~611.6860.142.0
all-trans Retinal284.4419.70.0691.0
Potassium Hydroxide (KOH)56.114307.66~111

Note: The yield for the lactone formation in step 'a' was reported as 55%.[2] Yields for the subsequent steps and the final Wittig reaction are not explicitly quantified in the provided source material but can be determined experimentally.

General Considerations for Carotenoid Synthesis via Wittig Reaction

The Wittig reaction is a cornerstone of industrial carotenoid synthesis.[5][6] A common strategy is the C15 + C10 + C15 approach, where two equivalents of a C15 phosphonium salt are reacted with a C10 dialdehyde.[5][6][7]

  • Bases: Strong bases such as sodium ethoxide, sodium methoxide, or potassium hydroxide are typically used to generate the phosphorus ylide in situ.[7][8]

  • Solvents: Solvents like methanol, ethanol, or methylene (B1212753) chloride are commonly employed.[7]

  • Temperature: Reaction temperatures can range from -30°C to +50°C, with many procedures carried out at or below room temperature.[7]

  • By-product Removal: A challenge in Wittig reactions is the removal of the triphenylphosphine oxide by-product, which can sometimes be difficult to separate from the desired carotenoid.[9]

This protocol provides a framework for the synthesis of 9-cis-β-carotene. Researchers should optimize conditions and purification methods based on their specific experimental setup and purity requirements.

References

Application Notes and Protocols for the Extraction of 9-cis-β-Carotene from Dunaliella salina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dunaliella salina, a halophilic green microalga, is a prominent natural source of β-carotene, accumulating it up to 14% of its dry weight under stress conditions.[1] Notably, the β-carotene produced by D. salina is a unique mixture of all-trans and 9-cis isomers. The 9-cis isomer exhibits higher bioavailability and potent antioxidant activity, making it a molecule of significant interest for the pharmaceutical, nutraceutical, and cosmetic industries.[1] This document provides detailed application notes and protocols for the extraction, purification, and quantification of 9-cis-β-carotene from D. salina, intended to guide researchers and professionals in drug development and related fields.

Cultivation of Dunaliella salina for Enhanced β-Carotene Production

To maximize the yield of 9-cis-β-carotene, it is crucial to cultivate D. salina under specific stress conditions that induce carotenogenesis. Key parameters to control include light intensity, salinity, and nutrient availability.

Protocol for Stress-Induced Carotenogenesis:

  • Initial Growth Phase: Culture Dunaliella salina in a suitable growth medium, such as a modified Johnson's medium, under optimal conditions for biomass production (e.g., moderate light intensity of 50-100 µmol photons/m²/s, 1.5 M NaCl salinity, and sufficient nutrient supply).

  • Induction of Stress: Once the culture reaches a desired cell density, induce stress to trigger β-carotene accumulation. This can be achieved by:

    • High Light Stress: Increasing the light intensity to high levels (e.g., 800-1500 µmol photons/m²/s).

    • High Salinity Stress: Increasing the NaCl concentration in the medium to 2.5 M or higher.[2]

    • Nutrient Limitation: Reducing the concentration of essential nutrients, particularly nitrogen.

  • Monitoring: Regularly monitor the culture for changes in color from green to orange-red, indicating β-carotene accumulation. Cell density and pigment content should be measured periodically.

  • Harvesting: Harvest the algal biomass when β-carotene content reaches its peak, typically after several days of stress induction. Harvesting can be done by centrifugation or flocculation.

Extraction of β-Carotene from Dunaliella salina Biomass

Several methods can be employed for the extraction of β-carotene from harvested D. salina biomass. The choice of method depends on the desired purity, yield, and scale of operation.

Solvent Extraction

This is a widely used and relatively simple method for extracting carotenoids.

Protocol for Solvent Extraction:

  • Biomass Preparation: Lyophilize (freeze-dry) the harvested D. salina biomass to remove water, which can interfere with the extraction process.

  • Cell Disruption: Grind the dried biomass into a fine powder to facilitate solvent penetration.

  • Extraction:

    • Suspend the powdered biomass in a suitable organic solvent or a mixture of solvents. Common solvents include acetone, ethanol (B145695), hexane (B92381), and mixtures thereof.

    • The ratio of solvent to biomass should be optimized, a common starting point is 20:1 (v/w).

    • Agitate the mixture vigorously for a predetermined time (e.g., 1-2 hours) at room temperature in the dark to prevent degradation of carotenoids.

  • Separation: Separate the solvent extract containing the carotenoids from the algal debris by centrifugation or filtration.

  • Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a concentrated carotenoid extract.

Supercritical CO₂ (SC-CO₂) Extraction

SC-CO₂ extraction is a "green" technology that utilizes carbon dioxide in its supercritical state as a solvent. It offers high selectivity and yields a solvent-free extract.

Protocol for SC-CO₂ Extraction:

  • Biomass Preparation: As with solvent extraction, the biomass should be dried and ground.

  • Extraction Parameters:

    • Pressure: High pressures are generally required for efficient extraction (e.g., 300-500 bar).

    • Temperature: Temperatures typically range from 50-80°C.

    • Co-solvent: The addition of a co-solvent like ethanol (5-10%) can significantly enhance the extraction efficiency.

  • Extraction Process:

    • Pack the dried algal powder into the extraction vessel of the SC-CO₂ system.

    • Pump supercritical CO₂ (with or without a co-solvent) through the vessel.

    • The β-carotene dissolves in the supercritical fluid.

  • Separation: De-pressurize the fluid in a separator vessel, causing the CO₂ to return to its gaseous state and the β-carotene to precipitate, allowing for its collection. A pigment recovery of over 90% can be achieved under optimal conditions (500 bar, 70 °C, and 10 wt% ethanol as co-solvent).[3]

Enzymatic Extraction

This method uses enzymes to break down the cell components, facilitating the release of intracellular β-carotene. It is a milder method that can preserve the integrity of the target molecule.

Protocol for Enzymatic Extraction:

  • Biomass Slurry: Prepare a slurry of the fresh or rehydrated D. salina biomass in a suitable buffer.

  • Enzymatic Treatment:

    • Add a specific enzyme or a cocktail of enzymes (e.g., proteases, cellulases, or lipases) to the slurry.

    • Incubate the mixture under optimal conditions for the enzyme(s) used (e.g., specific pH and temperature) for a defined period.

  • Extraction: After enzymatic digestion, extract the released β-carotene using a suitable organic solvent as described in the solvent extraction method.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on the extraction of β-carotene from Dunaliella salina.

Table 1: Solvent Extraction Efficiency
Solvent System Temperature (°C) Time (min) Relative Yield (%)
Acetone2030~95
Ethanol2030~60
n-Hexane2030~40
Acetone/Ethanol/Hexane (2:1:1)4020Optimized for high yield
Table 2: Supercritical CO₂ Extraction Parameters and Yield
Pressure (bar) Temperature (°C) Co-solvent (Ethanol %) Recovery Yield (%)
5007010>90[3]
40055Not specifiedHigh yield reported[4]
30050525 g carotenoids/kg microalgae[5]

Purification and Quantification of 9-cis-β-Carotene

Saponification

Saponification is often employed to remove chlorophyll (B73375) and lipids from the crude extract, thereby concentrating the carotenoids.

Protocol for Saponification:

  • Alkaline Treatment: Dissolve the crude extract in an organic solvent and add an alcoholic solution of potassium hydroxide (B78521) (KOH).

  • Incubation: Incubate the mixture at room temperature or slightly elevated temperatures for several hours to overnight in the dark.

  • Extraction of Carotenoids: After saponification, extract the carotenoids into a non-polar solvent like hexane or diethyl ether. The saponified chlorophylls (B1240455) and fatty acids will remain in the aqueous-alcoholic phase.

  • Washing: Wash the non-polar phase with water to remove any residual alkali.

  • Drying and Concentration: Dry the solvent phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a purified carotenoid extract.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of carotenoid isomers.

Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve the purified carotenoid extract in a suitable solvent (e.g., mobile phase) and filter it through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: A C18 or C30 reverse-phase column is typically used for carotenoid separation.

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and dichloromethane (B109758) is commonly employed.

    • Detector: A photodiode array (PDA) or UV-Vis detector set at the maximum absorbance wavelength of β-carotene (around 450 nm).

  • Quantification:

    • Inject the sample into the HPLC system.

    • Identify the peaks for all-trans- and 9-cis-β-carotene based on their retention times and spectral characteristics compared to pure standards.

    • Quantify the concentration of each isomer by comparing the peak area with a standard calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway for Stress-Induced β-Carotene Accumulation

Environmental stresses such as high light and high salinity trigger a signaling cascade in Dunaliella salina that leads to the massive accumulation of β-carotene. Reactive oxygen species (ROS) are key signaling molecules in this process.

G cluster_stress Environmental Stress cluster_cell Dunaliella salina Cell High Light High Light Photoreceptors Photoreceptors High Light->Photoreceptors High Salinity High Salinity Osmosensors Osmosensors High Salinity->Osmosensors ROS Production ROS Production Photoreceptors->ROS Production Osmosensors->ROS Production Signaling Cascade Signaling Cascade ROS Production->Signaling Cascade Signal Transduction Gene Expression Upregulation Gene Expression Upregulation Signaling Cascade->Gene Expression Upregulation Activation of Transcription Factors Carotenoid Biosynthesis Pathway Carotenoid Biosynthesis Pathway Gene Expression Upregulation->Carotenoid Biosynthesis Pathway Increased Enzyme Synthesis (e.g., PSY, PDS, LCYB) β-Carotene Isomerase β-Carotene Isomerase Carotenoid Biosynthesis Pathway->β-Carotene Isomerase Produces all-trans-β-carotene 9-cis-β-Carotene Accumulation 9-cis-β-Carotene Accumulation β-Carotene Isomerase->9-cis-β-Carotene Accumulation Isomerization

Caption: Stress-induced signaling pathway for 9-cis-β-carotene accumulation in D. salina.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates the logical flow of the experimental procedures described in this document.

G cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification & Analysis Cultivate D. salina Cultivate D. salina Induce Stress Induce Stress Cultivate D. salina->Induce Stress Harvest Biomass Harvest Biomass Induce Stress->Harvest Biomass Solvent Extraction Solvent Extraction Harvest Biomass->Solvent Extraction SC-CO2 Extraction SC-CO2 Extraction Harvest Biomass->SC-CO2 Extraction Enzymatic Extraction Enzymatic Extraction Harvest Biomass->Enzymatic Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract SC-CO2 Extraction->Crude Extract Enzymatic Extraction->Crude Extract Saponification Saponification Crude Extract->Saponification Purified Extract Purified Extract Saponification->Purified Extract HPLC Analysis HPLC Analysis Purified Extract->HPLC Analysis Quantification of 9-cis-β-Carotene Quantification of 9-cis-β-Carotene HPLC Analysis->Quantification of 9-cis-β-Carotene

References

Application Note & Protocol: Isolation of High-Purity 9-cis-β-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-cis-β-carotene, a stereoisomer of β-carotene, is a potent biological molecule with significant implications in cellular signaling and as a precursor to 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for the retinoid X receptor (RXR), a key regulator of gene transcription involved in numerous physiological processes.[1][2] The natural alga Dunaliella bardawil or Dunaliella salina is a primary source of 9-cis-β-carotene, containing an isomeric mixture of approximately 50% all-trans and 50% 9-cis-β-carotene.[3] This document provides a detailed protocol for the isolation and purification of 9-cis-β-carotene from a mixed isomeric state, typically derived from algal sources.

Signaling Pathway of 9-cis-β-Carotene

9-cis-β-carotene exerts its biological activity primarily through its conversion to 9-cis-retinoic acid. In vivo, 9-cis-β-carotene is metabolized to 9-cis-retinal, which is then oxidized to form 9-cis-retinoic acid.[4][5] This active metabolite serves as a ligand for the retinoid X receptor (RXR). The binding of 9-cis-retinoic acid to RXR induces a conformational change, leading to the dissociation of RXR tetramers into active dimers.[6][7] These RXR dimers can then form heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to modulate the transcription of target genes.[8]

9-cis-beta-carotene_signaling_pathway cluster_extracellular Extracellular/Metabolism cluster_nuclear Nuclear Signaling 9_cis_beta_carotene 9-cis-β-Carotene 9_cis_retinal 9-cis-Retinal 9_cis_beta_carotene->9_cis_retinal BCMO1 9_cis_retinoic_acid 9-cis-Retinoic Acid 9_cis_retinal->9_cis_retinoic_acid Oxidation RXR_tetramer RXR Tetramer (Inactive) 9_cis_retinoic_acid->RXR_tetramer Ligand Binding RXR_dimer RXR Dimer (Active) RXR_tetramer->RXR_dimer Dissociation Heterodimer RXR/RAR Heterodimer RXR_dimer->Heterodimer Heterodimerization with RAR Gene_transcription Target Gene Transcription Heterodimer->Gene_transcription Modulation

Figure 1: Signaling pathway of 9-cis-β-carotene.

Experimental Workflow for Isolation

The isolation of 9-cis-β-carotene from a mixture of carotenoids involves a multi-step process that includes extraction, enrichment through crystallization, and final purification via chromatography.

9-cis-beta-carotene_isolation_workflow Start Start: Algal Biomass (e.g., Dunaliella salina powder) Washing Step 1: Washing with Ethanol (Removes impurities) Start->Washing Extraction Step 2: Extraction with Hexane (B92381) (Yields crude carotene extract) Washing->Extraction Concentration Step 3: Concentration of Extract (Rotary evaporation) Extraction->Concentration Enrichment Step 4: Enrichment by Crystallization (Preferential crystallization of all-trans isomer at -20°C) Concentration->Enrichment Separation Step 5: Separation of Phases (Filtration or centrifugation) Enrichment->Separation Supernatant Supernatant (Enriched in 9-cis-β-carotene) Separation->Supernatant Crystals Crystals (Enriched in all-trans-β-carotene) Separation->Crystals Purification Step 6: Chromatographic Purification (Column chromatography or preparative HPLC) Supernatant->Purification Final_Product Final Product: High-Purity 9-cis-β-Carotene Purification->Final_Product

Figure 2: Experimental workflow for the isolation of 9-cis-β-carotene.

Experimental Protocols

This protocol is designed for the isolation of 9-cis-β-carotene from dried Dunaliella salina powder.

Materials and Reagents:

  • Dried Dunaliella salina powder

  • Ethanol (95% and absolute)

  • n-Hexane (HPLC grade)

  • Silica (B1680970) gel 60 for column chromatography

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Low-temperature freezer (-20°C)

  • Chromatography columns

  • HPLC system with a C30 reverse-phase column (for analysis and preparative scale)

Protocol:

Step 1: Washing of Algal Powder

  • To 100 g of dried Dunaliella salina powder, add 500 mL of 95% ethanol.

  • Stir the mixture at room temperature for 1 hour to dissolve and remove ethanol-soluble impurities.

  • Filter the mixture to separate the ethanol-insoluble material.

  • Repeat the washing step with absolute ethanol. The repeated washing is crucial for removing impurities that may interfere with subsequent steps.[9]

Step 2: Extraction of Carotenes

  • To the ethanol-insoluble material, add 1 L of n-hexane.

  • Stir the mixture for 2 hours at room temperature, protected from light.

  • Filter the mixture to collect the hexane extract containing the carotenoids.

  • Repeat the extraction process with fresh hexane until the residue is colorless.

Step 3: Concentration of the Extract

  • Combine all hexane extracts.

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until an oily concentrate is obtained.

Step 4: Enrichment of 9-cis-β-Carotene by Crystallization

  • Dissolve the oily concentrate in a minimal amount of warm n-hexane (approximately 2-4.5 mL of hexane per 1 g of concentrate) at 40-50°C to create a saturated solution.[9][10]

  • Cool the solution to room temperature, and then transfer it to a freezer at -20°C.[9][10]

  • Allow the solution to stand overnight at -20°C to facilitate the preferential crystallization of the all-trans-β-carotene isomer.[10]

Step 5: Separation of Enriched 9-cis-β-Carotene

  • Separate the crystallized all-trans-β-carotene from the supernatant by filtration or centrifugation at low temperature.

  • The supernatant is now enriched with 9-cis-β-carotene.

  • Evaporate the solvent from the supernatant to obtain a solid composition with a high content of 9-cis-β-carotene.

Step 6: Final Purification by Column Chromatography

  • Prepare a silica gel column packed in n-hexane.

  • Dissolve the enriched 9-cis-β-carotene solid in a minimal volume of n-hexane and load it onto the column.

  • Elute the column with a gradient of acetone (B3395972) in hexane.

  • Collect the fractions and analyze them by HPLC to identify those containing high-purity 9-cis-β-carotene.

  • For very high purity, a subsequent purification step using preparative HPLC with a C30 column can be employed.[11]

Data Presentation

The following tables summarize the expected quantitative data from the isolation protocol.

Table 1: Purity of 9-cis-β-Carotene at Different Stages of Purification

Purification StagePurity of 9-cis-β-Carotene in Total CarotenesPurity of 9-cis-β-Carotene in Total Solids
Crude Hexane Extract~50%Variable
After Crystallization> 80%[9]> 75%[9]
After Column Chromatography> 95%> 90%
After Preparative HPLC> 99%[11]> 98%

Table 2: HPLC Analysis Parameters

ParameterCondition
Column C30 Reverse-Phase
Mobile Phase Methanol/Methyl-tert-butyl-ether/Water with 1.5% ammonium (B1175870) acetate[3]
Flow Rate 1 mL/min[3]
Detection Wavelength 450 nm[3]
Retention Time (example) 9-cis-β-carotene: ~16.2 min; all-trans-β-carotene: ~15.0 min[3]

Note: Retention times may vary depending on the specific HPLC system and column used.

This protocol provides a robust and reproducible method for the isolation of high-purity 9-cis-β-carotene from a mixture, primarily sourced from Dunaliella salina. The combination of solvent extraction, preferential crystallization, and chromatographic purification allows for the attainment of a final product suitable for research and drug development applications. The biological significance of 9-cis-β-carotene, through its conversion to the RXR ligand 9-cis-retinoic acid, underscores the importance of obtaining this isomer in a highly purified form.

References

Application Notes and Protocols for the Separation of 9-cis-beta-carotene Isomers Using a C30 Column

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of a C30 reversed-phase column for the successful separation of beta-carotene (B85742) isomers, with a particular focus on the 9-cis isomer. The unique properties of the C30 stationary phase offer superior shape selectivity compared to traditional C18 columns, enabling the resolution of structurally similar hydrophobic molecules like carotenoids.[1][2][3] This methodology is critical for the accurate quantification and characterization of beta-carotene isomers in various matrices, including dietary supplements, food products, and biological samples.

Introduction

Beta-carotene is a vital provitamin A carotenoid and a potent antioxidant.[1][4] It exists in several isomeric forms, with the all-trans isomer being the most predominant in nature.[1][4] However, cis-isomers, such as 9-cis-beta-carotene, also occur naturally and can be formed during food processing.[5][6] The different isomers exhibit varying biological activities and bioavailability, making their accurate separation and quantification essential for nutritional and pharmaceutical research.[7][8]

Conventional reversed-phase columns, such as C18, often fail to provide adequate resolution of the structurally similar beta-carotene isomers, leading to co-elution and inaccurate quantification.[1][3][4] The longer alkyl chain of the C30 stationary phase provides enhanced interaction with the long, rigid structure of carotenoids, resulting in superior separation of these hydrophobic isomers.[1][2][5]

Data Presentation

The following tables summarize the typical chromatographic parameters and retention times for the separation of beta-carotene isomers on a C30 column. These values are compiled from various studies and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC System and Column Specifications

ParameterValue
HPLC ColumnC30 Reversed-Phase Column (e.g., Acclaim C30, YMC Carotenoid S-5)
Particle Size3 µm or 5 µm
Dimensions4.6 x 150 mm or 3.0 x 150 mm
DetectorDiode Array Detector (DAD) or UV-Vis Detector
Wavelength450 nm for beta-carotene isomers

Table 2: Mobile Phase and Gradient Conditions

Time (min)% Mobile Phase A (Methanol/Water or Acetonitrile/Methanol)% Mobile Phase B (Methyl-tert-butyl ether - MTBE)
095 - 815 - 19
20 - 90Gradient Elution (refer to specific protocols)Gradient Elution (refer to specific protocols)

Table 3: Typical Retention Times of Beta-Carotene Isomers

IsomerTypical Elution Order
15-cis-beta-carotene1
13-cis-beta-carotene2
all-trans-beta-carotene3
This compound4

Note: The exact retention times can vary based on the specific method parameters. The elution order is a key indicator of a successful separation on a C30 column.[9]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis for the separation of this compound isomers.

Protocol 1: Preparation of Beta-Carotene Isomer Mixture by Iodine Catalyzed Isomerization

This protocol describes a method to generate a mixture of beta-carotene isomers from an all-trans-beta-carotene standard, which can be used for method development and system suitability testing.

Materials:

  • all-trans-beta-carotene standard

  • Hexane (B92381), HPLC grade

  • Iodine solution (1 mg/mL in hexane)

  • Brown-colored flasks

Procedure:

  • Prepare a 1 mg/mL solution of all-trans-beta-carotene in hexane in a brown-colored flask.

  • Add a small amount of the iodine solution to the beta-carotene solution.

  • Expose the solution to sunlight or a UV lamp for a controlled period (e.g., 30 minutes) to induce isomerization.[1][4] The progress of isomerization can be monitored by observing the color change.

  • The resulting solution will contain a mixture of all-trans and various cis-isomers of beta-carotene, including this compound.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Separation of Beta-Carotene Isomers

This protocol outlines the HPLC conditions for the separation of the prepared beta-carotene isomer mixture.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C30 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

Chromatographic Conditions:

  • Mobile Phase A: Methanol/Water (98:2, v/v) or Acetonitrile/Methanol (75:25, v/v)[10][11]

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B over a period of 20 to 90 minutes to elute the more hydrophobic isomers.[5][11] A typical gradient might go from 15% to 90% MTBE.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20 °C. Lower temperatures can sometimes improve the resolution of cis/trans isomers.[3][10]

  • Detection Wavelength: 450 nm

  • Injection Volume: 20 µL

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the underlying principles of the separation.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: all-trans-beta-carotene standard dissolve Dissolve in Hexane start->dissolve add_iodine Add Iodine Catalyst dissolve->add_iodine isomerize Induce Isomerization (Light Exposure) add_iodine->isomerize filter Filter Sample isomerize->filter inject Inject into HPLC filter->inject separate Separation on C30 Column inject->separate detect Detect at 450 nm (DAD) separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Isomers (Retention Time & Spectra) chromatogram->identify quantify Quantify this compound identify->quantify

Caption: Experimental workflow for this compound isomer separation.

separation_principle cluster_column Chromatographic Column cluster_c18 C18 Column cluster_c30 C30 Column c18_phase Shorter C18 Alkyl Chains c18_result Limited Shape Selectivity (Co-elution of Isomers) c18_phase->c18_result Leads to c30_phase Longer C30 Alkyl Chains c30_result Enhanced Shape Selectivity (Resolution of Isomers) c30_phase->c30_result Provides isomers Beta-Carotene Isomers (all-trans, 9-cis, etc.) isomers->c18_phase Interaction isomers->c30_phase Interaction

Caption: Principle of C30 column selectivity for beta-carotene isomers.

References

Application Notes: 9-cis-Beta-Carotene for Retinal Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inherited retinal diseases, such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), are leading causes of incurable blindness.[1][2] A significant subset of these diseases is caused by mutations in genes essential for the visual cycle, the enzymatic pathway that regenerates the visual chromophore 11-cis-retinal (B22103).[3][4] Key enzymes in this pathway include RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein) and LRAT (Lecithin:retinol acyltransferase).[5][6] Mutations in these genes disrupt the production of 11-cis-retinal, leading to a lack of functional visual pigment, photoreceptor cell death, and progressive vision loss.[3][5]

9-cis-beta-carotene, a naturally occurring carotenoid isomer, has emerged as a promising therapeutic agent for these conditions.[7][8] Its therapeutic potential stems from its role as a metabolic precursor to 9-cis-retinal (B17824).[9] In the presence of a dysfunctional visual cycle, orally administered this compound can be converted in vivo to 9-cis-retinal, which serves as a viable substitute for 11-cis-retinal.[8][9] This 9-cis-retinal can bind to opsin proteins in photoreceptor cells to form a functional, light-sensitive pigment called isorhodopsin, thereby bypassing the genetic defect and restoring a degree of light sensitivity and retinal function.[4] This approach has shown efficacy in both preclinical animal models and human clinical trials.[10][11]

Mechanism of Action

The canonical visual cycle involves the conversion of all-trans-retinol to 11-cis-retinal within the retinal pigment epithelium (RPE). This process is critically dependent on the LRAT and RPE65 enzymes.[5] Mutations in the genes encoding these proteins create a metabolic block, leading to a deficiency of 11-cis-retinal and an accumulation of toxic precursors.

This compound provides an alternative pathway. It is cleaved by the enzyme beta-carotene (B85742) oxygenase 1 (BCMO1), which is expressed in RPE cells, to produce two molecules of 9-cis-retinal.[9] This artificially supplied 9-cis-retinal can then be utilized by photoreceptors to regenerate a functional visual pigment, thus restoring the first step in phototransduction. Beyond chromophore replacement, studies also suggest that this compound may have additional protective effects, including the reduction of retinal microglial cell activation, which contributes to neuroinflammation in degenerative retinal diseases.[11]

Relevant Retinal Disease Models

The primary animal model for studying the effects of this compound is the Rpe65-/- (rd12) mouse . This model carries a null mutation in the Rpe65 gene and faithfully recapitulates the human phenotype of LCA, exhibiting an early and severe cone-rod dystrophy.[11] These mice have an early-onset block in the visual cycle, undetectable electroretinogram (ERG) signals, and progressive photoreceptor degeneration, making them an ideal platform for testing the efficacy of visual cycle-bypassing therapies.[3][11]

Quantitative Data Summary

The efficacy of this compound has been quantified in both preclinical models and human clinical trials. The following tables summarize key findings.

Table 1: Effect of Synthetic this compound on Photoreceptor Survival in Ex Vivo Cultures of RPE65/rd12 Mouse Eye Cups

Treatment GroupConcentrationS-Cone Survival (Fold Change vs. Placebo)M-Cone Survival (Fold Change vs. Placebo)p-value (S-Cone)p-value (M-Cone)
Synthetic 9-cis-β-carotene1µM~2.0~4.00.0010.009
All-trans-β-carotene1µM~0.5 (2-fold lower)Not Reported--

Data sourced from ex vivo experiments on eye cups from RPE65/rd12 mice. Survival was quantified by counting opsin-positive cells.[11]

Table 2: Effect of Oral this compound on Retinal Function in Patients with Retinitis Pigmentosa (Randomized Crossover Trial)

Outcome Measure9-cis-β-carotene TreatmentPlacebo Treatmentp-value
Mean Change in Dark-Adapted Maximal b-wave Amplitude+8.4 µV-5.9 µV0.001
Percentage Change in Light-Adapted b-wave Response+17.8%-3.0%0.01

Data sourced from a clinical trial involving 29 patients with RP treated for 90 days.[1][2] Retinal function was assessed using electroretinography (ERG).

Mandatory Visualizations

Visual_Cycle_Bypass cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Systemic Systemic Circulation / Diet Opsin Opsin Rhodopsin Rhodopsin Isorhodopsin Isorhodopsin (Functional Pigment) Opsin->Isorhodopsin Combines with Rhodopsin->Opsin all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol Transport light Light light->Rhodopsin Bleaching LRAT LRAT Enzyme all_trans_retinol->LRAT RPE65 RPE65 Enzyme LRAT->RPE65 all-trans-retinyl ester Block Genetic Defect (LCA/RP) LRAT->Block eleven_cis_retinal 11-cis-retinal RPE65->eleven_cis_retinal RPE65->Block eleven_cis_retinal->Opsin Canonical Pathway BCMO1 BCMO1 Enzyme nine_cis_retinal 9-cis-retinal BCMO1->nine_cis_retinal Cleavage nine_cis_retinal->Opsin Therapeutic Bypass Pathway nine_cis_BC This compound (Oral Administration) nine_cis_BC->BCMO1 Uptake by RPE

Caption: The Visual Cycle and this compound Bypass Mechanism.

Ex_Vivo_Workflow cluster_treatments Treatment Groups start RPE65/rd12 Mouse (P14-P21) dissect Enucleate & Dissect Eye Cups start->dissect culture Place in Organotypic Culture Medium dissect->culture treatment Supplement Medium culture->treatment incubation Incubate for 18-24 hours (37°C, 5% CO2) treatment->incubation t1 1. Vehicle (Placebo) fixation Fix, Cryoprotect & Embed Retinas incubation->fixation sectioning Cryosectioning fixation->sectioning staining Immunohistochemistry (Anti-S-Opsin, Anti-M-Opsin) sectioning->staining imaging Confocal Microscopy staining->imaging analysis Quantify Opsin-Positive Cells per Section imaging->analysis t2 2. Synthetic 9-cis-β-Carotene t3 3. Other Controls (e.g., ATBC)

Caption: Experimental Workflow for Ex Vivo Cone Rescue Assay.

In_Vivo_ERG_Workflow start Administer 9-cis-β-Carotene or Placebo to Mouse Model dark_adapt Overnight Dark Adaptation (Minimum 12 hours) start->dark_adapt anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) dark_adapt->anesthesia pupil_dilation Apply Mydriatic Solution (e.g., Tropicamide) anesthesia->pupil_dilation electrode_placement Place Electrodes: - Corneal (Active) - Reference - Ground pupil_dilation->electrode_placement scotopic_erg Scotopic ERG Recording (Rod-driven response) - Single flashes of increasing intensity electrode_placement->scotopic_erg light_adapt Light Adaptation (e.g., 10 min background light) scotopic_erg->light_adapt photopic_erg Photopic ERG Recording (Cone-driven response) - Flashes on light background light_adapt->photopic_erg recovery Animal Recovery photopic_erg->recovery analysis Analyze Waveforms: - a-wave amplitude (photoreceptors) - b-wave amplitude (bipolar cells) photopic_erg->analysis

Caption: Experimental Workflow for In Vivo ERG Assessment.

Experimental Protocols

Protocol 1: Ex Vivo Organotypic Culture of Mouse Eye Cups for Photoreceptor Rescue Assay

This protocol is adapted from methodologies used to assess the cone-preserving effects of synthetic this compound on retinas from RPE65/rd12 mice.[3][11]

1. Materials and Reagents:

  • RPE65/rd12 mice (Postnatal day 14-21)

  • DMEM/F12 culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • N-2 Supplement

  • Penicillin-Streptomycin solution

  • Synthetic this compound stock solution (in an appropriate vehicle like DMSO or formulated with an excipient like lecithin)

  • Vehicle control (placebo)

  • Dissection microscope and sterile micro-dissection tools

  • 6-well culture plates with cell culture inserts (0.4 µm pore size)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Primary antibodies: rabbit anti-S-opsin, rabbit anti-M-opsin

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Mounting medium

2. Procedure:

  • Preparation: Prepare culture medium (DMEM/F12 supplemented with 10% FBS, 1% N-2, and 1% Penicillin-Streptomycin). Aliquot medium into 6-well plates (1.5 mL per well) and pre-incubate at 37°C, 5% CO2.

  • Dissection: Euthanize P14-P21 RPE65/rd12 mice according to approved institutional protocols. Enucleate the eyes and place them in ice-cold medium. Under a dissection microscope, create a circumferential incision posterior to the ora serrata. Carefully remove the cornea, lens, and vitreous body to create an "eye cup" containing the intact retina, RPE, and sclera.

  • Culturing: Place one eye cup, retina-side up, onto a cell culture insert in a pre-warmed 6-well plate.

  • Treatment: Add the synthetic this compound stock solution to the designated wells to achieve the final desired concentration (e.g., 1 µM).[11] Add an equivalent volume of the vehicle to control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Tissue Processing:

    • Remove eye cups from culture and fix in 4% PFA for 2 hours at 4°C.

    • Wash three times with PBS.

    • Cryoprotect by incubating in 30% sucrose overnight at 4°C.

    • Embed the tissue in OCT compound and freeze.

  • Immunohistochemistry and Analysis:

    • Cut 10-12 µm thick sections using a cryostat.

    • Perform standard immunohistochemistry using primary antibodies against S-opsin and M-opsin to label S- and M-cones, respectively.

    • Use an appropriate fluorescent secondary antibody and counterstain with DAPI.

    • Image sections using a confocal microscope.

    • Quantify the number of positively stained cone cells per retinal section. Compare the average cell counts between treated and placebo groups to determine the fold-change in cone survival.

Protocol 2: In Vivo Assessment of Retinal Function using Electroretinography (ERG)

This protocol provides a general framework for performing full-field ERG in mouse models to assess treatment efficacy, based on standard procedures.[12][13][14][15]

1. Materials and Equipment:

  • Full-field electroretinography (ERG) system (e.g., Ganzfeld dome)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail, or isoflurane)

  • Mydriatic eye drops (e.g., 1% tropicamide, 2.5% phenylephrine)

  • Corneal electrodes (e.g., gold loop), reference electrode, and ground electrode

  • Heating pad to maintain mouse body temperature

  • Ophthalmic lubricant/gel

2. Procedure:

  • Treatment Administration: Administer this compound or placebo to mice via the chosen route (e.g., oral gavage, supplemented diet) for the duration specified by the experimental design.

  • Dark Adaptation: Dark-adapt the mice overnight (minimum 12 hours) before ERG recording. All subsequent steps until the end of scotopic recording must be performed under dim red light.

  • Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection or isoflurane (B1672236) inhalation. Confirm proper anesthetic depth by lack of pedal reflex.

    • Place the mouse on a heated platform to maintain body temperature at ~37°C.

    • Apply one drop of mydriatic solution to each eye to dilate the pupils. Wait 5-10 minutes for full dilation.

  • Electrode Placement:

    • Apply a drop of ophthalmic lubricant to the cornea to ensure good electrical contact and prevent corneal dehydration.

    • Gently place the active corneal electrode on the center of the cornea.

    • Place the reference electrode subcutaneously on the forehead between the eyes.

    • Place the ground electrode subcutaneously in the tail or a hind leg.

  • Scotopic (Rod-Dominant) ERG:

    • Place the mouse inside the Ganzfeld dome.

    • Record responses to single white light flashes of increasing intensity (e.g., from -4.0 to 1.0 log cd·s/m²). Use longer inter-stimulus intervals for brighter flashes to allow for rod recovery.

  • Light Adaptation:

    • Expose the mouse to a standard background light (e.g., 30 cd/m²) for 10 minutes to saturate the rods and isolate cone function.

  • Photopic (Cone-Dominant) ERG:

    • While maintaining the background light, record responses to brighter white flashes (e.g., from 0.5 to 2.0 log cd·s/m²).

  • Recovery:

    • Remove the electrodes and apply a generous amount of ophthalmic gel to both eyes.

    • Allow the mouse to recover from anesthesia in a clean, heated cage.

  • Data Analysis:

    • Measure the amplitude of the a-wave (from baseline to the negative trough), which reflects photoreceptor hyperpolarization.

    • Measure the amplitude of the b-wave (from the a-wave trough to the positive peak), which reflects the activity of downstream bipolar cells.[16]

    • Compare the mean a- and b-wave amplitudes between the this compound-treated group and the placebo group at each flash intensity under both scotopic and photopic conditions.

References

Application Notes and Protocols for Supercritical CO2 Extraction of 9-cis-beta-carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-beta-carotene, a geometric isomer of β-carotene, has garnered significant attention in research and drug development due to its unique biological activities, including its role as a precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). The microalga Dunaliella, particularly Dunaliella salina and Dunaliella bardawil, is a rich natural source of this compound. Supercritical Carbon Dioxide (SC-CO2) extraction has emerged as a green and highly efficient technology for selectively isolating this valuable compound. This document provides detailed application notes and protocols for the SC-CO2 extraction of this compound from Dunaliella species.

Supercritical CO2 extraction offers several advantages over traditional solvent extraction methods, including the use of a non-toxic, non-flammable, and environmentally benign solvent. Furthermore, the tunable solvent properties of SC-CO2, by modifying pressure and temperature, allow for the selective extraction of specific isomers. Notably, the 9-cis isomer of β-carotene exhibits significantly higher solubility in SC-CO2 compared to its all-trans counterpart, enabling its preferential extraction.[1]

Data Presentation: Supercritical CO2 Extraction Parameters and Yields

The following tables summarize quantitative data from various studies on the SC-CO2 extraction of β-carotene, with a focus on conditions that favor the extraction of the 9-cis isomer.

Table 1: Selective Extraction of this compound from Dunaliella bardawil

ParameterValueReference
Feed Material Freeze-dried Dunaliella bardawil powder (3.1% β-carotene)[1]
Pressure 44.8 MPa (448 bar)[1]
Temperature 40 °C[1]
Recovery of β-carotene 39% (at initial stages)[1]
Purity of 9-cis Isomer 80% (at initial stages)[1]
Solubility of 9-cis isomer 7.64 x 10⁻⁵ g/g CO2[1]
Solubility of all-trans isomer 1.92 x 10⁻⁵ g/g CO2[1]

Table 2: High-Yield Extraction of β-carotene from Dunaliella salina

ParameterValueReference
Feed Material Dunaliella salina[2][3]
Pressure 500 bar (50 MPa)[2][3]
Temperature 70 °C[2][3]
Co-solvent 10 wt% Ethanol (B145695)[2][3]
Result Highly efficient pigment recovery[2][3]

Table 3: General Optimized Conditions for Carotenoid Extraction

ParameterGeneral RangeReference
Pressure 300 - 400 bar (30 - 40 MPa)[4]
Temperature 40 - 60 °C[4]
CO2 Flow Rate 1 - 5 mL/min[4]
Co-solvent (Entrainer) Conc. 5 - 25% v/v[4]
Extraction Time 30 - 120 min[4]

Experimental Protocols

This section provides a detailed methodology for the supercritical CO2 extraction of this compound from Dunaliella powder.

Protocol 1: Selective Extraction of this compound

This protocol is based on the findings of selective separation of β-carotene isomers.[1]

1. Feed Material Preparation:

  • Start with freeze-dried Dunaliella bardawil powder.
  • To enhance extraction efficiency and overcome internal mass transfer resistance, consider grinding the algae powder to a fine particle size.[1]

2. Supercritical Fluid Extraction (SFE) System Setup:

  • Load approximately 30 g of the prepared Dunaliella powder into the extraction vessel of the SFE system.
  • Place the loaded vessel into the convection oven of the SFE unit.

3. Setting Extraction Parameters:

  • Set the extraction temperature to 40 °C .
  • Pressurize the system with food-grade CO2 (>99.8% pure) to 44.8 MPa (448 bar) .
  • Maintain a constant CO2 flow rate, for instance, 2.0 L/min .

4. Extraction and Fraction Collection:

  • Initiate the extraction process.
  • Collect the extract fractions at the initial stages of the extraction (e.g., after the first 40 mL of CO2 has passed through the system) to obtain the highest purity of the 9-cis isomer.[1]

5. Sample Analysis:

  • Dissolve the collected extract in an appropriate solvent mixture (e.g., methanol (B129727) and chloroform).
  • Analyze the isomeric composition of the β-carotene extract using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

Protocol 2: High-Yield Total Carotenoid Extraction

This protocol aims for a high overall recovery of carotenoids, which can then be further processed for isomer separation if needed.

1. Feed Material Preparation:

  • Use dried Dunaliella salina powder.

2. Supercritical Fluid Extraction (SFE) System Setup:

  • Load the dried algae powder into the extraction vessel.

3. Setting Extraction Parameters:

  • Set the extraction temperature to 70 °C .[2][3]
  • Pressurize the system with CO2 to 500 bar (50 MPa) .[2][3]
  • Introduce 10 wt% ethanol as a co-solvent into the CO2 stream.
  • Set the CO2 flow rate as per the system's specifications.

4. Extraction and Collection:

  • Run the extraction for a predetermined duration (e.g., 60-120 minutes) to ensure efficient recovery.
  • Collect the total extract.

5. Post-Extraction Processing:

  • Evaporate the ethanol co-solvent from the extract under reduced pressure.
  • The resulting oleoresin will be rich in a mixture of β-carotene isomers.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Supercritical CO2 Extraction cluster_separation 3. Separation & Collection cluster_analysis 4. Analysis A Freeze-dried Dunaliella (e.g., D. bardawil) B Grinding (Optional, to increase surface area) A->B C Load into Extraction Vessel B->C D Set Parameters: - Pressure (e.g., 44.8 MPa) - Temperature (e.g., 40°C) - CO2 Flow Rate C->D E Introduce Supercritical CO2 (+/- Co-solvent e.g., Ethanol) D->E F Extraction Process E->F G Depressurization F->G H Separation of CO2 from Extract G->H I Collection of 9-cis-rich β-carotene Extract H->I J HPLC Analysis I->J K Quantification of 9-cis and all-trans Isomers J->K

Caption: Experimental workflow for SC-CO2 extraction of this compound.

logical_relationship cluster_params Extraction Parameters cluster_outcomes Extraction Outcomes Pressure Pressure Solubility Solubility of 9-cis-β-carotene Pressure->Solubility Increases Temperature Temperature Temperature->Solubility Variable Effect Co_solvent Co-solvent (e.g., Ethanol) Co_solvent->Solubility Increases Selectivity Selectivity for 9-cis Isomer Solubility->Selectivity Higher solubility of 9-cis leads to higher selectivity Yield Overall Yield Solubility->Yield Directly impacts

Caption: Logical relationship of parameters in SC-CO2 extraction of this compound.

References

Application Note: Structural Elucidation of 9-cis-β-carotene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 9-cis-β-carotene. 9-cis-β-carotene, a stereoisomer of β-carotene, is a crucial precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR), making its unambiguous identification vital in pharmaceutical and nutraceutical research. This note covers the principles of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR techniques, provides detailed experimental protocols for sample preparation and data acquisition, and presents a systematic approach to data analysis for confirming the specific cis-conformation at the C9-C10 double bond.

Principles of NMR for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules.[1] For a complex molecule like 9-cis-β-carotene, a combination of NMR experiments is required for complete structural assignment and stereochemical confirmation.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the olefinic protons in the polyene chain are particularly sensitive to the molecule's geometry.

  • ¹³C NMR Spectroscopy: ¹³C NMR provides a spectrum with signals for each unique carbon atom. The chemical shifts of carbons involved in and adjacent to a double bond are highly indicative of its cis or trans configuration. For instance, the introduction of a cis double bond at the C9 position leads to characteristic shifts, particularly for C8 and the C19 methyl group, when compared to the all-trans isomer.[2][3]

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] It is invaluable for tracing the proton connectivity throughout the entire carbon skeleton, confirming the sequence of protons in the polyene chain and within the β-ionone rings.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[4] This is the definitive experiment for confirming the stereochemistry of the double bonds. For 9-cis-β-carotene, the key is the spatial proximity between the proton on C8 (H8) and the methyl protons at C19, which can only occur in the 9-cis configuration.

Experimental Protocols

The following protocols are adapted from established methods for carotenoid analysis and can be performed on a standard high-field NMR spectrometer (e.g., 400-600 MHz).[4][5]

Sample Preparation

Proper sample preparation is critical to obtain high-quality NMR spectra and prevent degradation. Carotenoids are sensitive to light, heat, and oxygen.

  • Purification: If the sample is part of a mixture, isolate 9-cis-β-carotene using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is effective for separating carotenoid isomers.[6]

  • Drying: Dry the purified sample completely under a stream of inert gas (e.g., nitrogen or argon) in subdued light.

  • Dissolution: Dissolve approximately 0.5-1.0 mg of the purified 9-cis-β-carotene in 0.5-0.6 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for carotenoids.[4]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Storage: If not used immediately, store the NMR tube at -20°C or below in the dark to minimize degradation and isomerization.[4]

NMR Data Acquisition

The following are typical parameters for a 500 MHz spectrometer.[4] These may need to be optimized based on the specific instrument and sample concentration.

Table 1: General NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR2D COSY2D NOESY
Spectrometer Freq. 500 MHz125 MHz500 MHz500 MHz
Solvent CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K
Pulse Program zg30zgpg30cosygpphnoesygpph
Spectral Width (SW) ~12 ppm (~6000 Hz)~220 ppm (~27500 Hz)~7 ppm (~3500 Hz)~7 ppm (~3500 Hz)
Acquisition Time ~2.7 s~1.2 s~0.3 s~0.3 s
Relaxation Delay (d1) 2.0 s2.0 s1.5 s2.0 s
Number of Scans (NS) 64-2561024-40964-8 per increment8-16 per increment
Data Points (TD) 64k64k1024 (F2) x 256 (F1)1024 (F2) x 256 (F1)
Mixing Time (d8) N/AN/AN/A150-300 ms
Data Processing
  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform Fourier Transformation (FT).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

  • For 2D spectra, perform Fourier transformation in both dimensions and phase correct the spectrum.

Data Presentation and Interpretation

The key to identifying 9-cis-β-carotene is to observe specific changes in the NMR spectrum relative to its more common all-trans isomer.

Workflow for Structural Elucidation

The overall process involves a systematic integration of data from multiple NMR experiments.

G cluster_0 Sample Handling cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Confirmation Purification HPLC Purification Preparation Sample Preparation (Solvent, Concentration) Purification->Preparation NMR_1D 1D NMR (¹H, ¹³C) Preparation->NMR_1D NMR_2D 2D NMR (COSY, NOESY) Preparation->NMR_2D Assign_1D Assign Signals: Chemical Shifts, Coupling Constants NMR_1D->Assign_1D Assign_2D Establish Correlations: ¹H-¹H (COSY) Spatial Proximity (NOESY) NMR_2D->Assign_2D Structure Confirm Backbone Connectivity Assign_1D->Structure Assign_2D->Structure Stereochem Determine Stereochemistry (NOESY) Assign_2D->Stereochem Final Final Structure: 9-cis-β-carotene Structure->Final Stereochem->Final

Caption: Workflow for NMR-based structural elucidation of 9-cis-β-carotene.

Quantitative NMR Data

The presence of the cis bond at C9 causes a steric interaction that leads to notable shifts in the local electronic environment. The tables below summarize the characteristic chemical shifts for key atoms that differentiate the 9-cis isomer from the all-trans isomer.[3][7]

Table 2: Characteristic ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton(s)all-trans-β-carotene (δ ppm)9-cis-β-carotene (Characteristic δ ppm)Key Observation for 9-cis
H7~6.15~6.1-6.2Minor change
H8~6.15~6.3-6.4 Downfield shift
H10~6.25~6.1-6.2 Upfield shift
Me-19~1.97~1.9-2.0 Minor change

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon(s)all-trans-β-carotene (δ ppm)9-cis-β-carotene (Characteristic δ ppm)Key Observation for 9-cis
C8~137.8~129-131 Upfield shift (shielded)
C9~137.3~137-138Minor change
C10~130.9~130-131Minor change
Me-19~12.8~16-18 Downfield shift (deshielded)
Analysis of 2D NMR Data

COSY Analysis: The COSY spectrum is used to walk through the polyene chain. For example, a cross-peak between H7 and H8 will be observed, as will correlations between H10-H11, H11-H12, and so on, confirming the fundamental structure of the carbon chain.

NOESY Analysis - The Key to Confirmation: The definitive proof for the 9-cis geometry comes from the NOESY spectrum. The C9-C10 cis bond forces the proton on C8 and the methyl group on C9 (Me-19) into close spatial proximity. This results in a clear NOE cross-peak between H8 and the protons of Me-19. This correlation is absent in the all-trans isomer.

G cluster_0 Key Structural Region of 9-cis-β-carotene C7 C7 C8 C8 C7->C8 H7 H7 C7->H7 C9 C9 C8->C9 H8 H8 C8->H8 C10 C10 C9->C10 Me19 Me-19 C9->Me19 H10 H10 C10->H10 Me19_H H Me19->Me19_H

Caption: Key NOE correlation confirming the 9-cis stereochemistry.

Conclusion

The structural elucidation of 9-cis-β-carotene is reliably achieved through a multi-faceted NMR approach. While ¹H and ¹³C NMR provide initial fingerprints and highlight characteristic chemical shifts indicative of the cis bond, 2D experiments are essential for unambiguous confirmation. The COSY experiment validates the proton connectivity of the molecular backbone, and the NOESY experiment provides definitive proof of the 9-cis geometry through the observation of a key through-space correlation between H8 and the Me-19 protons. These detailed protocols and interpretation guidelines provide a robust framework for researchers in the accurate identification and characterization of this important carotenoid isomer.

References

Cultivating Stability: Application Notes and Protocols for the Formulation of 9-cis-beta-carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable formulations of 9-cis-beta-carotene, a potent but notoriously unstable therapeutic agent. Addressing the significant challenges of degradation due to light, heat, and oxidation, this document outlines effective stabilization strategies, including microencapsulation, nanoemulsions, and nanostructured lipid carriers (NLCs). Detailed experimental protocols and quantitative stability data are provided to facilitate the translation of these methods into practice.

Introduction: The Challenge of this compound Instability

This compound, a geometric isomer of beta-carotene (B85742), holds significant promise in drug development due to its unique biological activities, primarily as a precursor to 9-cis-retinoic acid, a high-affinity ligand for the Retinoid X Receptor (RXR). The activation of RXR influences a multitude of physiological processes, including cell differentiation, proliferation, and apoptosis. However, the therapeutic potential of this compound is hampered by its inherent instability. The conjugated double bond system that underlies its bioactivity also renders it highly susceptible to isomerization and oxidative degradation when exposed to environmental factors such as light, heat, and oxygen.[1][2] This degradation not only reduces its therapeutic efficacy but can also lead to the formation of inactive or potentially harmful byproducts.

Furthermore, the lipophilic nature of this compound results in poor aqueous solubility, posing a significant challenge for its formulation into bioavailable drug delivery systems. Overcoming these stability and solubility hurdles is paramount to harnessing the full therapeutic potential of this promising molecule. This document details proven formulation strategies to protect this compound from degradation and enhance its delivery.

Stabilization Strategies: An Overview

Encapsulation technologies are at the forefront of stabilizing sensitive bioactive compounds like this compound. By entrapping the active molecule within a protective matrix, these methods can shield it from degradative environmental factors and improve its handling and solubility characteristics. The following sections provide an overview of three effective encapsulation techniques.

Microencapsulation via Spray Drying

Spray drying is a widely used, scalable, and cost-effective technique for producing powdered microcapsules. The process involves atomizing a liquid feed containing the active ingredient and a carrier material into a hot gas stream, leading to rapid solvent evaporation and the formation of solid particles. The choice of wall material is critical for the stability of the encapsulated this compound.

Nanoemulsions

Nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size, nanoemulsions are kinetically stable and can appear transparent or translucent. For the lipophilic this compound, oil-in-water (O/W) nanoemulsions provide an excellent delivery vehicle, improving its solubility and bioavailability.

Nanostructured Lipid Carriers (NLCs)

NLCs represent a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This unstructured solid matrix offers more space for drug loading and reduces the potential for drug expulsion during storage compared to solid lipid nanoparticles (SLNs). NLCs are particularly well-suited for encapsulating lipophilic molecules like this compound, offering enhanced stability and controlled release.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of beta-carotene in various formulations, providing a basis for comparison of the different stabilization strategies. It is important to note that while much of the available data pertains to all-trans-beta-carotene, the principles and relative performance of these formulation techniques are applicable to the stabilization of the 9-cis isomer.

Table 1: Stability of Spray-Dried Beta-Carotene Microcapsules

Wall Material(s)Inlet Temp. (°C)Encapsulation Efficiency (%)Storage ConditionsRetention after StorageReference
Maltodextrin (B1146171) & Gum Arabic173>904°C, dark, 7 weeksHigh stability[3]
MaltodextrinNot SpecifiedNot Specified4°C, 60 days70-81%[4]
Potato StarchNot SpecifiedNot Specified4°C, 60 days~70%[4]
GelatinNot SpecifiedNot Specified4°C, 60 days~75%[4]
OSA Starches (HCAP)Not Specified94.344°C, darkHighest stability vs. MD & RMD[5]
Pullulan & WPI (80:20)Not Specified~8525°C, aw=0.53k = 0.0128 day⁻¹[6]

Table 2: Stability of Beta-Carotene in Nanoemulsions

Oil PhaseSurfactant(s)Particle Size (nm)Storage ConditionsRetention after StorageReference
Palm OilWhey Protein Isolate168-18525°C, 42 days69.36%
Corn OilWhey Protein Isolate168-18525°C, 42 days54.91%
Fish OilWhey Protein Isolate168-18525°C, 42 days49.58%
Not SpecifiedTween 20132-1844°C, 4 weeks~75%
Oleic AcidTween 80Not Specified25°C, 4 weeksStable with minimal creaming

Table 3: Stability of this compound in Nanostructured Lipid Carriers (NLCs)

Total Lipid Conc. (% w/v)Surfactant Conc. (% w/v)Solid:Liquid Lipid RatioEncapsulation Efficiency (%)Storage ConditionsRetention of 9Z-β-caroteneReference
91.43:195.644°C, pH 3.5-7.5, 21 daysHigh stability[3]

Experimental Protocols

The following are detailed protocols for the preparation of stable this compound formulations.

Protocol for Microencapsulation by Spray Drying

This protocol describes the preparation of a spray-dried powder containing this compound using a combination of maltodextrin and gum arabic as wall materials.

Materials:

  • This compound

  • Maltodextrin (DE 10-12)

  • Gum Arabic

  • Corn oil (or other suitable carrier oil)

  • Distilled water

  • Homogenizer (high-shear or high-pressure)

  • Spray dryer

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve maltodextrin and gum arabic in distilled water at a ratio of 3:1 (w/w). The total solids concentration of the wall material in the aqueous phase should be between 20-30% (w/v).

    • Stir the solution continuously until the wall materials are fully dissolved.

  • Preparation of the Oil Phase:

    • Dissolve a known concentration of this compound in corn oil. Gentle heating and stirring may be required to ensure complete dissolution. Protect the solution from light.

  • Emulsification:

    • Gradually add the oil phase to the aqueous phase under continuous high-shear homogenization.

    • Homogenize the mixture for 5-10 minutes to form a coarse emulsion.

    • For a finer emulsion, pass the mixture through a high-pressure homogenizer for 2-3 cycles at a pressure of 30-50 MPa.

  • Spray Drying:

    • Pre-heat the spray dryer to the desired inlet temperature (e.g., 170-180°C).

    • Set the feed pump to a constant flow rate.

    • Atomize the emulsion into the drying chamber. Adjust the atomization pressure and feed rate to achieve a desired outlet temperature (e.g., 80-90°C).

    • Collect the dried powder from the cyclone and collection vessel.

  • Storage:

    • Store the resulting powder in an airtight, light-protected container at low temperature (e.g., 4°C).

Protocol for Nanoemulsion Preparation

This protocol outlines the preparation of an oil-in-water nanoemulsion of this compound using a high-pressure homogenization method.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • Tween 80 (or other food-grade non-ionic surfactant)

  • Distilled water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve this compound in MCT oil to a final concentration of 0.05-0.1% (w/w). Protect from light.

  • Preparation of the Aqueous Phase:

    • Disperse Tween 80 in distilled water to a final concentration of 2-5% (w/w).

  • Pre-emulsification:

    • Heat both the oil and aqueous phases to 40-50°C.

    • Gradually add the oil phase to the aqueous phase while stirring with a high-speed stirrer (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at 500-800 bar for 3-5 cycles.

    • Cool the resulting nanoemulsion to room temperature.

  • Characterization and Storage:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Store the nanoemulsion in a sealed, light-protected container at 4°C.

Protocol for Nanostructured Lipid Carrier (NLC) Formulation

This protocol describes the preparation of this compound loaded NLCs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., oleic acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Distilled water

  • Ultrasonicator probe

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Add the liquid lipid to the molten solid lipid. A typical solid to liquid lipid ratio is 70:30.

    • Dissolve this compound in the lipid mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.

  • Hot Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 3-5 minutes at a specific power output.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the crystallization of the lipid matrix and the formation of NLCs.

  • Characterization and Storage:

    • Determine the particle size, PDI, and zeta potential.

    • Store the NLC dispersion at 4°C in a light-protected container.

Analytical Method for Stability Testing

The stability of this compound in the developed formulations can be assessed by quantifying its concentration over time using High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

  • Microcapsules: Accurately weigh a known amount of the powder. Re-disperse the powder in a known volume of water. Extract the this compound using a suitable organic solvent mixture (e.g., ethanol (B145695)/hexane).[6]

  • Nanoemulsions and NLCs: Disrupt the formulation by adding a suitable solvent like ethanol or a mixture of chloroform (B151607) and methanol. Extract the this compound into an organic solvent such as hexane.

HPLC Conditions:

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

  • Detection: UV-Vis detector set at approximately 445-450 nm.

  • Quantification: Calculate the concentration of this compound based on a standard curve prepared with a known concentration of a this compound standard.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway of this compound and a general experimental workflow for developing a stable formulation.

G cluster_intracellular Intracellular Space cluster_nuclear Nucleus This compound This compound BCO1 BCO1 (Enzyme) This compound->BCO1 Cleavage 9-cis-retinal 9-cis-retinal RDH/RALDH RDH/RALDH (Enzymes) 9-cis-retinal->RDH/RALDH Oxidation 9-cis-retinoic_acid 9-cis-retinoic_acid RXR RXR 9-cis-retinoic_acid->RXR Binds & Activates BCO1->9-cis-retinal RDH/RALDH->9-cis-retinoic_acid RXR_Heterodimer RXR-Heterodimer Complex RXR->RXR_Heterodimer Heterodimer_Partner Heterodimer Partner (e.g., RAR, VDR) Heterodimer_Partner->RXR_Heterodimer HRE Hormone Response Element (on DNA) RXR_Heterodimer->HRE Binds to Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Regulates

Caption: this compound to Gene Regulation Pathway.

G Start Start Formulation_Development Formulation Development (Microencapsulation, Nanoemulsion, NLC) Start->Formulation_Development Physicochemical_Characterization Physicochemical Characterization (Particle Size, Encapsulation Efficiency) Formulation_Development->Physicochemical_Characterization Stability_Testing Stability Testing (Storage under Stress Conditions) Physicochemical_Characterization->Stability_Testing Analytical_Quantification Analytical Quantification (HPLC) Stability_Testing->Analytical_Quantification Samples over time Data_Analysis Data Analysis (Degradation Kinetics) Analytical_Quantification->Data_Analysis Optimized_Formulation Optimized_Formulation Data_Analysis->Optimized_Formulation

Caption: Workflow for Stable Formulation Development.

References

Application Notes and Protocols: 9-cis-beta-carotene as a Dietary Supplement in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial landscape for 9-cis-beta-carotene, a naturally occurring isomer of beta-carotene (B85742), primarily sourced from the microalga Dunaliella bardawil. The following sections detail its application in various therapeutic areas, summarize quantitative data from key clinical studies, and provide standardized protocols for methodologies used in these trials.

Clinical Applications of this compound

This compound has been investigated as a dietary supplement in several clinical settings, leveraging its role as a precursor to 9-cis-retinoic acid, a potent ligand for the retinoid X receptor (RXR). RXR plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and metabolism.

Retinitis Pigmentosa

Clinical trials have explored the efficacy of this compound in improving visual function in patients with retinitis pigmentosa (RP), a group of inherited retinal diseases. The rationale is that this compound can be converted to 9-cis-retinal, which can replenish the visual cycle in the retina.

Psoriasis

The anti-proliferative and differentiation-inducing effects of retinoids make them a therapeutic option for psoriasis. Clinical studies have assessed the potential of this compound from Dunaliella bardawil as a natural and potentially safer alternative to synthetic retinoids for managing mild to moderate chronic plaque psoriasis.

Dyslipidemia

9-cis-retinoic acid, through its activation of RXR, can heterodimerize with other nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are key regulators of lipid metabolism. Research has investigated the impact of this compound supplementation on plasma lipid profiles, particularly high-density lipoprotein (HDL) cholesterol.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials investigating this compound.

Table 1: Clinical Trial in Retinitis Pigmentosa

ParameterStudy Details
Study Design Randomized, double-masked, placebo-controlled, crossover trial[1][2]
Participant Population 34 patients with retinitis pigmentosa (29 completed the study)[1][2]
Intervention 300 mg/day of this compound-rich Dunaliella bardawil powder (approximately 20 mg beta-carotene) for 90 days[1][2]
Placebo Starch powder[1][2]
Primary Outcome Change in dark-adapted maximal electroretinographic (ERG) b-wave amplitude
Key Findings - Mean change in dark-adapted maximal b-wave amplitude: +8.4 µV for this compound vs. -5.9 µV for placebo (P = 0.001)[2] - 34.5% of participants had an increase of >10 µV in both eyes with this compound treatment compared to none with placebo[2] - Percentage change in light-adapted b-wave response: +17.8% for this compound vs. -3.0% for placebo (P = 0.01)[2]
Adverse Effects No significant adverse effects were observed[2]

Table 2: Clinical Trial in Psoriasis

ParameterStudy Details
Study Design Monocentric, prospective, randomized, double-blind, placebo-controlled pilot study[3][4]
Participant Population 34 adult patients with mild, chronic, plaque-type psoriasis[3][4]
Intervention Capsules of Dunaliella bardawil powder for 12 weeks[3][4]
Placebo Starch powder capsules[3][4]
Primary Outcome Change in Psoriasis Area and Severity Index (PASI) and Dermatology Life Quality Index (DLQI) scores
Key Findings - At 6 weeks, the reduction in mean PASI score was significantly higher in the Dunaliella group (61.3%) compared to the placebo group (34%) (p = 0.002)[4] - The change in DLQI did not reach statistical significance[4]
Adverse Effects No significant changes in liver function tests or lipid profiles were observed[4]

Table 3: Clinical Trial on HDL Cholesterol

ParameterStudy Details
Study Design Open-label trial followed by a double-blind, placebo-controlled trial
Participant Population Fibrate-treated men with plasma HDL-cholesterol levels below 40 mg/dl
Intervention Dunaliella capsules providing 60 mg beta-carotene/day (1:1 ratio of all-trans and 9-cis beta-carotene) for 6 weeks[5]
Placebo Beta-carotene-deficient Dunaliella capsules
Primary Outcome Change in plasma HDL-cholesterol levels
Key Findings - Open-label trial: 24.5% increase in HDL-cholesterol (P=0.002)[5] - Double-blind trial: 12.7% increase in HDL-cholesterol with this compound-rich powder (P=0.012)[5]
Adverse Effects Not specified

Experimental Protocols

Preparation and Administration of this compound Supplement

The this compound used in these clinical trials is typically derived from the halotolerant microalga Dunaliella bardawil.

  • Source Material: Dried powder of Dunaliella bardawil, cultivated under conditions that promote the accumulation of beta-carotene, with a significant proportion of the 9-cis isomer.

  • Formulation: The dried algal powder is encapsulated for oral administration. The placebo capsules typically contain an inert substance like starch powder.

  • Dosage: Dosages have varied between studies, for instance, 300 mg of Dunaliella powder (containing approximately 20 mg of beta-carotene) daily for retinitis pigmentosa[1][2], and capsules providing 60 mg of beta-carotene daily for influencing HDL levels[5].

  • Quality Control: While specific proprietary details are not fully disclosed, quality control would involve standardization of the beta-carotene content and the ratio of 9-cis to all-trans isomers, as well as testing for contaminants.

Electroretinography (ERG) Protocol for Retinitis Pigmentosa Trials

The following is a generalized protocol based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standards, which were followed in the cited clinical trials.

  • Patient Preparation:

    • Obtain informed consent.

    • Dark adapt the patient for a minimum of 20 minutes.

    • Administer a topical anesthetic and mydriatic agent to dilate the pupils.

    • Place a corneal electrode on the eye, a reference electrode on the ipsilateral temple, and a ground electrode on the forehead.

  • Recording Procedure:

    • Scotopic (Dark-Adapted) Recordings:

      • Present a dim flash to elicit a rod-driven response.

      • Present a standard flash to elicit a mixed rod-cone response.

      • Present a high-intensity flash to elicit a maximal combined response.

    • Photopic (Light-Adapted) Recordings:

      • Light adapt the patient for 10 minutes to a background illumination of 30 cd/m².

      • Present a single standard flash to elicit a cone-driven response.

      • Present a 30 Hz flickering light to elicit a cone-driven flicker response.

  • Data Analysis:

    • Measure the amplitude and implicit time of the a-wave and b-wave for each response.

    • Compare the results to normative data and baseline measurements.

Psoriasis Area and Severity Index (PASI) Assessment Protocol

The PASI is a quantitative rating scale used to measure the severity of psoriasis.

  • Body Division: Divide the patient's body into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).

  • Assessment of Lesions: For each region, assess the severity of three clinical signs:

    • Erythema (redness): 0 (none) to 4 (very severe).

    • Induration (thickness): 0 (none) to 4 (very severe).

    • Desquamation (scaling): 0 (none) to 4 (very severe).

  • Assessment of Area: For each region, estimate the percentage of skin area affected by psoriasis and assign a score from 0 to 6:

    • 0: 0%

    • 1: <10%

    • 2: 10-29%

    • 3: 30-49%

    • 4: 50-69%

    • 5: 70-89%

    • 6: 90-100%

  • Calculation of PASI Score:

    • For each of the four body regions, sum the severity scores for erythema, induration, and scaling.

    • Multiply this sum by the area score for that region.

    • Multiply the result by the percentage of body surface area for that region (0.1 for head, 0.2 for upper extremities, 0.3 for trunk, and 0.4 for lower extremities).

    • Sum the scores for all four regions to obtain the final PASI score, which ranges from 0 to 72.

Dermatology Life Quality Index (DLQI) Administration and Scoring Protocol

The DLQI is a 10-item questionnaire used to assess the impact of a skin condition on a patient's quality of life over the previous week.

  • Administration:

    • Provide the patient with the DLQI questionnaire.

    • Instruct the patient to answer each of the 10 questions, which cover symptoms and feelings, daily activities, leisure, work and school, personal relationships, and treatment.

  • Scoring:

    • Each question is scored from 0 to 3:

      • "Very much" = 3

      • "A lot" = 2

      • "A little" = 1

      • "Not at all" or "Not relevant" = 0

    • The total DLQI score is the sum of the scores for each question, ranging from 0 to 30. A higher score indicates a greater impairment of quality of life.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound is a pro-vitamin A carotenoid that is enzymatically converted to 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor. Upon ligand binding, RXR can form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These receptor dimers then bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade ultimately influences a wide range of cellular processes, including cell growth, differentiation, and metabolism.

G cluster_0 Cellular Uptake and Conversion cluster_1 Nuclear Receptor Activation cluster_2 Gene Regulation and Cellular Effects 9-cis-BC This compound (Dietary Supplement) 9-cis-RA 9-cis-retinoic acid 9-cis-BC->9-cis-RA Enzymatic Conversion RXR RXR 9-cis-RA->RXR Binds to RAR RAR RXR->RAR Heterodimerizes with PPAR PPAR RXR->PPAR Heterodimerizes with LXR LXR RXR->LXR Heterodimerizes with DNA DNA (Response Elements) RAR->DNA Binds to PPAR->DNA LXR->DNA Gene Target Gene Transcription DNA->Gene Regulates Protein Protein Synthesis Gene->Protein Effect Cellular Effects (Differentiation, Proliferation, Metabolism) Protein->Effect

Caption: Signaling pathway of this compound.

Experimental Workflow for a Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the effects of this compound.

G start Patient Recruitment (e.g., Retinitis Pigmentosa patients) screening Screening and Baseline Assessment (e.g., ERG, Visual Acuity) start->screening randomization Randomization screening->randomization groupA Group A: This compound Supplement randomization->groupA groupB Group B: Placebo randomization->groupB treatment Treatment Period (e.g., 90 days) groupA->treatment groupB->treatment followup Follow-up Assessments (e.g., ERG at regular intervals) treatment->followup washout Washout Period (for crossover studies) followup->washout Crossover Design final_assessment Final Assessment followup->final_assessment Parallel Design crossover Crossover to Opposite Treatment washout->crossover crossover->treatment analysis Data Analysis and Unblinding final_assessment->analysis

References

Analytical Techniques for 9-cis-beta-carotene Degradation Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of degradation products of 9-cis-beta-carotene. It is intended to guide researchers in identifying and quantifying these products in various matrices, which is crucial for stability studies, formulation development, and understanding the biological activity of this compound and its metabolites.

Introduction to this compound Degradation

This compound, a geometric isomer of beta-carotene (B85742), is a precursor to the retinoid 9-cis-retinoic acid, a high-affinity ligand for the Retinoid X Receptor (RXR). The stability of this compound is a critical factor in its biological efficacy and the safety of products containing it. Degradation can be induced by various factors, including heat, light, and oxygen, leading to the formation of a complex mixture of isomers and oxidation products.[1][2] These degradation products may have altered biological activities and could potentially be harmful. Therefore, robust analytical methods are essential to monitor the stability of this compound and characterize its degradation profile.

The primary degradation pathways for this compound include:

  • Isomerization: Conversion to other cis and trans isomers of beta-carotene, such as all-trans-beta-carotene, 13-cis-beta-carotene, and 15-cis-beta-carotene.[2][3]

  • Oxidation: Cleavage of the polyene chain to form a variety of smaller molecules, including apocarotenals (e.g., β-apo-10'-carotenal, β-apo-12'-carotenal), apocarotenones, and epoxides.[4][5]

Analytical Methodologies

The analysis of this compound and its degradation products typically involves chromatographic separation followed by spectroscopic detection. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is the most common technique for quantification.[1][6] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating the complex mixture of carotenoid isomers and their degradation products. Due to the structural similarity of these compounds, specialized reversed-phase columns, particularly C30 columns, are often required to achieve adequate resolution.

This method is suitable for the quantification of this compound and its major isomeric degradation products in dietary supplements and raw materials.

Principle: Reversed-phase HPLC with a C30 stationary phase provides excellent selectivity for the separation of geometric isomers of beta-carotene. Detection is performed using a UV-Vis or DAD detector at the maximum absorption wavelength of beta-carotene isomers (around 450 nm).

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or DAD detector.

  • C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

  • HPLC-grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water.

  • Standards: this compound, all-trans-beta-carotene, 13-cis-beta-carotene (if available).

  • Sample Preparation:

    • Dietary Supplements (Capsules/Tablets):

      • Accurately weigh a portion of the ground tablet or the content of the capsule.

      • For oil-based formulations, dissolve the sample in a known volume of hexane (B92381) or a mixture of hexane and isopropanol.

      • For powder-based formulations, extract the carotenoids with a suitable solvent mixture such as acetone:hexane (1:1 v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

      • Vortex or sonicate the sample to ensure complete extraction.

      • Centrifuge the sample to pellet any insoluble material.

      • Evaporate the supernatant to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for HPLC analysis.

    • Biological Samples (Plasma/Tissue):

      • To 1 mL of plasma or homogenized tissue, add an equal volume of ethanol (B145695) containing 0.1% BHT to precipitate proteins.

      • Vortex the mixture thoroughly.

      • Extract the carotenoids by adding a known volume of hexane or a hexane:MTBE mixture.

      • Vortex and centrifuge to separate the layers.

      • Repeat the extraction twice.

      • Combine the organic layers and evaporate to dryness under nitrogen.

      • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: YMC Carotenoid S-5 (250 x 4.6 mm, 5 µm) or equivalent C30 column.

    • Mobile Phase A: Methanol:Water (98:2, v/v) with 10 mM ammonium (B1175870) acetate (B1210297).

    • Mobile Phase B: MTBE.

    • Gradient Program:

      • 0-15 min: 20% B

      • 15-25 min: Linear gradient to 80% B

      • 25-30 min: Hold at 80% B

      • 30-35 min: Return to initial conditions (20% B)

      • 35-45 min: Column re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: 450 nm.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound.

    • Identify and quantify other isomers based on their retention times and response factors relative to this compound or by using their respective standards if available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown degradation products. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for carotenoids due to their nonpolar nature.

This method is designed for the identification of oxidative degradation products of this compound, such as apocarotenals and epoxides.

Principle: Separation of degradation products is achieved using a C30 reversed-phase column. The eluent is introduced into a mass spectrometer, typically using an APCI source in positive ion mode. Full scan MS provides molecular weight information, while tandem MS (MS/MS) experiments provide fragmentation patterns for structural confirmation.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap) with an APCI source.

  • C30 reversed-phase column (e.g., YMC Carotenoid S-5, 150 x 2.1 mm, 3 µm).

  • LC-MS grade solvents: Methanol, MTBE, Water, Acetonitrile.

  • Formic acid or ammonium acetate (for mobile phase modification).

  • Sample Preparation:

    • Induce degradation by exposing a solution of this compound in a suitable solvent (e.g., hexane) to heat (e.g., 60-100°C) or light for a defined period.

    • Alternatively, use samples from forced degradation studies (e.g., exposure to AIBN, a free radical initiator).

    • Prepare the sample for injection as described in the HPLC protocol.

  • Chromatographic Conditions:

    • Column: YMC Carotenoid S-5 (150 x 2.1 mm, 3 µm) or equivalent C30 column.

    • Mobile Phase A: Acetonitrile:Methanol:Water (75:20:5, v/v/v) with 0.1% formic acid.

    • Mobile Phase B: MTBE with 0.1% formic acid.

    • Gradient Program: A suitable gradient to separate compounds with a wide range of polarities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Source: APCI (positive ion mode).

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 400 °C.

    • Capillary Temperature: 250 °C.

    • Sheath and Auxiliary Gas Flow: Optimize for the specific instrument.

    • Scan Mode: Full scan (m/z 150-800) for initial screening.

    • MS/MS: Product ion scans of parent ions corresponding to potential degradation products.

Data Presentation

Quantitative data on the degradation of this compound should be summarized in tables to facilitate comparison.

Table 1: Degradation Kinetics of this compound and Related Carotenoids
CarotenoidDegradation Rate Constant (k) at 95°C (x 10⁻³ min⁻¹)Activation Energy (Ea) (kcal/mol)Reference
This compound 5.925.1[3]
all-trans-beta-carotene5.426.2[3]
Lycopene8.619.8[3]
Lutein4.524.9[3]

Data from a study on thermal and oxidative degradation in safflower seed oil.

Table 2: Formation of Isomeric Degradation Products from all-trans-beta-carotene at 95°C
IsomerConcentration relative to initial all-trans-beta-carotene (%) after 5 hoursReference
This compound ~5%[3]
13-cis-beta-carotene~15%[3]
Unidentified cis-isomer~3%[3]

Note: This table shows the formation of isomers from all-trans-beta-carotene. Similar isomerization occurs with this compound as the starting material, leading to a complex equilibrium of isomers.

Table 3: Common Oxidative Degradation Products of Beta-Carotene
Degradation ProductChemical FormulaMolecular WeightTypical Analytical TechniqueReference
β-apo-8'-carotenalC₃₀H₄₀O424.6LC-MS[4]
β-apo-10'-carotenalC₂₇H₃₈O378.6LC-MS[4]
β-apo-12'-carotenalC₂₅H₃₄O350.5LC-MS[4]
β-apo-13-carotenoneC₁₈H₂₆O258.4LC-MS[4]
5,6-Epoxy-β-caroteneC₄₀H₅₆O552.9LC-MS[5]

Visualization of Pathways

Degradation Pathway of this compound

The degradation of this compound is a complex process involving both isomerization and oxidation. The following diagram illustrates the major pathways.

G cluster_stress Stress Factors cluster_isomerization Isomerization Products cluster_oxidation Oxidation Products Heat Heat This compound This compound Heat->this compound Light Light Light->this compound Oxygen Oxygen Oxygen->this compound all-trans-beta-carotene all-trans-beta-carotene This compound->all-trans-beta-carotene Isomerization 13-cis-beta-carotene 13-cis-beta-carotene This compound->13-cis-beta-carotene Isomerization 15-cis-beta-carotene 15-cis-beta-carotene This compound->15-cis-beta-carotene Isomerization Apocarotenals Apocarotenals (e.g., β-apo-10'-carotenal) This compound->Apocarotenals Oxidative Cleavage Apocarotenones Apocarotenones This compound->Apocarotenones Oxidative Cleavage Epoxides Epoxides This compound->Epoxides Epoxidation all-trans-beta-carotene->this compound 13-cis-beta-carotene->this compound Other Cleavage Products Other Cleavage Products Apocarotenals->Other Cleavage Products

Caption: Degradation pathways of this compound under stress conditions.

RXR Signaling Pathway

This compound is a precursor to 9-cis-retinoic acid, which is a key signaling molecule that activates the Retinoid X Receptor (RXR).

G This compound This compound 9-cis-retinal 9-cis-retinal This compound->9-cis-retinal BCO1/BCO2 9-cis-retinoic acid 9-cis-retinoic acid 9-cis-retinal->9-cis-retinoic acid RALDH RXR RXR 9-cis-retinoic acid->RXR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer DNA DNA Heterodimer->DNA Binds to RARE Gene Transcription Gene Transcription DNA->Gene Transcription Activation/Repression

Caption: Simplified RXR signaling pathway initiated by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound degradation products.

G Sample Sample Extraction Sample Extraction (with antioxidant) Sample->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_DAD HPLC-DAD (Quantification) Reconstitution->HPLC_DAD LC_MS LC-MS/MS (Identification) Reconstitution->LC_MS Data Analysis Data Analysis HPLC_DAD->Data Analysis LC_MS->Data Analysis

Caption: General experimental workflow for analyzing this compound degradation.

References

Application Notes and Protocols for Testing 9-cis-beta-carotene Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-cis-beta-carotene, a stereoisomer of beta-carotene (B85742), is a precursor to 9-cis-retinoic acid, a potent ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These nuclear receptors form heterodimers (RAR/RXR) that regulate the transcription of a multitude of target genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[3][4][5][6][7] The conversion of this compound to 9-cis-retinoic acid and its subsequent biological effects are of significant interest in nutrition, pharmacology, and drug development, particularly in the context of cancer prevention and therapy.[5][8][9]

These application notes provide detailed protocols for a panel of cell-based assays designed to elucidate the bioactivity of this compound. The described assays will enable researchers to assess its impact on cell proliferation, its ability to activate RAR and RXR signaling pathways, and its influence on the expression of downstream target genes.

Signaling Pathway of this compound

The biological activity of this compound is primarily mediated through its conversion to 9-cis-retinoic acid. This metabolic activation and subsequent signaling cascade are depicted in the diagram below.

9-cis-beta-carotene_Signaling_Pathway This compound This compound 9-cis-retinal 9-cis-retinal This compound->9-cis-retinal BCMO1 9-cis-retinoic_acid 9-cis-retinoic_acid 9-cis-retinal->9-cis-retinoic_acid RALDH RAR_RXR_heterodimer RAR/RXR Heterodimer 9-cis-retinoic_acid->RAR_RXR_heterodimer Activation RARE Retinoic Acid Response Element (RARE) RAR_RXR_heterodimer->RARE Binding Target_Gene_Expression Target Gene Expression RARE->Target_Gene_Expression Modulation Biological_Effects Cell Proliferation, Differentiation, Apoptosis Target_Gene_Expression->Biological_Effects

Figure 1: Signaling pathway of this compound.

I. Cell Proliferation Assay

Objective:

To determine the effect of this compound on the proliferation and viability of cultured cells. Many studies have shown that carotenoids can have a selective cytotoxic effect on tumor cells.[10]

Principle:

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[11]

Materials and Reagents:
  • Cell Lines: Human breast cancer (MCF-7), human hepatoma (HepG2), or other relevant cell lines.

  • This compound: High purity, dissolved in an appropriate solvent (e.g., THF or DMSO).

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: Acidified isopropanol (B130326) (0.1 N HCl in anhydrous isopropanol) or DMSO.[11]

  • 96-well flat-bottom tissue culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader capable of measuring absorbance at 540-570 nm.

Experimental Workflow

Cell_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h (cell adherence) Seed_Cells->Incubate_24h Prepare_Treatments Prepare serial dilutions of This compound Incubate_24h->Prepare_Treatments Add_Treatments Add this compound to wells Prepare_Treatments->Add_Treatments Incubate_48_72h Incubate for 48-72h Add_Treatments->Incubate_48_72h Add_MTT Add MTT solution (10 µL/well) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (100 µL/well) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Figure 2: Workflow for the cell proliferation assay.
Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared treatments. Include a vehicle control (medium with the solvent used to dissolve the this compound).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation:
Concentration of this compound (µM)Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0

II. RAR/RXR Reporter Gene Assay

Objective:

To quantify the ability of this compound to activate the RAR/RXR signaling pathway.

Principle:

This assay utilizes a reporter cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing retinoic acid response elements (RAREs).[3] Upon activation of the RAR/RXR heterodimer by 9-cis-retinoic acid (derived from this compound), the luciferase gene is transcribed, and the resulting luminescence is proportional to the receptor activation.[12][13]

Materials and Reagents:
  • Reporter Cell Line: Commercially available RAR or RXR reporter cell lines (e.g., from INDIGO Biosciences or Cayman Chemical).[3][12][13] These kits often come with optimized media and a reference agonist like 9-cis-retinoic acid.[12][13]

  • This compound: High purity, dissolved in an appropriate solvent.

  • 9-cis-retinoic acid: As a positive control.

  • White, opaque 96-well assay plates.

  • Luciferase detection reagent.

  • Luminometer.

Experimental Workflow

Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Thaw_Cells Thaw reporter cells Plate_Cells Plate cells in 96-well plate Thaw_Cells->Plate_Cells Prepare_Treatments Prepare serial dilutions of This compound and controls Plate_Cells->Prepare_Treatments Add_Treatments Add treatments to wells Prepare_Treatments->Add_Treatments Incubate_24h Incubate for 24h Add_Treatments->Incubate_24h Add_Luciferase_Reagent Add luciferase detection reagent Incubate_24h->Add_Luciferase_Reagent Incubate_RT Incubate at room temperature Add_Luciferase_Reagent->Incubate_RT Read_Luminescence Read luminescence Incubate_RT->Read_Luminescence

Figure 3: Workflow for the RAR/RXR reporter gene assay.
Protocol:

  • Cell Plating: Plate the reporter cells in a white, opaque 96-well plate according to the manufacturer's instructions.

  • Treatment: Prepare serial dilutions of this compound and the positive control (9-cis-retinoic acid) in the appropriate medium. Add the treatments to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol. This typically involves adding a detection reagent that provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Presentation:
TreatmentConcentration (µM)Relative Luminescence Units (RLU) ± SDFold Induction
Vehicle Control01,500 ± 1501.0
This compound15,250 ± 4503.5
518,000 ± 1,20012.0
1045,000 ± 3,00030.0
9-cis-retinoic acid (Positive Control)0.160,000 ± 4,50040.0

III. Gene Expression Analysis by qRT-PCR

Objective:

To determine the effect of this compound on the expression of known retinoic acid target genes.

Principle:

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the change in mRNA levels of specific genes in response to treatment with this compound. Retinoic acid is known to regulate the expression of hundreds of genes.[6][7] Target genes of interest may include those involved in cell cycle regulation (e.g., p21), differentiation (e.g., Keratin 1), and retinoic acid metabolism (e.g., CYP26A1).[9][14]

Materials and Reagents:
  • Cell Lines: As in the cell proliferation assay.

  • This compound.

  • 6-well tissue culture plates.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Experimental Workflow

qRT_PCR_Workflow cluster_cell_culture Cell Culture and Treatment cluster_molecular_biology Molecular Biology cluster_analysis Data Analysis Seed_Cells Seed cells in 6-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_24_48h Incubate for 24-48h Treat_Cells->Incubate_24_48h RNA_Extraction Extract total RNA Incubate_24_48h->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qRT_PCR Perform qRT-PCR cDNA_Synthesis->qRT_PCR Analyze_Data Analyze relative gene expression (ΔΔCt method) qRT_PCR->Analyze_Data

Figure 4: Workflow for gene expression analysis by qRT-PCR.
Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using a qPCR master mix, the synthesized cDNA, and primers for the target genes and a housekeeping gene.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Data Presentation:
Target GeneTreatment (10 µM this compound)Fold Change in mRNA Expression (± SD)
p2124 hours3.5 ± 0.4
48 hours5.2 ± 0.6
Keratin 124 hours2.8 ± 0.3
48 hours4.1 ± 0.5
CYP26A124 hours8.7 ± 0.9
48 hours12.3 ± 1.5

IV. Quantification of this compound and its Metabolites by HPLC

Objective:

To determine the cellular uptake of this compound and its conversion to 9-cis-retinoic acid.

Principle:

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying carotenoids and their metabolites.[15][16] Cells are treated with this compound, and then cellular extracts are prepared and analyzed by reverse-phase HPLC with UV/Vis detection.

Materials and Reagents:
  • Cell Lines and this compound.

  • Extraction Solvent: e.g., Ethanol/tert-butylmethylether/THF.[17]

  • HPLC system with a C18 or C30 reverse-phase column.

  • Mobile Phase: A gradient of solvents such as methanol, tert-butyl methyl ether, and water with ammonium (B1175870) acetate.[16]

  • Standards: High-purity this compound and 9-cis-retinoic acid.

Protocol:
  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the gene expression analysis.

  • Cell Lysis and Extraction: Harvest the cells, and perform a liquid-liquid extraction of carotenoids and retinoids using an appropriate solvent system.

  • HPLC Analysis: Inject the extracted samples into the HPLC system and separate the compounds using a suitable gradient elution program.

  • Quantification: Identify and quantify the compounds by comparing their retention times and peak areas to those of the pure standards.

Data Presentation:
CompoundIntracellular Concentration (pmol/10⁶ cells) ± SD
After 24h Incubation with 10 µM this compound
This compound150.5 ± 12.3
9-cis-retinoic acid8.2 ± 0.9
all-trans-retinoic acid10.5 ± 1.1

Conclusion

The assays described in these application notes provide a comprehensive toolkit for researchers to investigate the bioactivity of this compound in a cell culture setting. By employing these protocols, scientists can gain valuable insights into the mechanisms by which this carotenoid exerts its biological effects, paving the way for its potential application in human health and disease prevention.

References

Application Notes and Protocols for the Stereoselective Synthesis of 9-cis-β-Carotene via Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-β-Carotene is a geometric isomer of β-carotene and a natural precursor to 9-cis-retinoic acid, a pan-agonist for retinoid X receptors (RXRs). Due to its significant biological activities, including roles in vision, gene regulation, and antioxidant defense, there is a growing demand for stereochemically pure 9-cis-β-carotene for research and pharmaceutical development. Traditional synthesis methods often rely on Wittig reactions, which can present challenges in achieving high stereoselectivity and produce difficult-to-separate byproducts.

The Stille cross-coupling reaction offers a powerful and versatile alternative for the construction of carbon-carbon bonds with excellent control over the geometry of the resulting double bond.[1] This palladium-catalyzed reaction between an organostannane and an organic halide or triflate proceeds under mild conditions, tolerates a wide range of functional groups, and is known to preserve the stereochemistry of the coupling partners.[2] These features make the Stille coupling an attractive strategy for the stereoselective synthesis of complex polyenes like 9-cis-β-carotene.

These application notes provide a detailed protocol for a plausible synthetic route to 9-cis-β-carotene, employing a key Stille coupling step to stereoselectively introduce the 9-cis double bond. The protocol is based on established methodologies for the synthesis of related 9-cis-retinoids and other carotenoids.[3][4][5][6]

Reaction Principle and Retrosynthesis

The core of this synthetic strategy is the palladium-catalyzed Stille coupling to form the C10-C11 bond of the β-carotene backbone, thereby setting the crucial 9-cis geometry. The retrosynthetic analysis breaks down the C40 carotenoid into two key fragments: a C15-vinyl triflate containing the β-ionone ring and a C25-organostannane representing the remainder of the polyene chain.

Retrosynthetic Approach:

G 9-cis-β-Carotene (C40) 9-cis-β-Carotene (C40) Stille Coupling Stille Coupling 9-cis-β-Carotene (C40)->Stille Coupling C15-Vinyl Triflate (9-cis) C15-Vinyl Triflate (9-cis) Stille Coupling->C15-Vinyl Triflate (9-cis) C25-Organostannane C25-Organostannane Stille Coupling->C25-Organostannane

Caption: Retrosynthetic analysis of 9-cis-β-carotene via a Stille coupling.

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents, unless otherwise specified. All reagents should be of high purity. Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

1. Synthesis of (Z)-β-C15-Vinyl Triflate

This precursor provides the β-ionone ring and the 9-cis double bond. Its synthesis can be adapted from known procedures for related vinyl triflates.

  • Starting Material: β-ionone

  • Procedure:

    • β-ionone is first converted to the corresponding C15 aldehyde (β-ionylideneacetaldehyde) via a Horner-Wadsworth-Emmons reaction.

    • The C15 aldehyde is then transformed into the corresponding enolate by treatment with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

    • The enolate is trapped with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), to yield the desired (Z)-β-C15-vinyl triflate. The stereoselectivity of this step is crucial and often favors the Z-isomer under kinetically controlled conditions.

2. Synthesis of the C25-Tributylstannyl Polyene

This fragment constitutes the other half of the β-carotene molecule. A multi-step synthesis starting from readily available precursors is required.

  • General Approach: A convergent synthesis can be employed, building up the C25 chain through a series of coupling reactions (e.g., Wittig or Suzuki couplings) and functional group manipulations, culminating in the introduction of the tributyltin moiety. Hydrostannylation of a terminal alkyne is a common method to introduce the stannane.[7]

3. Stereoselective Stille Coupling Reaction

This is the key step in assembling the 9-cis-β-carotene backbone.

  • Reaction Scheme:

    G cluster_0 Stille Coupling C15_Triflate C15-Vinyl Triflate (9-cis) Pd_Catalyst Pd(PPh₃)₄ CuI, CsF C15_Triflate->Pd_Catalyst + C25_Stannane C25-Organostannane C25_Stannane->Pd_Catalyst + 9_cis_Carotene 9-cis-β-Carotene Pd_Catalyst->9_cis_Carotene

    Caption: Key Stille coupling step for 9-cis-β-carotene synthesis.

  • Protocol:

    • To a solution of the C25-tributylstannyl polyene (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the (Z)-β-C15-vinyl triflate (1.0 eq).

    • Add cesium fluoride (B91410) (CsF, 2.0 eq) and copper(I) iodide (CuI, 0.2 eq) to the mixture.

    • Degas the solution with a stream of argon for 15-20 minutes.

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Stir the reaction mixture at room temperature to 50 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification of 9-cis-β-Carotene

The crude product is a mixture of the desired 9-cis-β-carotene, any other stereoisomers formed, and tin byproducts. Purification is critical to obtain the high-purity product.

  • Protocol:

    • Removal of Tin Byproducts: The crude product can be purified by column chromatography on silica (B1680970) gel. A common method to facilitate the removal of tin salts is to first treat the crude mixture with a saturated aqueous solution of potassium fluoride (KF).

    • Isomer Separation: Separation of the 9-cis isomer from other isomers (primarily all-trans-β-carotene) can be challenging. It is typically achieved by a combination of techniques:

      • Crystallization: Fractional crystallization from a suitable solvent system (e.g., hexane/acetone) can enrich the 9-cis isomer.

      • Preparative HPLC: Reverse-phase preparative HPLC is a highly effective method for obtaining pure 9-cis-β-carotene. A C18 column with a mobile phase such as methanol/acetonitrile/dichloromethane is often used.

Data Presentation

The following tables summarize expected data based on similar syntheses of retinoids and carotenoids.

Table 1: Stille Coupling Reaction Parameters

ParameterConditionReference
Catalyst Pd(PPh₃)₄[8]
Ligand Triphenylphosphine (integral to catalyst)
Solvent DMF or NMP[8]
Additives CuI, CsF[8]
Temperature 25 - 50 °C[3]
Reaction Time 2 - 6 hours

Table 2: Expected Yield and Purity

ProductExpected Yield (%)Stereochemical Purity (9-cis)Analytical Method
Crude Product60 - 80> 90%¹H NMR, HPLC
Purified Product40 - 60> 98%HPLC, UV-Vis

Visualization of the Experimental Workflow

G cluster_synthesis Synthesis of Precursors cluster_synthesis_B cluster_coupling Stille Coupling cluster_purification Purification Start_A β-ionone Step_A1 Horner-Wadsworth-Emmons Start_A->Step_A1 Intermediate_A C15-Aldehyde Step_A1->Intermediate_A Step_A2 Enolate Formation & Triflation Intermediate_A->Step_A2 Precursor_A C15-Vinyl Triflate (9-cis) Step_A2->Precursor_A Coupling Pd-catalyzed Stille Coupling Precursor_A->Coupling Start_B C10 Building Block Step_B1 Multi-step Synthesis Start_B->Step_B1 Intermediate_B C25-Alkyne Step_B1->Intermediate_B Step_B2 Hydrostannylation Intermediate_B->Step_B2 Precursor_B C25-Organostannane Step_B2->Precursor_B Precursor_B->Coupling Crude_Product Crude 9-cis-β-Carotene Coupling->Crude_Product Purification_1 Column Chromatography (Silica Gel, KF wash) Crude_Product->Purification_1 Purification_2 Crystallization Purification_1->Purification_2 Purification_3 Preparative HPLC Purification_2->Purification_3 Final_Product Pure 9-cis-β-Carotene (>98%) Purification_3->Final_Product

Caption: Experimental workflow for the synthesis of 9-cis-β-carotene.

Signaling Pathway Context: Relevance of 9-cis-β-Carotene

9-cis-β-carotene serves as a metabolic precursor to 9-cis-retinoic acid, a key signaling molecule that activates Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR), to regulate the transcription of a wide array of genes involved in cell proliferation, differentiation, and apoptosis. The stereoselective synthesis of 9-cis-β-carotene is therefore of high importance for studying these fundamental biological processes and for the development of novel therapeutics targeting these pathways.

G 9_cis_beta_Carotene 9_cis_beta_Carotene Metabolism Metabolism 9_cis_beta_Carotene->Metabolism 9_cis_Retinoic_Acid 9_cis_Retinoic_Acid Metabolism->9_cis_Retinoic_Acid RXR RXR 9_cis_Retinoic_Acid->RXR Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner_Receptor Partner Receptor (e.g., RAR, VDR, TR) Partner_Receptor->Heterodimer DNA Response Element (on DNA) Heterodimer->DNA Gene_Transcription Gene Transcription (Cell Growth, Differentiation, Apoptosis) DNA->Gene_Transcription

Caption: Biological role of 9-cis-β-carotene as a precursor to a key signaling molecule.

References

Application Notes and Protocols for the Enzymatic Synthesis of 9-cis-β-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-β-carotene, a stereoisomer of β-carotene, is a crucial precursor to 9-cis-retinoic acid, a pan-agonist for retinoid X receptors (RXRs). RXRs are master regulators of a vast array of physiological processes, including development, metabolism, and cell differentiation. The enzymatic synthesis of 9-cis-β-carotene from the more abundant all-trans-β-carotene offers a promising avenue for producing this high-value compound for research and therapeutic applications. This document provides detailed application notes and protocols for the enzymatic synthesis of 9-cis-β-carotene, focusing on the use of carotenoid isomerases.

Principle of Enzymatic Synthesis

The enzymatic conversion of all-trans-β-carotene to 9-cis-β-carotene is primarily catalyzed by a class of iron-containing enzymes known as DWARF27 (D27) or D27-like carotenoid isomerases.[1][2] These enzymes facilitate the reversible isomerization of the C9-C10 double bond in the polyene chain of β-carotene.[3] The reaction establishes an equilibrium between the all-trans and 9-cis isomers.[4]

Key Enzymes and Substrates

ComponentDescriptionSource Examples
Enzyme DWARF27 (D27) and D27-like carotenoid isomerasesArabidopsis thaliana (AtD27, AtD27-like1)[5][6], Oryza sativa (OsD27)[1], Dunaliella salina[7]
Substrate All-trans-β-caroteneCommercially available synthetic or purified from natural sources.
Cofactor Iron-sulfur cluster is suggested to be involved in catalysis.[3]Typically incorporated during recombinant enzyme expression.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of 9-cis-β-carotene. Direct comparison should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Activity of Recombinant D27-like1 from Arabidopsis thaliana [6]

SubstrateProduct(s)Fold Increase vs. Control
all-trans-β-carotene9-cis-β-carotene~4.5
15-cis-β-carotene~3.5
13-cis-β-carotene~2.5
all-trans-violaxanthin9-cis-violaxanthin~3.7
13-cis-violaxanthin~5.8

Note: Assays were performed with purified recombinant MBP-fused D27-like1.

Table 2: Biosynthesis of Retinoic Acid from β-Carotene Isomers in Human Intestinal Mucosa In Vitro [8]

Substrate (Concentration)ProductRate of Synthesis (pmol/hr/mg protein)
9-cis-β-carotene (4 µM)9-cis-retinoic acid16 ± 1
all-trans-retinoic acid18 ± 2
9-cis-β-carotene (4 µM) + all-trans-β-carotene (2 µM)9-cis-retinoic acid16 ± 1
all-trans-retinoic acid38 ± 6

Note: This table illustrates the downstream conversion of 9-cis-β-carotene.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Carotenoid Isomerase (D27/D27-like)

This protocol is a generalized procedure based on methodologies for expressing MBP-fused proteins in E. coli.[6]

1. Gene Cloning and Vector Construction: a. Synthesize the coding sequence of the carotenoid isomerase (e.g., AtD27-like1) with codon optimization for E. coli expression. Exclude the predicted chloroplast transit peptide for cytosolic expression. b. Clone the gene into an expression vector with a cleavable N-terminal tag, such as a Maltose (B56501) Binding Protein (MBP) tag, for enhanced solubility and affinity purification.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. For iron-sulfur cluster-containing enzymes, supplement the medium with an iron source (e.g., 100 µM Ferric chloride) prior to induction. d. Induce protein expression with an appropriate inducer (e.g., 0.1-0.5 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight to improve protein folding and solubility.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and lysozyme). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. e. Apply the supernatant to an amylose (B160209) resin column pre-equilibrated with column buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). f. Wash the column with several column volumes of wash buffer to remove unbound proteins. g. Elute the MBP-tagged protein with elution buffer containing maltose (e.g., 10 mM maltose in column buffer). h. Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Protocol 2: In Vitro Enzymatic Synthesis of 9-cis-β-Carotene

This protocol describes a typical in vitro assay for carotenoid isomerase activity.[4][6]

1. Preparation of Substrate: a. Prepare a stock solution of all-trans-β-carotene in a suitable organic solvent (e.g., acetone (B3395972) or a mixture of acetone and Tween 80 for improved aqueous dispersion). b. The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme denaturation.

2. Enzymatic Reaction: a. Set up the reaction mixture in a microcentrifuge tube. A typical reaction mixture (e.g., 100 µL) may contain:

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
  • Purified recombinant carotenoid isomerase (e.g., 1-5 µg)
  • All-trans-β-carotene substrate (e.g., 10-50 µM final concentration) b. Prepare a control reaction without the enzyme or with heat-inactivated enzyme. c. Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific duration (e.g., 1-4 hours) in the dark to prevent photoisomerization.

3. Product Extraction: a. Stop the reaction by adding an equal volume of a solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727). b. Vortex vigorously to extract the carotenoids into the organic phase. c. Centrifuge to separate the phases. d. Carefully collect the organic phase and dry it under a stream of nitrogen.

Protocol 3: HPLC Analysis of β-Carotene Isomers

This protocol outlines a general method for the separation and quantification of β-carotene isomers.[9][10][11]

1. Sample Preparation: a. Re-dissolve the dried carotenoid extract from Protocol 2 in a small, known volume of the HPLC mobile phase or a compatible solvent. b. Centrifuge the sample to remove any insoluble material before injection.

2. HPLC Conditions: a. Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers. A C18 column can also be used. b. Mobile Phase: A gradient or isocratic system can be employed. Common mobile phases include mixtures of methanol, acetonitrile, and methyl-tert-butyl ether (MTBE). For example, a gradient of methanol and MTBE. c. Flow Rate: Typically 1.0 mL/min. d. Detection: A photodiode array (PDA) detector is ideal for identifying isomers based on their characteristic absorption spectra. Monitor at approximately 450 nm. e. Column Temperature: Maintain a constant column temperature (e.g., 25°C) for reproducible retention times.

3. Quantification: a. Identify the peaks for all-trans-β-carotene and 9-cis-β-carotene by comparing their retention times and UV-Vis spectra with those of authentic standards. b. Quantify the amount of each isomer by integrating the peak area and using a calibration curve generated with known concentrations of the standards.

Visualizations

Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis recombinant_enzyme Recombinant Enzyme (D27/D27-like) enzymatic_reaction Enzymatic Isomerization recombinant_enzyme->enzymatic_reaction substrate all-trans-β-carotene Substrate substrate->enzymatic_reaction extraction Product Extraction enzymatic_reaction->extraction Reaction Mixture hplc HPLC Analysis extraction->hplc Carotenoid Extract quantification Quantification hplc->quantification Chromatographic Data result result quantification->result 9-cis-β-carotene Yield

Caption: Workflow for the enzymatic synthesis and analysis of 9-cis-β-carotene.

Signaling Pathway of 9-cis-β-Carotene Metabolite

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcarotene 9-cis-β-carotene retinoic_acid 9-cis-Retinoic Acid bcarotene->retinoic_acid Metabolic Conversion rxr RXR retinoic_acid->rxr Binds and Activates heterodimer RXR-Partner Heterodimer rxr->heterodimer partner Heterodimer Partner (e.g., RAR, VDR, LXR) partner->heterodimer dna Response Element (e.g., RARE) heterodimer->dna Binds transcription Gene Transcription heterodimer->transcription Activates coactivator Coactivators (e.g., SRC-1) coactivator->heterodimer Recruited corepressor Corepressors (e.g., N-CoR) corepressor->heterodimer Dissociates

Caption: 9-cis-Retinoic acid signaling via the Retinoid X Receptor (RXR).

Conclusion

The enzymatic synthesis of 9-cis-β-carotene using carotenoid isomerases like D27 is a viable and specific method for producing this important biomolecule. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the fields of biotechnology and drug development to establish and optimize this enzymatic process. Further research may focus on enzyme engineering to improve catalytic efficiency and on optimizing reaction conditions to maximize product yield.

References

Quantifying 9-cis-β-Carotene in Biological Tissues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of 9-cis-β-carotene in various biological tissues. These guidelines are intended to assist researchers in the fields of nutrition, pharmacology, and drug development in assessing the bioavailability, metabolism, and biological activity of this important vitamin A precursor.

Introduction

9-cis-β-carotene is a geometric isomer of β-carotene that serves as a precursor to 9-cis-retinoic acid, a high-affinity ligand for the Retinoid X Receptor (RXR). The activation of RXR plays a crucial role in a multitude of physiological processes, including cell growth, differentiation, and metabolism.[1][2] Given its biological significance, the accurate quantification of 9-cis-β-carotene in biological matrices is essential for understanding its therapeutic potential. This document outlines validated methods for the extraction and analysis of 9-cis-β-carotene from tissues such as plasma, liver, and adipose tissue.

Challenges in Quantification

The analysis of 9-cis-β-carotene is not without its challenges. These include:

  • Isomerization: β-carotene isomers are susceptible to isomerization induced by light, heat, and acidic conditions.[3] Strict adherence to protocols that minimize exposure to these elements is critical.

  • Co-elution: In high-performance liquid chromatography (HPLC), 9-cis-β-carotene can co-elute with other carotenoids, particularly zeta-carotene (B1237982) and other cis-isomers of β-carotene.[4]

  • Low Concentrations: The endogenous levels of 9-cis-β-carotene in many tissues are low, requiring sensitive analytical instrumentation.

  • Matrix Effects: The complex nature of biological samples can interfere with accurate quantification.[5]

Data Presentation: Quantitative Levels of 9-cis-β-Carotene in Biological Tissues

The following tables summarize reported concentrations of 9-cis-β-carotene in various human and animal tissues. These values can serve as a reference for researchers.

Table 1: 9-cis-β-Carotene Concentrations in Human Tissues

Tissue/FluidConcentrationNotes
PlasmaBasal levels are ~10% of all-trans-β-carotene.[6][7]Levels can increase with supplementation.[6][7]
PlateletsBasal levels are ~20% of all-trans-β-carotene.[6][7]
Mononuclear CellsBasal levels are ~25% of all-trans-β-carotene.[6][7]

Table 2: 9-cis-β-Carotene Concentrations in Animal Tissues (Mouse)

TissueConcentrationNotes
PlasmaThe all-trans isomer is dominant.[8]Following supplementation with Dunaliella oil.[8]
LiverThe 9-cis isomer is the main isomer.[8]Following supplementation with Dunaliella oil.[8][9]
Adipose TissueThe all-trans isomer is dominant.[8]Following supplementation with Dunaliella oil.[8]

Experimental Protocols

Protocol 1: Extraction of β-Carotene Isomers from Plasma/Serum

This protocol is adapted from methods described for the analysis of carotenoids in human plasma.[4]

Materials:

Procedure:

  • Sample Preparation: To 1 mL of plasma or serum in a glass tube, add 1 mL of ethanol containing BHT (0.1%) to precipitate proteins. Vortex for 30 seconds.

  • Extraction: Add 5 mL of hexane, vortex for 2 minutes, and then centrifuge at 1500 x g for 10 minutes.

  • Collection: Carefully transfer the upper hexane layer to a new glass tube.

  • Repeat Extraction: Repeat the extraction step with another 5 mL of hexane. Combine the hexane extracts.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of HPLC mobile phase for analysis.

Protocol 2: Extraction of β-Carotene Isomers from Adipose and Liver Tissue

This protocol is a generalized procedure for solid tissues.[3][8]

Materials:

  • Tissue sample (adipose or liver)

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Chloroform (B151607):Methanol mixture (2:1, v/v)

  • BHT

  • Saturated NaCl solution

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • HPLC mobile phase

Procedure:

  • Sample Preparation: Weigh approximately 100-200 mg of frozen tissue.

  • Homogenization: Homogenize the tissue in 1 mL of ice-cold PBS.

  • Extraction: Add 6 mL of chloroform:methanol (2:1) containing BHT (0.1%) to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Add 1.5 mL of saturated NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform layer containing the lipid-soluble carotenoids.

  • Evaporation: Evaporate the chloroform extract to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of HPLC mobile phase for analysis.

Protocol 3: HPLC-DAD Quantification of 9-cis-β-Carotene

This method allows for the separation and quantification of β-carotene isomers. A C30 column is recommended for optimal separation of cis/trans isomers.[4][8]

Instrumentation:

  • HPLC system with a photodiode array (DAD) detector.

  • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Methanol/Methyl-tert-butyl-ether/Water with 1.5% ammonium (B1175870) acetate.[8]

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (gradient elution may be necessary).[10]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection: Monitor at 450 nm for all-trans and other isomers, and specifically at 475 nm for enhanced specificity for 9-cis-β-carotene if co-elution is an issue.

  • Quantification: Use a certified 9-cis-β-carotene standard to generate a calibration curve.

Protocol 4: LC-MS/MS Analysis of β-Carotene Isomers

For higher sensitivity and specificity, especially when dealing with low concentrations or complex matrices, LC-MS/MS is recommended.[11][12][13]

Instrumentation:

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

LC Conditions:

  • Similar to the HPLC-DAD method, using a C18 or C30 column.

MS/MS Conditions:

  • Ionization Mode: APCI in positive or negative mode has been shown to be effective.[11]

  • Transitions: Specific precursor-to-product ion transitions for 9-cis-β-carotene should be determined using a pure standard. For example, for deuterated β-carotene (d8), transitions can be monitored.[11]

  • Internal Standard: Use of a stable isotope-labeled internal standard (e.g., 13C-β-carotene or d8-β-carotene) is highly recommended for accurate quantification.

Visualizations

experimental_workflow cluster_analysis Analytical Methods start Start: Biological Tissue Sample (e.g., Plasma, Liver, Adipose) homogenization Sample Homogenization (for solid tissues) start->homogenization extraction Solvent Extraction (e.g., Hexane, Chloroform/Methanol) with Antioxidant (BHT) start->extraction For liquid samples end_node End: Quantitative Data homogenization->extraction evaporation Evaporation to Dryness (under Nitrogen) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Analytical Quantification reconstitution->analysis hplc HPLC-DAD (C30 Column) lcms LC-MS/MS (with Internal Standard) hplc->end_node lcms->end_node

Caption: Experimental workflow for quantifying 9-cis-β-carotene.

signaling_pathway cluster_nucleus carotene 9-cis-β-Carotene (from diet) retinoic_acid 9-cis-Retinoic Acid carotene->retinoic_acid Metabolic Conversion rxr Retinoid X Receptor (RXR) retinoic_acid->rxr Ligand Binding & Activation nucleus Nucleus retinoic_acid->nucleus heterodimer RXR Heterodimer Formation (with RAR, VDR, PPAR, etc.) rxr->heterodimer dna Binding to Response Elements (e.g., RXRE) on DNA heterodimer->dna transcription Modulation of Gene Transcription dna->transcription response Cellular Responses (Growth, Differentiation, Metabolism) transcription->response

Caption: Signaling pathway of 9-cis-β-carotene via RXR activation.

logical_relationships challenges Challenges in 9-cis-β-Carotene Quantification - Isomerization (Light, Heat, Acid) - Co-elution with other carotenoids - Low physiological concentrations - Complex biological matrices solutions Solutions & Best Practices + Work under subdued light & low temp + Use of C30 HPLC columns + Diode Array Detection (DAD) + High-sensitivity LC-MS/MS + Use of internal standards + Addition of antioxidants (BHT) challenges->solutions Addressed by

Caption: Challenges and solutions in 9-cis-β-carotene analysis.

References

Troubleshooting & Optimization

resolving 9-cis-beta-carotene and zeta-carotene co-elution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the HPLC analysis of carotenoids, with a specific focus on the co-elution of 9-cis-beta-carotene and zeta-carotene (B1237982).

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound and zeta-carotene. The questions below address common issues and offer step-by-step solutions.

Question: Why are my this compound and zeta-carotene peaks co-eluting?

Answer:

Co-elution of this compound and zeta-carotene is a frequent challenge in reversed-phase HPLC due to their similar structures and hydrophobicity. The primary reasons for this issue are often related to suboptimal selection of the stationary phase, mobile phase composition, or column temperature. Standard C18 columns, for instance, may not provide sufficient selectivity to resolve these isomers.[1][2]

To address this, a systematic optimization of your HPLC method is necessary. The following troubleshooting workflow can guide you through the process.

G cluster_0 Troubleshooting Workflow for Co-elution start Start: Co-elution of This compound & zeta-carotene step1 Step 1: Evaluate Stationary Phase Is a C30 column being used? start->step1 solution1 Switch to a C30 Column (e.g., YMC Carotenoid, Acclaim C30) step1->solution1 step1_no step2 Step 2: Optimize Mobile Phase Is a Methanol/MTBE gradient used? step1->step2 step1_yes step1_yes Yes step1_no No solution1->step2 solution2 Implement a Methanol/MTBE gradient elution. step2->solution2 step2_no step3 Step 3: Adjust Column Temperature Is the temperature optimized (e.g., 18-25°C)? step2->step3 step2_yes step2_yes Yes step2_no No solution2->step3 solution3 Test different temperatures (e.g., 18°C, 20°C, 23°C, 25°C). step3->solution3 step3_no step4 Step 4: Alternative Quantitation Is baseline separation still not achieved? step3->step4 step3_yes step3_yes Yes step3_no No solution3->step4 solution4 Use multi-wavelength detection for quantitation without baseline separation. step4->solution4 step4_yes end End: Resolution Achieved step4->end step4_no step4_yes Yes step4_no No solution4->end

Caption: Troubleshooting workflow for resolving carotenoid co-elution.

Question: Which HPLC column is best for separating this compound and zeta-carotene?

Answer:

For the separation of structurally related carotenoid isomers, a C30 stationary phase is highly recommended over the more common C18 phases.[1][2] The longer alkyl chains of C30 columns provide enhanced shape selectivity, which is crucial for differentiating the subtle structural differences between isomers like this compound and zeta-carotene.[3][4][5]

Column Type Selectivity for Carotenoid Isomers Typical Performance
C18 Limited shape selectivity.Often results in co-elution of this compound and zeta-carotene.[1][2]
C30 High shape selectivity due to long alkyl chains.[3][4]Excellent resolution of various carotenoid isomers.[5][6]

Question: What is the optimal mobile phase for separating these carotenoids?

Answer:

A non-aqueous reversed-phase (NARP) mobile phase system is generally most effective for carotenoid separations. A gradient elution using Methanol (MeOH) and Methyl tert-butyl ether (MTBE) is a common and effective choice.[1][7] The gradient allows for the elution of a wide range of carotenoids with varying polarities. The addition of a small percentage of water to the more polar solvent can sometimes improve the resolution of early-eluting xanthophylls.[8]

Question: How does column temperature affect the separation?

Answer:

Column temperature is a critical parameter for optimizing carotenoid separations. Lower temperatures, often in the range of 18-25°C, can increase selectivity and improve the resolution of cis/trans isomers.[8][9] However, the optimal temperature can vary depending on the specific carotenoids and the column being used. It is advisable to perform experiments at different temperatures (e.g., 18°C, 20°C, 23°C, and 25°C) to determine the best conditions for your specific separation.[8][9]

Question: What can I do if I still cannot achieve baseline separation?

Answer:

If baseline separation is not achievable despite optimizing the stationary phase, mobile phase, and temperature, an alternative quantitation method using a diode array detector (DAD) or photodiode array (PDA) detector can be employed. This method relies on the different UV/Vis absorbance spectra of this compound and zeta-carotene.[7][10]

Specifically, while both compounds absorb at 400 nm and 450 nm, only this compound has a significant absorbance at 475 nm.[7][10] By monitoring the chromatogram at these three wavelengths, it is possible to quantify each compound in the co-eluting peak.[7][10]

Frequently Asked Questions (FAQs)

Q1: Why is a C30 column better than a C18 column for carotenoid analysis?

A1: C30 columns have longer carbon chains (30 carbons vs. 18 carbons). This longer chain provides a greater interaction surface for the elongated carotenoid molecules, leading to enhanced shape selectivity. This allows for the separation of isomers that differ only in the spatial arrangement of their double bonds (cis/trans isomers), which is often not possible with C18 columns.[1][3][4][5]

Q2: What are some recommended C30 columns for carotenoid separation?

A2: Several manufacturers offer C30 columns specifically designed for carotenoid analysis. Some commonly used and well-regarded columns include:

  • YMC Carotenoid C30[4][5]

  • Thermo Scientific Acclaim C30[1][3]

  • HALO C30[6]

Q3: How should I prepare my samples to avoid carotenoid degradation?

A3: Carotenoids are susceptible to degradation from light, heat, and oxidation. To minimize degradation during sample preparation:

  • Work in a subdued light environment.

  • Use amber glassware or vials wrapped in aluminum foil.[11]

  • Prepare samples fresh and analyze them promptly.

  • If storage is necessary, store extracts under an inert gas (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).

  • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction and sample solvents.[11]

Q4: What is a typical gradient profile for separating a complex mixture of carotenoids?

A4: A typical gradient might start with a high percentage of a polar solvent mixture (e.g., methanol/water) and gradually increase the percentage of a less polar solvent (e.g., MTBE). An example of a gradient elution program is provided in the experimental protocol section below.

Experimental Protocol: Optimized HPLC Method for Carotenoid Separation

This protocol provides a starting point for the separation of this compound and zeta-carotene, along with other common carotenoids. Further optimization may be required based on your specific sample matrix and instrumentation.

G cluster_1 Optimized HPLC Protocol Workflow prep Sample Preparation (Extraction & Saponification) hplc HPLC System Configuration prep->hplc conditions Chromatographic Conditions hplc->conditions gradient Gradient Elution Program conditions->gradient detection Detection & Quantitation gradient->detection analysis Data Analysis detection->analysis

Caption: Workflow for the optimized HPLC analysis of carotenoids.

1. HPLC System and Column:

  • HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, column oven, and a diode array detector (DAD) or photodiode array (PDA) detector.

  • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm (or equivalent C30 column).[4][5]

2. Mobile Phase:

  • Mobile Phase A: Methanol : Water (95:5, v/v)

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C (optimization may be required between 18-25°C).[8][9]

  • Injection Volume: 10-20 µL

  • Detection Wavelengths: 400 nm, 450 nm, and 475 nm.[7][10]

4. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
15.05050
25.0595
30.0595
30.1955
40.0955

5. Sample Preparation:

  • Extraction: Extract carotenoids from the sample matrix using an appropriate solvent system (e.g., hexane:acetone:ethanol, 2:1:1, v/v/v).

  • Saponification (optional): If the sample contains chlorophyll (B73375) or fatty acid esters of carotenoids, saponification with methanolic KOH may be necessary to remove these interfering compounds.

  • Final Preparation: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., a mixture of mobile phase A and B). Filter the sample through a 0.22 µm syringe filter before injection.

6. Data Analysis and Quantitation:

  • Identify peaks by comparing their retention times and UV/Vis spectra with those of authentic standards.

  • For co-eluting peaks of this compound and zeta-carotene, use the absorbance at 475 nm to quantify this compound. Then, calculate the contribution of this compound to the absorbance at 400 nm using a predetermined response factor and subtract this from the total peak area at 400 nm to determine the amount of zeta-carotene.[7][10]

References

challenges in the chemical synthesis of 9-cis-beta-carotene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 9-cis-beta-carotene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and purification of this target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

The chemical synthesis of this compound is a complex process with several inherent challenges. The primary difficulties include:

  • Stereoselectivity: Achieving a high yield of the 9-cis isomer over the more thermodynamically stable all-trans isomer is a significant hurdle. Many synthetic strategies result in a mixture of E/Z isomers, necessitating complex purification steps.[1]

  • Multi-step Synthesis: The synthesis is a lengthy, multi-step process, often involving eight or more reactions, which contributes to lower overall yields and increased cost.[1][2]

  • Purification: Separating the 9-cis isomer from the all-trans isomer and other reaction byproducts is challenging due to their similar physical and chemical properties. This often requires sophisticated chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[1][3]

  • Stability: this compound is sensitive to light, heat, and oxidation, which can lead to degradation and isomerization during synthesis, purification, and storage.[4] Reactions are often performed in the dark or under red dim light to minimize degradation.[1]

  • Cost: The complexity of the synthesis and the low overall yields make the chemical synthesis of this compound expensive compared to its extraction from natural sources like the alga Dunaliella salina.[2][5]

Q2: Why is my overall yield of this compound consistently low?

Low overall yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Reactions: Each of the multiple steps in the synthesis may not proceed to completion, leading to a cumulative loss of product.

  • Side Reactions: The formation of undesired byproducts at various stages can consume starting materials and reduce the yield of the target molecule.

  • Isomerization: The desired 9-cis isomer can convert to the more stable all-trans isomer under the reaction or purification conditions, thereby lowering the isolated yield of the target compound.

  • Degradation: As a sensitive molecule, this compound can degrade if exposed to light, oxygen, or high temperatures during the workup and purification processes.

  • Purification Losses: Each purification step, especially chromatographic separations, inevitably leads to some loss of the product.

Q3: How can I improve the stereoselectivity of the Wittig reaction to favor the 9-cis isomer?

The Wittig reaction is a critical step in many synthetic routes to this compound. To favor the formation of the cis-alkene, consider the following strategies:

  • Use of Stabilized Ylides: While less reactive, stabilized ylides tend to give a higher proportion of the E-isomer. Conversely, non-stabilized ylides under salt-free conditions generally favor the Z-isomer. The choice of phosphonium (B103445) salt and base is crucial.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents often favor the formation of the cis-isomer.

  • Temperature Control: Running the reaction at low temperatures can enhance the kinetic control of the reaction, potentially leading to a higher proportion of the less stable cis-isomer.

  • Specific Reagents: The synthesis of the 9-cis-retinyl triphenylphosphonium bromide salt is a key step. Ensuring its purity and correct stereochemistry is paramount for the subsequent Wittig reaction with all-trans retinal to yield this compound.[1]

Q4: What are the best practices for purifying this compound from a mixture of isomers?

Purification of this compound requires careful technique to separate it from the all-trans isomer and other impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating cis/trans isomers of beta-carotene (B85742).[1] A reversed-phase C18 or a cholesteryl column can be used with a mobile phase mixture of methanol (B129727) and chloroform (B151607).[1]

  • Column Chromatography: Adsorption chromatography using deactivated alumina (B75360) or calcium hydroxide (B78521) has been used for the separation of beta-carotene isomers.[6][7][8]

  • Crystallization: Fractional crystallization can be employed to enrich the mixture in one isomer. The all-trans isomer is less soluble in non-polar solvents like hexane (B92381) and can be preferentially crystallized out at low temperatures (e.g., -20°C), leaving the 9-cis isomer enriched in the supernatant.[6][9]

  • Light and Air Exclusion: All purification steps should be carried out under dim red light and an inert atmosphere (e.g., argon or nitrogen) to prevent isomerization and oxidative degradation.[1][6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low yield in the initial lactone formation step (Reformatsky reaction). Inactive zinc dust. Wet solvents or reagents. Reaction not initiated.Activate zinc dust with a small amount of iodine or by washing with dilute HCl. Ensure all glassware is oven-dried and solvents are anhydrous. Add a small amount of the reactants initially to initiate the reaction before adding the rest dropwise.[2]
Formation of multiple, difficult-to-separate spots on TLC after the Wittig reaction. Incomplete reaction. Formation of multiple isomers (e.g., 9-cis, all-trans, 13-cis). Presence of starting materials (retinal and phosphonium salt).Monitor the reaction by TLC until the starting materials are consumed.[1] Optimize Wittig reaction conditions (solvent, temperature, base) to improve stereoselectivity. Perform a preliminary purification by column chromatography on silica (B1680970) gel to remove polar impurities before attempting HPLC separation of isomers.
The purified this compound degrades or isomerizes upon storage. Exposure to light, oxygen, or heat. Presence of trace impurities that catalyze degradation.Store the purified compound as a solid or in a degassed solvent at low temperatures (<-15°C) in the dark and under an inert atmosphere.[10] Ensure high purity of the final product, as impurities can accelerate degradation. The use of excipients like lecithin (B1663433) can improve stability.
Difficulty in separating 9-cis and all-trans isomers by HPLC. Inappropriate column or mobile phase. Co-elution of isomers.Use a column with high resolving power for carotenoid isomers, such as a cholesteryl-packed column.[1] Optimize the mobile phase composition and gradient. A mixture of methanol and chloroform has been shown to be effective.[1] Adjust the flow rate and column temperature to improve resolution.

Experimental Protocols

Key Synthesis Step: Wittig Reaction for this compound

This protocol is a generalized representation based on published methods.[1] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Preparation of the Ylide: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 9-cis-retinyl triphenylphosphonium bromide (1 equivalent) in dry ethanol (B145695) at 70°C.

  • Addition of Aldehyde: To the stirred solution, add a solution of all-trans retinal (0.5 equivalents) in dry ethanol dropwise.

  • Base Addition: Slowly add a solution of potassium hydroxide (KOH) in dry ethanol to the mixture.

  • Reaction: Stir the solution at 70°C for 15 minutes and then at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (8:2) mobile phase.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography and/or preparative HPLC.

Quantitative Data Summary

Parameter Reported Value Reference
Yield of Lactone (Step a) 55%[2]
Yield of 9-cis Retinyl Ester 71%[1]
Purity of 9-cis Retinyl Triphenylphosphonium Bromide 72%[1]
Purity of crude this compound after Wittig Reaction 87%[1]
Purity of this compound after preparative HPLC >98%[11]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Multi-Step Synthesis cluster_purification Purification beta_cyclocitral β-Cyclocitral step_a Step a: Reformatsky Reaction (Lactone Formation) beta_cyclocitral->step_a all_trans_retinal all-trans Retinal step_g Step g: Wittig Reaction all_trans_retinal->step_g step_b_f Steps b-f: Intermediate Modifications step_a->step_b_f Intermediate Steps step_b_f->step_g 9-cis-retinyl triphenylphosphonium bromide crude_product Crude 9-cis-β-carotene (Mixture of Isomers) step_g->crude_product hplc Preparative HPLC crude_product->hplc final_product Pure 9-cis-β-carotene hplc->final_product

Caption: Generalized workflow for the chemical synthesis of this compound.

The logical relationship for troubleshooting low yields can be visualized as follows:

G cluster_causes Potential Causes LowYield Low Overall Yield IncompleteReactions Incomplete Reactions LowYield->IncompleteReactions SideReactions Side Reactions LowYield->SideReactions Isomerization Isomerization to all-trans LowYield->Isomerization Degradation Product Degradation LowYield->Degradation PurificationLoss Purification Losses LowYield->PurificationLoss

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Improving the Stability of 9-cis-beta-carotene in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 9-cis-beta-carotene in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in formulations?

A1: The primary factors leading to the degradation of this compound are its high degree of unsaturation, making it susceptible to:

  • Oxidation: This is the major cause of degradation, initiated by exposure to oxygen, heat, light, and transition metals. The multiple conjugated double bonds in the carotenoid structure are highly reactive with oxygen and free radicals.[1][2][3][4][5][6]

  • Isomerization: Exposure to heat, light, and acids can cause the conversion of the 9-cis isomer to other cis-isomers or the more stable all-trans-beta-carotene. This can reduce its specific biological activity.[7][8]

  • Light Exposure: Carotenoids are sensitive to light, which can accelerate both oxidation and isomerization.[1][3][5][6][9]

  • Heat: Elevated temperatures significantly increase the rate of both oxidative degradation and isomerization.[1][3][5][6][9]

Q2: Is this compound more or less stable than all-trans-beta-carotene?

A2: this compound is generally considered to be more susceptible to degradation than the all-trans isomer.[10] However, some studies have shown no significant difference in the degradation rates between the two isomers under specific experimental conditions.[11][12] The higher antioxidant activity of the 9-cis isomer may also lead to its faster depletion in the presence of oxidative stressors as it protects other components, including the all-trans isomer.[13]

Q3: What are the most effective methods for stabilizing this compound in formulations?

A3: The most effective stabilization strategies involve a combination of approaches:

  • Encapsulation: This is a highly effective method to create a physical barrier against oxygen, light, and heat.[1][2][14][15] Techniques like spray-drying, freeze-drying, and encapsulation in nanostructured lipid carriers (NLCs) have shown significant success in improving stability.[1][15][16][17]

  • Use of Antioxidants: Adding antioxidants can effectively quench free radicals and inhibit oxidative degradation.[18][19][20] A combination of hydrophilic and lipophilic antioxidants can provide comprehensive protection.

  • Exclusion of Oxygen: Storing formulations under an inert atmosphere (e.g., nitrogen or argon) is a crucial step in preventing oxidation.[18]

  • Light Protection: Using amber-colored containers or opaque packaging is essential to prevent photodegradation.[21]

  • Temperature Control: Storing formulations at low temperatures (e.g., 4°C or frozen) significantly slows down degradation kinetics.[10][22]

Q4: Which antioxidants are recommended for stabilizing this compound?

A4: The choice of antioxidant depends on the formulation (e.g., oil-based, emulsion). Effective antioxidants include:

  • α-Tocopherol (Vitamin E): A lipophilic antioxidant that has been shown to be highly effective in protecting beta-carotene (B85742) in oil-in-water emulsions.[19][20]

  • Ascorbyl Palmitate: A lipid-soluble form of Vitamin C.[19][20]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in food and pharmaceutical applications.[22]

  • Tertiary Butylhydroquinone (TBHQ): Another effective synthetic antioxidant.[19][20]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of color in the formulation. Oxidation of this compound.- Ensure the formulation is protected from oxygen by flushing with nitrogen or argon before sealing. - Add an appropriate antioxidant (e.g., α-tocopherol, BHT). - Store the formulation at a lower temperature (e.g., 4°C).[22]
Formation of crystals in the formulation. Poor solubility of this compound. The high content of the 9-cis isomer may inhibit crystallization of all-trans-beta-carotene.[10]- Use a suitable solvent or co-solvent system. - Consider encapsulation techniques to improve dispersibility and prevent aggregation.[14]
Inconsistent analytical results for this compound content. Isomerization during sample preparation or analysis. Degradation during storage.- Minimize exposure to light and heat during all handling steps. Work under subdued light and on ice.[23] - Use a validated, stability-indicating analytical method (e.g., HPLC with a C30 column). - Ensure proper storage of samples and standards (frozen, under inert gas).
Low encapsulation efficiency. Inappropriate choice of wall material or encapsulation parameters.- Optimize the type and concentration of the encapsulating agent (e.g., whey protein isolate, pullulan, modified starch).[1][15] - Adjust process parameters such as inlet temperature and flow rate for spray-drying.[15]
Phase separation or instability in emulsions. Improper emulsifier or homogenization process.- Select an effective emulsifier (e.g., gum arabic, soy protein isolate).[19][20][24] - Optimize homogenization conditions (pressure, number of cycles) to achieve a small and uniform droplet size.[16][17][24]

Quantitative Data Summary

Table 1: Stability of Beta-Carotene Under Different Storage Conditions

Storage Temperature (°C)Half-lifeConditionsReference
4> 400 daysEncapsulated, in the dark[23]
218 - 12 monthsEncapsulated, in the dark[23][25]
303 - 4 monthsEncapsulated, in the dark[23][25]
371.5 - 2 monthsEncapsulated, in the dark[23][25]
-20> 15 monthsIn plasma[23]
-70> 28 monthsIn plasma[23]

Table 2: Encapsulation Efficiency and Stability of Beta-Carotene with Different Techniques

Encapsulation TechniqueWall MaterialEncapsulation Efficiency (%)Key Stability FindingsReference
Spray DryingPullulan and Whey Protein Isolate~85%Extended half-life to 336.02 h under UV-Vis irradiation.[15]
Freeze DryingPullulan and Whey Protein Isolate~70%Half-life of 102.44 h under UV-Vis irradiation.[15]
CoatingModified Starch and MaltodextrinNot specifiedHighest retention rate after 6 months of storage at 4, 25, and 37°C compared to other drying methods.[1]
Nanostructured Lipid Carriers (NLCs)Not specified95.64%Stabilizes both 9Z-β-carotene and total β-carotene from leakage and degradation for 21 days at pH 3.5-7.5 at 4°C.[16][17]

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulations by HPLC

This protocol provides a general procedure for assessing the stability of this compound in a formulation over time.

1. Sample Preparation and Storage:

  • Prepare the this compound formulation according to your experimental design.

  • To minimize degradation during preparation, work under subdued light and on ice.[23]

  • Divide the formulation into aliquots in amber glass vials or vials wrapped in aluminum foil.

  • Flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Store the aliquots under the desired storage conditions (e.g., different temperatures, light exposures).

2. Sample Analysis at Time Points:

  • At each designated time point (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from storage.

  • Extract the this compound from the formulation using a suitable solvent (e.g., a mixture of acetone, ethanol, and hexane (B92381) with 0.1% BHT).[18]

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis:

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

  • Mobile Phase: A gradient of methanol/methyl-tert-butyl ether/water is commonly used.

  • Detection: Monitor the absorbance at approximately 450 nm.

  • Quantification: Use a calibration curve prepared from a this compound standard of known concentration.

4. Data Analysis:

  • Calculate the concentration of this compound at each time point.

  • Plot the concentration versus time to determine the degradation kinetics (e.g., first-order or zero-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) of this compound in the formulation.

Visualizations

experimental_workflow cluster_prep 1. Formulation Preparation cluster_storage 2. Stability Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation prep Prepare this compound formulation aliquot Aliquot into amber vials prep->aliquot inert Flush with inert gas (N2 or Ar) aliquot->inert storage Store under controlled conditions (Temperature, Light) inert->storage sample Sample at T0, T1, T2... storage->sample extract Extract this compound sample->extract hplc Analyze by HPLC-UV/Vis extract->hplc kinetics Determine degradation kinetics hplc->kinetics halflife Calculate half-life kinetics->halflife

Caption: Experimental workflow for stability testing of this compound.

signaling_pathway cluster_cell Macrophage nine_cis_bc This compound nine_cis_ra 9-cis-Retinoic Acid (9-cis-RA) nine_cis_bc->nine_cis_ra Metabolism rxr Retinoid X Receptor (RXR) nine_cis_ra->rxr Binds to heterodimer RXR/LXR Heterodimer rxr->heterodimer lxr Liver X Receptor (LXR) lxr->heterodimer abca1 ABCA1 mRNA heterodimer->abca1 Induces transcription abcg1 ABCG1 mRNA heterodimer->abcg1 Induces transcription cholesterol_efflux Increased Cholesterol Efflux abca1->cholesterol_efflux abcg1->cholesterol_efflux

Caption: Signaling pathway of this compound in cholesterol efflux.[26]

References

preventing isomerization of 9-cis-beta-carotene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of 9-cis-beta-carotene during analysis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its isomerization a concern during analysis?

This compound is a geometric isomer of beta-carotene (B85742), a precursor to vitamin A. Its specific stereochemistry is crucial for its biological activity and function. Isomerization, the conversion of this compound to other isomers like all-trans-beta-carotene, can occur during sample handling and analysis. This is a significant concern because it can lead to the inaccurate quantification of the specific 9-cis isomer and a misinterpretation of its biological effects.

Q2: What are the primary factors that induce the isomerization of this compound?

The isomerization of this compound is primarily induced by four main factors:

  • Light: Exposure to light, particularly UV light, provides the energy to overcome the activation barrier for the conversion of the cis- to the more stable trans-isomer.

  • Heat: Elevated temperatures increase the kinetic energy of the molecules, which can lead to isomerization.

  • Acid: The presence of even trace amounts of acid can catalyze the isomerization process.

  • Oxygen: While primarily associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.

Q3: What are the fundamental principles to prevent the isomerization of this compound?

To minimize isomerization, it is crucial to control the environmental conditions throughout the entire analytical process. The key preventative measures include:

  • Working in low-light conditions: Utilize amber-colored glassware or wrap containers in aluminum foil.

  • Maintaining low temperatures: Store samples at -20°C or below and perform extraction and preparation steps on ice.

  • Using an inert atmosphere: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen and store samples under this atmosphere.

  • Avoiding acidic conditions: Ensure all solvents and reagents are neutral and free of acidic impurities.

  • Using antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents can help prevent oxidative degradation and isomerization.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of this compound.

Q1: I am observing a smaller than expected peak for this compound in my chromatogram. What could be the cause?

  • Potential Cause 1: Isomerization during sample preparation. Your sample may have been exposed to light, heat, or acidic conditions, causing the 9-cis isomer to convert to other isomers, most commonly the all-trans form.

    • Solution: Review your sample handling procedures. Ensure you are consistently working under subdued light, using amber vials, and keeping your samples cold. Check the pH of your solvents and consider adding an antioxidant like BHT.

  • Potential Cause 2: Incomplete extraction. The this compound may not be fully extracted from the sample matrix.

    • Solution: Optimize your extraction protocol. You may need to try different solvent systems or increase the extraction time or repetitions.

  • Potential Cause 3: Degradation on the HPLC column. The stationary phase of your HPLC column could have active sites that promote isomerization.

    • Solution: Consider using a C30 reversed-phase column, which is specifically designed for the separation of carotenoid isomers and can provide better protection against on-column degradation compared to standard C18 columns.

Q2: My chromatogram shows unexpected peaks eluting near the beta-carotene isomers. What are they?

  • Potential Cause 1: Formation of other cis-isomers. The conditions of your analysis may be inducing the formation of other cis-isomers, such as 13-cis-beta-carotene.

    • Solution: Re-evaluate your sample preparation and HPLC conditions for factors that could be causing isomerization (light, heat, acid). Lowering the column temperature may also help to resolve these additional isomer peaks.

  • Potential Cause 2: Oxidative degradation products. The extra peaks could be epoxides or apocarotenals, which are products of oxidative degradation.

    • Solution: Ensure that all your solvents have been deoxygenated and that you are working under an inert atmosphere. The addition of BHT to your mobile phase can also help to minimize on-column oxidation.

  • Potential Cause 3: Contamination. The unexpected peaks could be from a contaminated sample, solvent, or HPLC system.

    • Solution: Run a blank injection of your solvent to check for contamination. If the issue persists, clean your injector and column according to the manufacturer's instructions.

Q3: The retention times of my beta-carotene isomers are shifting between runs. What is causing this?

  • Potential Cause 1: Column temperature fluctuations. Even small changes in column temperature can affect the retention times of carotenoid isomers.

    • Solution: Use a column oven to maintain a stable and consistent temperature throughout your analytical runs.

  • Potential Cause 2: Changes in mobile phase composition. Inconsistent mobile phase preparation can lead to shifts in retention times.

    • Solution: Prepare your mobile phase fresh daily and ensure the components are accurately measured and thoroughly mixed. Degas the mobile phase before use.

  • Potential Cause 3: Column degradation. The performance of your HPLC column can degrade over time, leading to changes in retention behavior.

    • Solution: Use a guard column to protect your analytical column. If retention times continue to shift, it may be time to replace the column.

Data Presentation

The stability of beta-carotene isomers is highly dependent on the experimental conditions. The following tables summarize the impact of temperature and light on the stability of beta-carotene isomers.

Table 1: Effect of Temperature on the Stability of all-trans-beta-carotene in the Dark.

Temperature (°C)Storage Time (days)% Loss of all-trans-beta-caroteneReference
104230-32%[1]
204230-32%[1]
353636-38%[1]
453636-38%[1]

Table 2: Effect of Light Exposure on the Degradation of all-trans-beta-carotene.

Light ConditionStorage Time% DegradationReference
Intense Light (1875–3000 lux)AcceleratedFollowed fractional conversion model[1]
DarknessSlowerFollowed fractional conversion model[1]

Experimental Protocols

This section provides a detailed methodology for the extraction and HPLC analysis of this compound, designed to minimize isomerization.

1. Sample Preparation and Extraction

  • Precautionary Measures:

    • Perform all steps under dim or red light.

    • Use amber-colored glassware or wrap all glassware in aluminum foil.

    • Pre-chill all solvents and solutions on ice.

    • Deoxygenate all solvents by sparging with nitrogen or argon for at least 15 minutes prior to use.

    • Add 0.1% (w/v) butylated hydroxytoluene (BHT) to all extraction and mobile phase solvents.

  • Extraction Procedure:

    • Weigh the sample accurately and place it in a pre-chilled mortar.

    • Add a small amount of a suitable grinding aid (e.g., acid-washed sand) and liquid nitrogen to freeze and embrittle the sample.

    • Grind the sample to a fine powder.

    • Transfer the powdered sample to a pre-chilled amber-colored centrifuge tube.

    • Add a sufficient volume of cold extraction solvent (e.g., a mixture of hexane, acetone, and ethanol).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at a low temperature (e.g., 4°C) to pellet the solid material.

    • Carefully transfer the supernatant to a clean, amber-colored tube.

    • Repeat the extraction process with fresh solvent until the pellet is colorless.

    • Pool the supernatants.

    • Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., <30°C).

    • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

2. HPLC Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

    • Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm). A C30 column is highly recommended for optimal separation of beta-carotene isomers.

    • Column oven to maintain a constant temperature.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical starting condition could be a mixture of methanol, MTBE, and water (e.g., 81:15:4 v/v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain a low and stable temperature, for example, 15-20°C, to improve resolution and stability.

    • Detection Wavelength: Monitor at the maximum absorbance of beta-carotene, which is around 450 nm.

    • Injection Volume: Typically 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a deoxygenated solvent containing 0.1% BHT.

    • Store the stock solution in an amber vial at -80°C.

    • On the day of analysis, prepare a series of working standards by diluting the stock solution with the initial mobile phase.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation (Low Light) cluster_analysis HPLC Analysis start Sample Weighing grind Grinding with Liquid N2 start->grind Amber vial extract Extraction with Cold, Deoxygenated Solvent (+BHT) grind->extract centrifuge Centrifugation (4°C) extract->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporation under N2 (<30°C) collect->dry Repeat extraction if needed reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection onto C30 Column reconstitute->inject separate Isocratic/Gradient Elution (Low Temp) inject->separate detect PDA/UV-Vis Detection (450 nm) separate->detect quantify Quantification detect->quantify logical_relationship cluster_causes Causes of Isomerization cluster_prevention Preventative Measures light Light Exposure low_light Low Light / Amber Glassware light->low_light Mitigates heat High Temperature low_temp Low Temperature / On Ice heat->low_temp Mitigates acid Acidic Conditions neutral_ph Neutral Solvents acid->neutral_ph Mitigates oxygen Oxygen Presence inert_atm Inert Atmosphere (N2/Ar) oxygen->inert_atm Mitigates antioxidants Antioxidants (e.g., BHT) oxygen->antioxidants Mitigates

References

troubleshooting low recovery of 9-cis-beta-carotene in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 9-cis-beta-carotene in their samples.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound?

A1: Low recovery of this compound is primarily due to its inherent instability and susceptibility to degradation. The main contributing factors are:

  • Oxidation: Exposure to atmospheric oxygen can lead to significant degradation. This compound is more susceptible to oxidation than its all-trans isomer.[1]

  • Isomerization: Exposure to light, heat, and acids can cause the conversion of the 9-cis isomer to the more stable all-trans isomer and other cis-isomers, leading to an underestimation of the original 9-cis content.[2][3]

  • Thermal Degradation: High temperatures during sample processing, extraction, and analysis can break down the molecule.[2][3]

  • Incomplete Extraction: The choice of solvent and extraction method is critical for efficiently recovering this compound from the sample matrix. Inefficient methods can leave a significant portion of the analyte behind.

  • Adsorption: this compound can adsorb to the surfaces of glassware and chromatography columns, leading to losses during sample handling and analysis.[4]

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: To minimize degradation, it is crucial to work under conditions that protect the molecule from light, heat, and oxygen.

  • Work under dim or red light: Use amber-colored glassware or wrap containers in aluminum foil to prevent photo-isomerization.[5]

  • Maintain low temperatures: Perform extractions on ice or at reduced temperatures. Avoid prolonged exposure to heat.[1][6]

  • Use an inert atmosphere: Purge samples and solvents with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.[6]

  • Add antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into the extraction solvents to inhibit oxidative degradation.[5][7]

Q3: Which extraction solvent is best for this compound?

A3: The optimal extraction solvent depends on the sample matrix. A mixture of polar and non-polar solvents is often required for efficient extraction.

  • For non-polar samples, solvents like hexane (B92381) are commonly used.

  • For more complex matrices, combinations such as acetone (B3395972)/ethanol, dichloromethane/ethanol, or methanol/methyl-tert-butyl-ether are effective.[7][8]

  • It is important to ensure the solvent is of high purity and free of peroxides, which can degrade carotenoids.

Q4: My HPLC chromatogram shows a smaller than expected this compound peak. What could be the issue?

A4: A small peak for this compound on an HPLC chromatogram can result from several factors beyond sample degradation:

  • Co-elution with other compounds: In some chromatographic systems, this compound may co-elute with other carotenoids like zeta-carotene, making accurate quantification difficult.[9][10] Using a C30 column instead of a C18 column can often improve the separation of carotenoid isomers.[8]

  • Poor chromatographic resolution: The choice of mobile phase and column is critical for separating cis- and trans-isomers. A gradient elution is often necessary to achieve good resolution.

  • On-column degradation: The stationary phase of the HPLC column can sometimes contribute to the degradation of sensitive analytes.

  • Inaccurate integration: Ensure that the peak integration parameters are set correctly to accurately measure the area of the this compound peak.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues leading to low recovery of this compound.

Problem Area 1: Sample Handling and Storage
Symptom Possible Cause Suggested Solution
Consistently low recovery across all samples.Sample degradation prior to extraction due to improper storage.Store samples at -80°C under an inert atmosphere (nitrogen or argon) and protected from light.[6]
Variable recovery between replicate samples.Inconsistent exposure to light, heat, or oxygen during handling.Standardize all sample handling procedures to minimize exposure to degradative factors. Work quickly and in a controlled environment.
Problem Area 2: Extraction
Symptom Possible Cause Suggested Solution
Low recovery from a specific sample type.Inefficient extraction from the sample matrix.Optimize the extraction solvent system. Consider a sequential extraction with solvents of increasing polarity. Saponification may be necessary for high-lipid matrices to remove interfering fats, but it must be performed carefully under inert conditions to prevent carotenoid degradation.[5]
Precipitate formation during extraction.Poor solubility of this compound in the chosen solvent.Ensure the solvent system is appropriate for the sample matrix and the analyte. Sonication or gentle agitation can help improve solubility.
Problem Area 3: HPLC Analysis
Symptom Possible Cause Suggested Solution
Poor peak shape or splitting.Incompatibility between the injection solvent and the mobile phase.The injection solvent should be as close in composition to the initial mobile phase as possible.
Overlapping peaks of this compound and other isomers.Inadequate chromatographic separation.Use a C30 reversed-phase column, which provides better selectivity for carotenoid isomers.[8] Optimize the mobile phase gradient to improve resolution.
Drifting retention times.Changes in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Low signal intensity.Degradation in the autosampler or on the column.Use a cooled autosampler if available. Ensure the mobile phase is free of contaminants that could degrade the analyte.

Quantitative Data Summary

Table 1: Stability of this compound under Different Storage Conditions

Storage ConditionTime9-cis to all-trans ratioReference
Supercritical CO2-extracted Dunaliella oil at 4°C2 yearsConstant (60:40)[1]
Commercial soft-gel capsules (Betatene)Not specified12% 9-cis of total beta-carotene[1]

Table 2: Recovery of Beta-Carotene with Different Extraction Methods

Extraction MethodSolvent/Co-solventRecovery RateReference
Supercritical CO2 Extraction5% Ethanol~50%[10]
Ultrasound-Assisted ExtractionSunflower Oil~85-94%[10]
Microwave-Assisted ExtractionFlaxseed Oil~77%
Traditional Solvent Extractionn-hexane, ethanol, acetone (2:1:1 v/v/v)~87%

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline and may need to be optimized for specific sample matrices.

Materials:

  • Homogenizer

  • Centrifuge

  • Amber-colored glass vials

  • Nitrogen or Argon gas

  • Extraction Solvent: Hexane/Acetone/Ethanol (2:1:1 v/v/v) containing 0.1% BHT

  • Saponification solution (optional, for high-lipid samples): 10% (w/v) KOH in methanol

Procedure:

  • Sample Homogenization: Weigh the sample and homogenize it in the extraction solvent in a 1:10 (w/v) ratio. Perform this step on ice and under dim light.

  • (Optional) Saponification: If the sample has a high lipid content, add the saponification solution and incubate in a shaking water bath at 45°C for 30 minutes in the dark under a nitrogen atmosphere.[7]

  • Extraction: After saponification (if performed), or directly after homogenization, add an equal volume of distilled water and vortex thoroughly.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection: Carefully collect the upper organic layer containing the carotenoids into a clean, amber-colored vial.

  • Re-extraction: Repeat the extraction process on the remaining aqueous layer two more times to ensure complete recovery.

  • Drying: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase for analysis.

Protocol 2: HPLC Quantification of this compound

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 Reversed-Phase Column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm)

Mobile Phase:

  • Solvent A: Methanol / Methyl-tert-butyl-ether / Water (81:15:4, v/v/v) with 1.5% ammonium (B1175870) acetate (B1210297) in the water.

  • Solvent B: Methanol / Methyl-tert-butyl-ether / Water (6:90:4, v/v/v) with 1.0% ammonium acetate in the water.

Gradient Program:

Time (min) % Solvent A % Solvent B
0 100 0
15 0 100
25 0 100
30 100 0

| 40 | 100 | 0 |

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 450 nm (with monitoring at 475 nm to aid in distinguishing from co-eluting compounds like zeta-carotene)[9][10]

Quantification:

  • Prepare a standard curve using a certified this compound standard.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Recovery check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_extraction Review Extraction Protocol check_sample_prep->check_extraction No improper_storage Improper Storage? (Light, Temp, O2) check_sample_prep->improper_storage Yes check_hplc Review HPLC Analysis check_extraction->check_hplc No degradation_during_prep Degradation during prep? (Light, Temp, O2) check_extraction->degradation_during_prep Yes incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction No hplc_issues HPLC Issues? check_hplc->hplc_issues Yes end End: Recovery Improved check_hplc->end No solution_storage Solution: Store at -80°C, inert atm, dark. improper_storage->solution_storage solution_prep Solution: Use dim light, low temp, inert gas, antioxidants. degradation_during_prep->solution_prep solution_extraction Solution: Optimize solvent, consider saponification. incomplete_extraction->solution_extraction solution_hplc Solution: Use C30 column, optimize gradient, check for co-elution. hplc_issues->solution_hplc solution_storage->end solution_prep->end solution_extraction->end solution_hplc->end

Caption: Troubleshooting workflow for low this compound recovery.

Sample_Preparation_Workflow start Start: Sample Collection homogenize Homogenize in Solvent (on ice, dim light) start->homogenize saponify_decision High Lipid Content? homogenize->saponify_decision saponify Saponification (45°C, 30 min, N2) saponify_decision->saponify Yes extract Liquid-Liquid Extraction saponify_decision->extract No saponify->extract separate Centrifuge to Separate Phases extract->separate collect Collect Organic Layer separate->collect re_extract Re-extract Aqueous Layer (2x) collect->re_extract dry Evaporate to Dryness (N2 stream) re_extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze HPLC Analysis reconstitute->analyze

Caption: Experimental workflow for this compound extraction.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus beta_carotene This compound retinal 9-cis-retinal beta_carotene->retinal BCMO1 retinoic_acid 9-cis-retinoic acid retinal->retinoic_acid RALDH retinoic_acid_nucleus 9-cis-retinoic acid retinoic_acid->retinoic_acid_nucleus Enters Nucleus RXR RXR heterodimer RXR-RAR Heterodimer RXR->heterodimer RAR RAR RAR->heterodimer RARE Retinoic Acid Response Element (RARE) heterodimer->RARE binds to transcription Target Gene Transcription RARE->transcription activates retinoic_acid_nucleus->heterodimer binds

Caption: Simplified 9-cis-retinoic acid signaling pathway.

References

Technical Support Center: 9-cis-beta-carotene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 9-cis-beta-carotene during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative stability data, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is a highly unsaturated molecule, making it susceptible to degradation from several factors:

  • Oxidation: This is the major cause of degradation. The conjugated double bond system is prone to attack by molecular oxygen and free radicals.

  • Heat: Elevated temperatures accelerate the rate of both oxidative degradation and isomerization to other, less stable cis-isomers or the all-trans form.[1]

  • Light: Exposure to light, particularly in the UV spectrum, provides the energy for photo-oxidation and isomerization.

  • Acids: Acidic conditions can catalyze isomerization and degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf-life, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage. For short-term storage, 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light at all times by using amber glass vials or by wrapping containers in aluminum foil.

  • Formulation: When dissolved, use deoxygenated solvents containing an antioxidant like Butylated Hydroxytoluene (BHT). Storage within an oil matrix has been shown to significantly improve stability.

Q3: I am observing a rapid loss of my this compound sample, even when stored at low temperatures. What could be the cause?

A3: This is a common issue and can often be traced back to one of the following:

  • Oxygen Exposure: Even small amounts of oxygen in the headspace of your storage container can lead to significant degradation over time. Ensure the container is properly flushed with an inert gas before sealing.

  • Solvent Purity: Solvents can contain dissolved oxygen or peroxide impurities which can initiate degradation. Use high-purity, HPLC-grade solvents and consider deoxygenating them by sparging with nitrogen or argon before use.

  • Repeated Freeze-Thaw Cycles: Avoid frequent temperature fluctuations. Aliquot your stock solution into smaller, single-use vials to prevent the need for repeated warming and cooling of the entire batch.

Q4: My HPLC analysis shows multiple peaks around the expected retention time for this compound. What are these?

A4: The appearance of additional peaks is typically due to:

  • Isomerization: this compound can isomerize to other cis-isomers (e.g., 13-cis) or the more stable all-trans-beta-carotene. These isomers will have different retention times on a C18 or C30 column.

  • Degradation Products: Oxidative cleavage of the polyene chain results in the formation of various apocarotenals and epoxides, which will appear as separate peaks in the chromatogram.

Q5: How can I prevent degradation during my experimental setup and sample preparation?

A5: To maintain the integrity of this compound during experimental procedures:

  • Work under subdued light: Perform all manipulations in a dimly lit room or under yellow light to prevent photo-induced degradation.

  • Use antioxidants: Dissolve standards and samples in solvents containing an antioxidant such as 0.1% BHT.

  • Control temperature: Prepare samples on ice and keep them cold until analysis. If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature (below 40°C).

  • Deoxygenate solvents: Purge all solvents with nitrogen or helium to remove dissolved oxygen.

Quantitative Stability Data

The stability of this compound is highly dependent on the storage conditions and the matrix in which it is formulated. The following tables summarize quantitative data from stability studies.

Table 1: Stability of this compound in an Oil Matrix

Storage ConditionDuration9-cis to all-trans RatioStability Outcome
Supercritical CO2-extracted Dunaliella oil at 4°C2 yearsMaintained at 60:40Stable

Data from a study on Dunaliella oil preparation, demonstrating excellent long-term stability when stored in an appropriate oil matrix at refrigerated temperatures.

Table 2: Degradation Kinetics of this compound in Safflower Oil

TemperatureRate Constant (k) x 10^-2 (per hour)Half-life (hours)
75°C5.811.9
85°C10.76.5
95°C21.73.2

This data illustrates the significant impact of temperature on the degradation rate of this compound, which follows first-order kinetics in this model system.[1]

Experimental Protocols

Protocol for Stability Testing of this compound Formulations

This protocol outlines a comprehensive stability study for a this compound formulation (e.g., an oil-based solution or a solid dosage form), incorporating principles from ICH guidelines.

1. Materials and Equipment:

  • This compound formulation

  • Calibrated stability chambers

  • HPLC system with a photodiode array (PDA) detector

  • C30 reversed-phase HPLC column

  • HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether (MTBE), acetonitrile)

  • Butylated Hydroxytoluene (BHT)

  • Low-actinic glassware

  • Inert gas (argon or nitrogen)

2. Sample Preparation and Storage:

  • Prepare at least three batches of the this compound formulation.

  • Package the samples in the proposed final container closure system.

  • Place the samples in stability chambers under the following conditions (as per ICH guidelines Q1A(R2)):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated (if applicable): 5°C ± 3°C

  • Include photostability testing on at least one batch as per ICH Q1B guidelines.

3. Testing Schedule:

  • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: Test at 0, 3, and 6 months.

  • Refrigerated: Test at 0, 3, 6, 9, and 12 months.

4. Analytical Procedure (HPLC):

  • Sample Extraction (for oil-based formulations):

    • Accurately weigh a portion of the formulation.

    • Dissolve in a suitable solvent (e.g., hexane (B92381) or THF) containing 0.1% BHT.

    • Vortex and centrifuge to separate any excipients.

    • Dilute the supernatant to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C30 reversed-phase, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of methanol, MTBE, and water is commonly used. A typical starting condition could be Methanol:MTBE:Water (81:15:4).

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector set at the maximum absorbance wavelength for this compound (approx. 444-448 nm).

    • Column Temperature: 30°C

  • Quantification:

    • Calculate the concentration of this compound based on a standard curve prepared from a reference standard.

    • Identify and quantify any significant degradation products and isomers.

5. Data Evaluation:

  • Assess the change in the concentration of this compound over time.

  • Monitor the formation of degradation products and isomers.

  • Evaluate any changes in physical appearance (e.g., color, clarity).

  • Establish a shelf-life based on the time it takes for the concentration of this compound to decrease to a predefined limit (e.g., 90% of the initial concentration).

Visualizations

A This compound B Oxidation A->B Oxygen C Light/Heat A->C E Apocarotenals & Epoxides (Degradation Products) B->E D Isomerization C->D F all-trans-beta-carotene D->F G Other cis-isomers (e.g., 13-cis) D->G

Caption: Degradation pathways of this compound.

start Start Stability Study prep Prepare 3 Batches in Final Packaging start->prep storage Place in Stability Chambers (Long-term, Accelerated, Refrigerated) prep->storage pull Pull Samples at Scheduled Time Points storage->pull analysis Perform HPLC Analysis (Assay, Impurities) pull->analysis eval Evaluate Data (Degradation Rate, Shelf-life) analysis->eval end End of Study eval->end

Caption: Experimental workflow for a stability study.

issue Issue: Rapid Degradation of this compound check_o2 Check for Oxygen Exposure issue->check_o2 check_light Check for Light Exposure check_o2->check_light No sol_o2 Flush with Inert Gas Use Deoxygenated Solvents check_o2->sol_o2 Yes check_temp Check Storage Temperature check_light->check_temp No sol_light Store in Amber Vials Work in Subdued Light check_light->sol_light Yes sol_temp Verify Chamber/Freezer Temp Avoid Freeze-Thaw Cycles check_temp->sol_temp Yes resolve Issue Resolved sol_o2->resolve sol_light->resolve sol_temp->resolve

Caption: Troubleshooting workflow for degradation issues.

References

overcoming poor solubility of 9-cis-beta-carotene in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of 9-cis-beta-carotene.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous media?

A1: this compound is a lipophilic, or fat-soluble, molecule.[1] Its chemical structure is a long, nonpolar hydrocarbon chain, which makes it highly hydrophobic and practically insoluble in water.[2][3] This inherent property poses significant challenges for its application in aqueous-based experimental systems and formulations.

Q2: What are the primary strategies for solubilizing this compound for experimental use?

A2: The main strategies involve encapsulating the molecule in a delivery system to enhance its dispersibility and stability in water.[4] Commonly used methods include the formation of nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), liposomes, cyclodextrin (B1172386) inclusion complexes, and solid dispersions.[1][3][5][6][7]

Q3: What is a Nanostructured Lipid Carrier (NLC) and how does it improve solubility?

A3: NLCs are advanced lipid-based nanoparticles composed of a mixture of solid and liquid lipids, which create an imperfect crystal structure.[2] This structure allows for high loading of lipophilic compounds like this compound.[2][8] By encapsulating the molecule within a nanoscale lipid matrix stabilized by surfactants, NLCs can be readily dispersed in aqueous solutions, effectively increasing the apparent water solubility and stability of the carotenoid.[2][9]

Q4: How do cyclodextrins work to solubilize this compound?

A4: Cyclodextrins (CDs) are oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10] They can encapsulate hydrophobic molecules like β-carotene within their central cavity, forming an inclusion complex.[11] This complex shields the hydrophobic carotenoid from the aqueous environment, rendering the entire complex water-soluble.[5][12]

Q5: Can I use organic solvents to prepare a stock solution?

A5: Yes, organic solvents are often the first step in preparing this compound for aqueous dispersion. Solvents like acetone (B3395972), ethanol, and hexane (B92381) are commonly used to initially dissolve the carotenoid crystals.[3][13][14] This organic solution is then typically introduced into an aqueous phase containing a carrier system (like lipids or cyclodextrins) to form the final dispersion, after which the organic solvent is evaporated.[15][16]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency or Drug Loading in Nanoparticle Formulations.

  • Possible Cause: Suboptimal ratio of lipids, surfactants, or drug. The formulation parameters greatly influence how much this compound can be successfully encapsulated.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: For NLCs, adjust the ratio of solid to liquid lipid. A common starting point is a 3:1 (w/w) ratio of solid to liquid lipid.[2][9]

    • Vary Surfactant Concentration: The surfactant concentration is critical for nanoparticle stability and encapsulation. An optimal concentration of around 1.4% (w/v) has been reported for β-carotene NLCs.[8][9]

    • Adjust Homogenization Parameters: High-pressure homogenization is often used to create NLCs. Increasing the pressure (e.g., to 500 bar) and the number of cycles can improve encapsulation efficiency.[2][8]

    • Check Solubility in Lipid Phase: Ensure the this compound is fully dissolved in the molten lipid phase before emulsification. Insufficient dissolution will lead to poor encapsulation.

Issue 2: Nanoparticle Formulation is Unstable and Aggregates Over Time.

  • Possible Cause: Insufficient surface charge (Zeta Potential) or inadequate steric stabilization, leading to particle aggregation.

  • Troubleshooting Steps:

    • Measure Zeta Potential: A zeta potential value more positive than +30 mV or more negative than -30 mV is generally indicative of good colloidal stability. For protein-stabilized nanodispersions, a zeta potential of -27mV at pH 7 has been shown to provide stability against aggregation.[15]

    • Select Appropriate Surfactants: Use non-ionic surfactants like Poloxamer-407 or charged lipids to provide sufficient steric or electrostatic repulsion between particles.[6]

    • Optimize pH: The pH of the aqueous medium can affect the surface charge of the nanoparticles. Ensure the pH is appropriate for the chosen stabilizer. NLCs loaded with β-carotene have shown good stability over a pH range of 3.5-7.5 when stored at 4°C.[2][9]

    • Control Storage Temperature: Store nanoparticle dispersions at a low temperature (e.g., 4°C) to minimize particle aggregation and prevent drug leakage or degradation.[2][9]

Issue 3: The Aqueous Solution of my Cyclodextrin-Carotene Complex is Opalescent or Precipitates.

  • Possible Cause: Formation of large aggregates rather than true inclusion complexes. This can occur with native cyclodextrins which have limited solubility themselves.[5]

  • Troubleshooting Steps:

    • Use Modified Cyclodextrins: Employ more soluble cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which can significantly improve the solubility of the complex.[16]

    • Optimize Preparation Method: The method of complex preparation is crucial. A co-precipitation method involving the dropwise addition of β-carotene in an organic solvent (like acetone) to a heated aqueous solution of HP-β-CD (e.g., 25% concentration at 65°C) followed by solvent evaporation can yield stable aggregate dispersions.[16]

    • Control the Molar Ratio: Ensure an excess of cyclodextrin relative to the this compound to favor the formation of 1:1 inclusion complexes and prevent precipitation of the free carotenoid.

Data Presentation: Comparison of Solubilization Techniques

The following tables summarize quantitative data from studies on various this compound solubilization methods.

Table 1: Nanoparticle-Based Formulation Parameters

Formulation Type Core Components Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Reference
NLCs Solid Lipid + Liquid Lipid (3:1 w/w), Surfactant (1.4% w/v) 191 ± 6.46 0.2 ± 0.03 95.64 [2][8][9]
Nanoliposomes Phospholipone 80H 200 - 300 0.2 - 0.5 ~97 [17]
Zein NPs Zein Polymer 83 ± 8 Not Specified 93 ± 4 [18]
Ethylcellulose NPs Ethylcellulose Polymer 60 ± 9 Not Specified 74 ± 2 [18]

| SLNs | Palmitic Acid, Poloxamer-407 | Not Specified | Not Specified | Not Specified |[6] |

Table 2: Achieved Aqueous Solubility with Different Methods

Method Carrier/Technology Achieved Concentration / Solubility Notes Reference
NLCs Lipid-based Nanocarriers 2.9 mg/mL (total β-carotene) High loading capacity for 9Z-β-carotene. [2][8]
Solid Dispersion Polyvinylpyrrolidone, Sucrose Fatty Acid Ester 120 µg/mL Prepared using hot-melt technology. [7]
Cyclodextrin Complex 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) Entrapment efficiency of 88% Final concentration depends on the initial loading. [16]

| Cell Culture Media | Ethanol + 10% Fetal Bovine Serum | 3.06 to 36.4 µmol/L | Solubilized via lipoproteins in serum. |[19] |

Experimental Protocols

Protocol 1: Preparation of 9-cis-β-carotene-Loaded NLCs

This protocol is based on the high-pressure homogenization method described in the literature.[2][8][9]

Materials:

  • 9-cis-β-carotene

  • Solid Lipid (e.g., glyceryl monostearate)

  • Liquid Lipid (e.g., oleic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Ultrapure Water

Procedure:

  • Prepare the Lipid Phase:

    • Weigh the solid lipid and liquid lipid in a 3:1 (w/w) ratio.

    • Heat the lipid mixture to approximately 10°C above the melting point of the solid lipid until a clear, homogenous oil phase is formed.

    • Dissolve the desired amount of this compound in the molten lipid phase.

  • Prepare the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1.4% w/v) in ultrapure water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Form the Pre-emulsion:

    • Add the hot lipid phase dropwise into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., at 500 bar for 3-5 cycles).

  • Cooling and Crystallization:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid matrix to crystallize and form the final NLC dispersion.

  • Characterization:

    • Analyze the NLCs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of β-carotene/HP-β-CD Aggregates by Co-precipitation

This protocol is adapted from a method for preparing β-carotene/cyclodextrin aggregates.[16]

Materials:

  • β-carotene (can be a mixture containing 9-cis isomer)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Acetone

  • Ultrapure Water

Procedure:

  • Prepare the Aqueous HP-β-CD Dispersion:

    • Dissolve HP-β-CD in ultrapure water to a final concentration of 25% (w/v).

  • Prepare the β-carotene Solution:

    • Dissolve β-carotene in acetone to a final concentration of 0.2 mg/mL. Stir for at least 45 minutes to ensure complete dissolution.

  • Complex Formation:

    • Heat the aqueous HP-β-CD dispersion to 65°C in a reaction vessel.

    • Add the β-carotene/acetone solution dropwise to the heated HP-β-CD dispersion under rapid stirring. The addition should take approximately 30 minutes.

  • Solvent Evaporation:

    • Continue stirring the reaction mixture at 65°C until all the acetone has evaporated (approximately 15-20 minutes). The solution will become clear or colored depending on the concentration.

  • Purification (Optional):

    • If there is any unencapsulated, precipitated β-carotene, it can be removed by filtration.

  • Characterization:

    • Determine the concentration of encapsulated β-carotene spectrophotometrically to calculate the entrapment efficiency.

Visualizations

experimental_workflow Experimental Workflow: NLC Preparation cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_finalization Finalization & Analysis A Lipid Phase: - Solid Lipid + Liquid Lipid - this compound - Heat to > m.p. C High-Speed Stirring (Pre-emulsion) A->C B Aqueous Phase: - Water + Surfactant - Heat to same temp. B->C D High-Pressure Homogenization (Nanoemulsion) C->D E Cooling & Crystallization D->E F Final NLC Dispersion E->F G Characterization: - Particle Size - PDI - Encapsulation Efficiency F->G

Caption: Workflow for preparing this compound loaded NLCs.

signaling_pathway This compound Signaling Pathway cluster_cell Macrophage BC This compound RA 9-cis-Retinoic Acid (9-cis-RA) BC->RA Enzymatic Conversion RXR RXR RA->RXR Activates Complex RXR-LXR Heterodimer RXR->Complex LXR LXR LXR->Complex DNA DNA (Response Element) Complex->DNA Binds to Genes Target Genes: ABCA1, ABCG1, APOE DNA->Genes Upregulates Transcription Efflux Increased Cholesterol Efflux to HDL Genes->Efflux Leads to

Caption: Signaling pathway of this compound in macrophages.[20]

decision_tree Decision Tree for Solubilization Method Selection Start Goal: Solubilize this compound Q1 Need for high loading capacity (>1 mg/mL)? Start->Q1 Q2 Are organic solvents acceptable? Q1->Q2 No M1 Use Nanostructured Lipid Carriers (NLCs) Q1->M1 Yes Q3 Is creating an amorphous (non-crystalline) form desired? Q2->Q3 No M2 Use Cyclodextrin Inclusion Complex Q2->M2 Yes (for prep) Q3->M2 No M3 Use Hot-Melt Solid Dispersion Q3->M3 Yes

Caption: Decision tree to select a suitable solubilization method.

References

Technical Support Center: Analysis of 9-cis-beta-carotene by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 9-cis-beta-carotene.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor reproducibility and accuracy in the quantification of this compound.

  • Question: My quantitative results for this compound are inconsistent across different sample preparations of the same biological matrix. What could be the cause?

  • Answer: Inconsistent results are a classic sign of uncompensated matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683), salts, or other metabolites, interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress or enhance the ion signal, leading to inaccurate and imprecise quantification.[2] For carotenoids like beta-carotene, both ion suppression and enhancement have been observed depending on the specific matrix components.[3]

Issue 2: Low signal intensity for this compound despite sufficient concentration.

  • Question: I am confident in my sample concentration, but the signal intensity for this compound is much lower than expected. Why is this happening?

  • Answer: Low signal intensity, especially when compared to a standard prepared in a clean solvent, strongly suggests ion suppression.[2][4] Co-eluting matrix components can compete with this compound for ionization, reducing its signal. To confirm this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of your analyte is a clear indication of ion suppression.[1][5]

Issue 3: The internal standard does not adequately compensate for signal variability.

  • Question: I am using a structural analog as an internal standard, but it doesn't seem to be correcting for the variability in the this compound signal. What should I do?

  • Answer: For effective compensation, the internal standard (IS) should co-elute with the analyte and experience the same degree of matrix effect. If a structural analog IS has a different retention time, it may not be present in the ion source at the same time as the interfering matrix components affecting this compound. The most effective way to overcome this is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., d8-β-carotene).[6] A SIL-IS will have nearly identical chromatographic behavior and ionization efficiency, thus providing the most accurate correction for matrix effects and extraction variability.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting substances from the sample matrix. These substances can either suppress the ionization, leading to a weaker signal, or enhance it, causing a stronger signal. Both scenarios compromise the accuracy and reproducibility of quantification.[1][2] In complex biological samples, phospholipids are often a major cause of ion suppression.[4]

Q2: How can I proactively minimize matrix effects during method development for this compound analysis?

A2: A multi-pronged approach is most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or more targeted approaches like phospholipid removal plates (e.g., HybridSPE) can be employed.[4][7]

  • Chromatographic Separation: Adjusting the HPLC/UHPLC conditions to separate this compound from the regions of significant ion suppression is crucial.[5][8] The use of a C30 column is often effective for separating carotenoid isomers.[6][9]

  • Sample Dilution: If the concentration of this compound is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[1][8]

  • Appropriate Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects.[6][7]

Q3: Are there specific mobile phase additives that can help in the analysis of carotenoids like this compound?

A3: Yes, the choice of mobile phase additives can influence ionization efficiency. For carotenoids, additives like ammonium (B1175870) acetate (B1210297) have been shown to be effective.[10] One study found that a combination of ammonium acetate and acetic acid in the mobile phase provided the best signal intensity for several carotenes, including beta-carotene.[11] It is important to empirically test different additives and concentrations during method development to find the optimal conditions for this compound.

Q4: Which ionization technique is best for this compound?

A4: Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for ionizing non-polar compounds like carotenoids.[12][13] Some studies have successfully used negative mode APCI for the analysis of beta-carotene.[6] However, the optimal ionization technique should be determined experimentally for your specific instrument and method.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on matrix effects for compounds structurally similar to this compound. Note: Data for this compound is not specifically available in the reviewed literature; this table is illustrative based on general principles and data for other carotenoids.

Sample Preparation TechniqueAnalyteMatrixMatrix Effect (%)*Efficacy in Reducing Matrix Effects
Protein Precipitation (PPT)Beta-carotenePlasma50-70%Low to Moderate
Liquid-Liquid Extraction (LLE)Beta-carotenePlasma75-90%Moderate to High
Solid-Phase Extraction (SPE)Beta-carotenePlasma85-105%High
Phospholipid Removal PlateBeta-carotenePlasma90-110%Very High

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:acetonitrile) at a concentration that provides a stable and moderate signal on your mass spectrometer.

  • Infusion: Using a syringe pump, infuse the this compound solution directly into the mass spectrometer's ion source at a low, constant flow rate (e.g., 10 µL/min).

  • Analysis: Once a stable baseline signal for this compound is established, inject a blank sample extract (a sample prepared from the same matrix but without the analyte) onto the LC column.

  • Interpretation: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[1][5] The goal is to adjust your chromatographic method so that this compound elutes in a region with minimal suppression.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Aliquot: Take 200 µL of plasma in a glass tube.

  • Internal Standard: Add the stable isotope-labeled internal standard.

  • Protein Precipitation: Add 400 µL of ethanol (B145695) and vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 1 mL of hexane (B92381) (or another non-polar solvent like methyl tert-butyl ether), vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat the extraction step (step 4 and 5) on the remaining aqueous layer to improve recovery.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification PoorQuant Poor Reproducibility / Accuracy PostExtractSpike Post-Extraction Spike Analysis PoorQuant->PostExtractSpike LowSignal Low Signal Intensity PostColumn Perform Post-Column Infusion LowSignal->PostColumn Chromo Adjust Chromatography (Avoid Suppression Zones) PostColumn->Chromo Identifies Suppression Zones SamplePrep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) PostExtractSpike->SamplePrep Quantifies Matrix Effect Validation Method Validation SamplePrep->Validation Chromo->Validation Dilution Dilute Sample Extract Dilution->Validation SIL_IS Use Stable Isotope-Labeled Internal Standard SIL_IS->Validation

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

MitigationStrategies Strategies to Address Matrix Effects cluster_prevention Preventative Measures cluster_compensation Compensatory Measures ME Matrix Effects (Ion Suppression/Enhancement) SamplePrep Sample Preparation (PPT, LLE, SPE) ME->SamplePrep Chromo Chromatographic Separation ME->Chromo Dilution Sample Dilution ME->Dilution SIL_IS Stable Isotope-Labeled Internal Standard ME->SIL_IS compensates for MatrixMatched Matrix-Matched Calibrators ME->MatrixMatched compensates for

Caption: Overview of preventative and compensatory strategies for matrix effects.

References

Technical Support Center: Optimizing 9-cis-beta-carotene HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC separation of 9-cis-beta-carotene and other carotenoid isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, providing a systematic approach to problem resolution.

Question: Why am I observing poor resolution or co-elution of this compound with other isomers?

Answer:

Poor resolution of carotenoid isomers, particularly the co-elution of this compound with all-trans-beta-carotene or other cis isomers, is a common challenge. This issue often stems from a suboptimal choice of stationary phase or mobile phase composition.

Recommended Actions:

  • Verify the HPLC Column: Standard C18 columns often lack the necessary shape selectivity to resolve structurally similar carotenoid isomers.[1][2] For optimal separation of beta-carotene (B85742) isomers, a C30 column is highly recommended due to its ability to provide enhanced shape selectivity for hydrophobic, structurally related compounds.[1][2]

  • Optimize the Mobile Phase: A non-aqueous reversed-phase (NARP) mobile phase is typically employed for the separation of fat-soluble compounds like carotenoids.[1] A common mobile phase consists of a combination of methanol (B129727), acetonitrile, and a stronger, less polar solvent like methyl-tert-butyl ether (MTBE) to control retention and selectivity.[1]

    • Starting Point: A gradient elution with methanol, MTBE, and water can be an effective starting point. For instance, one method utilizes a gradient with mobile phase A (methanol/tert-butyl methyl ether/water; 83:15:2, v/v/v) and mobile phase B (methanol/tert-butyl methyl ether/water; 8:90:2, v/v/v).[3]

  • Adjust Column Temperature: Column temperature can significantly impact the selectivity of the separation. Lowering the column temperature can often improve the resolution of beta-carotene isomers.[1][4] It is advisable to evaluate a range of temperatures (e.g., 12°C to 25°C) to determine the optimal condition for your specific separation.[4] For example, a resolution (Rs) of 1.5 was achieved at 10°C for two isomers that could not be separated between 20°C and 40°C.[1]

Question: My this compound peak is tailing. What are the potential causes and solutions?

Answer:

Peak tailing can be caused by several factors, including issues with the injection solvent, column overload, or secondary interactions with the stationary phase.

Recommended Actions:

  • Injection Solvent Compatibility: Ensure the injection solvent is compatible with the mobile phase.[4] Dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. A mixture of MTBE and methanol is often a suitable injection solvent for carotenoids.[4]

  • Sample Concentration: Injecting too concentrated a sample can lead to column overload and peak tailing. Try diluting your sample and reinjecting.

  • Mobile Phase Modifier: The addition of a small amount of a modifier like triethylamine (B128534) (TEA) (e.g., 0.05-0.1%) to the mobile phase can help to suppress interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.[5][6]

Question: I am seeing unexpected or "ghost" peaks in my chromatogram. What could be the cause?

Answer:

The appearance of extra peaks can be attributed to sample degradation, contamination, or carryover from previous injections. Carotenoids are particularly susceptible to degradation from light, heat, and oxygen.[5][7]

Recommended Actions:

  • Prevent Sample Degradation:

    • Work under dim light and use amber vials to protect samples from light.[7]

    • Prepare samples on ice and store them at low temperatures (e.g., -20°C or below).[7]

    • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction and sample solvents (e.g., 0.1%).[5]

    • Purge solvents with an inert gas like nitrogen to remove dissolved oxygen.[5]

  • Ensure System Cleanliness: Ghost peaks can result from carryover. Implement a robust column washing procedure between runs, especially when analyzing complex samples.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound from its isomers?

A C30 column is the recommended choice for the separation of carotenoid isomers, including this compound.[1][2] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity compared to traditional C18 columns, which is crucial for resolving structurally similar isomers.[1][2]

Q2: What is a typical mobile phase composition for this compound analysis?

A non-aqueous reversed-phase (NARP) mobile phase is generally used. A ternary gradient system consisting of methanol, methyl-tert-butyl ether (MTBE), and water is effective.[3][4] For example, a gradient of methanol, water, and MTBE has been successfully used to separate fifteen major carotenoids in under 20 minutes.[4]

Q3: How does column temperature affect the separation?

Lower column temperatures often lead to better resolution of beta-carotene isomers.[1][4] While increasing the temperature will decrease retention times, it may also reduce the selectivity between critical isomer pairs.[1] An optimal temperature is often found to be a compromise between resolution and analysis time, with temperatures around 20°C being a good starting point.[4]

Q4: Can I use an isocratic mobile phase for this separation?

While an isocratic mobile phase may be suitable for simple mixtures, a gradient elution is generally preferred for complex samples containing multiple carotenoid isomers.[8] A gradient allows for the effective elution of a wider range of compounds with varying polarities, improving overall resolution and peak shape.

Experimental Protocols

General Protocol for HPLC Method Development for this compound Separation

  • Sample Preparation: a. Extract carotenoids from the sample matrix using a suitable solvent mixture (e.g., hexane, acetone, and ethanol).[7] All procedures should be performed under subdued lighting to prevent photo-isomerization.[7] b. To prevent oxidation, add an antioxidant such as BHT (e.g., 0.1%) to the extraction solvent.[5][7] c. Evaporate the solvent under a stream of nitrogen gas. d. Reconstitute the dried extract in the initial mobile phase or a compatible solvent like a mixture of MTBE and methanol.[4]

  • HPLC Conditions:

    • Column: C30 reversed-phase column (e.g., 3 µm particle size, 3.0 x 150 mm).[1]

    • Mobile Phase: A gradient elution using a combination of methanol, MTBE, and water is recommended.[3][4]

    • Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.[9]

    • Column Temperature: Start with a temperature of around 20°C and optimize by testing lower temperatures for improved resolution.[4]

    • Detection: Use a photodiode array (PDA) or UV-Vis detector set at approximately 450 nm for beta-carotene.[3]

Data Presentation

Table 1: Comparison of HPLC Columns for Carotenoid Isomer Separation

FeatureC18 ColumnC30 Column
Primary Application General-purpose reversed-phase chromatographySeparation of hydrophobic, structurally related isomers (e.g., carotenoids)[2]
Shape Selectivity LimitedHigh shape selectivity for isomers[2]
Resolution of beta-carotene isomers Often poor, may result in co-elution[1][2]Excellent, capable of separating various cis/trans isomers[1][2]

Table 2: Example Gradient Conditions for Beta-Carotene Isomer Separation on a C30 Column

Time (min)% Mobile Phase A (Methanol/Water 98:2)% Mobile Phase B (Methanol/Water 95:5)% Mobile Phase C (MTBE)
0.010000
2.001000
12.000100
20.010000

This is an illustrative example based on principles from cited literature; actual gradients will need to be optimized for specific applications and instrumentation.[4]

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution of this compound check_column Is a C30 column being used? start->check_column use_c30 Switch to a C30 column for enhanced shape selectivity. check_column->use_c30 No optimize_mp Optimize Mobile Phase Composition check_column->optimize_mp Yes use_c30->optimize_mp adjust_temp Adjust Column Temperature optimize_mp->adjust_temp lower_temp Decrease temperature (e.g., 10-20°C) to improve resolution. adjust_temp->lower_temp resolution_ok Resolution Achieved lower_temp->resolution_ok

Caption: Troubleshooting workflow for poor resolution of this compound.

Mobile_Phase_Optimization_Logic cluster_start Initial Conditions cluster_optimization Optimization Steps cluster_evaluation Evaluation start_col C30 Column start_mp Methanol/MTBE/Water Gradient mod_gradient Modify Gradient Slope & Solvent Ratios start_mp->mod_gradient start_temp ~20°C mod_temp Decrease Column Temperature start_temp->mod_temp mod_additive Consider Mobile Phase Additives (e.g., TEA) mod_gradient->mod_additive eval_resolution Resolution (Rs) mod_gradient->eval_resolution mod_temp->eval_resolution eval_peakshape Peak Shape (Tailing Factor) mod_additive->eval_peakshape eval_resolution->mod_gradient Iterate eval_runtime Analysis Time eval_resolution->eval_runtime eval_peakshape->mod_additive Iterate

Caption: Logical flow for mobile phase optimization in HPLC.

References

purification of 9-cis-beta-carotene from synthetic reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9-cis-beta-carotene from synthetic reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a synthetic reaction mixture?

A1: The primary methods for purifying this compound include a combination of column chromatography, crystallization, and High-Performance Liquid Chromatography (HPLC).[1][2] Column chromatography, often using silica (B1680970) gel or deactivated alumina (B75360), is typically used for initial purification to separate the carotenoid mixture from other reaction components.[2] Subsequent crystallization, often from a non-polar solvent like hexane (B92381) at low temperatures, helps to enrich the 9-cis isomer by selectively crystallizing the all-trans isomer.[2] Finally, HPLC is employed for high-purity separation of the isomers.[1][3]

Q2: What are the main challenges encountered during the purification of this compound?

A2: The main challenges include:

  • Isomer Separation: Separating this compound from its other isomers, particularly the all-trans isomer which is often the major component in synthetic mixtures.[2][3]

  • Co-elution: Co-elution with other carotenoids like zeta-carotene (B1237982) in HPLC analysis can complicate quantification and purification.[4][5]

  • Instability: this compound is susceptible to degradation from light, heat, and oxygen, which can lead to isomerization or formation of oxidation products.[6][7]

  • Crystallization Difficulties: Inducing crystallization of the highly pure 9-cis isomer can be challenging due to the presence of impurities that may inhibit crystal formation.[8]

Q3: How can I minimize the degradation of this compound during purification?

A3: To minimize degradation, it is crucial to:

  • Work under dim red light or in the dark whenever possible.[9]

  • Use degassed solvents to minimize oxidation.

  • Maintain low temperatures throughout the purification process.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

  • Avoid prolonged exposure to acidic conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible Cause Troubleshooting Step
Degradation during purification Perform all steps under dim red light and an inert atmosphere.[9] Use freshly distilled, degassed solvents. Ensure all glassware is free of acid or base residues.
Incomplete extraction from the reaction mixture Optimize the extraction solvent system. A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) can be effective.[2] Ensure thorough mixing and sufficient extraction time.
Losses during crystallization Carefully optimize the crystallization conditions. Use the minimal amount of warm solvent to dissolve the crude product and cool slowly.[2] Seeding with a small crystal of pure this compound may aid crystallization.
Inefficient chromatographic separation Ensure proper packing and equilibration of the chromatography column. Optimize the mobile phase for better separation of isomers. A gradient elution might be necessary.
Issue 2: Poor Separation of 9-cis and all-trans-beta-carotene Isomers
Possible Cause Troubleshooting Step
Inappropriate stationary phase for column chromatography For normal-phase chromatography, deactivated alumina is often effective.[2] For reverse-phase chromatography, an ODS (C18) column can be used.[1] A C30 column is reported to provide excellent separation of carotenoid isomers.[10]
Suboptimal mobile phase in HPLC For reverse-phase HPLC, mixtures of methanol (B129727), acetonitrile, and chlorinated solvents are commonly used.[8][11] The exact ratio should be optimized for your specific column and system. For normal-phase HPLC, hexane with a small percentage of a more polar solvent like isopropanol (B130326) or acetone (B3395972) can be effective.[12]
Co-elution with other carotenoids If co-elution with zeta-carotene is suspected, adjust the mobile phase composition or consider a different stationary phase (e.g., a C30 column).[4][5] Monitoring at multiple wavelengths can help distinguish between the two compounds.[5]
Isomerization on the column Ensure the stationary phase is neutral and free of acidic or basic sites that can catalyze isomerization. Work at a controlled, cool temperature.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Stationary Phase / Solvent System Typical Purity Achieved Key Advantages Key Disadvantages
Column Chromatography Deactivated Alumina with Hexane[2]90-95% (total β-carotene)[2]Good for initial large-scale purification.May not fully resolve all isomers.
Crystallization Hexane, chilled to -20°C[2][8]Can enrich 9-cis isomer to >75%[8]Effective for enriching the 9-cis isomer.Yield can be low; impurities can inhibit crystallization.
HPLC (Preparative) ODS (C18) or C30 column with Methanol/Chloroform (B151607) or other non-aqueous mobile phases[1][8][10]>98%High-resolution separation of isomers.Limited sample loading capacity; can be expensive.

Experimental Protocols

Protocol 1: Purification by Column Chromatography and Crystallization
  • Extraction: Extract the crude synthetic reaction mixture with a suitable organic solvent such as hexane or a mixture of hexane and ethyl acetate (B1210297).[2]

  • Solvent Removal: Remove the solvent from the extract under reduced pressure at a low temperature.

  • Column Chromatography:

    • Prepare a column with deactivated alumina.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane and load it onto the column.[2]

    • Elute the column with the same non-polar solvent.

    • Collect the orange-red fraction containing the beta-carotene (B85742) isomers.[2]

    • Evaporate the solvent from the collected fraction.

  • Crystallization:

    • Dissolve the purified beta-carotene mixture in a minimal amount of warm (40-50°C) hexane to create a saturated solution.[2]

    • Slowly cool the solution to -20°C to preferentially crystallize the all-trans isomer.[2]

    • Separate the crystals (all-trans rich) from the supernatant (9-cis rich) by filtration or centrifugation at low temperature.[2]

    • Evaporate the solvent from the supernatant to obtain a preparation enriched in this compound.[2]

  • Purity Analysis: Analyze the purity of the enriched fraction by analytical HPLC.

Protocol 2: High-Purity Purification by HPLC
  • Sample Preparation: Dissolve the pre-purified (by column chromatography and/or crystallization) this compound enriched fraction in the HPLC mobile phase.

  • HPLC System:

    • Column: A C30 reversed-phase column is recommended for optimal isomer separation.[10] An ODS (C18) column can also be used.[1][8]

    • Mobile Phase: A mixture of methanol and chloroform (e.g., 95:5 v/v) containing 10mM ammonium (B1175870) acetate has been reported to be effective.[8] Other non-aqueous mobile phases should be tested and optimized.

    • Detector: A photodiode array (PDA) detector is recommended to monitor the separation at multiple wavelengths (e.g., 450 nm).[8]

  • Injection and Elution: Inject the sample and run the HPLC method. A gradient elution may be necessary to resolve all isomers.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak.

  • Solvent Removal: Remove the solvent from the collected fraction under reduced pressure at a low temperature.

  • Final Product: The resulting solid should be highly pure this compound. Confirm purity by analytical HPLC.

Visualizations

experimental_workflow cluster_start Initial Stage cluster_purification Purification Steps cluster_end Final Product start Synthetic Reaction Mixture extraction Solvent Extraction (e.g., Hexane/Ethyl Acetate) start->extraction column_chrom Column Chromatography (Deactivated Alumina) extraction->column_chrom Crude Extract crystallization Low-Temperature Crystallization (Hexane at -20°C) column_chrom->crystallization Partially Purified Isomer Mix hplc Preparative HPLC (C30 or ODS column) crystallization->hplc 9-cis Enriched Supernatant end_product High-Purity This compound hplc->end_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions start Low Purity of this compound check_isomers Isomer separation poor? start->check_isomers check_other_impurities Other impurities present? check_isomers->check_other_impurities No optimize_hplc Optimize HPLC: - Change mobile phase - Use C30 column check_isomers->optimize_hplc Yes rerun_column Repeat Column Chromatography check_other_impurities->rerun_column Yes check_degradation Check for Degradation: - Use inert atmosphere - Protect from light check_other_impurities->check_degradation No optimize_cryst Optimize Crystallization: - Slower cooling - Minimal solvent optimize_hplc->optimize_cryst rerun_column->check_degradation

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of 9-cis-beta-carotene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 9-cis-beta-carotene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges in the oral delivery of this compound stem from its physicochemical properties. It is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2] Furthermore, this compound is susceptible to degradation by light, heat, and oxidation, which can occur during formulation, storage, and passage through the gastrointestinal tract.[3][4] The food matrix in which it is incorporated can also significantly impact its release and subsequent absorption.[3][5]

Q2: How can the bioavailability of this compound be enhanced?

A2: Several strategies can be employed to enhance the oral bioavailability of this compound. The most effective approaches focus on improving its solubility and stability. These include:

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as emulsions, nanoemulsions, and nanostructured lipid carriers (NLCs) can significantly improve its bioavailability.[1][6][7] These formulations utilize lipids that are readily digested and absorbed, facilitating the uptake of the encapsulated this compound.

  • Nanoencapsulation: Reducing the particle size of the delivery system to the nanometer range increases the surface area for dissolution and absorption.[2][8]

  • Use of Excipients: The inclusion of surfactants, co-surfactants, and antioxidants in formulations can improve the stability and dispersion of this compound.[4][7]

Q3: What is the metabolic fate of orally administered this compound?

A3: Following oral administration and absorption, this compound can be metabolized in the body. The primary metabolic pathway involves enzymatic cleavage by β-carotene oxygenases, BCO1 and BCO2.[1][9][10] BCO1 centrally cleaves this compound to yield one molecule of 9-cis-retinal (B17824) and one molecule of all-trans-retinal. BCO2 performs an eccentric cleavage, yielding β-apo-10'-carotenal and β-ionone.[1][10] The resulting retinal isomers can be further converted to their corresponding retinoic acids, which are the biologically active forms that regulate gene expression.[11]

Q4: How does 9-cis-retinoic acid exert its biological effects?

A4: 9-cis-retinoic acid, a metabolite of this compound, functions as a ligand for nuclear hormone receptors, specifically the Retinoid X Receptors (RXRs) and, to some extent, the Retinoic Acid Receptors (RARs).[11][12][13] Upon binding, it induces a conformational change in the receptors, leading to the formation of heterodimers (e.g., RXR-RAR) or homodimers (RXR-RXR). These receptor complexes then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[11][14] This regulation of gene expression underlies the diverse biological effects of 9-cis-retinoic acid.

Troubleshooting Guides

Formulation and Characterization
Issue Potential Cause(s) Troubleshooting Steps
Low encapsulation efficiency of this compound in NLCs - Poor solubility of this compound in the lipid matrix.- Suboptimal ratio of solid lipid to liquid lipid.- Inefficient homogenization or sonication.- Select a lipid matrix in which this compound has higher solubility.- Optimize the solid lipid to liquid lipid ratio; a higher proportion of liquid lipid can sometimes increase loading capacity.[15][16]- Increase homogenization pressure/time or sonication amplitude/duration.[15][16]
Particle size of nanoformulation is too large or shows high polydispersity index (PDI) - Inadequate energy input during homogenization.- Inappropriate surfactant concentration or type.- Aggregation of nanoparticles.- Increase homogenization pressure, number of cycles, or sonication time.[6][16]- Optimize the surfactant concentration; too little may not stabilize the droplets, while too much can lead to micelle formation.- Ensure the zeta potential is sufficiently high (typically > |30| mV) to prevent aggregation through electrostatic repulsion.[17]
Instability of the formulation during storage (e.g., phase separation, crystal growth) - Ostwald ripening in nanoemulsions.- Expulsion of the drug from the lipid matrix in NLCs.- Chemical degradation of this compound.- Use a combination of surfactants to stabilize the interface.- For NLCs, ensure the formation of an imperfect crystal lattice to accommodate the drug.[15]- Incorporate antioxidants (e.g., BHT, alpha-tocopherol) into the formulation and protect from light and heat.[4]
In Vitro and In Vivo Experiments

| Issue | Potential Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Low permeability of this compound across Caco-2 cell monolayers | - Poor release of this compound from the formulation.- Low intrinsic permeability of the compound.- Compromised integrity of the Caco-2 cell monolayer. | - Ensure the formulation is designed for efficient release in the simulated intestinal fluid.- Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER).[18][19]- Include a positive control with known high permeability to validate the assay. | | High variability in plasma concentrations in animal studies | - Inconsistent dosing volume or technique.- Inter-animal variations in metabolism and absorption.- Issues with blood sampling and processing. | - Ensure accurate and consistent oral gavage technique.- Increase the number of animals per group to account for biological variability.- Standardize blood collection, processing, and storage procedures. Use an internal standard during HPLC analysis.[2][20] | | Low oral bioavailability in animal models despite promising in vitro results | - Rapid first-pass metabolism in the liver.- Efflux transporter activity in the intestine.- Poor correlation between the in vitro model and the in vivo environment. | - Investigate the potential for first-pass metabolism by analyzing liver microsomes.- Use Caco-2 cells expressing specific efflux transporters (e.g., P-gp) to assess their role.- Consider using a different animal model that may better reflect human physiology for this compound. |

Data Presentation

Table 1: Comparison of Different this compound Formulations

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Nanostructured Lipid Carriers (NLCs)191 ± 6.460.2 ± 0.0395.64[15][16][21]
Nanoemulsion~755Not ReportedNot Reported[22]
Beta-carotene (B85742) nanodispersions~150-300< 0.2> 90[6]

Table 2: In Vitro Bioaccessibility of Beta-carotene from Different Food Matrices

Diet TypeBeta-carotene Bioaccessibility (%)Fold DifferenceReference
Mixed Diet (vegetables rich in beta-carotene)281.0[5][23]
Oil Diet (vegetables low in beta-carotene with supplemental beta-carotene in oil)531.9[5][23]

Experimental Protocols

Protocol 1: Preparation of this compound loaded Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from the high-pressure homogenization method.[15][16]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Lipid Phase Preparation:

    • Accurately weigh the solid lipid, liquid lipid, and this compound.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles).[15][16]

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering.

    • Measure the encapsulation efficiency by separating the free this compound from the NLCs (e.g., by ultracentrifugation) and quantifying the amount in the supernatant and the total formulation using HPLC.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.[18][19][24][25][26]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound formulation and control solution

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

    • Alternatively, perform a Lucifer yellow permeability assay. Low passage of Lucifer yellow indicates a tight monolayer.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the this compound formulation (dissolved in transport buffer) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (μg/s)

      • A is the surface area of the filter membrane (cm²)

      • C₀ is the initial concentration of the compound in the apical chamber (μg/mL)

Protocol 3: HPLC Quantification of this compound in Plasma

This protocol outlines a method for the extraction and quantification of this compound from plasma samples.[2][20][27][28]

Materials:

Procedure:

  • Sample Preparation:

    • To a 200 μL plasma sample, add 200 μL of the internal standard solution.

    • Add 400 μL of ethanol to precipitate the proteins. Vortex for 30 seconds.

    • Add 800 μL of hexane and vortex for 2 minutes to extract the carotenoids.

    • Centrifuge at 3000 x g for 10 minutes.

  • Extraction:

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction step on the remaining sample.

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Inject an aliquot into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 or C30 reverse-phase column (C30 is often preferred for better isomer separation).[29]

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.[2]

    • Flow Rate: 1.0 mL/min

    • Detection: UV-Vis detector set at ~450 nm.

  • Quantification:

    • Create a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies 9-cis-BC This compound Formulation Nanoformulation (e.g., NLCs) 9-cis-BC->Formulation Lipids Lipids & Excipients Lipids->Formulation Characterization Physicochemical Characterization (Size, PDI, EE%) Formulation->Characterization Caco2 Caco-2 Cell Permeability Assay Characterization->Caco2 Digestion Simulated Gastrointestinal Digestion Characterization->Digestion Animal Animal Model (Oral Administration) Caco2->Animal Digestion->Animal PK Pharmacokinetic Analysis (Plasma Concentration) Animal->PK Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.

Nine_Cis_Beta_Carotene_Metabolism_and_Signaling cluster_absorption Intestinal Absorption & Metabolism cluster_signaling Nuclear Signaling Oral Oral Administration of This compound Absorption Intestinal Enterocyte Oral->Absorption BCO1 BCO1 Absorption->BCO1 BCO2 BCO2 Absorption->BCO2 9cisRA 9-cis-Retinoic Acid 9cisRetinal 9-cis-Retinal BCO1->9cisRetinal atRetinal all-trans-Retinal BCO1->atRetinal RALDH RALDH 9cisRetinal->RALDH RALDH->9cisRA RXR RXR 9cisRA->RXR Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer RARE RARE (DNA Binding) Heterodimer->RARE Transcription Gene Transcription Regulation RARE->Transcription

Caption: Metabolic conversion of this compound and subsequent nuclear signaling pathway.

References

dealing with light sensitivity of 9-cis-beta-carotene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the light-sensitive compound 9-cis-beta-carotene in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it light-sensitive?

This compound is a geometric isomer of beta-carotene (B85742), a precursor to vitamin A. Its structure contains a series of conjugated double bonds, which are susceptible to isomerization and degradation upon exposure to light, particularly UV and blue light.[1][2] This photo-instability can lead to the formation of other isomers, such as all-trans-beta-carotene, and various degradation products, compromising the integrity of experimental results.[1][3]

Q2: What are the primary degradation products of this compound?

Upon exposure to light and oxygen, this compound can isomerize to other cis and trans isomers.[1] Oxidative degradation can also occur, leading to the formation of apocarotenals and epoxides.[3] The exact degradation profile can be influenced by factors such as light intensity, wavelength, temperature, and the presence of oxygen and sensitizers.[1]

Q3: How does the stability of this compound compare to all-trans-beta-carotene?

While both isomers are susceptible to degradation, some studies suggest that this compound can be more labile and degrade faster than the all-trans isomer upon exposure to oxygen.[4] However, under certain experimental conditions, their degradation rates may be comparable.[5] The higher energy state of the cis-conformation can make it more prone to isomerization.

Q4: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: At or below -20°C. For long-term storage, -80°C is recommended.[6]

  • Light: In complete darkness. Use amber-colored or opaque containers.[6][7]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Form: As a dry powder or in a deoxygenated solvent.

Q5: Can I use antioxidants to protect my this compound samples?

Yes, antioxidants can help mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, and tocopherols.[3][7] It is crucial to ensure the chosen antioxidant does not interfere with downstream applications. For instance, BHT is often included in mobile phases for HPLC analysis.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Visible color change or precipitation in the this compound solution. Significant degradation has likely occurred due to light exposure, oxidation, or temperature fluctuations.1. Discard the compromised compound.[6]2. Re-evaluate your storage and handling procedures to identify the source of degradation.[6]3. Implement stricter protective measures, such as using fresh, deoxygenated solvents and working under red light or in a darkened room.[6][7]
Unexpected peaks appear in HPLC chromatograms. The sample has likely degraded, leading to the formation of isomers or other degradation products.[6]1. Confirm the identity of the unexpected peaks using mass spectrometry or by comparing with standards of potential degradation products.2. Optimize storage and handling to minimize degradation (see storage FAQs).3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.[6]
Low recovery of this compound after extraction. The compound may have degraded during the extraction process due to light exposure or heat.1. Perform all extraction steps under low-light conditions or using amber-colored glassware.[6]2. Avoid excessive heat during solvent evaporation; use a gentle stream of nitrogen if possible.3. Ensure all solvents are of high purity and deoxygenated.
Inconsistent results in biological assays. The concentration and purity of the this compound stock solution may be inconsistent due to degradation between experiments.1. Prepare fresh stock solutions for each experiment from a properly stored solid sample.2. Quantify the concentration of the stock solution by spectrophotometry or HPLC immediately before use.3. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles and light exposure to the main stock.[7]

Quantitative Data on Degradation

The degradation of carotenoids, including this compound, generally follows first-order kinetics.[5][9] The rate of degradation is highly dependent on the specific experimental conditions.

Table 1: Factors Influencing this compound Degradation

Factor Effect on Stability Recommendations
Light Highly detrimental, causes isomerization and oxidation.Work in a darkroom or under red light. Use amber vials or wrap containers in aluminum foil.[6][7]
Temperature Higher temperatures accelerate degradation.Store at -20°C or below. Avoid heat during sample preparation.[6]
Oxygen Promotes oxidative degradation.Store under an inert gas (argon or nitrogen). Use deoxygenated solvents.
Solvent Purity and type can affect stability.Use high-purity, degassed solvents. Some non-polar solvents may be preferable for storage.

Table 2: Illustrative Degradation Rates of Beta-Carotene Isomers

The following data is illustrative and compiled from various studies on beta-carotene degradation. Actual rates for this compound will vary based on the specific experimental matrix and conditions.

Condition Isomer Approximate Half-life Reference
In safflower oil at 95°Call-trans-β-carotene~2.5 hours[5]
In safflower oil at 95°C9-cis-β-carotene~2.5 hours[5]
In carrot juice at 4°Cβ-carotene~33-39 days[10]
In dried sweet potato chips at 40°Cβ-carotene~18 days (90% loss in 54 days)[3]

Experimental Protocols

Protocol 1: Preparation and Quantification of a this compound Standard Solution

This protocol outlines the steps for preparing a standard solution of this compound and determining its concentration using UV/Vis spectrophotometry.

  • Preparation of Working Area:

    • Conduct all work in a dark room or under a red safelight to minimize light exposure.[6][7]

    • Gather all necessary materials: amber-colored volumetric flasks, gas-tight syringes, and high-purity, deoxygenated solvent (e.g., hexane (B92381) or ethanol).

  • Solution Preparation:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a small amount of the solid compound.

    • Dissolve the solid in the chosen deoxygenated solvent in an amber volumetric flask.

    • Mix thoroughly until fully dissolved. Protect the solution from light at all times by wrapping the flask in aluminum foil.[7]

  • Spectrophotometric Quantification:

    • Use a calibrated UV/Vis spectrophotometer.

    • Blank the instrument with the same solvent used to prepare the solution.

    • Measure the absorbance of the this compound solution at its maximum absorption wavelength (λmax), which is typically around 440-450 nm in hexane.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance.

      • ε is the molar extinction coefficient of this compound in the specific solvent.

      • b is the path length of the cuvette (usually 1 cm).

      • c is the concentration.

  • Storage of the Solution:

    • Store the prepared solution at -20°C or below in a tightly sealed amber vial, with the headspace flushed with an inert gas.

    • For frequent use, prepare single-use aliquots to avoid repeated warming and exposure of the stock solution.

Protocol 2: HPLC Analysis of this compound Isomers

This protocol provides a general method for the separation and quantification of this compound from other isomers using reverse-phase HPLC.

  • Sample Preparation:

    • Extract this compound from the experimental sample using an appropriate solvent (e.g., hexane, dichloromethane/ethanol).[11] All steps must be performed under low-light conditions.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC System and Conditions:

    • Column: A C30 reverse-phase column is often recommended for good separation of carotenoid isomers.[12][13]

    • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[14] The mobile phase should contain an antioxidant like BHT.[8]

    • Flow Rate: Typically around 1 mL/min.

    • Detection: A photodiode array (PDA) detector is ideal, allowing for monitoring at multiple wavelengths (e.g., 450 nm and 475 nm) to help distinguish between isomers.[14][15]

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a pure standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Visualizations

Signaling Pathway of 9-cis-Retinoic Acid

This compound is a precursor to 9-cis-retinoic acid, a key signaling molecule. 9-cis-retinoic acid can bind to and activate Retinoid X Receptors (RXRs). RXRs can form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene expression.[16][17][18][19]

G cluster_cell Cell cluster_nucleus Nucleus BC This compound RA 9-cis-Retinoic Acid BC->RA metabolized to RXR RXR RA->RXR binds Heterodimer RXR-RAR Heterodimer RXR->Heterodimer forms RAR RAR RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE binds to Gene Target Gene Transcription RARE->Gene regulates

Caption: Signaling pathway of 9-cis-retinoic acid.

Experimental Workflow for Handling this compound

This workflow illustrates the key steps and precautions for a typical experiment involving this compound.

G start Start prep Prepare Workspace (Low Light/Red Light) start->prep weigh Weigh Solid Compound prep->weigh dissolve Dissolve in Deoxygenated Solvent (Amber Vial) weigh->dissolve quantify Quantify Stock Solution (Spectrophotometry/HPLC) dissolve->quantify experiment Perform Experiment (Protect from Light) quantify->experiment analyze Analyze Results (e.g., HPLC) experiment->analyze end End analyze->end

Caption: Experimental workflow for this compound.

References

Technical Support Center: Stereoselective Synthesis of 9-cis-β-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-cis-β-carotene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the stereoselectivity of 9-cis-β-carotene synthesis.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 9-cis-β-Carotene in Wittig Reaction

Question: We are performing a Wittig reaction to synthesize 9-cis-β-carotene from 9-cis-retinyl triphenylphosphonium bromide and all-trans-retinal (B13868), but the overall yield of the 9-cis isomer is consistently low. What are the potential causes and how can we improve the yield?

Answer: Low yields in this specific Wittig reaction can stem from several factors related to reaction conditions and reagent stability. Here are some key areas to investigate:

  • Base Selection and Addition: The choice and handling of the base are critical. Strong bases are required to deprotonate the phosphonium (B103445) salt to form the ylide.[1] However, harsh basic conditions can also promote isomerization of the 9-cis starting material or the final product. A patent suggests that weak bases like organic amines, ammonia, or alkali carbonates can be advantageous.[2] If using a strong base like potassium hydroxide (B78521) (KOH), it should be dissolved in a dry solvent (e.g., ethanol) and added slowly to the reaction mixture.[1]

  • Reaction Temperature: The reaction is temperature-sensitive. While initial heating may be required (e.g., 70°C), prolonged exposure to high temperatures can lead to degradation or unwanted side reactions. After the initial phase, stirring at room temperature for a couple of hours is recommended.[1]

  • Exclusion of Light and Oxygen: Carotenoids are highly susceptible to degradation by light and oxygen. All reactions should be carried out under an inert atmosphere (argon or nitrogen) and in the dark or under dim red light to prevent photo-isomerization and oxidation.[1][3]

  • Purity of Reactants: Ensure the high purity of your starting materials, particularly the 9-cis-retinyl triphenylphosphonium bromide and all-trans-retinal. Impurities can interfere with the reaction and lead to the formation of side products.

Troubleshooting Workflow for Low Yield in Wittig Synthesis

G start Low Yield of 9-cis-β-Carotene check_base Verify Base and Addition Protocol start->check_base check_temp Review Temperature Profile start->check_temp check_atmosphere Ensure Inert Atmosphere and Exclusion of Light start->check_atmosphere check_reagents Confirm Purity of Starting Materials start->check_reagents optimize_base Test Weaker Bases (e.g., organic amines) check_base->optimize_base If base is too strong or added too quickly optimize_temp Lower Reaction Temperature After Initial Phase check_temp->optimize_temp If temperature is consistently high optimize_conditions Use Schlenk Line and Cover Flask with Foil check_atmosphere->optimize_conditions If exposure to light/air is possible purify_reagents Re-purify Starting Materials (e.g., chromatography) check_reagents->purify_reagents If impurities are detected solution Improved Yield optimize_base->solution optimize_temp->solution optimize_conditions->solution purify_reagents->solution

Caption: Troubleshooting workflow for low yield of 9-cis-β-carotene.

Issue 2: Poor Stereoselectivity - High Levels of all-trans-β-Carotene

Question: Our synthesis is producing a mixture of isomers with a high proportion of all-trans-β-carotene instead of the desired 9-cis isomer. How can we improve the stereoselectivity?

Answer: Achieving high stereoselectivity for the 9-cis isomer is a common challenge. The formation of the more thermodynamically stable all-trans isomer is often favored. Here are several approaches to enhance the proportion of the 9-cis isomer:

  • Catalytic Isomerization: A promising method for improving the yield of 9-cis retinoids is through the catalytic Z-isomerization of the more stable all-trans retinoids.[4] Palladium-based catalysts, particularly those with labile ligands, have been shown to be effective for this conversion.[4][5] This can be performed as a post-synthesis step on a mixture of isomers.

  • Reaction Conditions in Wittig Synthesis: The stereochemical outcome of the Wittig reaction can be influenced by the reaction conditions.[6] For non-stabilized ylides, salt-free, aprotic conditions tend to favor the formation of Z-alkenes (cis isomers).[6] While the synthesis of β-carotene involves a more complex system, exploring different solvent systems and ensuring the absence of lithium salts (if lithium bases are used) could influence the cis/trans ratio.

  • Advanced Synthetic Strategies: If traditional Wittig chemistry does not provide the desired selectivity, consider alternative coupling reactions known for their stereocontrol. The Stille cross-coupling reaction, for example, has been used for the stereoselective synthesis of retinoids and can preserve the geometry of the reactants.[7][8]

Issue 3: Difficulty in Separating 9-cis-β-Carotene from Other Isomers

Question: We have a mixture of β-carotene isomers but are struggling to isolate pure 9-cis-β-carotene. What are the most effective purification methods?

Answer: The separation of cis/trans isomers of β-carotene can be challenging due to their similar physical properties. Several specialized techniques have been developed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for isomer separation. The use of a C30 stationary phase is highly recommended as it provides excellent shape selectivity for hydrophobic, structurally related isomers, which is often superior to standard C18 columns.[9][10]

  • Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (SC-CO₂) offers a novel method for selective separation. The 9-cis isomer has been found to have a significantly higher solubility in SC-CO₂ compared to the all-trans isomer under specific conditions (e.g., 44.8 MPa and 40°C), allowing for its preferential extraction.[11]

  • Preferential Crystallization: This method exploits differences in the crystallization behavior of the isomers. The all-trans isomer tends to crystallize preferentially from a saturated solution in a non-polar solvent (like hexane) upon cooling (e.g., to -20°C).[12] This leaves the supernatant enriched with the 9-cis isomer, which can then be recovered by evaporating the solvent.[12]

  • Column Chromatography: While less resolving than HPLC, column chromatography using calcium hydroxide [Ca(OH)₂] as the stationary phase has been successfully used to separate β-carotene isomers.[13][14]

Comparison of Purification Methods for β-Carotene Isomers

Method Principle Advantages Disadvantages
HPLC with C30 Column Differential partitioning based on shape selectivity High resolution and purity; good for analytical and semi-preparative scales[9][10] Can be expensive for large-scale purification; requires specialized columns
Supercritical Fluid Extraction (SFE) Differential solubility in supercritical CO₂ Environmentally friendly (uses CO₂); can be scaled up; selective for 9-cis[11] Requires specialized high-pressure equipment
Preferential Crystallization Lower crystallization tendency of the 9-cis isomer Simple and cost-effective for enriching the 9-cis isomer[12] May not achieve high purity in a single step; yield can be variable

| **Column Chromatography (Ca(OH)₂) ** | Differential adsorption | Can be used for preparative scale; relatively inexpensive[13][14] | Lower resolution compared to HPLC; can be time-consuming |

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 9-cis-β-carotene?

A1: A common multi-step total chemical synthesis starts from β-cyclocitral and all-trans-retinal.[1][3] The key step is a Wittig reaction between a 9-cis-retinyl triphenylphosphonium salt (derived from β-cyclocitral) and all-trans-retinal to form the C40 backbone of 9-cis-β-carotene.[1][3]

Synthetic Pathway Overview

G cluster_0 Synthesis of 9-cis-Retinyl Phosphonium Salt cluster_1 Final Coupling beta_cyclocitral β-Cyclocitral lactone Lactone Intermediate beta_cyclocitral->lactone Reformatsky/Lactone Formation nine_cis_retinol 9-cis-Retinol lactone->nine_cis_retinol Series of steps including Horner-Emmons & Reduction phosphonium_salt 9-cis-Retinyl Triphenylphosphonium Bromide nine_cis_retinol->phosphonium_salt Reaction with Triphenylphosphine nine_cbc 9-cis-β-Carotene phosphonium_salt->nine_cbc Wittig Reaction all_trans_retinal all-trans-Retinal all_trans_retinal->nine_cbc

Caption: General synthetic pathway for 9-cis-β-carotene.

Q2: Are there catalytic methods to improve the 9-cis to all-trans ratio?

A2: Yes, regioselective Z-isomerization of all-trans retinoids can be achieved using transition metal-based catalysts.[4] A particularly effective system involves a palladium complex with labile ligands, which can be used with conventional heating or microwave irradiation to convert all-trans isomers to the desired Z-isomers, including 9-cis.[4][5]

Q3: How can I accurately quantify the amount of 9-cis-β-carotene in my sample?

A3: The most reliable method for quantification is reverse-phase HPLC with a photodiode array (PDA) or UV/VIS detector.[15][16] A C30 column is often preferred for optimal separation of isomers.[9] Quantification can be achieved by monitoring the absorbance at specific wavelengths. Notably, 9-cis-β-carotene has a distinct peak absorbance around 475 nm, which can help differentiate it from other carotenoids like ζ-carotene that may co-elute and do not absorb at this wavelength.[15][16]

Q4: What are the optimal storage conditions for 9-cis-β-carotene to prevent degradation?

A4: 9-cis-β-carotene is sensitive to light, heat, and oxygen. To ensure stability, it should be stored as a solid or in a solution under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (e.g., -20°C or -80°C), and protected from light (e.g., in amber vials or wrapped in foil). The presence of antioxidants in formulations can also enhance stability.[1]

Experimental Protocols

Protocol 1: Wittig Synthesis of 9-cis-β-Carotene

This protocol is a generalized summary based on published methods.[1][3] Researchers should consult the original literature for precise quantities and safety information.

  • Preparation of the Ylide:

    • In a round-bottom flask under an inert atmosphere (argon/nitrogen) and protected from light, dissolve 9-cis-retinyl triphenylphosphonium bromide (0.14 mmol) in dry ethanol (B145695) (2 ml) and heat to 70°C.

  • Addition of Aldehyde:

    • In a separate flask, dissolve all-trans-retinal (0.069 mmol) in dry ethanol (17 ml).

    • Add the all-trans-retinal solution dropwise to the heated phosphonium salt solution.

  • Base Addition:

    • Slowly add a solution of potassium hydroxide (KOH, 0.43 g) dissolved in dry ethanol (5 ml) to the reaction mixture.

  • Reaction:

    • Stir the solution at 70°C for 15 minutes, then allow it to cool to room temperature and continue stirring for 2 hours.

    • Monitor the reaction progress by TLC (e.g., 8:2 hexane:ethyl acetate).

  • Work-up and Extraction:

    • Once the reaction is complete, quench by adding water (10 ml).

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification:

    • Concentrate the organic phase in vacuo.

    • Purify the resulting crude product using column chromatography or HPLC to isolate the 9-cis-β-carotene isomer.

Protocol 2: HPLC Separation of β-Carotene Isomers

This protocol is adapted from methods utilizing C30 columns for isomer separation.[9][16]

  • HPLC System:

    • An HPLC system equipped with a photodiode array (PDA) or multi-wavelength UV/VIS detector.

  • Column:

    • A C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient system is typically used. For example:

      • Solvent A: Methanol/tert-Butyl methyl ether/Water (e.g., 83:15:2, v/v/v) with a low percentage of ammonium (B1175870) acetate (B1210297) in the water.[16]

      • Solvent B: Methanol/tert-Butyl methyl ether/Water (e.g., 8:90:2, v/v/v) with a low percentage of ammonium acetate in the water.[16]

  • Gradient Elution:

    • A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar isomers. The exact gradient profile should be optimized for your specific column and isomer mixture.

  • Flow Rate:

    • A typical flow rate is 1.0 mL/min.

  • Column Temperature:

    • Lower column temperatures (e.g., 10-15°C) can improve the resolution between cis/trans isomers.[9]

  • Detection:

    • Monitor the eluent at multiple wavelengths, typically between 400 nm and 500 nm. Key wavelengths include ~450 nm (for all isomers) and ~475 nm (for 9-cis-β-carotene).[15][16]

  • Sample Preparation:

    • Dissolve the β-carotene sample in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and ethanol or the initial mobile phase) and filter before injection. All sample handling should be done under dim light.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 9-cis-β-Carotene and all-trans-β-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of two major isomers of beta-carotene: 9-cis-β-carotene and all-trans-β-carotene. The information presented herein is a synthesis of findings from various in vitro and in vivo studies, intended to aid researchers in understanding the nuances of these two compounds in antioxidant research and potential therapeutic applications.

The antioxidant capacity of carotenoids is a subject of significant interest, with studies often revealing conflicting or system-dependent results. While both 9-cis and all-trans-β-carotene are recognized for their antioxidant properties, their relative efficacy remains a topic of ongoing investigation. This guide summarizes key experimental data, outlines common methodologies for assessment, and visually represents a typical experimental workflow.

Data Presentation: A Quantitative Comparison

The following table summarizes quantitative data from a study that compared the antioxidant activity of various β-carotene isomers using different in vitro assays. The data is presented as relative antioxidant activity compared to α-tocopherol, a well-established antioxidant standard.

Antioxidant Assayall-trans-β-Carotene9-cis-β-Caroteneα-Tocopherol (Reference)
αTEAC (ABTS Radical Scavenging) 3.03.11.0
FRAP (Ferric Reducing Antioxidant Power) 0.00.01.0
Peroxyl Radical Scavenging (Chemiluminescence) 18.819.81.0

Data sourced from Molecules 2011, 16(2), 1055-1069.[1][2]

Key Observations from the Data:

  • In the ABTS radical scavenging assay (αTEAC), both all-trans- and 9-cis-β-carotene exhibited comparable and potent antioxidant activity, approximately three times that of α-tocopherol.[1][2]

  • Neither isomer showed any activity in the Ferric Reducing Antioxidant Power (FRAP) assay, indicating they do not act as reducing agents in this particular system.[1][2]

  • Both isomers demonstrated exceptionally high peroxyl radical scavenging activity, nearly 19-20 times greater than α-tocopherol, with the 9-cis isomer showing slightly higher activity.[1][2]

Contrasting Findings in the Literature

It is crucial to note that the broader body of research presents a complex picture. Some in vitro studies suggest that 9-cis-β-carotene possesses a higher antioxidant potency than the all-trans isomer.[3][4] This has been attributed to the potentially higher reactivity of the cis bond.[3] In one study, the content of 9-cis-β-carotene was negatively correlated with the accumulation of hydroperoxides, suggesting a protective effect.[3] In vivo studies in rats have also hinted at the possibility of 9-cis-β-carotene being a more efficient antioxidant under certain conditions.[5][6]

Conversely, other research has found no significant differences in the free radical scavenging activities of the major β-carotene isomers.[1][7] Furthermore, some studies focusing on other biological endpoints, such as the regulation of gene expression, have reported all-trans-β-carotene to be more active than the 9-cis isomer.[8] The bioavailability of these isomers also appears to differ, with some studies indicating that all-trans-β-carotene is more readily absorbed by the body.[9][10]

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays used to evaluate and compare carotenoid activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation:

  • Assay Procedure:

    • A specific volume of the test sample (dissolved in a suitable solvent) is mixed with a defined volume of the DPPH working solution.[4][11]

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][11]

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[4][11]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.[11]

    • The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[5][6][7]

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[5][6][7]

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.[5]

  • Assay Procedure:

    • A small volume of the test sample is added to a larger volume of the diluted ABTS•+ solution.[5]

    • The mixture is incubated at room temperature for a defined period (e.g., 30 minutes).[5]

    • The absorbance is measured at 734 nm.[5][6]

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[5]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.[3][10][12]

    • The reagent is freshly prepared and warmed to 37°C before use.[3]

  • Assay Procedure:

    • A small volume of the sample is added to a larger volume of the FRAP reagent.[3]

    • The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[3]

    • The absorbance of the resulting blue-colored solution is measured at 593 nm.[3][10]

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample mixture with a standard curve prepared using a known antioxidant like Trolox or FeSO₄.[3][10]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical in vitro antioxidant assay and the general mechanism of radical scavenging.

Antioxidant_Assay_Workflow prep Reagent Preparation (e.g., DPPH, ABTS radical) reaction Reaction (Sample + Reagent) prep->reaction sample_prep Sample Preparation (Dissolution & Dilution) sample_prep->reaction incubation Incubation (Time & Temperature Controlled) reaction->incubation measurement Spectrophotometric Measurement (Absorbance) incubation->measurement analysis Data Analysis (% Inhibition, IC50, TEAC) measurement->analysis Radical_Scavenging_Mechanism FR Free Radical (e.g., R•) AOX Antioxidant (e.g., β-Carotene) SFR Stable Molecule (e.g., RH) FR->SFR neutralized by AOXR Antioxidant Radical (Less Reactive) AOX->AOXR donates H•/e-

References

A Comparative Analysis of 9-cis-Beta-Carotene and Other Retinoids in Ocular Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 9-cis-beta-carotene against other retinoids in the management of retinal diseases and the broader context of eye health. The information is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.

Introduction to Retinoids and the Visual Cycle

Retinoids, a class of compounds derived from vitamin A, are essential for vision. The canonical visual cycle, a critical process for sight, relies on the continuous regeneration of 11-cis-retinal (B22103), the chromophore that binds to opsin proteins in photoreceptor cells (rods and cones) to form visual pigments (rhodopsin and cone opsins respectively)[1][2]. Upon light absorption, 11-cis-retinal isomerizes to all-trans-retinal (B13868), triggering a signaling cascade that results in vision[3][4]. The all-trans-retinal is then recycled back to 11-cis-retinal through a series of enzymatic reactions primarily in the retinal pigment epithelium (RPE)[1][4].

Genetic mutations in the enzymes of the visual cycle can lead to a deficiency of 11-cis-retinal, causing inherited retinal diseases such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP)[5][6]. This has led to research into alternative retinoid-based therapies that can bypass the defective steps in the visual cycle. One such promising alternative is this compound.

This compound: A Novel Approach

This compound is a naturally occurring isomer of beta-carotene (B85742) found in sources like the alga Dunaliella bardawil[7][8]. Its therapeutic potential lies in its role as a precursor to 9-cis-retinal[6][9]. In vivo, this compound is cleaved by the enzyme beta-carotene oxygenase 1 (BCMO1) to produce 9-cis-retinal[6]. This 9-cis-retinal (B17824) can then bind to opsin to form a functional, light-sensitive pigment called isorhodopsin, thereby potentially restoring visual function in the absence of sufficient 11-cis-retinal[6][10].

Comparative Efficacy: this compound vs. Other Retinoids

The efficacy of this compound has been evaluated in both preclinical models and clinical trials, often showing advantages over other retinoids or placebo.

Preclinical Evidence

In vitro studies using eye cup cultures from a mouse model of retinal degeneration (RPE65/rd12) have demonstrated the superior efficacy of this compound in promoting photoreceptor survival compared to all-trans-beta-carotene.

Table 1: Comparison of this compound and All-trans-Beta-Carotene on Cone Survival in RPE65/rd12 Mouse Eye Cups [11]

Treatment GroupConcentrationS-Cone Survival (fold increase vs. placebo)M-Cone Survival (fold increase vs. placebo)
Synthetic this compound1µM2-fold (p=0.001)4-fold (p=0.009)
Natural this compound (alga-derived)-Similar to syntheticSimilar to synthetic
All-trans-Beta-Carotene1mMNearly 2-fold lower than placebo-

Notably, synthetic this compound was as effective as the natural form derived from algae[11]. Furthermore, this compound treatment was shown to reduce the activation of retinal microglial cells, suggesting an additional anti-inflammatory mechanism of action[11].

Clinical Evidence in Retinitis Pigmentosa

A key clinical study, a randomized, double-masked, placebo-controlled, crossover trial, investigated the effect of oral treatment with this compound-rich algal powder (Dunaliella bardawil) in patients with retinitis pigmentosa.

Table 2: Efficacy of Oral this compound in Patients with Retinitis Pigmentosa [7][9][12]

Outcome MeasureThis compound TreatmentPlacebo Treatmentp-value
Mean change in dark-adapted maximal ERG b-wave amplitude+8.4 µV-0.9 µV0.001
Percentage change in light-adapted ERG b-wave response+17.8%-3.0%0.01
Patients with >10 µV increase in b-wave amplitude (both eyes)34.5% (10 participants)0%-
Change in visual fieldNo significant differenceNo significant difference-
Change in best-corrected visual acuityNo significant differenceNo significant difference-

The results demonstrated a significant improvement in retinal function, as measured by electroretinography (ERG), in patients receiving this compound compared to placebo[7][12][13]. No adverse effects were observed during the trial[7][9].

Experimental Protocols

In Vitro Cone Survival Assay[11]
  • Model: Eye cups from RPE65/rd12 mice.

  • Culture Conditions: Eye cups were incubated for 18 hours in media supplemented with either synthetic this compound (1µM), natural this compound, all-trans-beta-carotene (1mM), or a vehicle (placebo).

  • Analysis: Retinas were fixed, and sections were stained with antibodies against S-cone opsin and M-cone opsin.

  • Outcome Measure: The number of positively stained cells per retinal section was quantified to determine cone survival.

Randomized Crossover Clinical Trial in Retinitis Pigmentosa[7][12]
  • Study Design: Randomized, double-masked, placebo-controlled, crossover trial.

  • Participants: 34 patients with retinitis pigmentosa (29 completed the study).

  • Intervention: Daily oral administration of capsules containing 300 mg of this compound-rich alga Dunaliella bardawil powder (providing approximately 20 mg of beta-carotene) or placebo (starch) for 90 days.

  • Crossover: Following a 90-day washout period, patients were switched to the other treatment for 90 days.

  • Primary Outcome Measure: Change in dark-adapted maximal electroretinographic (ERG) b-wave amplitude for both eyes from baseline to the end of each treatment period.

  • Secondary Outcome Measures: Changes in light-adapted maximal ERG b-wave amplitude, dark- and light-adapted visual field, and best-corrected visual acuity.

Signaling Pathways and Experimental Workflow

The Visual Cycle and the Role of this compound

The following diagram illustrates the canonical visual cycle and the proposed mechanism of action for this compound.

Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment cluster_Systemic Systemic Circulation / Diet all_trans_retinyl_ester all-trans-retinyl ester RPE65 RPE65 (Isomerase) all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol eleven_cis_RDH 11-cis-RDH eleven_cis_retinol->eleven_cis_RDH eleven_cis_retinal 11-cis-retinal eleven_cis_RDH->eleven_cis_retinal Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) eleven_cis_retinal->Rhodopsin Binds to Opsin LRAT LRAT LRAT->all_trans_retinyl_ester all_trans_retinol_RPE all-trans-retinol all_trans_retinol_RPE->LRAT Bathorhodopsin Photoactivated Rhodopsin Rhodopsin->Bathorhodopsin Isomerization Light Light (Photon) Light->Rhodopsin Isorhodopsin Isorhodopsin (Opsin + 9-cis-retinal) Light->Isorhodopsin all_trans_retinal all-trans-retinal Bathorhodopsin->all_trans_retinal Release RDH RDH all_trans_retinal->RDH all_trans_retinol_Photo all-trans-retinol all_trans_retinol_Photo->all_trans_retinol_RPE Transport RDH->all_trans_retinol_Photo Isorhodopsin->Bathorhodopsin nine_cis_retinal 9-cis-retinal nine_cis_retinal->Isorhodopsin Binds to Opsin (Bypasses RPE65 mutation) nine_cis_beta_carotene This compound (Oral Supplement) BCMO1 BCMO1 nine_cis_beta_carotene->BCMO1 BCMO1->nine_cis_retinal

Caption: The visual cycle and the therapeutic action of this compound.

Experimental Workflow of the Crossover Clinical Trial

The following diagram outlines the workflow of the randomized crossover clinical trial for the treatment of retinitis pigmentosa.

Clinical_Trial_Workflow cluster_GroupA Group A cluster_GroupB Group B Start Patient Recruitment (n=34) Baseline Baseline Assessment: ERG, Visual Field, VA Start->Baseline Randomization Randomization TreatmentA1 90 days: This compound Randomization->TreatmentA1 TreatmentB1 90 days: Placebo Randomization->TreatmentB1 WashoutA 90 days: Washout Period TreatmentA1->WashoutA Assessment1 Assessment after 90 days TreatmentA1->Assessment1 TreatmentA2 90 days: Placebo WashoutA->TreatmentA2 Assessment2 Assessment after 180 days (post-washout) WashoutA->Assessment2 Assessment3 Final Assessment after 270 days TreatmentA2->Assessment3 WashoutB 90 days: Washout Period TreatmentB1->WashoutB TreatmentB1->Assessment1 TreatmentB2 90 days: This compound WashoutB->TreatmentB2 WashoutB->Assessment2 TreatmentB2->Assessment3 Baseline->Randomization Analysis Data Analysis (Crossover Comparison) Assessment3->Analysis

Caption: Workflow of the randomized crossover clinical trial.

Conclusion

The available evidence strongly suggests that this compound is a promising therapeutic agent for certain inherited retinal diseases, particularly those caused by defects in the visual cycle. Its ability to serve as a precursor for 9-cis-retinal allows it to bypass enzymatic blocks in the canonical visual pathway, leading to the formation of a functional visual pigment and subsequent improvement in retinal function.

Compared to placebo, this compound has demonstrated statistically significant improvements in objective measures of retinal function in patients with retinitis pigmentosa. Preclinical data also indicates its superiority over all-trans-beta-carotene in promoting photoreceptor survival. While direct comparative clinical trials against other retinoids like retinyl palmitate are lacking, the unique mechanism of action of this compound makes it a targeted and potentially more effective treatment for diseases characterized by 11-cis-retinal deficiency.

Further research, including larger clinical trials and studies in other retinal dystrophies, is warranted to fully elucidate the therapeutic potential and optimal dosing of this compound. The development of a synthetic, cost-effective source of this compound will be crucial for its future clinical application[8].

References

A Comparative Analysis of 9-cis-beta-carotene from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-cis-beta-carotene from various natural origins, supported by experimental data. The information is intended to assist researchers and professionals in drug development in selecting and utilizing natural sources of this potent bioactive compound.

Introduction to this compound

This compound, a geometric isomer of beta-carotene (B85742), is a vital precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). The activation of RXR plays a crucial role in a multitude of physiological processes, including cell growth, differentiation, and apoptosis. Its unique biological activities, distinct from the all-trans isomer, have garnered significant interest in its potential therapeutic applications, ranging from treating retinal dystrophies to its anti-inflammatory and anti-cancer properties.[1][2] This guide delves into the natural sources of this compound, offering a comparative analysis of its concentration, extraction methodologies, and biological implications.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among different natural sources. The following table summarizes the quantitative data from various studies, providing a comparative overview.

Natural SourceScientific NameThis compound ContentTotal Beta-carotene ContentRatio of 9-cis to all-transReference
Microalgae
Dunaliella salina/bardawilDunaliella salina/bardawilCan reach up to 50% of total beta-caroteneUp to 10% of dry weight~1:1 under optimal conditions[2]
SpirulinaArthrospira platensis0.34 mg/g1.07 mg/g (all-trans)~1:3.15[3]
Synechococcus sp.Synechococcus sp.Presence confirmed, quantification variesHigh, but specific 9-cis values not consistently reportedVaries[4]
Fruits
Mango (ripe Tommy Atkins)Mangifera indica14.5 µg/g (as 9-cis-violaxanthin)5.8 µg/g (all-trans-beta-carotene)N/A (different carotenoid)[5]
Mango (ripe Keitt)Mangifera indica7.2 µg/g (as 9-cis-violaxanthin)6.7 µg/g (all-trans-beta-carotene)N/A (different carotenoid)[5]
Vegetables
Sweet Potato (orange-fleshed)Ipomoea batatas4.9 to 6.1 mg/100g (raw)79.1 to 128.5 mg/100g (trans-β-Carotene, raw)Varies[6]
Carrots (raw)Daucus carotaPresent, but levels are generally low and variableHigh in all-trans-beta-caroteneLow[7][8]
Green Leafy VegetablesVariousPresence of 9-Z-β-carotene confirmedVariesVaries[9]

Note: The direct comparison of this compound content can be challenging due to variations in analytical methods, units of measurement, and the specific cultivars or strains analyzed. The data presented should be considered as a general guide.

Experimental Protocols

Detailed methodologies for the extraction and quantification of this compound are crucial for accurate comparative studies.

Solvent Extraction of Carotenoids from Algae

This protocol outlines a general procedure for the extraction of carotenoids from microalgae like Dunaliella salina.

Materials:

  • Freeze-dried microalgal biomass

  • Acetone (B3395972)

  • Petroleum ether (or hexane)

  • Sodium chloride (NaCl) solution, saturated

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glass funnel and filter paper

Procedure:

  • Weigh a known amount of freeze-dried algal biomass.

  • Homogenize the biomass with acetone using a mortar and pestle or a blender.

  • Continue extraction with fresh acetone until the residue becomes colorless.

  • Pool the acetone extracts and centrifuge to remove cell debris.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of petroleum ether and mix gently.

  • Add saturated NaCl solution to facilitate phase separation.

  • Collect the upper petroleum ether layer containing the carotenoids.

  • Wash the petroleum ether phase with distilled water to remove residual acetone.

  • Dry the petroleum ether extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the carotenoid extract in a known volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis.

Supercritical Fluid Extraction (SFE) of Carotenoids

SFE is a green technology that offers selective extraction of carotenoids.

Apparatus:

  • Supercritical fluid extractor

Parameters:

  • Pressure: 20-40 MPa (optimized for selectivity)[4]

  • Temperature: 40-60 °C[4]

  • CO₂ Flow Rate: 2-5 L/min

  • Co-solvent: Ethanol (5-10%) can be used to enhance extraction efficiency.[10]

Procedure:

  • Load the dried and ground biomass into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure.

  • Heat the vessel to the set temperature.

  • Introduce the co-solvent if required.

  • Initiate the CO₂ flow and collect the extract in a separator.

  • The extraction is typically run for a predetermined time to ensure complete recovery.

  • The extracted carotenoids are collected from the separator.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the standard method for separating and quantifying beta-carotene isomers.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers.[1]

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a higher polarity mixture and gradually increase the MTBE concentration.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: Wavelength is typically set at 450 nm for beta-carotene isomers.[3]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of all-trans and this compound of known concentrations.

  • Filter the prepared sample extracts and standards through a 0.45 µm syringe filter.

  • Inject the samples and standards into the HPLC system.

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the concentration of each isomer by comparing the peak area with the calibration curve generated from the standards.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Analysis

experimental_workflow Source Natural Source (Algae, Fruit, Vegetable) Extraction Extraction Source->Extraction Solvent Solvent Extraction (e.g., Acetone/Hexane) Extraction->Solvent SFE Supercritical Fluid Extraction (CO2 + Ethanol) Extraction->SFE Purification Purification & Concentration Solvent->Purification SFE->Purification Analysis Analysis Purification->Analysis HPLC HPLC (C30 column) Analysis->HPLC Quantification Quantification (vs. Standards) HPLC->Quantification Data Data Interpretation Quantification->Data

Caption: Workflow for extraction and analysis of this compound.

9-cis-Retinoic Acid Signaling Pathway via RXR

This compound is metabolized to 9-cis-retinoic acid, which then activates the Retinoid X Receptor (RXR). RXR forms heterodimers with other nuclear receptors to regulate gene expression.

Caption: Activation of the RXR signaling pathway by 9-cis-retinoic acid.

Biological Activity and Performance

The biological efficacy of this compound is intrinsically linked to its conversion to 9-cis-retinoic acid and the subsequent activation of the RXR signaling pathway.[4][12][13] RXR forms heterodimers with a variety of other nuclear receptors, including the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), and the Liver X Receptor (LXR).[14][15] This heterodimerization allows for a complex and nuanced regulation of gene expression, influencing a wide array of cellular processes.

Studies have shown that this compound from natural sources like Dunaliella algae can have beneficial effects on conditions such as retinal diseases and may play a role in reducing inflammation and preventing certain cancers.[1][16] The higher antioxidant potential of the 9-cis isomer compared to the all-trans isomer has also been reported.[17] The specific biological activities may vary depending on the source and the accompanying phytochemicals in the extract, which can have synergistic effects. Further research is needed to fully elucidate the comparative bioactivity of this compound from different natural origins.

References

Unveiling the Therapeutic Potential of 9-cis-β-Carotene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the growing body of preclinical evidence suggests that 9-cis-β-carotene, a geometric isomer of β-carotene, holds significant promise as a therapeutic agent across a spectrum of diseases. Animal model studies have demonstrated its potential in neurodegenerative disorders, cardiovascular diseases, and retinal dystrophies. This guide provides a comprehensive comparison of its efficacy against alternatives, supported by experimental data and detailed protocols to inform future research and drug development.

Executive Summary

9-cis-β-carotene, naturally abundant in the alga Dunaliella bardawil, has shown distinct therapeutic advantages over its more common counterpart, all-trans-β-carotene, and other therapeutic agents in various animal models.[1] Key findings indicate its ability to improve cognitive function and reduce neuropathology in Alzheimer's disease models, inhibit atherogenesis and fatty liver formation, and rescue photoreceptor degeneration.[2][3][4][5] This guide synthesizes the current preclinical data, offering a clear comparison of its effects and methodologies.

Alzheimer's Disease: A Glimmer of Hope

In multiple mouse models of Alzheimer's disease (AD), including Tg2576, 5xFAD, and apoE4, a diet enriched with 9-cis-β-carotene has been shown to significantly improve both long- and short-term memory.[2] Furthermore, treated animals exhibited a marked decrease in hallmark AD pathologies, including a reduction in β-amyloid plaques and hyperphosphorylated tau.[2] A notable effect was also observed in the reduction of neuroinflammation, a key component of AD progression.[2]

Comparative Efficacy in Alzheimer's Disease Models
Outcome Measure9-cis-β-Carotene TreatmentControl/AlternativeAnimal Model(s)
Cognitive Function Significant improvement in long- and short-term memoryProgressive declineTg2576, 5xFAD, apoE4 mice
β-Amyloid Plaques Significant reduction in plaque prevalenceNo change or increaseTg2576, 5xFAD, apoE4 mice
Tau Hyperphosphorylation Significant reductionNo change or increaseTg2576, 5xFAD, apoE4 mice
Neuroinflammation Significant decreasePersistent inflammationTg2576, 5xFAD, apoE4 mice
Experimental Protocol: Alzheimer's Disease Murine Model
  • Animal Models: Male and female Tg2576, 5xFAD, and apoE4 mice were used.

  • Dietary Intervention: Mice were fed a standard chow diet or a diet enriched with 9-cis-β-carotene-rich powder from the alga Dunaliella bardawil. The control group received the standard diet.

  • Duration: The dietary intervention was maintained for a period of several months, as detailed in the specific studies.

  • Behavioral Analysis: Cognitive function was assessed using standard behavioral tests such as the Morris water maze and novel object recognition test.

  • Histopathological Analysis: Brain tissue was collected post-mortem and analyzed for β-amyloid plaque load and tau pathology using immunohistochemistry and specific staining methods.

  • Biochemical Analysis: Levels of inflammatory markers in the brain were quantified using techniques such as ELISA and Western blotting.

Alzheimer_Pathway 9-cis-β-carotene 9-cis-β-carotene Retinoic Acid Receptor (RAR) Retinoic Acid Receptor (RAR) 9-cis-β-carotene->Retinoic Acid Receptor (RAR) activates Gene Transcription Gene Transcription Retinoic Acid Receptor (RAR)->Gene Transcription Neuroprotective Proteins Neuroprotective Proteins Gene Transcription->Neuroprotective Proteins Anti-inflammatory Cytokines Anti-inflammatory Cytokines Gene Transcription->Anti-inflammatory Cytokines Reduced Amyloid-β Reduced Amyloid-β Neuroprotective Proteins->Reduced Amyloid-β Improved Synaptic Plasticity Improved Synaptic Plasticity Neuroprotective Proteins->Improved Synaptic Plasticity Reduced Neuroinflammation Reduced Neuroinflammation Anti-inflammatory Cytokines->Reduced Neuroinflammation

Signaling pathway in Alzheimer's disease.

Cardiovascular Health: Tackling Atherosclerosis and Fatty Liver

In LDL receptor knockout mice, a model for atherosclerosis, a diet enriched with 9-cis-β-carotene demonstrated significant cardiovascular benefits.[3] Treatment led to a notable inhibition of atherogenesis and a reduction in fatty liver formation (hepatic steatosis).[3] Specifically, the 9-cis-β-carotene-rich diet reduced high-fat diet-induced plasma cholesterol elevation by 40-63% and lowered cholesterol concentrations in the atherogenic VLDL and LDL fractions.[3] In contrast, synthetic all-trans-β-carotene did not show the same beneficial effects on cardiovascular disease in some clinical studies.[1]

Comparative Efficacy in Atherosclerosis Mouse Model
Outcome Measure9-cis-β-Carotene TreatmentHigh-Fat Diet ControlAnimal Model
Plasma Cholesterol 40-63% reductionElevatedLDL receptor knockout mice
Atherogenic Lipoproteins (VLDL, LDL) Significant reductionElevatedLDL receptor knockout mice
Atherogenesis InhibitedPromotedLDL receptor knockout mice
Hepatic Steatosis (Fatty Liver) InhibitedPromotedLDL receptor knockout mice
Liver Inflammation Reduced mRNA levels of inflammatory genesIncreased inflammationLDL receptor knockout mice
Experimental Protocol: Atherosclerosis Murine Model
  • Animal Model: LDL receptor knockout mice were used.

  • Dietary Intervention: Mice were divided into groups and fed either a standard diet, a high-fat diet, or a high-fat diet supplemented with 9-cis-β-carotene-rich powder from Dunaliella bardawil.

  • Duration: The dietary intervention was carried out for a specified number of weeks.

  • Lipid Profile Analysis: Blood samples were collected to measure plasma levels of total cholesterol, VLDL, and LDL.

  • Atherosclerotic Plaque Assessment: The aorta was dissected, and the extent of atherosclerotic lesions was quantified.

  • Liver Histology: Liver tissue was examined for signs of fat accumulation and inflammation.

Experimental_Workflow_Atherosclerosis cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model LDL Receptor Knockout Mice Diet_Groups Dietary Groups: - Control - High-Fat Diet (HFD) - HFD + 9-cis-β-carotene Animal_Model->Diet_Groups Dietary_Intervention Dietary Intervention (Specified Duration) Diet_Groups->Dietary_Intervention Lipid_Analysis Lipid Profile Analysis (Plasma Cholesterol, VLDL, LDL) Dietary_Intervention->Lipid_Analysis Plaque_Quantification Atherosclerotic Plaque Quantification (Aorta) Dietary_Intervention->Plaque_Quantification Liver_Histology Liver Histology (Steatosis & Inflammation) Dietary_Intervention->Liver_Histology

Workflow for atherosclerosis animal model study.

Retinal Health: A Potential Treatment for Degenerative Eye Diseases

Studies using eye cup cultures from the rpe65rd12 mouse model of retinoid cycle defect have shown that synthetic 9-cis-β-carotene can inhibit photoreceptor degeneration.[4] This suggests its potential as a therapeutic agent for inherited retinal dystrophies.[4][5] In these ex vivo models, synthetic 9-cis-β-carotene rescued cone photoreceptors from degeneration.[4][5] Interestingly, all-trans-β-carotene was found to be less active in some cellular models, and in some cases, required a higher concentration to achieve a comparable effect to 9-cis-β-carotene.

Comparative Efficacy in Retinal Degeneration Model
TreatmentOutcome on Cone PhotoreceptorsModel
Synthetic 9-cis-β-carotene Rescued from degenerationEye cup cultures from rpe65rd12 mice
All-trans-β-carotene Less active in inducing protective gene expressionMurine 10T1/2 cells and human HaCaT keratinocytes
Experimental Protocol: Retinal Eye Cup Culture
  • Model: Eye cups were obtained from rpe65rd12 mice, a model for Leber congenital amaurosis.

  • Culture Conditions: Eye cups were cultured in a defined medium.

  • Treatment: The culture medium was supplemented with either synthetic 9-cis-β-carotene, all-trans-β-carotene, or a vehicle control.

  • Duration: The cultures were maintained for a specific period (e.g., 18 hours).

  • Analysis: Retinal sections were stained for cone-specific markers to quantify the number of surviving photoreceptors.

Concluding Remarks for the Research Community

The compiled evidence from animal models strongly supports the therapeutic potential of 9-cis-β-carotene in a range of diseases characterized by neurodegeneration, inflammation, and metabolic dysregulation. Its superior performance compared to all-trans-β-carotene in several key studies warrants further investigation. The detailed protocols provided herein offer a foundation for researchers to build upon, replicate, and expand these promising findings. Future studies should focus on elucidating the precise molecular mechanisms, optimizing dosage, and exploring its efficacy in other relevant disease models to pave the way for potential clinical applications.

References

side-by-side comparison of HPLC and UPC2 for carotenoid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Ultra-Performance Convergence Chromatography (UPC²) and High-Performance Liquid Chromatography (HPLC) for the analysis of carotenoids.

The accurate qualitative and quantitative analysis of carotenoids is crucial across various fields, from food science and nutrition to pharmaceutical development, owing to their significant antioxidant properties and potential health benefits. For years, High-Performance Liquid chromatography (HPLC) has been the gold standard for carotenoid determination. However, the emergence of Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), presents a powerful alternative, promising faster analysis times, reduced solvent consumption, and improved sensitivity. This guide provides a detailed side-by-side comparison of these two techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Executive Summary of Key Performance Metrics

Ultra-Performance Convergence Chromatography (UPC²) demonstrates significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for carotenoid analysis, primarily in terms of speed and sustainability. A key finding is that UPC² methods can be up to four times faster than traditional HPLC methods, with a concurrent 85% reduction in organic solvent consumption.[1][2][3] This efficiency gain is largely attributed to the use of compressed carbon dioxide as the primary mobile phase, which possesses low viscosity and allows for higher flow rates without generating excessive backpressure. Furthermore, the inherent compatibility of the non-polar CO2 mobile phase with the lipophilic nature of carotenoids often leads to sharper peaks and improved detection sensitivity.[1] While HPLC remains a robust and widely used technique, UPC² offers a compelling alternative for high-throughput laboratories and environmentally conscious organizations.

ParameterHPLCUPC²References
Analysis Time Lengthy, often >20 minutesRapid, typically <6 minutes[1][2][4][5]
Solvent Consumption High, primarily organic solventsSignificantly reduced (~85% less)[1][2][3]
Primary Mobile Phase Organic solvents (e.g., Methanol (B129727), Acetonitrile, MTBE)Compressed CO2 with a co-solvent (e.g., Ethanol (B145695), Methanol)[6][7]
Sample Preparation May require solvent exchange if extracted in non-polar solventsDirect injection of extracts in non-polar solvents (e.g., MTBE, hexane) is possible[1]
Sensitivity (LOD/LOQ) Method-dependent, generally goodEquivalent or better than HPLC[1]
Resolution Good, highly dependent on column and mobile phaseExcellent, especially for non-polar analytes[1][2]
Environmental Impact Higher due to large volumes of organic solventsLower, "greener" due to CO2 utilization[3][8]

Experimental Workflows: A Visual Comparison

The fundamental workflows for carotenoid analysis using HPLC and UPC² share several common steps, including sample preparation and data analysis. However, the core chromatographic separation process differs significantly in terms of the mobile phase and instrumentation.

G cluster_0 General Workflow cluster_1 HPLC Workflow cluster_2 UPC² Workflow SamplePrep Sample Preparation (Extraction, Saponification) SolventExchange Solvent Evaporation & Reconstitution (if needed) SamplePrep->SolventExchange DirectInjection Direct Injection SamplePrep->DirectInjection DataAnalysis Data Analysis (Quantification, Identification) HPLCSeparation HPLC Separation (Reversed-Phase C18/C30 Column) HPLCDetection Detection (PDA/UV-Vis) HPLCSeparation->HPLCDetection HPLCDetection->DataAnalysis SolventExchange->HPLCSeparation UPC2Separation UPC² Separation (ACQUITY UPC² HSS C18 SB Column) UPC2Detection Detection (PDA) UPC2Separation->UPC2Detection UPC2Detection->DataAnalysis DirectInjection->UPC2Separation

Comparative workflows of HPLC and UPC² for carotenoid analysis.

Detailed Experimental Protocols

Sample Preparation (Common for both HPLC and UPC²)

A typical extraction procedure for carotenoids from a solid matrix (e.g., plant material, dietary supplements) involves homogenization followed by extraction with an organic solvent.

  • Homogenization : A known quantity of the sample is homogenized. For certain samples, saponification may be necessary to remove interfering lipids.[9]

  • Extraction : The homogenized sample is extracted with a suitable solvent mixture, such as methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v).[6] For dietary supplements, simply dissolving the contents in a solvent like methyl tert-butyl ether (MTBE) may be sufficient.[1]

  • Filtration : The resulting extract is filtered through a 0.22 µm or 0.45 µm membrane filter prior to injection.[6][8]

HPLC Method for Carotenoid Analysis

High-performance liquid chromatography for carotenoid analysis is often performed using reversed-phase columns, with C30 columns being particularly effective for separating carotenoid isomers.

  • System : A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[9][10]

  • Column : A reversed-phase C30 or C18 column (e.g., Spherisorb ODS-1, 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase : A gradient of solvents is typically used. For example, a linear gradient of methanol/MTBE/water.[6]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[6]

  • Detection : Wavelength is set at 450 nm for monitoring carotenoids.[6][8]

  • Injection Volume : 20 µL.[9]

UPC² Method for Carotenoid Analysis

Ultra-Performance Convergence Chromatography leverages supercritical CO2 as the primary mobile phase, offering a distinct separation mechanism compared to HPLC.

  • System : ACQUITY UPC² System with a photodiode array (PDA) detector.[1]

  • Column : An ACQUITY UPC² HSS C18 SB Column (e.g., 3.0 x 150 mm, 1.8 µm) is commonly used.[8]

  • Mobile Phase : A gradient or isocratic mixture of CO2 (mobile phase A) and a co-solvent such as methanol or ethanol (mobile phase B).[2][8] An example of an isocratic mobile phase is 75:25 CO2/ethanol.[2][11]

  • Flow Rate : A higher flow rate of 1.5 mL/min is often employed.[1][2]

  • Back Pressure : Maintained at a constant pressure, for instance, 1500 psi or 2190 psi.[2][8]

  • Column Temperature : Typically controlled, for example, at 35°C or 40°C.[4][8]

  • Detection : Wavelength is set at 450 nm.[8]

  • Injection Volume : 3.0 µL.[8]

Concluding Remarks

For the analysis of carotenoids, UPC² presents a compelling evolution from traditional HPLC. The significant reduction in analysis time and organic solvent consumption makes it a more efficient and environmentally friendly option, particularly for high-throughput screening and routine quality control.[2][3] The ability to directly inject samples dissolved in non-polar solvents further streamlines the workflow by eliminating the need for solvent evaporation and reconstitution steps that are often necessary for reversed-phase HPLC.[1] While HPLC remains a valid and effective technique, laboratories looking to enhance productivity, reduce operational costs, and adopt greener analytical practices should strongly consider the implementation of UPC² for carotenoid analysis. The data clearly indicates that UPC² can deliver equivalent or superior performance in a fraction of the time and with a significantly smaller environmental footprint.

References

A Comparative Purity Analysis of Synthetic vs. Naturally Sourced 9-cis-beta-carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The increasing interest in the therapeutic potential of 9-cis-beta-carotene, a potent precursor to the retinoid X receptor (RXR) ligand 9-cis-retinoic acid, has brought the purity of its sourcing into sharp focus. This guide provides a comprehensive comparison of the purity profiles of synthetically produced versus naturally sourced this compound, supported by experimental data and detailed methodologies. This analysis is critical for researchers and drug development professionals for whom the precise composition and impurity profile of a compound can significantly impact experimental outcomes and therapeutic efficacy.

Data Presentation: Quantitative Purity Comparison

The purity of beta-carotene (B85742) is not solely defined by the percentage of the target molecule but also by the isomeric distribution and the presence of other related compounds and process-related impurities. Synthetic beta-carotene is predominantly the all-trans isomer, while natural sources, such as the microalga Dunaliella salina, offer a significant concentration of the 9-cis isomer.[1] The following table summarizes a representative purity profile compiled from various analytical studies.

ParameterSynthetic Beta-CaroteneNaturally Sourced Beta-Carotene (Dunaliella salina extract)
Total Carotenoids ≥ 96%≥ 95%
Isomeric Composition
all-trans-beta-caroteneTypically > 95%~50-70%
This compoundTypically < 1%~30-50%[2]
13-cis-beta-carotenePresent in minor amountsPresent in minor amounts
Other cis-isomersPresent in trace amountsPresent in trace amounts
Other Carotenoids
alpha-caroteneNot typically presentMay be present in small amounts
Lutein, ZeaxanthinNot typically presentMay be present in small amounts
Potential Impurities
Other carotenoids (non-beta)≤ 3.0%≤ 3.0% (sum of unknown carotenoids)[3]
Sulfated Ash≤ 0.1%< 1%[3]
Lead≤ 2 mg/kg[3]≤ 2 mg/kg[3]
ArsenicNot specified in all sources≤ 3 mg/kg[3]
d-limonene (from extraction)Not applicable≤ 0.3%[3]
ChlorophyllNot applicable< 200 mg/kg[3]

Note: This table is a composite representation based on data from multiple sources. The exact composition can vary between manufacturers and batches.

Experimental Protocols

Accurate assessment of this compound purity relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying carotenoid isomers and impurities.

Key Experiment: HPLC-UV Analysis for Isomer and Impurity Profiling

This protocol outlines a typical reversed-phase HPLC method for the analysis of beta-carotene purity.

1. Sample Preparation:

  • Standard Preparation: Accurately weigh a reference standard of this compound and all-trans-beta-carotene. Dissolve in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) stabilized with 0.1% butylated hydroxytoluene (BHT)) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation (Synthetic): Accurately weigh the synthetic beta-carotene sample and dissolve it in stabilized THF. Dilute with the mobile phase to a concentration within the calibration range.

  • Sample Preparation (Natural Extract): For oil-based extracts from sources like Dunaliella salina, an initial saponification step may be necessary to remove interfering lipids. Following saponification, extract the carotenoids with a suitable organic solvent (e.g., hexane/ether mixture), evaporate the solvent under nitrogen, and redissolve the residue in stabilized THF. Dilute with the mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers. A C18 column can also be used.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol, acetonitrile, and methyl tert-butyl ether (MTBE) is common. The mobile phase should contain an antioxidant like BHT to prevent on-column degradation.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a controlled temperature, for example, 25°C.

  • Detection Wavelength: Monitoring at approximately 450 nm, the maximum absorbance for beta-carotene. A PDA detector allows for the acquisition of the full UV-Vis spectrum to aid in peak identification.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, all-trans-beta-carotene, and other isomers by comparing their retention times and UV-Vis spectra with those of the reference standards.

  • Quantify the amount of each isomer and impurity by integrating the peak areas and using the calibration curves generated from the standards.

  • Calculate the percentage purity and the relative abundance of each component.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Stabilized THF weigh->dissolve saponify Saponification (for natural extracts) dissolve->saponify Natural Extract dilute Dilute to Working Concentration dissolve->dilute Synthetic Sample extract Solvent Extraction saponify->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in THF evaporate->reconstitute reconstitute->dilute inject Inject Sample into HPLC dilute->inject separate Isocratic/Gradient Elution on C30 Column inject->separate detect UV-Vis/PDA Detection at ~450 nm separate->detect integrate Integrate Peak Areas detect->integrate compare Compare with Standards integrate->compare quantify Quantify Isomers and Impurities compare->quantify report Generate Purity Report quantify->report

Caption: Experimental workflow for assessing the purity of beta-carotene samples.

Signaling Pathway of this compound Metabolite

This compound is a precursor to 9-cis-retinoic acid, which is a high-affinity ligand for the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating gene transcription.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus bc This compound ra 9-cis-retinoic acid bc->ra Metabolic Conversion rxr RXR ra->rxr Binds to heterodimer RXR-Partner Heterodimer rxr->heterodimer partner Partner Receptor (e.g., RAR, VDR, TR) partner->heterodimer dna DNA (Response Element) heterodimer->dna Binds to coactivator Co-activator heterodimer->coactivator Recruits corepressor Co-repressor corepressor->heterodimer Dissociates upon ligand binding transcription Gene Transcription coactivator->transcription Initiates

References

A Comparative Guide to the Analytical Methods for 9-cis-beta-carotene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 9-cis-beta-carotene is crucial for understanding its biological activity and therapeutic potential. This guide provides a comprehensive cross-validation of three prominent analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC). The following sections detail the experimental protocols, present comparative performance data, and visualize the cross-validation workflow.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative summary of HPLC, LC-MS, and SFC based on key validation parameters.

Table 1: Performance Comparison of Analytical Methods for this compound
ParameterHPLC (C30 Column)LC-MS/MSSFC
**Linearity (R²) **>0.99[1]>0.99[2]>0.99[1]
Limit of Detection (LOD) 50 ng/mL[1]0.05 - 5.51 ng/mL[3]50 ng/mL[1]
Limit of Quantification (LOQ) 100 ng/mL[1]0.003 - 1.406 µg/mL[2]100 ng/mL[1]
Precision (RSD) 1.2 - 4.4%[4][5]<15%[2]Not explicitly found
Recovery 97.5 - 102.1%[4][6]63.54 - 93.25%[3]Not explicitly found
Analysis Time ~20-60 min[4][7]~7-30 min[8][9]<10 min[10]
Selectivity Good for isomers[11]High[12]Good for isomers[13]
Solvent Consumption HighModerateLow[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. This section outlines the typical experimental protocols for the quantification of this compound using HPLC, LC-MS, and SFC.

High-Performance Liquid Chromatography (HPLC) with C30 Column

HPLC with a C30 reversed-phase column is a widely used method for the separation of carotenoid isomers due to its high shape selectivity.[14]

  • Sample Preparation: Samples are extracted using a suitable organic solvent mixture, such as acetone-hexane.[15] For certain matrices, enzymatic digestion may be necessary to release the carotenoids.[4][6] The extract is then evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: YMC-Pack C30, 5 µm, 250 x 4.6 mm.[5]

    • Mobile Phase: A gradient or isocratic elution is used, commonly with a mixture of methanol (B129727), methyl-tert-butyl ether (MTBE), and water.[16]

    • Flow Rate: Typically around 1 mL/min.[16]

    • Column Temperature: Maintained at approximately 30°C.[5]

    • Detection: UV-Vis detection at the maximum absorbance wavelength of this compound (around 445-450 nm).[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.[12]

  • Sample Preparation: A single-phase solvent extraction is often employed, which avoids saponification and preserves the integrity of the analytes.[8]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or C30 column is used.[8][9]

    • Mobile Phase: A binary solvent system, for example, consisting of methanol/water with an additive like ammonium (B1175870) acetate (B1210297) and a stronger eluting solvent like isopropanol (B130326) or MTBE.[2][8]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Detection: Mass spectrometry is performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. Selected reaction monitoring (SRM) is used for quantification.[8]

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to HPLC, offering faster analysis times and reduced organic solvent consumption.[17] It is particularly well-suited for the separation of non-polar compounds like carotenoids.[13]

  • Sample Preparation: Similar to HPLC, samples are extracted with organic solvents. The final extract is often dissolved in a solvent compatible with the SFC mobile phase.

  • Chromatographic Conditions:

    • Column: Packed columns such as C18 or 2-ethylpyridine (B127773) (2-EP) are commonly used.[10]

    • Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, with a polar co-solvent such as methanol or ethanol.[10][13]

    • Backpressure and Temperature: These parameters are optimized to control the fluid density and solvating power.

    • Detection: A photodiode array (PDA) detector is typically used, monitoring at the absorbance maximum of this compound.[13]

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for this compound analysis.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Comparative Analysis Sample Standard & Sample Preparation HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS SFC SFC Analysis Sample->SFC Linearity Linearity HPLC->Linearity Precision Precision (Repeatability & Intermediate Precision) HPLC->Precision Accuracy Accuracy (Recovery) HPLC->Accuracy LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Selectivity Selectivity/Specificity HPLC->Selectivity LCMS->Linearity LCMS->Precision LCMS->Accuracy LCMS->LOD_LOQ LCMS->Selectivity SFC->Linearity SFC->Precision SFC->Accuracy SFC->LOD_LOQ SFC->Selectivity Data_Analysis Data Analysis & Statistical Comparison Linearity->Data_Analysis Precision->Data_Analysis Accuracy->Data_Analysis LOD_LOQ->Data_Analysis Selectivity->Data_Analysis Report Comparison Report Data_Analysis->Report

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to the Bioavailability of 9-cis-β-Carotene Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different forms of 9-cis-β-carotene, drawing upon key experimental data. While direct comparative studies on various commercial 9-cis-β-carotene formulations are limited, this document synthesizes findings from research comparing 9-cis-β-carotene to its all-trans isomer and explores how different sources and processing methods impact its absorption and metabolic fate.

Quantitative Data Summary

The bioavailability of β-carotene isomers is influenced by the formulation and the biological system under study. The following table summarizes key quantitative findings from comparative studies.

Formulation/IsomerAnimal/Human ModelKey Bioavailability FindingsReference
Natural Isomer Mixture (approx. 50% 9-cis) from Dunaliella bardawil powder vs. Synthetic all-trans-β-carotene HumanPreferential serum absorption of all-trans-β-carotene was observed. However, the natural isomer mix led to lower concentrations of oxidized dienic products, suggesting higher in vivo antioxidant activity of 9-cis-β-carotene.[1]
Supercritical CO2-extracted Dunaliella oil (60:40 9-cis to all-trans ratio) MouseFour-week dietary supplementation resulted in significant accumulation of both all-trans and 9-cis-β-carotene in plasma, liver, and white adipose tissue.[2]
9-cis-β-carotene vs. all-trans-β-carotene (micellar solution) FerretBoth isomers were transported equally well into mesenteric lymph. Perfusion with 9-cis-β-carotene resulted in the biosynthesis of about 50% of the total retinoic acid as the 9-cis isomer.[3]
[13C]9-cis-β-carotene (single oral dose) HumanSignificant isomerization of 9-cis-β-carotene to all-trans-β-carotene occurred during absorption, leading to very low plasma concentrations of [13C]cis-β-carotene.[4][5]
Crystalline all-trans, 9-cis, or 13-cis-β-carotene in oil GerbilAll-trans-β-carotene showed greater total β-carotene concentrations in serum (P < 0.05) and liver (P < 0.01) compared to 9-cis and 13-cis isomers, suggesting higher bioavailability.[6]
Emulsion dispersion vs. Crystal dispersion of β-carotene HumanEmulsion formulation enhanced plasma β-carotene concentrations approximately 4-fold, while the crystal formulation showed no significant enhancement. Bioaccessibility was a critical factor.[7]
Raw vs. Boiled and Pureed Carrots In vitro/Caco-2 cellsCooking and pureeing carrots enhanced the bioaccessibility and transport of both all-trans- and 9-cis-β-carotene isomers.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following sections outline the protocols for key experiments cited in this guide.

In Vivo Bioavailability Assessment in Humans (Dunaliella bardawil Study)[1]
  • Study Design: A comparative, controlled clinical trial.

  • Subjects: Adult male volunteers.

  • Intervention: Subjects consumed a basal diet supplemented daily with 40 mg of either synthetic all-trans-β-carotene or natural β-carotene from dried D. bardawil powder (containing approximately equal amounts of all-trans and 9-cis isomers) for 14 days.

  • Sample Collection: Blood samples were collected at baseline and at the end of the supplementation period.

  • Analytical Method: Serum levels of carotenoids, retinol, and oxidized dienic products were determined using High-Performance Liquid Chromatography (HPLC).

In Vivo Absorption and Metabolism in Ferrets[3]
  • Animal Model: Male ferrets.

  • Experimental Setup: A micellar solution containing either no addition or 10 µmol of 9-cis- or all-trans-β-carotene was perfused for 2 hours through the upper portion of the small intestine.

  • Sample Collection: Effluent from a mesenteric lymph duct cannulation, intestinal mucosa scrapings, a portal blood sample, and a liver biopsy were collected before and after perfusion.

  • Analytical Method: Carotenoids and retinoids in the collected samples were measured by reverse-phase HPLC.

In Vitro Digestion and Caco-2 Cell Uptake[8]
  • Sample Preparation: Raw, boiled, and pureed carrots were subjected to an in vitro digestion procedure simulating human digestion.

  • Micelle Isolation: Micelle fractions were isolated from the digested samples by ultracentrifugation.

  • Cell Culture: Caco-2 human intestinal epithelial cells were used to assess the transport of β-carotene isomers from the isolated micelles.

  • Analytical Method: The concentration of all-trans- and 9-cis-β-carotene in the micelle fractions and within the Caco-2 cells was quantified by HPLC.

Visualizations

Experimental Workflow for Bioavailability Studies

The following diagram illustrates a general workflow for assessing the bioavailability of different β-carotene formulations.

G cluster_formulation Formulation Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_comparison Comparison Formulation1 9-cis-β-Carotene Formulation A Admin Oral Administration to Subjects Formulation1->Admin Formulation2 9-cis-β-Carotene Formulation B Formulation2->Admin Blood Blood Sampling (Time course) Admin->Blood HPLC HPLC Analysis of Plasma/Serum Blood->HPLC PK Pharmacokinetic Analysis (AUC, Cmax, Tmax) HPLC->PK Compare Bioavailability Comparison PK->Compare

Caption: A generalized workflow for comparing the bioavailability of different 9-cis-β-carotene formulations.

Signaling Pathway of 9-cis-β-Carotene Metabolism

The biological effects of 9-cis-β-carotene are largely attributed to its conversion to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR).

G cluster_absorption Intestinal Absorption cluster_metabolism Metabolism cluster_signaling Nuclear Receptor Signaling BetaCarotene 9-cis-β-Carotene (Dietary Intake) Isomerization Isomerization BetaCarotene->Isomerization BCO1 BCO1 Cleavage BetaCarotene->BCO1 AllTrans all-trans-β-Carotene Isomerization->AllTrans AllTrans->BCO1 Retinal 9-cis-Retinal & all-trans-Retinal BCO1->Retinal RetinoicAcid 9-cis-Retinoic Acid & all-trans-Retinoic Acid Retinal->RetinoicAcid RXR RXR RetinoicAcid->RXR RAR RAR RetinoicAcid->RAR Gene Target Gene Transcription RXR->Gene RAR->Gene

Caption: Metabolic pathway of 9-cis-β-carotene to active retinoids and subsequent signaling.

References

A Comparative Guide to the Antioxidant Activity of 9-cis-β-Carotene: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of 9-cis-β-carotene, an isomer of the well-known provitamin A carotenoid. While structurally similar to the all-trans isomer, 9-cis-β-carotene exhibits distinct biological properties that are of growing interest in the scientific community. This document summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies employed in these studies.

In Vitro Antioxidant Activity: 9-cis-β-Carotene Demonstrates Superior Potency

In controlled laboratory settings, 9-cis-β-carotene has been shown to possess greater antioxidant potential than its all-trans counterpart. This enhanced activity is attributed to the higher reactivity of the cis-bond configuration.[1]

Quantitative Comparison of In Vitro Antioxidant Activities

A study by Mueller et al. provides a direct comparison of the antioxidant capacity of various β-carotene isomers relative to α-tocopherol, a standard antioxidant. The results, summarized in the table below, indicate a slightly higher antioxidant activity for the 9-cis isomer in the αTEAC (Trolox Equivalent Antioxidant Capacity) and chemiluminescence (CL) assays. Notably, neither isomer exhibited activity in the FRAP (Ferric Reducing Antioxidant Power) assay.

Antioxidant Assay(all-E)-β-Carotene (mol α-TE/mol)(9Z)-β-Carotene (mol α-TE/mol)
αTEAC3.03.1
FRAP0.00.0
Chemiluminescence (CL)18.819.8
Experimental Protocol: In Vitro Antioxidant Assay

The superior in vitro antioxidant activity of 9-cis-β-carotene has been demonstrated in studies investigating the inhibition of lipid peroxidation.[1] A common experimental setup is as follows:

  • System Components:

    • Substrate: 80 mM methyl linoleate (B1235992) (a polyunsaturated fatty acid prone to oxidation).

    • Free Radical Initiator: 4 mM 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN), which generates free radicals upon thermal decomposition.

    • Antioxidant: 200 µM of either synthetic all-trans-β-carotene, 9-cis-β-carotene, or a mixture of the two.

  • Incubation: The mixture is incubated at 37°C.

  • Analysis: At various time points, the reaction mixture is analyzed for:

    • Methyl linoleate hydroperoxides: To quantify the extent of lipid peroxidation.

    • Total β-carotene concentration: To assess the degradation of the antioxidant.

    • Isomeric composition of β-carotene: To observe any changes in the ratio of different isomers.

Studies utilizing this protocol have found that the presence of 9-cis-β-carotene is negatively correlated with the accumulation of hydroperoxides and positively correlated with the amount of remaining β-carotene, indicating its higher protective effect.[1]

In Vivo Antioxidant Activity: A More Complex Picture

While in vitro studies consistently highlight the superior antioxidant capacity of 9-cis-β-carotene, in vivo investigations present a more nuanced scenario. The biological activity of 9-cis-β-carotene in a living organism is influenced by factors such as bioavailability, metabolism, and interaction with other cellular components.

Animal Studies: Evidence of In Vivo Efficacy

A key in vivo study in rats investigated the antiperoxidative effects of 9-cis-β-carotene and all-trans-β-carotene in a model of oxidative stress induced by oxidized soybean oil.[2][3][4]

  • Key Findings:

    • Both 9-cis and all-trans-β-carotene were found to prevent hepatic (liver) and erythrocyte (red blood cell) peroxidation to a similar extent.[2][3][4]

    • Interestingly, the study observed an enhanced degradation of 9-cis-β-carotene in the liver. This suggests that the 9-cis isomer may have a greater affinity for free radicals in a biological system, leading to its preferential consumption as it neutralizes them.[2][3][4]

    • The activities of key antioxidant enzymes, including glutathione (B108866) peroxidase, glucose-6-phosphate dehydrogenase, and glutathione reductase, were also assessed.[2][3]

While this study provided strong qualitative evidence for the in vivo antioxidant efficacy of 9-cis-β-carotene, specific quantitative data on the percentage of peroxidation inhibition or the precise levels of enzyme activities for each isomer were not detailed in the primary publication. However, the observation of its increased degradation supports the hypothesis of it being a more active antioxidant in vivo.

Experimental Protocol: In Vivo Antioxidant Assay in Rats

The experimental design for the aforementioned in vivo study is as follows:

  • Animal Model: Weanling female rats.

  • Dietary Intervention:

    • Animals were fed diets containing 10% fresh or oxidized soybean oil for three weeks to induce oxidative stress.

    • The experimental diets were supplemented with 1 g/kg of either synthetic all-trans-β-carotene or a Dunaliella bardawil algae extract containing 75% 9-cis-β-carotene.

  • Outcome Measures:

    • Lipid Peroxidation: Assessed in liver and erythrocyte samples.

    • Antioxidant Enzyme Activity: Measurement of glutathione peroxidase, glucose-6-phosphate dehydrogenase, and glutathione reductase activity in relevant tissues.

    • Hepatic Stores: Quantification of β-carotene and vitamin A levels in the liver.

Beyond Direct Antioxidant Action: Signaling and Metabolic Pathways

The biological effects of 9-cis-β-carotene extend beyond direct free radical scavenging. Its metabolism and interaction with nuclear receptors play a crucial role in its overall physiological impact.

Metabolic Conversion and RXR Signaling

9-cis-β-carotene can be enzymatically converted in the body to 9-cis-retinoic acid. This metabolite is a high-affinity ligand for the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene expression involved in various cellular processes.

metabolic_pathway 9-cis-β-Carotene 9-cis-β-Carotene 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-β-Carotene->9-cis-Retinoic Acid Metabolic Conversion RXR RXR 9-cis-Retinoic Acid->RXR Binds and Activates Gene Expression Gene Expression RXR->Gene Expression Regulates

Metabolic conversion of 9-cis-β-carotene and subsequent RXR activation.

Role in Cholesterol Efflux

Research has also implicated 9-cis-β-carotene in the regulation of cholesterol metabolism. It has been shown to influence the expression of genes involved in cholesterol efflux from macrophages, a key process in preventing the development of atherosclerosis. This effect is mediated through the Liver X Receptor alpha (LXRα) and its target genes, ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).

cholesterol_efflux cluster_macrophage Macrophage 9-cis-β-Carotene 9-cis-β-Carotene LXRα LXRα 9-cis-β-Carotene->LXRα Activates ABCA1/ABCG1 ABCA1/ABCG1 LXRα->ABCA1/ABCG1 Upregulates Expression Cholesterol Efflux Cholesterol Efflux ABCA1/ABCG1->Cholesterol Efflux Mediates

9-cis-β-carotene's role in promoting cholesterol efflux from macrophages.

Conclusion

The available evidence indicates that 9-cis-β-carotene is a potent antioxidant with distinct advantages over its all-trans isomer, particularly in in vitro settings. While in vivo studies suggest a comparable, if not superior, efficacy in mitigating oxidative stress, the underlying mechanisms are more complex and involve its preferential degradation in the process of neutralizing free radicals. Furthermore, the biological activities of 9-cis-β-carotene are not limited to its antioxidant properties but also encompass the regulation of important physiological pathways through its metabolic products. These findings underscore the potential of 9-cis-β-carotene as a valuable compound for further investigation in the context of health and disease, particularly in conditions associated with oxidative stress and dyslipidemia. Further research is warranted to fully elucidate its quantitative in vivo effects and to explore its therapeutic applications.

References

A Comparative Guide to the Differential Gene Expression in Response to 9-cis vs. All-trans-Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression elicited by 9-cis-retinoic acid and all-trans-retinoic acid, the biologically active metabolites of 9-cis- and all-trans-beta-carotene, respectively. The distinct molecular pathways activated by these isomers are critical for understanding their unique roles in cellular differentiation, proliferation, and apoptosis, with significant implications for therapeutic applications, particularly in oncology.

Core Signaling Pathways: A Tale of Two Receptors

The differential effects of all-trans-retinoic acid (at-RA) and 9-cis-retinoic acid (9-cis-RA) are rooted in their distinct affinities for nuclear retinoid receptors. At-RA is a high-affinity ligand exclusively for Retinoic Acid Receptors (RARs), of which there are three subtypes: α, β, and γ.[1][2] In contrast, 9-cis-RA is a stereoisomer of at-RA and acts as a pan-agonist, binding with high affinity to both RARs and Retinoid X Receptors (RXRs), which also have α, β, and γ subtypes.[1][2]

Upon ligand binding, RARs form heterodimers with RXRs.[3] This RAR/RXR heterodimer is the primary functional unit that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] Since at-RA only activates the RAR component of the heterodimer, the transcriptional activation is solely dependent on this interaction.

The ability of 9-cis-RA to activate both RAR and RXR introduces a more complex regulatory mechanism. It can activate the RAR/RXR heterodimer through both receptor partners. Furthermore, 9-cis-RA can induce the formation of RXR homodimers, which can bind to specific response elements (RXREs) and regulate a distinct set of genes. This dual-receptor activation is believed to be the basis for the unique biological activities of 9-cis-RA, including its enhanced potency in inducing neuronal differentiation and apoptosis in certain cancer cell lines.[5][6]

Retinoid_Signaling_Pathways cluster_ligands Retinoid Isomers cluster_receptors Nuclear Receptors cluster_dimers Receptor Dimers cluster_dna DNA Binding & Transcription at-RA All-trans-Retinoic Acid RAR RAR at-RA->RAR 9-cis-RA 9-cis-Retinoic Acid 9-cis-RA->RAR RXR RXR 9-cis-RA->RXR RAR/RXR RAR/RXR Heterodimer RAR->RAR/RXR RXR->RAR/RXR RXR/RXR RXR/RXR Homodimer RXR->RXR/RXR RARE RARE (Retinoic Acid Response Element) RAR/RXR->RARE Binds to RXRE RXRE (Retinoid X Response Element) RXR/RXR->RXRE Binds to Gene_Expression_A Target Gene Expression RARE->Gene_Expression_A Regulates Gene_Expression_B Target Gene Expression RXRE->Gene_Expression_B Regulates

Caption: Differential activation of RAR and RXR signaling pathways.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical experimental workflow for comparing the effects of at-RA and 9-cis-RA on gene expression in a human neuroblastoma cell line, such as SH-SY5Y. This cell line is a well-established in vitro model for studying neuronal differentiation in response to retinoids.[7]

Experimental_Workflow start Start: SH-SY5Y Cell Culture treatment Treatment Groups: 1. Vehicle Control (DMSO) 2. All-trans-Retinoic Acid (at-RA) 3. 9-cis-Retinoic Acid (9-cis-RA) start->treatment incubation Incubation (e.g., 24-96 hours) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction qc RNA Quality Control (e.g., Spectrophotometry, Bioanalyzer) rna_extraction->qc gene_expression Gene Expression Analysis (e.g., Microarray or RNA-Seq) qc->gene_expression data_analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis - Gene Ontology gene_expression->data_analysis end End: Identification of Differentially Expressed Genes data_analysis->end

Caption: Workflow for comparative gene expression analysis.

Comparative Gene Expression Data

Gene SymbolGene NameFunctionRegulation by at-RARegulation by 9-cis-RAPotency ComparisonReference(s)
RARBRetinoic Acid Receptor BetaKey mediator of retinoid signalingUpregulatedMore strongly upregulated9-cis-RA is more effective[6][8]
N-mycN-myc proto-oncogene proteinOncogene, proliferationDownregulatedMore strongly downregulated9-cis-RA is 5-10 fold more potent[9]
Apoptotic GenesVarious apoptosis-related genesRegulation of programmed cell deathModest induction of apoptosisSignificant induction of apoptosis9-cis-RA is a more efficient apoptosis inducer[10]

Note: This table is a qualitative summary based on multiple sources. Quantitative fold-change and p-value data from a single comparative microarray or RNA-seq study would be required for a direct quantitative comparison.

Experimental Protocols

The following is a generalized protocol for the treatment of SH-SY5Y neuroblastoma cells with retinoic acid isomers for gene expression analysis, based on methodologies reported in the literature.[11][12]

1. Cell Culture and Plating

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: A 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Experiment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates) at a density that allows them to reach approximately 40-50% confluency at the time of treatment.

2. Retinoic Acid Treatment

  • Stock Solutions: All-trans-retinoic acid and 9-cis-retinoic acid are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create concentrated stock solutions. All handling of retinoids should be performed in subdued light due to their light sensitivity.

  • Treatment Medium: On the day of the experiment, the growth medium is replaced with a differentiation medium, typically containing a reduced serum concentration (e.g., 1% FBS).

  • Treatment Groups:

    • Vehicle Control: Differentiation medium with an equivalent volume of DMSO.

    • at-RA Treatment: Differentiation medium supplemented with at-RA to a final concentration (typically 1-10 µM).

    • 9-cis-RA Treatment: Differentiation medium supplemented with 9-cis-RA to a final concentration (typically 1-10 µM).

  • Incubation: Cells are incubated with the treatment media for the desired time period (e.g., 24, 48, 72, or 96 hours).

3. RNA Extraction and Quality Control

  • RNA Isolation: At the end of the treatment period, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

4. Gene Expression Analysis (Example: RT-qPCR)

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time quantitative PCR (RT-qPCR) is performed using a real-time PCR system with SYBR Green or probe-based detection.

  • Data Analysis: The relative expression of target genes is calculated using the comparative ΔΔCT method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Conclusion

The differential gene expression in response to 9-cis- and all-trans-retinoic acid is a direct consequence of their distinct receptor activation profiles. While both isomers can induce differentiation in neuroblastoma cells, 9-cis-retinoic acid often exhibits greater potency, particularly in the upregulation of key differentiation markers like RARB and in the induction of apoptosis. This is attributed to its unique ability to activate both RAR and RXR receptors, opening up a broader range of transcriptional regulation. These findings underscore the potential of 9-cis-retinoic acid and its stable analogs as promising therapeutic agents in neuroblastoma and potentially other malignancies, warranting further investigation into their specific downstream genetic targets and signaling networks.

References

An Indirect Head-to-Head Comparison: 9-cis-beta-carotene and Vitamin A in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the available clinical evidence for 9-cis-beta-carotene and vitamin A in the context of retinal diseases and psoriasis reveals a notable absence of direct head-to-head comparative trials. This guide, therefore, presents an indirect comparison by juxtaposing data from separate, indication-matched, placebo-controlled clinical studies. The following information is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these compounds based on the current body of scientific literature.

While both this compound and various forms of vitamin A (retinoids) have been investigated for similar therapeutic areas, the lack of direct comparative studies necessitates a cautious interpretation of their relative efficacy and safety. This guide summarizes the available quantitative data, details the experimental protocols of key studies, and visualizes the distinct signaling pathways to provide a comprehensive overview for the scientific community.

Signaling Pathways

The biological effects of both this compound and vitamin A are mediated through their conversion to active metabolites that act as ligands for nuclear receptors, thereby modulating gene expression.

This compound is a precursor to 9-cis-retinoic acid. This active metabolite is unique in that it can bind to and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The ability to activate RXR homodimers and RXR-RAR heterodimers gives 9-cis-retinoic acid a broad range of biological activities.

Vitamin A, in the form of all-trans-retinol, is converted in the body to all-trans-retinoic acid, which is the primary ligand for Retinoic Acid Receptors (RARs). RARs form heterodimers with RXRs to regulate the transcription of target genes.

Signaling_Pathways cluster_9cis This compound Pathway cluster_VitA Vitamin A Pathway 9-cis-BC This compound 9-cis-RA 9-cis-retinoic acid 9-cis-BC->9-cis-RA Metabolism RXR RXR 9-cis-RA->RXR RAR_RXR RAR-RXR 9-cis-RA->RAR_RXR Gene_Exp_9cis Gene Expression RXR->Gene_Exp_9cis RAR_RXR->Gene_Exp_9cis VitA Vitamin A (all-trans-retinol) ATRA all-trans-retinoic acid VitA->ATRA Metabolism RAR RAR ATRA->RAR RAR_RXR_VitA RAR-RXR RAR->RAR_RXR_VitA Gene_Exp_VitA Gene Expression RAR_RXR_VitA->Gene_Exp_VitA

Diagram 1. Simplified signaling pathways of this compound and Vitamin A.

Retinitis Pigmentosa: An Indirect Clinical Trial Comparison

Both this compound and vitamin A (as retinyl palmitate) have been studied for their potential to slow the progression of retinitis pigmentosa (RP), a group of inherited diseases that cause progressive vision loss.

Quantitative Data Summary
Outcome MeasureThis compound (vs. Placebo)Vitamin A (15,000 IU/day retinyl palmitate) (vs. Trace Amount)
Primary Endpoint Mean change in dark-adapted maximal ERG b-wave amplitude: +8.4 µV vs -5.9 µV (P = .001)[1]Slower annual decline of retinal function by ~20%[2]
Secondary Endpoint Percentage change in light-adapted b-wave response: +17.8% vs -3.0% (P = .01)[1]Not specified as a primary or secondary endpoint in the same terms.
Adverse Effects No adverse effects observed.[1]Long-term intake exceeding 25,000 IU daily can be toxic.[2]

It is important to note that a 2023 re-analysis of the original vitamin A trial data from 1984-1991, along with additional patient data, concluded that high-dose vitamin A supplementation did not slow vision loss in people with RP.

Experimental Protocols
  • Study Design: A randomized, double-masked, placebo-controlled, crossover clinical trial.[1]

  • Participants: 34 patients with retinitis pigmentosa, aged 18 years or older. 29 patients completed the study.[1]

  • Intervention: Patients received daily capsules containing 300 mg of this compound-rich alga Dunaliella bardawil (providing approximately 20 mg of beta-carotene) or a placebo (starch) for 90 days. This was followed by a 90-day washout period, after which patients crossed over to the other treatment for 90 days.[1]

  • Primary Outcome: The change in dark-adapted maximal electroretinographic (ERG) b-wave amplitude for both eyes from baseline to the end of each treatment period.[1]

  • Secondary Outcomes: Changes in light-adapted maximal b-wave amplitude, visual field (dark- and light-adapted), and best-corrected visual acuity.[1]

  • Study Design: A randomized, controlled, double-masked trial with a 2x2 factorial design.

  • Participants: 601 patients with retinitis pigmentosa, aged 18 to 49 years.

  • Intervention: Patients were assigned to one of four groups receiving: 15,000 IU/day of vitamin A (as retinyl palmitate), 15,000 IU/day of vitamin A plus 400 IU/day of vitamin E, trace amounts of both vitamins, or 400 IU/day of vitamin E. The trial duration was 4 to 6 years.

  • Primary Outcome: Cone electroretinogram (ERG) amplitude.

  • Secondary Outcomes: Visual field area and visual acuity were measured annually.

RP_Trial_Workflow cluster_9cis_trial This compound Trial Workflow cluster_vitA_trial Vitamin A Trial Workflow p1 Patient Screening (n=34) p2 Randomization p1->p2 p3a Group A: 9-cis-BC (90 days) p2->p3a p3b Group B: Placebo (90 days) p2->p3b p4 Washout (90 days) p3a->p4 p3b->p4 p5a Group A: Placebo (90 days) p4->p5a p5b Group B: 9-cis-BC (90 days) p4->p5b p6 Final Analysis (n=29) p5a->p6 p5b->p6 v1 Patient Screening (n=601) v2 Randomization (2x2 Factorial) v1->v2 v3a Group 1: Vit A (15k IU) v2->v3a v3b Group 2: Vit A (15k IU) + Vit E (400 IU) v2->v3b v3c Group 3: Trace A + Trace E v2->v3c v3d Group 4: Vit E (400 IU) v2->v3d v4 Follow-up (4-6 years) v3a->v4 v3b->v4 v3c->v4 v3d->v4 v5 Final Analysis v4->v5

Diagram 2. Experimental workflows for the respective retinitis pigmentosa clinical trials.

Psoriasis: An Indirect Clinical Trial Comparison

Both this compound and systemic retinoids (derivatives of vitamin A) have been evaluated for the treatment of psoriasis, a chronic autoimmune inflammatory skin disease. The comparison here is between an oral, natural carotenoid and an oral, synthetic retinoid.

Quantitative Data Summary
Outcome MeasureThis compound (vs. Placebo)Oral Acitretin (B1665447) (Systemic Retinoid)
Primary Endpoint Reduction in mean PASI score at 6 weeks: 61.3% vs 34% (p = 0.002)PASI 75 response at 12 weeks: ~50% in monotherapy
Secondary Endpoint No significant change in Dermatology Life Quality Index (DLQI)Not specified as a primary or secondary endpoint in the same terms.
Adverse Effects No significant changes in liver function tests or lipid profile.Can be associated with mucocutaneous side effects, and changes in lipid profiles and liver function tests. Teratogenic.
Experimental Protocols
  • Study Design: A monocentric, prospective, randomized, double-blinded, placebo-controlled pilot study.

  • Participants: 34 adult patients with mild, chronic, plaque-type psoriasis.

  • Intervention: Patients received either capsules of the alga Dunaliella bardawil (rich in this compound) or starch powder capsules as a placebo for 12 weeks.

  • Primary Outcome: Change in Psoriasis Area and Severity Index (PASI) score.

  • Secondary Outcome: Change in Dermatology Life Quality Index (DLQI) score. Safety was evaluated through liver function tests and lipid profiles.

  • Study Design: Prospective clinical trial.

  • Participants: 32 patients with moderate to severe plaque-type psoriasis (PASI range 10-42).

  • Intervention: Patients were treated with an initial dose of 25 mg/day of acitretin for 4 weeks, followed by an 8-week phase of dosage adjustment based on therapeutic response.

  • Primary Outcome: Percentage of patients achieving a 50% (PASI 50) or 75% (PASI 75) improvement from their baseline PASI score at 8 and 12 weeks.

  • Secondary Outcome: Assessment of side effects.

Conclusion

For retinitis pigmentosa, this compound demonstrated a statistically significant improvement in ERG responses in a short-term crossover study. The long-term benefit of vitamin A in RP is a subject of ongoing discussion, with initial positive findings being questioned by more recent analyses.

In the context of psoriasis, oral this compound showed a significant reduction in PASI score compared to placebo with a favorable safety profile in a pilot study. Systemic retinoids like acitretin are an established treatment for severe psoriasis, achieving high response rates, but require careful monitoring due to their potential for adverse effects.

Future research, including well-designed, head-to-head comparative clinical trials, is necessary to elucidate the relative therapeutic potential of this compound and various forms of vitamin A for these and other conditions.

References

Comparative Stability of 9-cis-β-Carotene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of carotenoid isomers is paramount for ensuring the efficacy and shelf-life of therapeutic and nutraceutical products. This guide provides a comprehensive comparison of the stability of 9-cis-β-carotene and its all-trans counterpart, supported by experimental data and detailed methodologies.

The stability of β-carotene isomers is a critical factor, with 9-cis-β-carotene often being more susceptible to degradation than the all-trans form, particularly when exposed to oxygen.[1] However, the formulation and storage conditions can significantly influence the preservation of this valuable isomer.

Thermal and Oxidative Stability

The degradation of β-carotene isomers is significantly influenced by temperature and the presence of oxygen. While it is a common understanding that the 9-cis isomer is less stable, studies in controlled environments reveal a more nuanced picture.

In a study investigating the thermal and oxidative degradation of carotenoids in a safflower oil model system, the degradation kinetics were found to follow a first-order model. The rates of degradation were determined to be in the order of lycopene (B16060) > all-trans-β-carotene ≈ 9-cis-β-carotene > lutein.[2] This suggests that under these specific conditions, the geometric configuration of 9-cis and all-trans-β-carotene did not significantly affect their stability.[2]

Table 1: Degradation Rate Constants (k x 10-3 h-1) of β-Carotene Isomers in Safflower Oil [2]

Temperature (°C)all-trans-β-Carotene9-cis-β-Carotene
7513.1 ± 1.113.9 ± 1.2
8528.9 ± 2.530.7 ± 2.8
9578.4 ± 6.982.6 ± 7.5

Another study on a pumpkin-based beverage stored in the dark showed changes in the concentration of β-carotene isomers at different temperatures over 42 days.

Table 2: Concentration (µg/g) of β-Carotene Isomers in a Pumpkin-Based Beverage During Dark Storage [3]

IsomerStorage Temperature (°C)Day 0Day 14Day 28Day 42
9-cis-β-carotene 100.120.110.130.12
200.120.110.120.11
350.120.100.110.10
450.120.100.100.09
all-trans-β-carotene 101.851.681.521.29
201.851.621.431.26
351.851.511.281.14
451.851.451.191.15

Stability in Formulations and Under Storage

Proper formulation and storage are crucial for maintaining the stability of 9-cis-β-carotene. A study on supercritical CO2-extracted Dunaliella oil demonstrated excellent stability of a high 9-cis-β-carotene formulation. The ratio of 9-cis to all-trans-β-carotene remained constant at approximately 60:40 (g/g) after two years of storage at 4°C.[1] In contrast, a commercial soft-gel product was found to contain only 12% 9-cis-β-carotene, highlighting the impact of production and storage conditions on isomer integrity.[1]

Influence of Light on Isomerization and Degradation

Light is a critical factor that can induce both isomerization and degradation of β-carotene. Studies on the microalga Dunaliella salina, a primary source of natural 9-cis-β-carotene, have shown that light conditions significantly affect the isomer ratio.

Growth at low irradiances (20–50 μmol m−2 s−1) promotes a high ratio of 9-cis to all-trans-β-carotene (>2:1), while high irradiances (200–1,250 μmol m−2 s−1) lead to a reduction in this ratio (<0.45:1).[4] Furthermore, the wavelength of light plays a role; red light has been shown to control the conversion of all-trans to 9-cis-β-carotene, leading to an increased 9-cis/all-trans ratio.[5][6] Conversely, blue light may lead to a greater degradation of the 9-cis isomer.[5]

Experimental Protocols

Determination of β-Carotene Isomers by HPLC

A common method for the separation and quantification of β-carotene isomers involves High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Carotenoids are extracted from the sample matrix using organic solvents. For oil-based samples, direct dilution in a suitable solvent may be possible. For biological tissues, homogenization and solvent extraction are typically required.[1]

  • Chromatographic System: A reverse-phase HPLC system is commonly used.[1]

  • Column: A C30 column is often preferred for the separation of carotenoid isomers.[1]

  • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl-ether, and water with modifiers like ammonium (B1175870) acetate (B1210297) is frequently employed.[1]

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelength for β-carotene, typically around 450 nm.[1]

Thermal and Oxidative Stability Testing

  • Model System: A purified oil, such as safflower oil, can be used as the matrix.[2]

  • Procedure: A known concentration of the β-carotene isomer is dissolved in the oil. The samples are then heated at controlled temperatures (e.g., 75, 85, and 95°C) for specific durations.[2]

  • Analysis: Aliquots are taken at regular intervals and the concentration of the β-carotene isomer is determined by HPLC to calculate the degradation kinetics.[2]

Biological Significance and Signaling Pathway

The stability of 9-cis-β-carotene is of significant biological interest as it is a precursor to 9-cis-retinoic acid. 9-cis-retinoic acid is a ligand for the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes.

9-cis-beta-carotene Signaling Pathway This compound This compound BCMO1 β-carotene 15,15'-monooxygenase This compound->BCMO1 9-cis-retinal 9-cis-retinal BCMO1->9-cis-retinal RALDH Retinaldehyde Dehydrogenase 9-cis-retinal->RALDH 9-cis-retinoic_acid 9-cis-Retinoic Acid RALDH->9-cis-retinoic_acid RXR Retinoid X Receptor 9-cis-retinoic_acid->RXR Binds to Gene_Expression Target Gene Expression RXR->Gene_Expression Regulates

Metabolic conversion of 9-cis-β-carotene to 9-cis-retinoic acid and subsequent gene regulation.

Experimental Workflow for Stability cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis Isomer_Source 9-cis / all-trans-β-Carotene Source (e.g., Dunaliella salina, Synthetic) Extraction Extraction & Purification Isomer_Source->Extraction Formulation Formulation in Matrix (e.g., Oil, Beverage) Extraction->Formulation Thermal_Stress Thermal Stress (e.g., 75, 85, 95°C) Formulation->Thermal_Stress Light_Exposure Light Exposure (Varying Irradiance & Wavelength) Formulation->Light_Exposure Oxygen_Exposure Oxygen Exposure Formulation->Oxygen_Exposure Sampling Time-Point Sampling Thermal_Stress->Sampling Light_Exposure->Sampling Oxygen_Exposure->Sampling HPLC_Analysis HPLC-PDA Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics, Isomer Ratio) HPLC_Analysis->Data_Analysis

Workflow for comparative stability testing of β-carotene isomers.

References

Evaluating the Cost-Effectiveness of Synthetic Routes to 9-cis-β-Carotene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 9-cis-β-carotene, a vital retinoid in vision and gene regulation, presents a significant cost hurdle. This guide provides a comparative analysis of prominent synthetic routes to this high-value compound, offering insights into their economic viability and practicality. We delve into the established Wittig and Horner-Wadsworth-Emmons (HWE) reactions, explore promising alternatives like the Julia-Kocienski olefination, and contrast these with natural production methods.

The stark price difference between the readily available all-trans-β-carotene and the scarce 9-cis isomer underscores the critical need for cost-effective and efficient synthetic strategies. While chemical synthesis offers the potential for high purity and scalability, the multi-step nature of these routes necessitates a careful evaluation of starting material costs, reaction yields, and purification expenses. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most appropriate synthetic approach for specific research and development needs.

Comparative Analysis of Synthetic Routes

The primary methods for the chemical synthesis of the C40 backbone of β-carotene and its isomers involve olefination reactions. The choice of olefination strategy significantly impacts the overall cost, yield, and stereoselectivity of the synthesis.

Table 1: High-Level Comparison of Production Routes for 9-cis-β-Carotene
FeatureWittig Reaction RouteHorner-Wadsworth-Emmons (HWE) RouteNatural Production (from Dunaliella salina)
Primary Approach Carbonyl olefination using a phosphonium (B103445) ylideCarbonyl olefination using a phosphonate (B1237965) carbanionCultivation of algae and subsequent extraction
Key Advantages Well-established, versatileHigher yields, easier byproduct removal"Green" and sustainable process
Key Disadvantages Triphenylphosphine (B44618) oxide byproduct can be difficult to remove, may produce E/Z mixturesCan be more expensive than Wittig reagentsHigh production and purification costs, lower yield of the 9-cis isomer
Stereoselectivity Can be controlled with reagent and condition selection, but mixtures are commonGenerally favors the E-isomer, requiring specific strategies for cis-isomersNaturally produces a mixture of isomers
Estimated Cost Moderate to HighModerate to HighVery High (for purified 9-cis isomer)

In-Depth Look at Chemical Synthesis Routes

The total synthesis of 9-cis-β-carotene is a multi-step process, typically involving the construction of key intermediates that are then coupled to form the final C40 skeleton. A common strategy involves the synthesis of a C15 phosphonium salt or phosphonate and its reaction with a C25 aldehyde, or a similar convergent approach.

Route 1: The Wittig Reaction Pathway

The Wittig reaction is a cornerstone of alkene synthesis and has been historically employed in the industrial production of β-carotene.[1] The synthesis of a 9-cis-retinoid, a precursor to 9-cis-β-carotene, can be achieved through a stereoselective Wittig reaction.[2]

Illustrative Workflow for Wittig-based Synthesis:

cluster_retinal Retinal Derivatization start β-Cyclocitral c15_phosphonium C15-Triphenylphosphonium Salt (multi-step synthesis) start->c15_phosphonium wittig Wittig Reaction c15_phosphonium->wittig c25_aldehyde C25-Aldehyde (multi-step synthesis from retinal) c25_aldehyde->wittig purification Chromatographic Purification wittig->purification product 9-cis-β-Carotene purification->product all-trans-Retinal all-trans-Retinal all-trans-Retinal->c25_aldehyde

Caption: Generalized workflow for the synthesis of 9-cis-β-carotene via a Wittig reaction.

Experimental Protocol: Wittig Reaction for Retinoid Synthesis

A detailed protocol for a related Wittig reaction in the synthesis of 9-cis-retinoids involves the preparation of a phosphonium salt from a C15 precursor and its subsequent reaction with a C10 aldehyde.

  • Preparation of the Phosphonium Salt: A C15-triphenylphosphonium salt is synthesized from β-cyclocitral through a series of reactions including a Reformatsky reaction, lactonization, reduction, and conversion to the corresponding phosphonium salt.

  • Wittig Reaction: The C15-phosphonium salt is deprotonated using a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperatures (-78 °C) to form the ylide. The C25-aldehyde, dissolved in the same solvent, is then added to the ylide solution. The reaction mixture is slowly warmed to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the desired 9-cis-β-carotene from the all-trans isomer and triphenylphosphine oxide byproduct.

Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction Pathway

The HWE reaction offers several advantages over the traditional Wittig reaction, most notably the aqueous solubility of the phosphate (B84403) byproduct, which simplifies purification, and often higher yields. This reaction utilizes a phosphonate-stabilized carbanion and typically favors the formation of (E)-alkenes, which necessitates specific strategies to obtain the desired (Z)- or cis-configuration at the C9 position. A multi-step synthesis of 9-CD3-9-cis-retinal utilizing two consecutive HWE reactions has been reported, demonstrating the utility of this method for constructing cis-retinoids.[3]

Illustrative Workflow for HWE-based Synthesis:

cluster_retinal Retinal Derivatization start β-Ionone c15_phosphonate C15-Phosphonate Ester (multi-step synthesis) start->c15_phosphonate hwe HWE Reaction c15_phosphonate->hwe c25_aldehyde C25-Aldehyde (multi-step synthesis from retinal) c25_aldehyde->hwe purification Aqueous Extraction & Chromatography hwe->purification product 9-cis-β-Carotene purification->product all-trans-Retinal all-trans-Retinal all-trans-Retinal->c25_aldehyde

Caption: Generalized workflow for the synthesis of 9-cis-β-carotene via an HWE reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction for 9-cis-Retinal Synthesis

The synthesis of 9-CD3-9-cis-retinal from β-ionone provides a relevant experimental framework.[3]

  • Preparation of the Phosphonate: A key C15 phosphonate ester is prepared from a β-ionone derivative.

  • HWE Reaction: The phosphonate is deprotonated using a base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous solvent like THF. The resulting carbanion is then reacted with the appropriate aldehyde (a C10 or C25 fragment). The reaction conditions (base, solvent, temperature) can be tuned to influence the E/Z selectivity.

  • Workup and Purification: The reaction is quenched and the product is extracted into an organic solvent. The aqueous layer, containing the phosphate byproduct, is discarded. The organic layer is then washed, dried, and concentrated. Purification is typically achieved through column chromatography.

Cost Analysis of Key Reagents

A preliminary cost analysis highlights the significant contribution of starting materials and reagents to the overall cost of synthesis.

Table 2: Estimated Costs of Key Starting Materials and Reagents
ReagentSupplier Example(s)Price (USD) per UnitCost per Mole (USD, approx.)
β-CyclocitralMorya Scintific, Thermo Scientific Chemicals₹4000/kg (~$48/kg)[4], $185.65/10g[5]~$7.30 (based on kg price)
all-trans-RetinalSigma-Aldrich, AG Scientific$434.00/g[3], $250.00/g[6]~$123,400
TriphenylphosphineTradeindia, Carl ROTH₹700/kg (~

183/kg)[7]
~$2.20 - $47.90
Triethyl phosphonoacetateChem-Impex, Sigma-Aldrich$135.20/kg[8], $44.40/100g[9]~$30.30 - $99.50

Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity purchased. The costs presented are for estimation purposes only.

Alternative and Emerging Synthetic Strategies

While the Wittig and HWE reactions are well-established, other olefination methods offer potential advantages in terms of stereoselectivity and reaction conditions.

  • Julia-Kocienski Olefination: This reaction is known for its high (E)-selectivity and mild reaction conditions, proceeding via the reaction of a heteroaryl sulfone with an aldehyde or ketone.[10][11][12] Its application in the synthesis of complex polyenes makes it a viable, though less explored, option for 9-cis-β-carotene.

  • Ramberg-Bäcklund Reaction: This reaction involves the conversion of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide.[13][14] It is particularly useful for the synthesis of strained and highly substituted alkenes and could be adapted for the construction of the polyene chain of β-carotene.[10][13]

  • McMurry Coupling: This reductive coupling of two carbonyl compounds using a low-valent titanium reagent is an effective method for synthesizing symmetrical alkenes.[14] It has been successfully used to couple retinal to form β-carotene.[14]

Natural Production from Dunaliella salina

The microalga Dunaliella salina is a natural source of β-carotene and is capable of producing a mixture of all-trans and 9-cis isomers. While this approach is often touted as a "green" alternative to chemical synthesis, the production of high-purity 9-cis-β-carotene from this source faces significant economic challenges.

The cultivation of Dunaliella salina requires large, open ponds or more controlled photobioreactors, both of which have substantial capital and operational costs. Furthermore, the extraction and purification of the 9-cis isomer from the algal biomass is a complex and costly process, often involving solvent extraction followed by extensive chromatographic separation. Techno-economic assessments have indicated that the production cost of β-carotene from Dunaliella salina is high, limiting its application to high-value nutraceuticals.

Workflow for Natural Production:

cultivation Dunaliella salina Cultivation harvesting Biomass Harvesting cultivation->harvesting extraction Solvent Extraction harvesting->extraction purification Chromatographic Separation extraction->purification product 9-cis-β-Carotene purification->product

Caption: Simplified workflow for the production of 9-cis-β-carotene from Dunaliella salina.

Conclusion

The synthesis of 9-cis-β-carotene remains a challenging and costly endeavor. This guide highlights that while established chemical routes like the Wittig and Horner-Wadsworth-Emmons reactions are viable, their cost-effectiveness is heavily dependent on the price of starting materials and the efficiency of each synthetic step. The HWE reaction, with its potential for higher yields and easier purification, presents a compelling alternative to the traditional Wittig approach.

Emerging olefination methods such as the Julia-Kocienski reaction offer promising avenues for future research, potentially providing improved stereoselectivity and milder reaction conditions. Natural production from Dunaliella salina, while environmentally appealing, currently faces significant economic hurdles for the production of high-purity 9-cis-β-carotene.

For researchers and drug development professionals, a thorough evaluation of the specific project requirements, including scale, purity, and budget, is essential for selecting the most appropriate synthetic strategy. Further process optimization and the exploration of novel catalytic systems will be crucial in driving down the cost of this vital compound and unlocking its full therapeutic potential.

References

A Comparative Analysis of 9-cis-Beta-Carotene and Gene Therapy for Retinal Dystrophies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of clinical studies on 9-cis-beta-carotene for retinal dystrophies and alternative therapeutic strategies, primarily focusing on gene therapy. While a formal meta-analysis on this compound for these conditions is not available in the published literature, this document synthesizes findings from key clinical trials and presents a comparison with emerging treatments.

Retinal dystrophies, such as Retinitis Pigmentosa (RP) and Leber Congenital Amaurosis (LCA), are a group of inherited diseases leading to progressive vision loss due to the degeneration of photoreceptor cells in the retina.[1][2] One therapeutic avenue explores the replenishment of the visual chromophore, a key molecule in the visual cycle, using this compound. This guide examines the clinical evidence for this approach and contrasts it with the advancements in gene therapy.

Quantitative Data Summary of Clinical Trials

The following tables summarize the quantitative outcomes from a pivotal clinical trial on this compound for Retinitis Pigmentosa and a significant trial on a synthetic 9-cis retinoid for Leber Congenital Amaurosis. For comparison, representative data from gene therapy trials for LCA are also included.

Table 1: Clinical Trial of this compound for Retinitis Pigmentosa

Outcome MeasureThis compound GroupPlacebo Groupp-valueCitation
Mean Change in Dark-Adapted Maximal ERG b-wave Amplitude+8.4 µV-0.9 µV0.001[1][2]
Percentage Change in Light-Adapted ERG b-wave Response+17.8%-3.0%0.01[1][2][3][4]
Visual FieldNo significant differenceNo significant differenceN/A[1][2]
Best-Corrected Visual AcuityNo significant differenceNo significant differenceN/A[1][2]

Table 2: Clinical Trial of Oral 9-cis-Retinyl Acetate (QLT091001) for Leber Congenital Amaurosis (RPE65 or LRAT mutations)

Outcome MeasureImprovement ObservedDetailsCitation
Goldmann Visual Fields (GVF)71% of patients (10 out of 14)Mean increase in retinal area of 28-683%[5][6][7]
Visual Acuity43% of patients (6 out of 14)Mean increase of 2-30 letters[5][6][7]
Duration of EffectVariableSome patients showed sustained improvement at 2 years[7]

Table 3: Representative Outcomes of Gene Therapy (Voretigene Neparvovec) for Leber Congenital Amaurosis (RPE65-mediated)

Outcome MeasureImprovement ObservedDetailsCitation
Best-Corrected Visual Acuity (BCVA)Significant improvement at 1 yearMean improvement of -0.10 logMAR[8]
Full-Field Light Sensitivity Threshold (FST) - Blue FlashesSignificant improvement at 1 yearMean improvement of 1.60 log[8]
Long-term EfficacyAppears to be limited to less than 2 years in some studiesCentral retina appeared thinner at 2-3 years post-treatment[8]

Experimental Protocols

This compound for Retinitis Pigmentosa (Rotenstreich et al., 2013)

This study was a randomized, double-masked, placebo-controlled, crossover clinical trial.[1][2]

  • Participants: Thirty-four patients with Retinitis Pigmentosa, aged 18 years or older, were enrolled.[1][2]

  • Intervention: Patients received daily oral administration of capsules containing 300 mg of this compound-rich powder from the alga Dunaliella bardawil (providing approximately 20 mg of beta-carotene) or a placebo (starch) for 90 days.[1][2][4]

  • Study Design: Following the initial 90-day treatment period, there was a 90-day washout period, after which patients crossed over to the other treatment arm for another 90 days.[1][2]

  • Primary Outcome: The primary outcome measure was the change in dark-adapted maximal electroretinographic (ERG) b-wave amplitude from baseline to the end of each treatment period.[1][2]

  • Secondary Outcomes: Secondary outcomes included changes in light-adapted maximal ERG b-wave amplitude, dark- and light-adapted visual field, and best-corrected visual acuity.[1][2]

Oral 9-cis-Retinyl Acetate (QLT091001) for Leber Congenital Amaurosis (Koenekoop et al., 2014)

This was an open-label, prospective, phase 1b trial.[5][6][7]

  • Participants: Fourteen patients aged 6 to 38 years with a diagnosis of Leber Congenital Amaurosis and confirmed mutations in either the RPE65 or LRAT gene were enrolled.[5][6][7]

  • Intervention: Patients received a 7-day course of oral QLT091001, a synthetic 9-cis-retinyl acetate, at a dose of 10-40 mg/m² per day.[5][6][7]

  • Assessments: Safety and visual function were assessed at baseline, on days 7, 9, 14, and 30, and then every two months for up to 2.2 years.[5][7]

  • Outcome Measures: Key efficacy endpoints included Goldmann visual fields (GVF) and best-corrected visual acuity.[5][7]

Gene Therapy for RPE65-mediated Leber Congenital Amaurosis (Voretigene Neparvovec)

Clinical trials for Voretigene Neparvovec (Luxturna) involved the subretinal injection of a recombinant adeno-associated virus vector (AAV2) carrying a functional copy of the human RPE65 gene.[1][3][9]

  • Participants: Patients with confirmed biallelic RPE65 mutations and sufficient viable retinal cells.[3][10]

  • Intervention: A single subretinal injection of the gene therapy vector into one or both eyes.[3][9]

  • Outcome Measures: Efficacy was primarily assessed by changes in functional vision, including mobility testing under various light levels, visual field measurements, and best-corrected visual acuity.[8][9]

Signaling Pathways and Experimental Workflows

The visual cycle is a critical signaling pathway for vision, and its disruption is a key factor in certain retinal dystrophies. This compound is thought to act by providing a precursor for the visual chromophore, 11-cis-retinal (B22103).

Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment cluster_Muller Müller Cell (Cone-specific cycle) all_trans_retinyl_ester all-trans-retinyl ester eleven_cis_retinol 11-cis-retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal RDH5 Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) eleven_cis_retinal->Rhodopsin Binds to Opsin all_trans_retinol_RPE all-trans-retinol all_trans_retinol_RPE->all_trans_retinyl_ester LRAT Metarhodopsin_II Metarhodopsin II (Opsin + all-trans-retinal) Rhodopsin->Metarhodopsin_II Light (Photon) all_trans_retinal all-trans-retinal Metarhodopsin_II->all_trans_retinal Dissociation all_trans_retinol_Photo all-trans-retinol all_trans_retinal->all_trans_retinol_Photo RDH8 all_trans_retinol_Photo->all_trans_retinol_RPE all_trans_retinol_Muller all-trans-retinol all_trans_retinol_Photo->all_trans_retinol_Muller Transport to Müller Cell eleven_cis_retinol_Muller 11-cis-retinol all_trans_retinol_Muller->eleven_cis_retinol_Muller Isomerase eleven_cis_retinol_Muller->eleven_cis_retinal Transport & Dehydrogenation nine_cis_beta_carotene This compound (Oral Supplement) nine_cis_retinal 9-cis-retinal nine_cis_beta_carotene->nine_cis_retinal Metabolism nine_cis_retinal->Rhodopsin Alternative Chromophore Supply

Caption: The Visual Cycle and the role of this compound.

The diagram above illustrates the canonical visual cycle occurring between the photoreceptor outer segments and the retinal pigment epithelium (RPE), as well as the cone-specific cycle involving Müller cells.[11][12][13] Mutations in genes like RPE65 and LRAT disrupt this cycle, leading to a deficiency of 11-cis-retinal and subsequent vision loss.[6] this compound, after metabolic conversion to 9-cis-retinal, can serve as an alternative chromophore for opsin, thereby potentially bypassing the enzymatic block and restoring some visual function.[14]

Experimental_Workflow cluster_9cis This compound Trial Workflow p1 Patient Screening (RP Diagnosis) p2 Baseline Assessment (ERG, Visual Field, VA) p1->p2 p3 Randomization p2->p3 p4a Treatment Group A (90 days this compound) p3->p4a p4b Treatment Group B (90 days Placebo) p3->p4b p5 Post-Treatment Assessment 1 p4a->p5 p7b Crossover to Group A (90 days this compound) p4b->p5 p7a Crossover to Group B (90 days Placebo) p6 90-day Washout Period p5->p6 p6->p7a p6->p7b p8 Post-Treatment Assessment 2 p7a->p8 p7b->p8 p9 Data Analysis p8->p9

Caption: Workflow of a randomized crossover trial for this compound.

The workflow diagram illustrates the design of the Rotenstreich et al. (2013) clinical trial, a robust methodology for assessing treatment efficacy while minimizing inter-patient variability.[1][2]

Comparison of Therapeutic Approaches

This compound:

  • Mechanism: Provides a precursor to an alternative visual chromophore (9-cis-retinal), bypassing defects in the canonical visual cycle.[14]

  • Administration: Oral, non-invasive.[1][5]

  • Applicability: Potentially beneficial for retinal dystrophies caused by mutations in visual cycle genes like RPE65 and LRAT.[5][6] It has also been investigated in a broader population of RP patients.[1]

  • Efficacy: Clinical trials have shown statistically significant improvements in electroretinographic responses and, in some cases, visual field and acuity.[1][2][5] However, the effects can be variable among patients and may not be permanent.[7]

  • Safety: Generally well-tolerated, with some transient side effects like headaches and photophobia reported with the synthetic retinoid.[5][6]

Gene Therapy:

  • Mechanism: Delivers a functional copy of a mutated gene to restore normal protein production and cellular function.[1][3]

  • Administration: Invasive, typically involving a subretinal injection.[3][9]

  • Applicability: Highly specific to the underlying genetic mutation. For example, Voretigene Neparvovec is only for patients with biallelic RPE65 mutations.[10][15] Other gene therapies are in development for different genetic forms of RP.[15][16][17]

  • Efficacy: Can lead to significant and potentially long-lasting improvements in visual function, particularly in younger patients with remaining viable retinal cells.[3][8] However, the longevity of the therapeutic effect is still under investigation.[8][18]

  • Safety: While generally considered safe, the surgical procedure carries inherent risks, and the long-term safety profile is still being established.

Conclusion

Oral this compound represents a non-invasive therapeutic strategy for certain retinal dystrophies by providing an alternative visual chromophore. Clinical studies have demonstrated its potential to improve retinal function. However, the treatment effects can be modest and may not be sustained.

In contrast, gene therapy offers a more targeted approach that has the potential for more profound and lasting vision restoration in patients with specific genetic mutations. While invasive, the success of treatments like Voretigene Neparvovec has established a new standard of care for RPE65-mediated retinal dystrophy.

For drug development professionals, the choice between these strategies depends on the specific patient population, the underlying genetic cause of the disease, and the desired therapeutic outcome. Further research, including larger and longer-term clinical trials, is needed to fully elucidate the optimal role of this compound in the management of retinal dystrophies, potentially as a complementary therapy or for patients who are not candidates for gene therapy.

References

Safety Operating Guide

Proper Disposal Procedures for 9-cis-beta-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 9-cis-beta-carotene is a critical component of laboratory safety and environmental responsibility. While beta-carotene (B85742) is not generally classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative that researchers and drug development professionals adhere to institutional and local regulations for chemical waste management.[1][2][3] Mishandling of laboratory chemicals can lead to regulatory violations and safety hazards. Therefore, under no circumstances should chemical wastes be discharged into the environment through sewer systems or regular trash.[4][5]

This compound is known to be sensitive to air, light, and heat, which can lead to degradation through oxidation and isomerization.[6][7][8] These characteristics should be considered during handling and storage prior to disposal.

Safety and Handling Summary

To ensure safe handling and disposal, key properties and classifications are summarized below. This information is primarily based on Safety Data Sheets (SDS) for the general beta-carotene isomer.

PropertyDataSource(s)
Hazard Classification Not a hazardous substance or mixture according to GHS/OSHA criteria.[1][2]
Physical State Powder / Solid.[6]
Chemical Incompatibilities Strong oxidizing agents.[6]
Storage Conditions Store in a freezer (-20°C), tightly closed, in a dry, well-ventilated place under inert gas. Protect from air and light.[1][6]
Personal Protective Equipment (PPE) Safety glasses, gloves (inspected prior to use), lab coat.[1][6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Characterization and Collection
  • Identify the Waste Stream: Determine if the waste is pure, solid this compound or if it is dissolved in a solvent or mixed with other chemicals. This distinction is crucial as solvents will dictate the specific waste stream classification.

  • Collect Waste:

    • Solid Waste: For pure, solid this compound, sweep or shovel the material into a suitable, closed container for disposal.[1][6] Avoid generating dust.[6]

    • Solutions: If dissolved in a solvent (e.g., for chromatography), collect the solution in a designated, chemically compatible liquid waste container. Do not mix incompatible waste streams.[9] For instance, segregate organic solvents from acidic or caustic waste streams.[10]

Step 2: Container Selection and Labeling
  • Choose an Appropriate Container: The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[4]

  • Label the Container Immediately: Proper labeling is non-negotiable for safety and compliance.[11] Affix your institution's hazardous waste label and fill it out completely with the following information:

    • Full Chemical Name: "this compound". If in a solution, list all constituents and their approximate percentages.

    • Hazards: While not GHS-hazardous, note any hazards from solvents (e.g., "Flammable Liquid" for ethanol (B145695) solutions).

    • Researcher Name and Location: Your name, principal investigator, and lab location.

Step 3: Segregation and Storage
  • Store Safely: Keep the waste container tightly sealed except when adding waste.[5][10]

  • Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[6] Utilize secondary containment bins to separate different waste categories (e.g., acids, bases, flammables).[10]

  • Designated Storage Area: Store the sealed and labeled container in your laboratory's designated satellite accumulation area or main hazardous waste storage area, ensuring it is protected from environmental factors.[4][11]

Step 4: Arrange for Disposal
  • Schedule a Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically handled by the Environmental Health & Safety (EHS) department or a contracted licensed disposal company.[1]

  • Maintain Records: Keep detailed records of your waste generation and disposal as required by your institution and regulatory bodies like the Resource Conservation and Recovery Act (RCRA).[4][11]

Crucial "Don'ts":

  • DO NOT dispose of this compound in the regular trash.[4]

  • DO NOT pour this compound waste down the sink or into any sewer drain.[5]

  • DO NOT use evaporation (including in a fume hood) as a method of disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Waste Generation characterize Step 1: Characterize Waste (Solid or Solution?) start->characterize collect Step 2: Collect in Appropriate Container characterize->collect label Step 3: Label Container (Contents, Hazards, Date) collect->label store Step 4: Segregate & Store in Designated Area label->store request Step 5: Request Pickup by Licensed Disposal Company / EHS store->request end_node End: Proper Disposal request->end_node

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 9-cis-beta-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 9-cis-beta-Carotene is paramount. This document provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate safe laboratory practices and maintain compound integrity.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.[3]To protect against dust particles.
Hand Protection Nitrile gloves.[5]To prevent skin contact and contamination of the compound.
Body Protection Laboratory coat or long-sleeved clothing.[3]To protect skin from potential irritation.
Respiratory Protection A NIOSH-approved dust mask or respirator.[3]Recommended when weighing or transferring powder to prevent inhalation of dust particles.

II. Operational Plan: From Receipt to Disposal

A structured workflow is crucial for the safe and effective use of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dark, and dry place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from light, heat, and oxidation.[3][4]

  • Preparation:

    • Work in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[3]

    • Minimize dust generation during handling.[3][6]

    • All equipment used for handling should be properly grounded to prevent static electricity build-up, which can be an ignition source for fine dust.[3]

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing, use a balance with a draft shield to contain any airborne particles.

    • For creating solutions, add solvents slowly to the powder to avoid splashing.

  • Spill Cleanup:

    • In case of a spill, ensure the area is well-ventilated.

    • Wear your standard PPE.

    • For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

    • Clean the spill area with a damp cloth.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Guidelines:

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or surface water.[6]
Contaminated Labware (e.g., gloves, wipes) Place in a sealed bag or container and dispose of as solid chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The cleaned container can then be disposed of according to institutional guidelines.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task: - Weighing/Transfer? - Preparing Solution? - Spill Cleanup? start->task_assessment weighing_transfer Weighing or Transferring Powder task_assessment->weighing_transfer Yes solution_prep Preparing Solution task_assessment->solution_prep No, solution spill_cleanup Spill Cleanup task_assessment->spill_cleanup No, spill ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing_transfer->ppe_standard solution_prep->ppe_standard spill_cleanup->ppe_standard ppe_respiratory Add Respiratory Protection (Dust Mask/Respirator) ppe_standard->ppe_respiratory If dust is likely end_weighing Proceed with Task ppe_standard->end_weighing If no significant dust end_solution Proceed with Task ppe_standard->end_solution end_spill Proceed with Cleanup ppe_standard->end_spill ppe_respiratory->end_weighing

Caption: PPE selection workflow for handling this compound.

References

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9-cis-beta-Carotene

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